Product packaging for 2-Chlorodecane(Cat. No.:CAS No. 1002-56-8)

2-Chlorodecane

Cat. No.: B13024903
CAS No.: 1002-56-8
M. Wt: 176.72 g/mol
InChI Key: OOZCPPCMBPSCDZ-UHFFFAOYSA-N
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Description

2-Chlorodecane (CAS 1002-56-8) is a monochlorinated alkane with the molecular formula C₁₀H₂₁Cl and an average molecular weight of 176.73 g/mol . This compound serves as a crucial simplified model compound and reference standard in environmental chemistry research for studying the fate, transport, and degradation mechanisms of Short-Chain Chlorinated Paraffins (SCCPs) . SCCPs are persistent organic pollutants (POPs) of global concern, and this compound provides a tractable system for elucidating complex degradation pathways relevant to these environmental contaminants. Researchers utilize this compound to investigate photochemical degradation processes, including under UV-C irradiation . Key pathways include dechlorination, forming decane, and dehydrochlorination, yielding 1-decene . It also undergoes C-C bond cleavage, leading to shorter-chain chlorinated alkanes like 1-chlorooctane, and radical recombination reactions can form longer-chain products such as 1,10-dichlorodecane . Advanced oxidation processes (AOPs) involving hydroxyl radicals (•OH) are significant for its transformation, with •OH contributing to over half of its photochemical degradation in aqueous solutions . The compound's properties, such as poor water solubility and higher miscibility with non-polar organic solvents like hexane, are important considerations for its environmental behavior and experimental design . This product is For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H21Cl B13024903 2-Chlorodecane CAS No. 1002-56-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1002-56-8

Molecular Formula

C10H21Cl

Molecular Weight

176.72 g/mol

IUPAC Name

2-chlorodecane

InChI

InChI=1S/C10H21Cl/c1-3-4-5-6-7-8-9-10(2)11/h10H,3-9H2,1-2H3

InChI Key

OOZCPPCMBPSCDZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C)Cl

Origin of Product

United States

Foundational & Exploratory

Synthesis of 2-Chlorodecane from 2-Decanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-chlorodecane from 2-decanol (B1670014), a reaction of significant interest in organic synthesis and for the preparation of intermediates in drug development. The guide provides a comparative analysis of common synthetic methods, detailed experimental protocols, and expected outcomes, supported by quantitative data and visualizations to facilitate comprehension and replication.

Introduction

The conversion of alcohols to alkyl halides is a fundamental transformation in organic chemistry. This compound, a secondary alkyl chloride, is a valuable intermediate for the introduction of a ten-carbon aliphatic chain in the synthesis of more complex molecules. The direct substitution of the hydroxyl group in 2-decanol with a chlorine atom can be achieved through various reagents, each with its own advantages and mechanistic pathways. This guide focuses on the most common and effective methods for this conversion.

Comparative Analysis of Synthetic Methods

Several reagents are capable of converting secondary alcohols to their corresponding chlorides. The choice of reagent often depends on the desired stereochemical outcome, the sensitivity of the substrate to acidic conditions, and the desired yield and purity. The most prominent methods involve the use of thionyl chloride (SOCl₂), both with and without a base such as pyridine (B92270), and the Lucas reagent (a mixture of concentrated hydrochloric acid and zinc chloride).[1]

Thionyl chloride is often the preferred reagent for the chlorination of secondary alcohols as it minimizes the potential for carbocation rearrangements that can occur under strongly acidic conditions.[1] The reaction with thionyl chloride proceeds via a chlorosulfite ester intermediate. The stereochemical outcome of the reaction can be controlled by the presence or absence of a base like pyridine. In the absence of a base, the reaction often proceeds with retention of configuration through an Sₙi (internal nucleophilic substitution) mechanism. When a base such as pyridine is used, an Sₙ2 mechanism is favored, leading to inversion of configuration.

The Lucas reagent is effective for distinguishing between primary, secondary, and tertiary alcohols based on their reaction rates.[1] Secondary alcohols, like 2-decanol, react at a moderate rate. However, the strongly acidic nature of the Lucas reagent can be incompatible with sensitive functional groups and may lead to side products.

A less common but effective method involves the use of trichloroisocyanuric acid (TCICA) in the presence of triphenylphosphine (B44618). While this method is efficient for primary alcohols, it has been reported to give lower yields with secondary alcohols.

Table 1: Comparison of Synthetic Methods for the Chlorination of 2-Decanol

Reagent(s)Typical Reaction ConditionsMechanismAdvantagesDisadvantagesReported Yield (Analogous Reactions)
Thionyl Chloride (SOCl₂) Neat or in a non-polar solvent (e.g., toluene), refluxSₙi (retention)Gaseous byproducts (SO₂, HCl) simplify purification; avoids strong acids.[1]Can be corrosive and moisture-sensitive.Not specified
Thionyl Chloride (SOCl₂) / Pyridine Pyridine as solvent or co-solvent, 0 °C to room temperatureSₙ2 (inversion)Milder conditions; stereochemical control.Pyridine can be difficult to remove during workup.Not specified
Lucas Reagent (HCl/ZnCl₂) Concentrated HCl with ZnCl₂ as a catalyst, room temperatureSₙ1Simple and inexpensive.Strongly acidic; potential for carbocation rearrangements and side reactions.Not specified
TCICA / Triphenylphosphine Anhydrous acetonitrile, 60 °CAppel-type reactionMild conditions.Lower yields for secondary alcohols; triphenylphosphine oxide byproduct can be difficult to remove.52% for 2-chlorooctane (B146373) from 2-octanol.

Recommended Synthetic Protocol: Thionyl Chloride without Pyridine

This protocol is recommended for its straightforward procedure and the ease of purification due to the formation of gaseous byproducts.

Reaction Scheme

G 2-Decanol 2-Decanol (C₁₀H₂₂O) This compound This compound (C₁₀H₂₁Cl) 2-Decanol->this compound ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride->this compound SulfurDioxide Sulfur Dioxide (SO₂) HCl Hydrogen Chloride (HCl)

Caption: Reaction of 2-decanol with thionyl chloride.

Experimental Procedure

Materials:

  • 2-decanol (1.0 eq)

  • Thionyl chloride (1.2 - 1.5 eq)

  • Anhydrous toluene (B28343) (optional, as solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel (optional)

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-decanol. If a solvent is to be used, dissolve the 2-decanol in anhydrous toluene. The top of the reflux condenser should be connected to a gas trap containing a solution of sodium hydroxide (B78521) to neutralize the evolved HCl and SO₂ gases.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (1.2 - 1.5 equivalents) to the stirred solution of 2-decanol. The addition can be done via a dropping funnel at room temperature. The reaction is exothermic, and cooling in an ice bath may be necessary to control the initial reaction rate.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully pour the reaction mixture into a stirred, chilled saturated aqueous solution of sodium bicarbonate to neutralize any remaining thionyl chloride and HCl. Caution: This should be done in a fume hood as gas evolution will be vigorous.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

    • The crude this compound can be purified by vacuum distillation.

Expected Yield and Purity

Based on analogous reactions with other secondary alcohols, the expected yield for the synthesis of this compound is in the range of 50-70%. The purity of the distilled product is expected to be high (>95%), as determined by GC analysis.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G start Start: 2-Decanol & Thionyl Chloride reaction Reaction Setup & Reflux start->reaction workup Work-up: Quenching, Extraction, Washing, Drying reaction->workup purification Purification: Rotary Evaporation & Vacuum Distillation workup->purification characterization Product Characterization (GC-MS, NMR, IR) purification->characterization end_product Pure this compound characterization->end_product

Caption: General workflow for this compound synthesis.

Product Characterization

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

TechniqueExpected Data
¹H NMR A multiplet around 4.0-4.2 ppm corresponding to the proton on the carbon bearing the chlorine atom (CHCl). A doublet around 1.5 ppm for the methyl group adjacent to the chlorine. A triplet around 0.9 ppm for the terminal methyl group of the decane (B31447) chain. A broad multiplet between 1.2-1.8 ppm for the remaining methylene (B1212753) protons.
¹³C NMR A signal around 60-65 ppm for the carbon attached to the chlorine. Signals in the aliphatic region (14-40 ppm) for the other carbon atoms.
IR Spectroscopy C-H stretching vibrations around 2850-2960 cm⁻¹. A C-Cl stretching vibration in the range of 600-800 cm⁻¹. Absence of a broad O-H stretching band around 3200-3600 cm⁻¹ from the starting material.
Mass Spectrometry (EI) The molecular ion peak (M⁺) should be observable, with a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, due to the presence of the ³⁷Cl isotope. Fragmentation patterns would include the loss of HCl and cleavage of the alkyl chain.

Safety Considerations

  • Thionyl chloride is a corrosive and lachrymatory substance. It reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • The reaction evolves toxic gases (HCl and SO₂). A gas trap is essential to neutralize these byproducts.

  • The quenching step with sodium bicarbonate is highly exothermic and produces a large volume of gas. It should be performed slowly and with caution.

This guide provides a comprehensive overview for the synthesis of this compound from 2-decanol. By following the detailed protocols and safety precautions, researchers can effectively prepare this valuable chemical intermediate for their applications in drug development and organic synthesis.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chlorodecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-chlorodecane, a secondary alkyl halide. While specific experimental data for this compound is limited in publicly accessible literature, this document compiles available information and supplements it with established principles and detailed experimental protocols for analogous compounds and reactions. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering insights into its synthesis, reactivity, and analytical characterization.

Introduction

This compound (C₁₀H₂₁Cl) is a chlorinated hydrocarbon featuring a chlorine atom at the second position of a ten-carbon aliphatic chain. As a secondary alkyl halide, its chemical behavior is characterized by a propensity for nucleophilic substitution and elimination reactions. While not as extensively studied as its primary isomer, 1-chlorodecane, this compound serves as a potential intermediate in organic synthesis. Understanding its physical properties and chemical reactivity is crucial for its effective utilization in the development of novel molecules, including those with potential pharmaceutical applications. Alkyl halides, in general, are recognized for their role as versatile building blocks in medicinal chemistry, where the introduction of a halogen can modulate a compound's lipophilicity, metabolic stability, and binding interactions[1][2].

Physical Properties of this compound

Precise experimental values for all physical properties of this compound are not consistently reported. The following table summarizes the available data, with some values being calculated or estimated.

PropertyValueSource
Molecular Formula C₁₀H₂₁Cl[3][4]
Molecular Weight 176.73 g/mol [3][4][5]
CAS Number 1002-56-8[3][4]
Boiling Point 217 °C
Density Data not available
Melting Point Data not available
Refractive Index Data not available
Solubility Insoluble in water; soluble in organic solventsGeneral chemical principles

Chemical Properties and Reactivity

As a secondary alkyl halide, this compound can undergo several key reactions, primarily nucleophilic substitution (both SN1 and SN2 mechanisms) and elimination (E2 mechanism). The preferred reaction pathway is influenced by the nature of the nucleophile/base, the solvent, and the reaction temperature.

Nucleophilic Substitution Reactions

Nucleophilic substitution involves the replacement of the chlorine atom by a nucleophile. Strong, non-bulky nucleophiles in polar aprotic solvents tend to favor the Sₙ2 mechanism, while weaker nucleophiles in protic solvents can lead to Sₙ1 reactions.

Elimination Reactions

When treated with a strong, sterically hindered base, this compound is expected to undergo an E2 elimination reaction to form a mixture of decene isomers. The use of a bulky base like potassium tert-butoxide typically favors the formation of the less substituted alkene (Hofmann product), while a smaller base like sodium ethoxide may yield the more substituted Zaitsev product as the major isomer.

Formation of Grignard Reagents

Like other alkyl halides, this compound can react with magnesium metal in an anhydrous ether solvent to form a Grignard reagent, 2-decylmagnesium chloride. This organometallic compound is a potent nucleophile and a strong base, widely used for the formation of new carbon-carbon bonds.

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis and characteristic reactions of alkyl halides, which are applicable to this compound.

Synthesis of Secondary Alkyl Chlorides

A common method for the synthesis of secondary alkyl chlorides is the reaction of the corresponding alcohol with a chlorinating agent. The Lucas test, which uses a mixture of concentrated hydrochloric acid and zinc chloride, is a classic example that proceeds via an Sₙ1 mechanism for secondary and tertiary alcohols.

Protocol: Synthesis of this compound from 2-Decanol using Lucas Reagent

  • Reagent Preparation: Prepare the Lucas reagent by dissolving 62.5 g of anhydrous zinc chloride in 47 mL of concentrated hydrochloric acid, while cooling in an ice bath to manage the exothermic dissolution[6].

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 0.1 mol of 2-decanol.

  • Reaction Execution: Add 50 mL of the prepared Lucas reagent to the flask. Stir the mixture at room temperature. The formation of a cloudy solution or a separate oily layer indicates the formation of this compound[6][7]. For secondary alcohols, this reaction may take several minutes to occur and might require gentle heating to proceed at a reasonable rate[7].

  • Work-up and Purification: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer, wash it with cold water, then with a 5% sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and purify the crude this compound by fractional distillation.

G cluster_synthesis Synthesis Workflow 2-Decanol 2-Decanol Reaction_Mixture Reaction_Mixture 2-Decanol->Reaction_Mixture + Lucas Reagent (HCl/ZnCl2) Separation Separation Reaction_Mixture->Separation Stir at RT Washing Washing Separation->Washing Isolate Organic Layer Drying Drying Washing->Drying H2O, NaHCO3, Brine Distillation Distillation Drying->Distillation Anhydrous Na2SO4 This compound This compound Distillation->this compound Fractional Distillation

Figure 1: Synthesis workflow for this compound from 2-decanol.

Dehydrochlorination (E2 Elimination)

Protocol: Dehydrochlorination of this compound with Potassium tert-Butoxide

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 0.1 mol of this compound in 100 mL of anhydrous tert-butanol[8].

  • Reagent Addition: Add 0.12 mol of potassium tert-butoxide to the solution[8].

  • Reaction Execution: Heat the mixture to reflux with stirring for 1-2 hours. Monitor the reaction progress by gas chromatography (GC)[8].

  • Work-up and Purification: After cooling the reaction mixture, carefully add cold water. Separate the organic layer and wash it with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The resulting mixture of decene isomers can be purified by fractional distillation[8].

Grignard Reagent Formation and Reaction

Protocol: Preparation of 2-Decylmagnesium Chloride and Reaction with an Aldehyde

  • Apparatus Preparation: All glassware must be rigorously dried in an oven and assembled while hot under a stream of dry nitrogen to exclude moisture[9].

  • Grignard Reagent Formation: In a three-necked flask equipped with a dropping funnel, a reflux condenser with a calcium chloride drying tube, and a magnetic stirrer, place 0.12 g-atom of magnesium turnings. Add a small crystal of iodine to activate the magnesium surface. Add a solution of 0.1 mol of this compound in 50 mL of anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction. Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining solution at a rate that maintains a gentle reflux. After the addition is complete, continue to stir and reflux for an additional 30 minutes to ensure complete reaction[10][11].

  • Reaction with Aldehyde: Cool the Grignard reagent solution in an ice bath. Add a solution of 0.1 mol of a chosen aldehyde (e.g., benzaldehyde) in 20 mL of anhydrous diethyl ether dropwise from the dropping funnel, maintaining the temperature below 10 °C.

  • Work-up and Purification: After the addition is complete, remove the ice bath and stir the mixture for 1 hour at room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride. Transfer the mixture to a separatory funnel and separate the ether layer. Extract the aqueous layer with two portions of diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and remove the ether by rotary evaporation. The resulting secondary alcohol can be purified by column chromatography or distillation.

G cluster_grignard Grignard Reaction Pathway This compound This compound Grignard_Reagent 2-Decylmagnesium Chloride This compound->Grignard_Reagent + Mg, anhydrous ether Alkoxide_Intermediate Alkoxide_Intermediate Grignard_Reagent->Alkoxide_Intermediate + Benzaldehyde Secondary_Alcohol Secondary_Alcohol Alkoxide_Intermediate->Secondary_Alcohol H3O+ workup

Figure 2: Pathway for the Grignard reaction of this compound.

Analytical Characterization

The identity and purity of this compound can be confirmed using a combination of spectroscopic and chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for analyzing the purity of this compound and for monitoring reaction progress. The mass spectrum will show a molecular ion peak and characteristic fragmentation patterns, including isotopic peaks for the chlorine atom.

Typical GC-MS Parameters:

ParameterValue
Column 30 m x 0.25 mm ID x 0.25 µm film thickness (e.g., DB-5 or equivalent)
Injector Temperature 250 °C
Oven Program 50 °C (hold 2 min), then ramp to 280 °C at 10 °C/min
Carrier Gas Helium at a constant flow of 1 mL/min
MS Source Temperature 230 °C
MS Quadrupole Temp. 150 °C
Scan Range 40-400 amu
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for structural elucidation.

  • ¹H NMR: The proton on the carbon bearing the chlorine (C2) will be the most downfield signal in the aliphatic region due to the deshielding effect of the chlorine atom. The signals for the rest of the alkyl chain will appear at higher fields.

  • ¹³C NMR: The carbon atom bonded to chlorine (C2) will be significantly downfield compared to the other sp³ hybridized carbons in the chain. The spectrum will be relatively simple, with distinct signals for each carbon in the decane (B31447) chain.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound will be dominated by the characteristic absorptions of the C-H bonds in the alkyl chain. The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 550 and 850 cm⁻¹[12].

Reactivity Assessment in a Drug Development Context

In the context of drug development, understanding the reactivity profile of an intermediate like this compound is critical for predicting potential metabolic pathways and for designing synthetic routes to more complex target molecules. The following diagram illustrates a logical workflow for assessing the reactivity of a secondary alkyl halide.

G cluster_reactivity Reactivity Assessment Workflow Secondary_Alkyl_Halide Secondary Alkyl Halide (e.g., this compound) Decision Reaction Type? Secondary_Alkyl_Halide->Decision Nucleophile_Base Nucleophile/Base Characteristics Nucleophile_Base->Decision Solvent_Properties Solvent Properties Solvent_Properties->Decision Reaction_Conditions Reaction Conditions (Temp., Conc.) Reaction_Conditions->Decision SN2 SN2 Decision->SN2 Strong, non-bulky Nu Polar aprotic solvent Low temp. SN1 SN1 Decision->SN1 Weak Nu Protic solvent E2 E2 Decision->E2 Strong, bulky base High temp.

Figure 3: Logical workflow for assessing the reactivity of a secondary alkyl halide.

Conclusion

This compound, as a secondary alkyl halide, possesses a versatile chemical reactivity that makes it a potentially useful intermediate in organic synthesis. While specific experimental data for this compound is sparse, this guide provides a framework for its synthesis, handling, and characterization based on well-established chemical principles and protocols for analogous compounds. For researchers in drug discovery and development, a thorough understanding of the reactivity of such alkyl halides is essential for the rational design and synthesis of novel therapeutic agents. Further experimental investigation into the specific properties and reactions of this compound is warranted to fully explore its synthetic utility.

References

Technical Guide: 2-Chlorodecane (CAS No. 1002-56-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-chlorodecane, a secondary alkyl halide. While specific research applications for this compound are not extensively documented in publicly available literature, this guide extrapolates its chemical behavior and potential utility based on the established principles of organic chemistry and the known reactivity of similar long-chain halogenated alkanes. The information presented herein is intended to support researchers in understanding its fundamental properties and to provide a basis for potential synthetic applications.

Core Chemical and Physical Properties

This compound is a chlorinated derivative of the ten-carbon alkane, decane. Its physical and chemical properties are summarized below.

PropertyValueReference(s)
CAS Number 1002-56-8[1]
Molecular Formula C₁₀H₂₁Cl[1]
Molecular Weight 176.72 g/mol [1]
Appearance Colorless Liquid (presumed)
Boiling Point 174 °C
Melting Point -30 °C
Density 0.73 g/cm³ at 25 °C
Water Solubility Insoluble (presumed)[2]
Synonyms 2-Decyl chloride, (+/-)-2-Chlorodecane[1]

Synthesis and Reactivity

As a secondary alkyl halide, this compound can be synthesized from and participate in a variety of organic reactions. The following sections outline representative experimental protocols.

Illustrative Synthesis of this compound from 2-Decanol (B1670014)

Reaction:

Experimental Protocol:

  • Reaction Setup: In a fume hood, a 250 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap containing an aqueous solution of sodium hydroxide (B78521) is charged with 2-decanol (1 equivalent). Anhydrous diethyl ether is added as a solvent.

  • Addition of Reagent: The flask is cooled in an ice bath, and thionyl chloride (SOCl₂, 1.2 equivalents) is added dropwise with stirring over 30 minutes.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2 hours.

  • Work-up: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is carefully poured into ice-water and extracted with diethyl ether.

  • Purification: The organic layer is washed with a saturated aqueous solution of sodium bicarbonate, then with brine, and dried over anhydrous magnesium sulfate. The solvent is removed by rotary evaporation, and the crude this compound is purified by fractional distillation under reduced pressure.

Reactivity and Potential Applications

This compound is expected to undergo reactions typical of secondary alkyl halides, primarily nucleophilic substitution and elimination reactions.

This compound can react with a variety of nucleophiles to form new carbon-heteroatom or carbon-carbon bonds.[4][5][6][7] As a secondary halide, it can proceed through either an S_N1 or S_N2 mechanism, depending on the reaction conditions.[4][5][6]

Illustrative Protocol: Synthesis of an Ether via Williamson Ether Synthesis

  • Preparation of Alkoxide: Sodium hydride (1.1 equivalents) is carefully added to a solution of a primary alcohol (e.g., ethanol, 1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere.

  • Reaction: To the resulting sodium ethoxide solution, this compound (1 equivalent) is added, and the mixture is heated to reflux until the reaction is complete (monitored by TLC or GC).

  • Work-up and Purification: The reaction is quenched by the slow addition of water. The product is extracted with diethyl ether, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting ether can be purified by column chromatography.

This compound can be used to prepare a Grignard reagent, which is a powerful nucleophile for the formation of new carbon-carbon bonds.[8][9][10][11][12]

Illustrative Protocol: Preparation of a Tertiary Alcohol

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings (1.2 equivalents) are stirred in anhydrous diethyl ether. A solution of this compound (1 equivalent) in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is then refluxed for 1 hour to ensure complete formation of the Grignard reagent.

  • Reaction with a Ketone: The Grignard solution is cooled in an ice bath, and a solution of a ketone (e.g., acetone, 1 equivalent) in anhydrous diethyl ether is added dropwise. The reaction mixture is stirred at room temperature for 2 hours.

  • Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with diethyl ether, and the organic layer is washed with brine, dried, and concentrated. The tertiary alcohol is then purified by column chromatography.

Safety and Handling

  • Flammability: May be a combustible liquid.[2] Keep away from heat, sparks, and open flames.

  • Irritation: Expected to be a skin and eye irritant.[13]

  • Toxicity: May be harmful if swallowed or inhaled. The substance is considered very toxic to aquatic life with long-lasting effects.[13]

  • Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Signaling Pathways and Biological Activity

There is no information in the searched literature to suggest that this compound is involved in any specific biological signaling pathways. As a simple alkyl halide, it is not expected to have specific interactions with biological receptors or enzymes in the manner of a targeted drug molecule. Its biological effects are more likely to be related to general toxicity due to its alkylating nature or disruption of cell membranes.

Visualizations

Synthetic Workflow for this compound

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product 2-Decanol 2-Decanol Reaction Chlorination 2-Decanol->Reaction Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2)->Reaction This compound This compound Reaction->this compound

Caption: Synthesis of this compound from 2-Decanol.

Grignard Reaction Workflow

G This compound This compound Grignard_Formation Grignard Reagent Formation This compound->Grignard_Formation Mg Magnesium Mg->Grignard_Formation Decylmagnesium_Chloride 2-Decylmagnesium Chloride Grignard_Formation->Decylmagnesium_Chloride Nucleophilic_Addition Nucleophilic Addition Decylmagnesium_Chloride->Nucleophilic_Addition Ketone Ketone (e.g., Acetone) Ketone->Nucleophilic_Addition Tertiary_Alkoxide Tertiary Alkoxide Intermediate Nucleophilic_Addition->Tertiary_Alkoxide Final_Product Tertiary Alcohol Tertiary_Alkoxide->Final_Product Acid_Workup Acidic Workup (e.g., H3O+) Acid_Workup->Final_Product

Caption: Grignard Reaction of this compound with a Ketone.

References

Navigating the Solution: A Technical Guide to the Solubility of 2-Chlorodecane in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: The Physicochemical Basis of 2-Chlorodecane's Solubility

The solubility of a substance is fundamentally governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute (this compound) and the solvent.[1] this compound (C₁₀H₂₁Cl) possesses a long, nonpolar ten-carbon alkyl chain and a single chlorine atom, which introduces a slight dipole moment. However, the large nonpolar character of the decyl group is the dominant factor influencing its solubility.[2]

The primary intermolecular forces at play are:

  • London Dispersion Forces: These are the most significant forces for the nonpolar alkyl chain of this compound and are the primary forces of attraction in nonpolar solvents like hexane.[3][4] The strength of these forces increases with the size and surface area of the molecule.

  • Dipole-Dipole Interactions: The carbon-chlorine bond in this compound is polar, creating a molecular dipole. This allows for attractive interactions with other polar molecules.[5]

Therefore, this compound is expected to be readily soluble in nonpolar and weakly polar organic solvents where the energy released from the formation of new solute-solvent interactions is comparable to the energy required to break the existing solute-solute and solvent-solvent interactions.[1] Conversely, its solubility in highly polar solvents, like water, is expected to be very low due to the inability of the large nonpolar chain to overcome the strong hydrogen bonding network of water.[5]

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. The following table provides a qualitative prediction of its solubility based on the principles of intermolecular forces. For researchers requiring precise quantitative data for applications such as process design, reaction optimization, or formulation development, experimental determination is necessary.

SolventChemical FormulaPolarityPredicted Solubility of this compoundPrimary Intermolecular Interactions
HexaneC₆H₁₄NonpolarHighLondon Dispersion Forces
Diethyl Ether(C₂H₅)₂OWeakly PolarHighLondon Dispersion Forces & Dipole-Dipole
ChloroformCHCl₃Weakly PolarHighLondon Dispersion Forces & Dipole-Dipole
Acetone(CH₃)₂COPolar AproticModerate to HighLondon Dispersion Forces & Dipole-Dipole
EthanolC₂H₅OHPolar ProticModerateLondon Dispersion Forces, Dipole-Dipole & weak Hydrogen Bonding
MethanolCH₃OHPolar ProticLow to ModerateLondon Dispersion Forces, Dipole-Dipole & weak Hydrogen Bonding

Experimental Protocol for Determining the Solubility of this compound

The following is a detailed methodology for the experimental determination of the solubility of a liquid solute, such as this compound, in an organic solvent. This protocol is based on the widely used isothermal shake-flask method.[6]

Objective: To determine the concentration of this compound in a saturated solution of a given organic solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade): Hexane, Diethyl Ether, Chloroform, Acetone, Ethanol, Methanol

  • Volumetric flasks (Class A)

  • Pipettes (Class A)

  • Thermostatically controlled shaker bath or incubator

  • Centrifuge tubes with screw caps

  • Syringe filters (chemically compatible, e.g., PTFE)

  • Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

  • Analytical balance

Procedure:

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of this compound in the chosen solvent of known concentrations.

    • Analyze these standards using a validated analytical method (e.g., GC-FID) to generate a calibration curve of instrument response versus concentration.

  • Sample Preparation and Equilibration:

    • Add an excess amount of this compound to a known volume of the solvent in a centrifuge tube. The presence of a separate, undissolved phase of this compound should be visible.

    • Securely cap the tubes to prevent solvent evaporation.

    • Place the tubes in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended, and preliminary studies should be conducted to determine the time to reach a constant concentration.

  • Phase Separation:

    • After equilibration, allow the tubes to stand undisturbed in the temperature-controlled bath for at least 24 hours to allow the undissolved this compound to separate.

    • Alternatively, centrifuge the tubes at the same temperature to facilitate the separation of the excess solute.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear, saturated supernatant using a pipette. To avoid contamination from the undissolved phase, it is advisable to use a syringe fitted with a chemically resistant filter.

    • Dilute the aliquot with the pure solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample using the same analytical method as for the standards.

  • Calculation of Solubility:

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the specific solvent at the tested temperature.

Safety Precautions:

  • All work should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

  • Consult the Safety Data Sheets (SDS) for this compound and all solvents used.

Visualizing the Process: Workflows and Relationships

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

Caption: Logical relationship of factors influencing this compound solubility.

experimental_workflow Experimental Workflow for Solubility Determination start Start prep_standards Prepare Calibration Standards start->prep_standards prep_sample Prepare Supersaturated Solution (Excess this compound in Solvent) start->prep_sample analyze_standards Analyze Standards (e.g., GC-FID) Generate Calibration Curve prep_standards->analyze_standards analyze_sample Analyze Diluted Sample analyze_standards->analyze_sample equilibrate Equilibrate at Constant Temperature (24-72h with agitation) prep_sample->equilibrate separate Separate Phases (Centrifugation or Settling) equilibrate->separate sample_supernatant Sample and Filter Supernatant separate->sample_supernatant dilute Dilute Sample to Working Concentration sample_supernatant->dilute dilute->analyze_sample calculate Calculate Solubility (Using Calibration Curve and Dilution Factor) analyze_sample->calculate end End calculate->end

Caption: Step-by-step workflow for the experimental determination of solubility.

References

Spectroscopic Data of 2-Chlorodecane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the predicted and expected spectroscopic data for 2-chlorodecane, catering to researchers, scientists, and professionals in drug development. The document details predicted Nuclear Magnetic Resonance (NMR) data, expected Infrared (IR) absorption frequencies, and anticipated Mass Spectrometry (MS) fragmentation patterns. Furthermore, it outlines standardized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

Due to the limited availability of experimentally derived public data for this compound, the following sections present predicted data based on established spectroscopic principles and computational models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
H-23.9 - 4.1Multiplet1H
H-11.5 - 1.7Doublet3H
H-31.6 - 1.8Multiplet2H
H-4 to H-91.2 - 1.4Multiplet12H
H-100.8 - 0.9Triplet3H

Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

CarbonPredicted Chemical Shift (ppm)
C-265 - 70
C-438 - 42
C-331 - 35
C-5 to C-828 - 32
C-922 - 26
C-122 - 26
C-1013 - 15
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key characteristic absorptions are associated with the C-H and C-Cl bonds.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)Bond VibrationIntensity
2955 - 2850C-H stretch (alkane)Strong
1465C-H bend (methylene)Medium
1375C-H bend (methyl)Medium
850 - 550C-Cl stretchMedium to Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Expected Fragmentation Pattern (Electron Ionization - EI)

m/zFragmentComments
176/178[C₁₀H₂₁Cl]⁺Molecular ion peak (M⁺) and M+2 peak due to ³⁵Cl and ³⁷Cl isotopes (approx. 3:1 ratio).
141[C₁₀H₂₁]⁺Loss of Cl radical.
91/93[C₄H₈Cl]⁺Cleavage at the C4-C5 bond with rearrangement.
63/65[CH₂CHCl]⁺Common fragment for 2-chloroalkanes.
43[C₃H₇]⁺Propyl cation, a common alkyl fragment.
29[C₂H₅]⁺Ethyl cation, a common alkyl fragment.

Experimental Protocols

The following are generalized protocols for acquiring NMR, IR, and MS data. Specific parameters may need to be optimized based on the instrument and sample.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

  • Instrument: A 300 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and 8-16 scans.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-250 ppm, pulse angle of 45-90 degrees, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) for adequate signal-to-noise ratio.

Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the spectrum to obtain pure absorption peaks.

  • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation:

  • Neat Liquid: Place a drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

  • Solution: Alternatively, dissolve a small amount of the sample in a suitable solvent (e.g., carbon tetrachloride, CCl₄) and place the solution in a liquid IR cell.

Data Acquisition:

  • Record a background spectrum of the empty salt plates or the solvent-filled cell.

  • Place the sample in the spectrometer's sample compartment.

  • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

  • The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

Mass Spectrometry

Sample Introduction:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Inject a dilute solution of this compound into a gas chromatograph to separate it from any impurities before it enters the mass spectrometer. This is the preferred method for volatile compounds.

  • Direct Infusion: Introduce the sample directly into the ion source via a heated probe or by infusion if it is sufficiently volatile and pure.

Ionization:

  • Electron Ionization (EI): Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

Mass Analysis:

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • A detector records the abundance of each ion.

Data Interpretation:

  • Identify the molecular ion peak to determine the molecular weight.

  • Analyze the fragmentation pattern to deduce the structure of the molecule. The presence of the characteristic isotopic pattern for chlorine (M⁺ and M+2 peaks in a ~3:1 ratio) is a key diagnostic feature.

Visualizations

The following diagrams illustrate the relationships and workflows described in this guide.

SpectroscopicAnalysis NMR NMR Spectroscopy Framework Carbon-Hydrogen Framework NMR->Framework IR IR Spectroscopy FunctionalGroups Functional Groups IR->FunctionalGroups MS Mass Spectrometry MolecularWeight Molecular Weight & Fragmentation MS->MolecularWeight ExperimentalWorkflow cluster_NMR NMR cluster_IR IR cluster_MS MS NMR_Prep Sample Preparation (Dissolve in CDCl3) NMR_Acq Data Acquisition (Spectrometer) NMR_Prep->NMR_Acq NMR_Proc Data Processing (FT, Phasing, Calibration) NMR_Acq->NMR_Proc IR_Prep Sample Preparation (Neat Film or Solution) IR_Acq Data Acquisition (Spectrometer) IR_Prep->IR_Acq IR_Proc Background Subtraction IR_Acq->IR_Proc MS_Intro Sample Introduction (GC or Direct) MS_Ion Ionization (Electron Ionization) MS_Intro->MS_Ion MS_Anal Mass Analysis (m/z Separation) MS_Ion->MS_Anal

An In-depth Technical Guide to the Potential Industrial Applications of 2-Chlorodecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chlorodecane, a secondary chloroalkane, serves as a versatile chemical intermediate with significant potential in various industrial applications. This technical guide explores its core industrial uses, focusing on its role as a precursor in the synthesis of surfactants, quaternary ammonium (B1175870) compounds, and specialty amines. Detailed chemical properties, synthesis methodologies, and reaction pathways are presented to provide a comprehensive resource for researchers and professionals in chemical synthesis and material science.

Introduction

This compound (C₁₀H₂₁Cl) is a halogenated aliphatic hydrocarbon characterized by a chlorine atom attached to the second carbon of a ten-carbon chain.[1][2] Its structure as a secondary alkyl halide imparts specific reactivity that makes it a valuable building block in organic synthesis. While its primary isomer, 1-chlorodecane, has well-documented applications, this compound offers unique advantages in creating branched-chain derivatives, which can influence the physicochemical properties of the final products. This guide focuses on the potential industrial applications of this compound, providing technical details relevant to its use as a chemical intermediate.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in industrial processes. A summary of its key properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₀H₂₁Cl[1][2]
Molecular Weight 176.73 g/mol [1]
CAS Number 1002-56-8[1][2]
Appearance Liquid (at standard conditions)
Boiling Point 289.1 °C at 760 mmHg (Predicted)
Density 0.856 g/cm³ (Predicted)
Refractive Index 1.483 (Predicted)
Flash Point 123.2 °C (Predicted)
Solubility Chloroform (Slightly), Methanol (Slightly), THF, Ethyl Acetate, DMF

Synthesis of this compound

The industrial production of this compound can be achieved through the chlorination of decane (B31447) or the hydrochlorination of decene. A general laboratory-scale synthesis involves the reaction of 2-decanol (B1670014) with a chlorinating agent.

Experimental Protocol: Chlorination of 2-Decanol

This protocol describes a general method for the synthesis of secondary alkyl chlorides from the corresponding alcohols.

Materials:

  • 2-Decanol

  • Thionyl chloride (SOCl₂) or concentrated Hydrochloric acid (HCl) with a catalyst (e.g., ZnCl₂)

  • Anhydrous sodium sulfate

  • Sodium bicarbonate solution

  • Organic solvent (e.g., dichloromethane)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 2-decanol.

  • Slowly add the chlorinating agent (e.g., thionyl chloride) to the flask, maintaining the temperature with an ice bath.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for a specified period to ensure the completion of the reaction.

  • Cool the reaction mixture and quench by carefully adding it to an ice-cold sodium bicarbonate solution to neutralize any excess acid.

  • Extract the organic layer using an appropriate solvent like dichloromethane.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain crude this compound.

  • Purify the product by fractional distillation under reduced pressure.

Industrial Applications

The primary industrial utility of this compound lies in its function as a chemical intermediate for the synthesis of various valuable compounds.

Surfactant Precursor: Synthesis of Linear Alkylbenzenes (LABs)

A significant application of this compound is in the production of linear alkylbenzenes (LABs), which are key intermediates in the manufacturing of biodegradable detergents.[3] The alkylation of aromatic compounds, such as benzene (B151609), with this compound via a Friedel-Crafts reaction yields 2-phenyldecane (B41316). This is then sulfonated to produce linear alkylbenzene sulfonates (LAS), a major component of synthetic detergents.

G cluster_reactants Reactants cluster_process Reaction Process cluster_products Products This compound This compound Mixing Mixing and Cooling This compound->Mixing Benzene Benzene Benzene->Mixing AlCl3_catalyst AlCl₃ (Catalyst) AlCl3_catalyst->Mixing Reaction Alkylation Reaction (Exothermic) Mixing->Reaction Quenching Quenching (e.g., with water/ice) Reaction->Quenching HCl HCl Reaction->HCl Catalyst_complex Catalyst Complex Reaction->Catalyst_complex Separation Phase Separation Quenching->Separation Purification Purification (Distillation) Separation->Purification 2-Phenyldecane 2-Phenyldecane Purification->2-Phenyldecane

Caption: Friedel-Crafts alkylation workflow for 2-phenyldecane synthesis.

Materials:

  • This compound

  • Anhydrous Benzene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Hydrochloric acid (for quenching)

  • Anhydrous sodium sulfate

  • Organic solvent (e.g., diethyl ether)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask with a dropping funnel, a condenser, and a magnetic stirrer under an inert atmosphere.

  • Add anhydrous aluminum chloride to the flask.

  • Add a solution of this compound in anhydrous benzene to the dropping funnel.

  • Cool the flask in an ice bath and slowly add the this compound/benzene solution to the stirred suspension of aluminum chloride.

  • After the addition, allow the reaction mixture to stir at room temperature for several hours.

  • Quench the reaction by slowly pouring the mixture over crushed ice and hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation.

  • Purify the resulting 2-phenyldecane by vacuum distillation.

Synthesis of Secondary Amines

This compound can be used as a precursor for the synthesis of secondary amines, such as 2-decanamine.[4][5] These amines and their derivatives have applications as corrosion inhibitors, flotation agents, and as intermediates in the synthesis of pharmaceuticals and agrochemicals.

G This compound This compound Nucleophilic_Substitution Nucleophilic Substitution (SN2) This compound->Nucleophilic_Substitution Ammonia Ammonia (NH₃) Ammonia->Nucleophilic_Substitution 2-Decanamine 2-Decanamine Nucleophilic_Substitution->2-Decanamine Ammonium_Chloride Ammonium Chloride (NH₄Cl) Nucleophilic_Substitution->Ammonium_Chloride

Caption: Synthesis of 2-decanamine from this compound.

Materials:

  • This compound

  • Aqueous or alcoholic solution of Ammonia

  • Sodium hydroxide (B78521)

  • Organic solvent (e.g., diethyl ether)

Procedure:

  • In a high-pressure autoclave, charge this compound and an excess of an aqueous or alcoholic solution of ammonia.

  • Heat the sealed reactor to a specified temperature and maintain the pressure for several hours.

  • Cool the reactor and vent the excess ammonia.

  • Add a solution of sodium hydroxide to neutralize the ammonium chloride formed and to liberate the free amine.

  • Extract the 2-decanamine with an organic solvent.

  • Dry the organic extract over anhydrous potassium carbonate.

  • Remove the solvent under reduced pressure.

  • Purify the 2-decanamine by vacuum distillation.

Synthesis of Quaternary Ammonium Compounds

Quaternary ammonium compounds (Quats) derived from this compound have potential applications as cationic surfactants, phase-transfer catalysts, and biocides. The synthesis involves the reaction of this compound with a tertiary amine.

G This compound This compound Quaternization Quaternization Reaction This compound->Quaternization Trimethylamine Trimethylamine (N(CH₃)₃) Trimethylamine->Quaternization Quat_Salt 2-Decyltrimethylammonium Chloride Quaternization->Quat_Salt

Caption: Quaternization of this compound.

Materials:

  • This compound

  • Trimethylamine (gas or solution)

  • A polar solvent (e.g., acetonitrile (B52724) or ethanol)

Procedure:

  • Dissolve this compound in a suitable polar solvent in a pressure-rated reaction vessel.

  • Cool the solution and introduce a molar excess of trimethylamine.

  • Seal the vessel and heat the mixture with stirring for several hours.

  • Monitor the reaction progress by techniques such as TLC or GC.

  • After the reaction is complete, cool the vessel and vent any excess trimethylamine.

  • The product may precipitate from the solution upon cooling or can be isolated by removing the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system.

Conclusion

This compound is a valuable chemical intermediate with a range of potential industrial applications. Its primary utility lies in the synthesis of 2-phenyldecane, a precursor to linear alkylbenzene sulfonate surfactants. Furthermore, it serves as a starting material for the production of specialty secondary amines and quaternary ammonium compounds. The methodologies and reaction pathways detailed in this guide provide a foundation for further research and development into the applications of this versatile molecule. The exploration of its use in the synthesis of novel compounds with tailored properties remains a promising area for industrial and academic research.

References

literature review on 2-chlorodecane synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Synthesis of 2-Chlorodecane

Introduction: this compound is a monochlorinated long-chain alkane with the chemical formula C₁₀H₂₁Cl[1]. As an alkyl halide, it serves as a valuable intermediate in organic synthesis, enabling the introduction of the ten-carbon decyl group into various molecules. Its applications can range from the synthesis of surfactants and specialty chemicals to its use as a precursor in the development of more complex organic compounds for materials science and pharmaceutical research. The targeted synthesis of this compound, as opposed to other isomers like 1-chlorodecane, requires specific and regioselective chemical methods. This document provides an in-depth review of the primary synthetic routes for producing this compound, focusing on experimental protocols, reaction yields, and comparative analysis of the methodologies.

Method 1: Nucleophilic Substitution of 2-Decanol (B1670014)

The most reliable and selective method for synthesizing this compound is through the nucleophilic substitution of the hydroxyl group in 2-decanol. This approach offers high regioselectivity, as the chlorine atom directly replaces the hydroxyl group at the C-2 position. Several common reagents can effect this transformation, each with its own advantages and procedural nuances.

Key Reagents and Pathways
  • Thionyl Chloride (SOCl₂): A widely used reagent for converting secondary alcohols to alkyl chlorides. The reaction proceeds with the formation of a chlorosulfite intermediate. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification[2]. The reaction can proceed with either inversion or retention of stereochemistry depending on the solvent and the presence of a base like pyridine[3].

  • Phosphorus Chlorides (PCl₅, PCl₃): Phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃) are also effective for this conversion. These reagents are highly reactive and are often suitable for sensitive alcohols[4]. However, the disposal of phosphorus-based waste can be a drawback for larger-scale preparations[4].

  • Trichloroisocyanuric Acid (TCICA) and Triphenylphosphine (B44618) (PPh₃): This combination forms a reactive complex capable of converting alcohols to alkyl chlorides under relatively mild conditions[5]. The reagents are stable, inexpensive, and the reaction is often high-yielding[5]. A primary challenge is the separation of the triphenylphosphine oxide byproduct from the desired product[5].

  • Cyanuric Chloride and DMF: This system provides a mild method for converting alcohols to alkyl chlorides with inversion of configuration[6]. The low cost and low toxicity of cyanuric chloride make it an attractive alternative to other chlorinating agents[6].

G sub 2-Decanol intermediate Reactive Intermediate (e.g., Chlorosulfite Ester) sub->intermediate Reaction reagent Chlorinating Agent (e.g., SOCl₂, PCl₅, TCICA/PPh₃) reagent->intermediate product This compound intermediate->product SN2 or SNi byproducts Byproducts (e.g., SO₂, HCl, PPh₃O) intermediate->byproducts

Caption: General workflow for the synthesis of this compound from 2-decanol.

Experimental Protocols

Protocol 1: Using Thionyl Chloride (SOCl₂)

  • Objective: To synthesize this compound from 2-decanol using thionyl chloride. This protocol is adapted from standard procedures for converting secondary alcohols.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a gas trap (to capture HCl and SO₂), place 2-decanol (1.0 eq).

    • Slowly add thionyl chloride (1.2 eq) to the alcohol at 0 °C with stirring.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours, monitoring the reaction progress by TLC or GC.

    • Upon completion, cool the reaction mixture and carefully pour it over crushed ice to quench the excess thionyl chloride.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane.

    • Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain pure this compound.

Protocol 2: Using Trichloroisocyanuric Acid (TCICA) and Triphenylphosphine (PPh₃)

  • Objective: To synthesize this compound using a milder, modern reagent system. This protocol is based on the published method for other secondary alcohols[5].

  • Procedure:

    • In a dry flask under an inert atmosphere, dissolve triphenylphosphine (1.5 eq) in anhydrous acetonitrile.

    • Slowly add trichloroisocyanuric acid (0.53 eq, as 1.58 equivalents of 'Cl') to the solution. The reaction is exothermic.

    • Heat the resulting yellow mixture in a 60°C oil bath.

    • Add 2-decanol (1.0 eq) to the heated mixture and stir for 2 hours.

    • After cooling, add water to the reaction mixture and filter to remove the solid cyanuric acid.

    • Extract the filtrate with pentane (B18724). The triphenylphosphine oxide byproduct is poorly soluble in pentane and will largely be removed.

    • Wash the pentane solution, dry it over a drying agent, and remove the solvent via rotary evaporation.

    • Purify the resulting oil by vacuum distillation.

Data Presentation
Reagent SystemSubstrateProductYield (%)Purity (%)Reference/Notes
SOCl₂2-Octanol2-Chlorooctane~60-80>97General method, yield is typical for secondary alcohols.[5]
TCICA / PPh₃2-Octanol2-Chlorooctane5898.6Reported data for a similar secondary alcohol.[5]
PCl₅General AlcoholsAlkyl ChloridesModerate-HighVariableEffective but can generate acidic conditions.[4]
Cyanuric Chloride / DMFGeraniolGeranyl Chloride95>98High yield for a primary alcohol, adaptable for secondary.[6]

Method 2: Hydrochlorination of 1-Decene (B1663960)

The addition of hydrogen chloride (HCl) across the double bond of an alkene can produce an alkyl chloride. According to Markovnikov's rule, the proton (H⁺) adds to the carbon atom that already has more hydrogen atoms, while the chloride ion (Cl⁻) adds to the more substituted carbon. Therefore, the reaction of 1-decene with HCl is expected to selectively produce this compound.

However, the hydrochlorination of simple, "non-activated" alkenes like 1-decene with HCl gas or aqueous solutions is often impractically slow[7]. This has led to the development of advanced catalytic methods, though classical polar addition remains a fundamental concept[7].

G sub 1-Decene intermediate Secondary Carbocation (at C-2) sub->intermediate Protonation (Slow) reagent HCl reagent->intermediate product This compound (Major Product) intermediate->product Chloride Attack dummy intermediate->dummy side_product 1-Chlorodecane (Minor Product) dummy->product Markovnikov dummy->side_product Anti-Markovnikov (trace)

Caption: Markovnikov hydrochlorination of 1-decene to form this compound.

Experimental Protocols

Protocol 3: Classical Hydrochlorination

  • Objective: To synthesize this compound via the addition of HCl to 1-decene.

  • Procedure:

    • Cool a solution of 1-decene in a suitable non-nucleophilic solvent (e.g., pentane or dichloromethane) to 0 °C.

    • Bubble anhydrous HCl gas through the solution for several hours.

    • Alternatively, use a saturated solution of HCl in glacial acetic acid and stir with the alkene.

    • Monitor the reaction by GC to observe the conversion of the starting material. Due to the low reactivity of 1-decene, the reaction may be slow and incomplete[7].

    • Once the reaction has reached the desired conversion, neutralize the excess acid by washing with a cold, dilute sodium bicarbonate solution.

    • Separate the organic layer, dry it over anhydrous calcium chloride, filter, and remove the solvent.

    • Purify the product by vacuum distillation.

Data Presentation

Quantitative data for the direct hydrochlorination of 1-decene is sparse in readily available literature, primarily because the reaction is inefficient without specialized catalysts. Yields are often low to moderate, and reaction times can be long. Recent advancements focus on metal-promoted or photocatalytic systems to achieve anti-Markovnikov addition or to improve the efficiency of the Markovnikov process[7][8].

MethodReagentsSelectivityYieldReference/Notes
Polar Addition1-Decene, HClMarkovnikov (forms 2-chloro)Low to ModerateReaction is typically slow for unactivated alkenes.[7]
Radical Addition1-Decene, HBr, PeroxidesAnti-Markovnikov (forms 1-bromo)HighNot applicable for HCl; illustrates regiochemical control.[9]
Photocatalysis1-Decene, HCl(aq), PhotocatalystAnti-Markovnikov (forms 1-chloro)HighModern method for achieving the opposite regioisomer.[8]

Method 3: Free-Radical Chlorination of Decane (B31447)

The direct chlorination of decane using chlorine gas (Cl₂) under UV light proceeds via a free-radical chain mechanism[10]. This method involves the abstraction of a hydrogen atom from the alkane chain by a chlorine radical, followed by the reaction of the resulting alkyl radical with Cl₂.

This process is notoriously unselective[10]. The decane molecule has multiple secondary (C-2, C-3, C-4, C-5) and primary (C-1) hydrogens, and all are susceptible to abstraction. While secondary hydrogens are more reactive than primary ones, the statistical abundance of different hydrogens leads to a complex mixture of monochlorinated isomers (1-chlorodecane, this compound, 3-chlorodecane, etc.). Consequently, this method is unsuitable for the targeted laboratory synthesis of pure this compound but is used industrially for producing mixtures of chlorinated alkanes[10].

G sub Decane product_mix Mixture of Isomers: 1-Chlorodecane This compound 3-Chlorodecane 4-Chlorodecane 5-Chlorodecane sub->product_mix H Abstraction reagent Cl₂ / UV light intermediate Chlorine Radical (Cl•) reagent->intermediate Initiation intermediate->product_mix poly_products Polychlorinated Products product_mix->poly_products Further Reaction

Caption: Free-radical chlorination of decane leads to a non-selective product mixture.

Data Presentation

The distribution of products depends on the number of each type of hydrogen and their relative reactivity. For free-radical chlorination, the relative reactivity of secondary hydrogens is approximately 3.5 to 5 times greater than that of primary hydrogens[11].

Theoretical Product Distribution for Monochlorination of Decane

  • Primary Hydrogens (C1, C10): 6 hydrogens

  • Secondary Hydrogens (C2-C9): 16 hydrogens

  • Relative Reactivity (approx.): Secondary:Primary ≈ 3.5:1

  • Calculation:

    • Primary contribution: 6 H × 1.0 = 6.0

    • Secondary contribution: 16 H × 3.5 = 56.0

    • Total reactivity factor: 6.0 + 56.0 = 62.0

  • Predicted Yields:

    • 1-Chlorodecane: (6.0 / 62.0) ≈ 9.7%

    • All Secondary Isomers (2-, 3-, 4-, 5-): (56.0 / 62.0) ≈ 90.3%

    • This compound (4 of 16 sec-H): (4 H * 3.5 / 62.0) ≈ 22.6%

This calculation shows that while this compound would be a major component of the secondary fraction, it would be part of an inseparable mixture of isomers, making this method impractical for obtaining a pure sample.

Comparative Summary and Conclusion

MethodKey AdvantageKey DisadvantageSelectivityTypical YieldSuitability for this compound
Substitution of 2-Decanol High regioselectivity; reliable and well-understood reactions.Requires 2-decanol precursor; potential for byproduct separation issues.ExcellentGood to HighExcellent (Recommended)
Hydrochlorination of 1-Decene Atom economical; uses simple starting materials.Very slow for unactivated alkenes; requires harsh conditions or catalysts.Good (Markovnikov)Low to ModerateFair (Challenging)
Free-Radical Chlorination Inexpensive starting material (decane).Extremely poor selectivity; produces a complex mixture of isomers.Very PoorN/A (for pure product)Poor (Not Recommended)

For researchers, scientists, and professionals in drug development requiring a pure, well-characterized sample of this compound, the nucleophilic substitution of 2-decanol is unequivocally the most effective and recommended synthetic route . Reagents like thionyl chloride or the TCICA/PPh₃ system offer reliable and high-yielding pathways to the desired product with excellent regiochemical control. While hydrochlorination of 1-decene is theoretically sound, its practical application is challenging. Free-radical chlorination of decane is entirely unsuitable for the targeted synthesis of a single isomer and should be avoided.

References

reactivity of 2-chlorodecane with nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of 2-Chlorodecane with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of this compound, a secondary haloalkane, with a variety of nucleophiles. As a secondary substrate, this compound stands at a mechanistic crossroads, capable of undergoing both nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions. The predominant reaction pathway is highly dependent on specific experimental conditions, including the nature of the nucleophile, the solvent, and the temperature. This document details the underlying principles governing this reactivity, presents expected outcomes in tabular format, provides representative experimental protocols, and visualizes the mechanistic pathways using Graphviz diagrams.

Core Concepts: Competing Reaction Pathways

The reactivity of this compound is primarily a competition between four potential mechanisms: Sₙ2, Sₙ1, E2, and E1. The outcome is dictated by a nuanced interplay of several factors.

  • Substrate Structure : this compound is a secondary (2°) alkyl halide. The carbon atom bonded to the chlorine is attached to two other carbon atoms. This structure is sterically more hindered than a primary haloalkane, which slows the rate of Sₙ2 reactions, but it can form a secondary carbocation, which is more stable than a primary one, allowing for Sₙ1 and E1 pathways.[1][2]

  • Nucleophile/Base Strength : The role of the attacking species is critical.

    • Strong Nucleophiles/Weak Bases (e.g., CN⁻, I⁻, N₃⁻) favor the Sₙ2 pathway.

    • Strong, Unhindered Bases (e.g., OH⁻, EtO⁻) are also strong nucleophiles and lead to a mixture of Sₙ2 and E2 products, with E2 being favored at higher temperatures.[3][4]

    • Strong, Sterically Hindered Bases (e.g., t-BuOK) strongly favor the E2 pathway.

    • Weak Nucleophiles/Weak Bases (e.g., H₂O, EtOH) favor Sₙ1 and E1 pathways, as they can wait for the slow formation of a carbocation intermediate.[5][6]

  • Solvent : The solvent plays a crucial role in stabilizing transition states and intermediates.

    • Polar Aprotic Solvents (e.g., acetone, DMSO, DMF) do not solvate the nucleophile strongly, leaving it highly reactive. These solvents favor Sₙ2 reactions.[1][7]

    • Polar Protic Solvents (e.g., water, ethanol, acetic acid) are capable of hydrogen bonding. They stabilize both the leaving group (Cl⁻) and the carbocation intermediate, thus strongly favoring Sₙ1 and E1 pathways. They can also solvate and weaken strong nucleophiles, disfavoring the Sₙ2 pathway.[5][6]

  • Leaving Group : The chloride ion (Cl⁻) is a good leaving group, being the conjugate base of a strong acid (HCl). This allows for all four pathways to be viable.[1]

  • Temperature : Higher temperatures provide the necessary activation energy for elimination reactions, which often have a higher activation energy than substitution. Therefore, heating a reaction mixture generally favors E1 and E2 over Sₙ1 and Sₙ2.[5][8]

G sub This compound (Secondary Haloalkane) cond_strong_nuc Strong Nucleophile (e.g., CN⁻, I⁻) sub->cond_strong_nuc cond_strong_base Strong, Unhindered Base (e.g., EtO⁻, OH⁻) sub->cond_strong_base cond_weak_nuc Weak Nucleophile/Base (e.g., H₂O, EtOH) sub->cond_weak_nuc cond_bulky_base Strong, Hindered Base (e.g., t-BuOK) sub->cond_bulky_base solvent_aprotic Polar Aprotic Solvent (e.g., Acetone, DMSO) cond_strong_nuc->solvent_aprotic Favors sn2_e2 Sₙ2 / E2 (Competition) cond_strong_base->sn2_e2 solvent_protic Polar Protic Solvent (e.g., H₂O, EtOH) cond_weak_nuc->solvent_protic Requires e2 E2 (Major Product) cond_bulky_base->e2 sn2 Sₙ2 (Major Product) solvent_aprotic->sn2 sn1_e1 Sₙ1 / E1 (Mixture) solvent_protic->sn1_e1 sn2_e2->e2 High Temp

Caption: Logical workflow for predicting reaction pathways of this compound.

Mechanistic Pathways

Sₙ2: Bimolecular Nucleophilic Substitution

The Sₙ2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the chloride leaving group.[1] This leads to an inversion of stereochemistry at the chiral center. For secondary halides like this compound, this pathway is sensitive to steric hindrance.

SN2_Mechanism reactant Nu:⁻ + (R)-2-Chlorodecane transition_state Transition State [Nu---C---Cl]⁻ reactant->transition_state Backside Attack (Concerted Step) product (S)-Product + Cl⁻ transition_state->product Inversion of Stereochemistry

Caption: The concerted Sₙ2 mechanism resulting in stereochemical inversion.

Sₙ1: Unimolecular Nucleophilic Substitution

The Sₙ1 reaction is a two-step process. The first and rate-determining step is the spontaneous dissociation of the C-Cl bond to form a planar secondary carbocation intermediate.[5] In the second step, the nucleophile attacks the carbocation. Since the nucleophile can attack from either face of the planar carbocation, the reaction at a chiral center results in a racemic mixture of products.[9]

SN1_Mechanism reactant (R)-2-Chlorodecane intermediate Secondary Carbocation (planar) + Cl⁻ reactant->intermediate Step 1: Ionization (Slow) product Racemic Product (R/S Mixture) intermediate->product nucleophile Nu: nucleophile->product Step 2: Nucleophilic Attack (Fast)

Caption: The two-step Sₙ1 mechanism proceeding via a carbocation intermediate.

E2: Bimolecular Elimination

The E2 reaction is a concerted, one-step process where a strong base removes a proton from a carbon adjacent (β-carbon) to the carbon bearing the leaving group, while simultaneously the C-Cl bond breaks and a π-bond forms.[3] This reaction requires an anti-periplanar arrangement of the β-hydrogen and the leaving group. With this compound, elimination can lead to a mixture of 1-decene (B1663960) and 2-decene. According to Zaitsev's rule, the more substituted alkene (2-decene) is typically the major product.[10]

E2_Mechanism reactant Base:⁻ + this compound transition_state Transition State [Base--H--C--C--Cl] reactant->transition_state Concerted Proton Abstraction and Leaving Group Departure product Alkene (1-decene or 2-decene) + Base-H + Cl⁻ transition_state->product Zaitsev Product Favored

Caption: The concerted E2 mechanism leading to the formation of an alkene.

E1: Unimolecular Elimination

The E1 reaction competes with the Sₙ1 reaction as it shares the same first step: formation of a carbocation intermediate.[11][12] In the second step, a weak base (which can be the solvent) removes a β-proton to form the alkene. Like the E2 reaction, the E1 mechanism also favors the formation of the more stable (Zaitsev) alkene.[13]

E1_Mechanism reactant This compound intermediate Secondary Carbocation + Cl⁻ reactant->intermediate Step 1: Ionization (Slow) product Alkene (Zaitsev Product) + Base-H intermediate->product base Weak Base: base->product Step 2: Deprotonation (Fast)

Caption: The two-step E1 mechanism proceeding via a carbocation intermediate.

Data Presentation: Reactivity with Common Nucleophiles

The following table summarizes the expected major and minor reaction pathways for this compound under various conditions. Note that specific yield percentages are highly dependent on precise experimental conditions and are provided here as general estimates for secondary halides.

Nucleophile/BaseReagent ExampleSolventPredominant Mechanism(s)Expected Major Product(s)Expected Minor Product(s)
Strong Nucleophile, Weak Base NaCNAcetone, DMSOSₙ22-Cyanodecane1-Decene, 2-Decene
Strong Base, Strong Nucleophile NaOHEthanol/WaterSₙ2 & E2 (Competition)2-Decanol, 2-Decene1-Decene
Strong Base, Strong Nucleophile NaOEtEthanolE2 > Sₙ22-Decene2-Ethoxydecane, 1-Decene
Strong, Bulky Base t-BuOKt-ButanolE21-Decene (Hofmann), 2-Decene-
Weak Nucleophile, Weak Base H₂OWater (Heat)Sₙ1 & E12-Decanol1-Decene, 2-Decene
Weak Nucleophile, Weak Base EtOHEthanol (Heat)Sₙ1 & E12-Ethoxydecane1-Decene, 2-Decene
Good Nucleophile, Weak Base NaIAcetoneSₙ22-Iododecane-
Neutral Nucleophile NH₃ (excess)EthanolSₙ22-Aminodecane-

Experimental Protocols

The following are generalized, representative protocols. Researchers should optimize conditions for specific applications. Safety Precaution: Haloalkanes, cyanide salts, and strong bases are hazardous. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 4.1: Sₙ2 Reaction - Synthesis of 2-Cyanodecane

This protocol is based on the reaction of a haloalkane with sodium cyanide in a polar aprotic solvent.[14]

  • Setup: Equip a 100 mL round-bottom flask with a reflux condenser and a magnetic stir bar.

  • Reagents: To the flask, add sodium cyanide (1.2 equivalents) and 40 mL of anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Reaction Initiation: Begin stirring and add this compound (1.0 equivalent) to the mixture.

  • Heating: Heat the reaction mixture to 60-70 °C using an oil bath.

  • Monitoring: Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Workup: After completion, cool the mixture to room temperature. Pour the reaction mixture into 100 mL of cold water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with 30 mL portions of diethyl ether.

  • Washing: Combine the organic extracts and wash sequentially with 50 mL of saturated aqueous NaHCO₃ solution and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude 2-cyanodecane product via vacuum distillation or column chromatography.

Protocol 4.2: E2 Reaction - Synthesis of Decenes

This protocol uses a strong, unhindered base in an alcoholic solvent to favor elimination.[3][4]

  • Setup: Equip a 100 mL round-bottom flask with a reflux condenser and a magnetic stir bar.

  • Reagents: Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.5 equivalents) in 50 mL of absolute ethanol. Allow the solution to cool to room temperature.

  • Reaction Initiation: Add this compound (1.0 equivalent) to the sodium ethoxide solution.

  • Heating: Heat the mixture to reflux (approx. 78 °C) using a heating mantle.

  • Monitoring: Monitor the disappearance of the starting material by GC. The reaction is generally complete in 2-4 hours.

  • Workup: Cool the reaction mixture to room temperature. Carefully add 50 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract twice with 30 mL portions of pentane (B18724).

  • Washing: Combine the organic layers and wash with 50 mL of water, followed by 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully remove the pentane by distillation (low boiling point).

  • Analysis: Analyze the product mixture by GC-MS to determine the ratio of 1-decene and 2-decene. Further purification can be achieved by fractional distillation.

Conclusion

The reactivity of this compound is a classic example of the competition between substitution and elimination pathways inherent to secondary alkyl halides. A systematic approach, considering the interplay of the nucleophile/base, solvent, and temperature, is essential for predicting and controlling the reaction outcome. Strong, unhindered nucleophiles in polar aprotic solvents favor the Sₙ2 pathway, leading to substitution with inversion of stereochemistry. Conversely, strong bases, particularly at elevated temperatures, promote the E2 pathway, yielding primarily the thermodynamically stable Zaitsev alkene. Weak nucleophiles in polar protic solvents result in a mixture of Sₙ1 and E1 products via a common carbocation intermediate. This guide provides the foundational principles and practical starting points for researchers to effectively utilize this compound and related secondary haloalkanes in synthesis.

References

An In-depth Technical Guide to the Stereochemistry and Chirality of 2-Chlorodecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry and chirality of 2-chlorodecane, a halogenated alkane with a single stereocenter. The guide details the properties of its enantiomers, (R)- and (S)-2-chlorodecane, and outlines established methodologies for their stereoselective synthesis and analytical separation. Key topics include the theoretical basis of chirality in this molecule, detailed experimental protocols for the synthesis of enantiomerically enriched this compound, and analytical techniques for determining enantiomeric purity, including chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC). This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science who are interested in the stereochemical aspects of long-chain alkyl halides.

Introduction to the Stereochemistry of this compound

This compound (C₁₀H₂₁Cl) is a chiral molecule due to the presence of a stereocenter at the second carbon atom (C2), which is bonded to four different substituents: a hydrogen atom, a chlorine atom, a methyl group, and an octyl group. This chirality gives rise to two non-superimposable mirror images, known as enantiomers: (R)-2-chlorodecane and (S)-2-chlorodecane.

The physical and chemical properties of these enantiomers are identical in an achiral environment, with the notable exception of their interaction with plane-polarized light. One enantiomer will rotate the plane of polarized light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, (-)) to an equal but opposite degree. A 1:1 mixture of the two enantiomers is known as a racemic mixture and is optically inactive.

The absolute configuration of each enantiomer is designated using the Cahn-Ingold-Prelog (CIP) priority rules. For this compound, the priority of the substituents attached to the chiral center is as follows: Cl > CH₂(CH₂)₆CH₃ > CH₃ > H.

Stereoselective Synthesis of this compound Enantiomers

The preparation of enantiomerically pure or enriched this compound typically involves the stereospecific conversion of a chiral precursor, most commonly the corresponding enantiomer of 2-decanol. The key to these syntheses is the use of reagents and reaction conditions that proceed with a known and predictable stereochemical outcome, typically with either inversion or retention of configuration at the chiral center.

Synthesis via Nucleophilic Substitution with Inversion of Configuration

A common and effective method for synthesizing optically active this compound is through the nucleophilic substitution of the hydroxyl group of an enantiomerically pure 2-decanol. Reactions proceeding through an Sₙ2 mechanism are ideal for this purpose as they result in a complete inversion of stereochemistry at the chiral center.

This protocol describes the conversion of (S)-2-decanol to (R)-2-chlorodecane with inversion of configuration using thionyl chloride (SOCl₂).

Materials:

  • (S)-2-Decanol

  • Thionyl chloride (SOCl₂)

  • Pyridine (B92270) (optional, as a scavenger for HCl)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), dissolve (S)-2-decanol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred solution. If pyridine is used, it should be added prior to the thionyl chloride.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude (R)-2-chlorodecane can be purified by fractional distillation under reduced pressure to yield the pure product.

Note: A similar procedure can be followed to synthesize (S)-2-chlorodecane from (R)-2-decanol.

Other Synthetic Methodologies

Other established methods for the stereospecific conversion of alcohols to alkyl chlorides with inversion of configuration include the Appel reaction (using triphenylphosphine (B44618) and carbon tetrachloride) and the Mitsunobu reaction (using a phosphine, an azodicarboxylate, and a chloride source like zinc chloride). These methods offer alternatives, particularly when substrate sensitivity is a concern.

Analytical Methods for Stereochemical Analysis

The determination of the enantiomeric purity (enantiomeric excess, ee) of this compound samples is crucial. This is typically achieved using chiral chromatography techniques.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation and quantification of volatile enantiomers like this compound. The separation is achieved on a capillary column coated with a chiral stationary phase (CSP), most commonly a derivative of cyclodextrin.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Chiral capillary column (e.g., Chirasil-DEX CB or similar cyclodextrin-based column)

GC Conditions (Starting Point for Method Development):

  • Column: Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium or Hydrogen

  • Injector Temperature: 220 °C

  • Detector Temperature: 250 °C

  • Oven Temperature Program: 80 °C (hold 2 min), then ramp to 150 °C at 2 °C/min

  • Injection Mode: Split (e.g., 50:1)

Sample Preparation:

  • Dissolve a small amount of the this compound sample in a suitable solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 1 mg/mL.

Expected Outcome:

  • The (R)- and (S)-enantiomers of this compound will elute at different retention times, allowing for their quantification. The enantiomeric excess can be calculated from the peak areas of the two enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

For less volatile derivatives or as an alternative to GC, chiral HPLC can be employed. Polysaccharide-based chiral stationary phases, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of a wide range of enantiomers.

Instrumentation:

  • HPLC system with a UV detector (detection of this compound may require derivatization or monitoring at low wavelengths)

  • Chiral column (e.g., CHIRALCEL® OD-H or similar polysaccharide-based column)

HPLC Conditions (Starting Point for Method Development):

  • Column: CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 99:1 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

Sample Preparation:

  • Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

Quantitative Data

Property(R)-2-Chlorodecane(S)-2-ChlorodecaneRacemic this compound
Molecular Formula C₁₀H₂₁ClC₁₀H₂₁ClC₁₀H₂₁Cl
Molecular Weight ( g/mol ) 176.73176.73176.73
Specific Rotation ([α]D) -(x)°+(x)°
Kovats Retention Index (non-polar column) Not availableNot available1215[1][2][3]
Kovats Retention Index (polar column) Not availableNot available1374, 1376[3]

Note: 'x' represents the magnitude of the specific rotation which needs to be experimentally determined.

Visualizations

Stereoisomers_of_2_Chlorodecane cluster_R (R)-2-Chlorodecane cluster_S (S)-2-Chlorodecane R_structure Cl | H-C-CH₃ | (CH₂)₇CH₃ S_structure CH₃ | Cl-C-H | (CH₂)₇CH₃ R_structure->S_structure Enantiomers (non-superimposable mirror images)

Relationship between the enantiomers of this compound.

Synthesis_and_Analysis_Workflow cluster_synthesis Stereoselective Synthesis cluster_analysis Chiral Analysis start (S)-2-Decanol reaction Reaction with SOCl₂ (Sₙ2 Inversion) start->reaction product (R)-2-Chlorodecane reaction->product sample Enantiomerically Enriched This compound Sample product->sample Purification gc Chiral GC Analysis sample->gc hplc Chiral HPLC Analysis sample->hplc result Determination of Enantiomeric Excess (ee) gc->result hplc->result

References

An In-depth Technical Guide on the Thermodynamic Properties and Stability of 2-Chlorodecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorodecane is a secondary monochloroalkane with the chemical formula C₁₀H₂₁Cl. As a halogenated hydrocarbon, its thermodynamic properties and stability are of significant interest in various chemical and pharmaceutical contexts. This technical guide provides a comprehensive overview of the available thermodynamic data, stability profile, and relevant experimental methodologies for this compound. Due to the limited availability of experimental data for this specific compound, calculated values and general principles for haloalkanes are also discussed to provide a thorough understanding.

Thermodynamic Properties of this compound

The thermodynamic properties of a compound govern its behavior in chemical reactions and physical processes. Key parameters include the standard Gibbs free energy of formation (ΔfG°), standard enthalpy of formation (ΔfH°), and standard entropy (S°).

Data Presentation

The following table summarizes the available quantitative thermodynamic data for this compound. It is important to note that most of the available data are calculated values rather than experimentally determined ones.

Thermodynamic PropertyValueUnitSourceNotes
Standard Gibbs Free Energy of Formation (ΔfG°) 18.95kJ/molJoback Calculated Property (Cheméo)[1]Ideal gas phase at 298.15 K and 1 atm.
Enthalpy of Formation (Gas, ΔfH°gas) -270.75kJ/molJoback Calculated Property (Cheméo)[1]Ideal gas phase at 298.15 K and 1 atm.
Enthalpy of Fusion (ΔfusH°) 22.33kJ/molJoback Calculated Property (Cheméo)[1]At the normal melting point.
Enthalpy of Vaporization (ΔvapH°) 41.85kJ/molJoback Calculated Property (Cheméo)[1]At the normal boiling point.
Enthalpy of Reaction (ΔrH°) 1.17kJ/molCiso, Roganov, et al., 1969 (NIST)[2]For the isomerization of this compound (liquid phase).

Stability of this compound

The stability of this compound is influenced by factors such as temperature, light, and the presence of other chemical agents. As a secondary haloalkane, it can undergo various reactions, primarily substitution and elimination.

Under normal storage conditions, this compound is considered stable. However, it is incompatible with strong oxidizing agents and strong bases. Exposure to high temperatures, open flames, and ignition sources should be avoided.

Decomposition

Upon thermal decomposition, this compound is expected to produce hazardous products, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) gas. While specific decomposition pathways for this compound are not extensively documented, analogous haloalkanes are known to decompose via radical chain mechanisms at high temperatures, involving the homolytic cleavage of the carbon-chlorine bond.

Reactivity

This compound, as a secondary haloalkane, can undergo both nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The preferred pathway is dependent on the nature of the nucleophile/base, the solvent, and the reaction temperature.

  • SN2 Reaction: Favored by strong, small nucleophiles in aprotic polar solvents.

  • SN1 Reaction: Can occur in the presence of weak nucleophiles in protic solvents, proceeding through a secondary carbocation intermediate.

  • E2 Reaction: Favored by strong, bulky bases.

  • E1 Reaction: Can compete with SN1 reactions, particularly at higher temperatures.

Experimental Protocols

Determination of Enthalpy of Formation by Combustion Calorimetry

The standard enthalpy of formation of a chloroalkane can be determined using a bomb calorimeter.

Principle: The compound is combusted in a constant-volume container (the "bomb") in the presence of excess oxygen. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is measured.

Methodology:

  • A precisely weighed sample of this compound is placed in a crucible inside the bomb calorimeter.

  • The bomb is sealed and pressurized with pure oxygen.

  • The bomb is placed in a known mass of water in an insulated container (the calorimeter).

  • The initial temperature of the water is recorded.

  • The sample is ignited electrically.

  • The temperature of the water is monitored and the maximum temperature reached is recorded.

  • The heat capacity of the calorimeter is predetermined by combusting a standard substance with a known enthalpy of combustion (e.g., benzoic acid).

  • The heat of combustion at constant volume (ΔU_comb) is calculated from the temperature change and the heat capacity of the calorimeter.

  • The enthalpy of combustion at constant pressure (ΔH_comb) is then calculated from ΔU_comb.

  • The standard enthalpy of formation (ΔfH°) is calculated using Hess's Law, from the standard enthalpies of formation of the combustion products (CO₂, H₂O, and HCl).

Determination of Enthalpy of Vaporization by Isothermal Titration Calorimetry (ITC)

Principle: ITC measures the heat change that occurs when one substance is titrated into another. For determining the enthalpy of vaporization, a liquid sample is injected into the gas phase within the calorimeter cell.

Methodology:

  • The ITC instrument is equilibrated at the desired temperature.

  • A small, known amount of this compound is injected into the sample cell.

  • The heat absorbed during the vaporization of the liquid is measured by the instrument.

  • The enthalpy of vaporization (ΔvapH) is calculated from the measured heat and the amount of substance injected.

Visualizations

General Experimental Workflow for Combustion Calorimetry

experimental_workflow cluster_prep Sample Preparation cluster_calorimetry Calorimetry Measurement cluster_analysis Data Analysis prep_sample Weigh this compound sample place_in_bomb Place sample in bomb prep_sample->place_in_bomb pressurize Pressurize with O2 place_in_bomb->pressurize setup_calorimeter Assemble calorimeter with water pressurize->setup_calorimeter record_initial_temp Record initial temperature (T_initial) setup_calorimeter->record_initial_temp ignite Ignite sample record_initial_temp->ignite record_final_temp Record final temperature (T_final) ignite->record_final_temp calc_q Calculate heat released (q) record_final_temp->calc_q calc_delta_u Calculate ΔU_comb calc_q->calc_delta_u calc_delta_h Calculate ΔH_comb calc_delta_u->calc_delta_h calc_delta_f_h Calculate ΔfH° calc_delta_h->calc_delta_f_h

Caption: Workflow for determining the enthalpy of formation via combustion calorimetry.

Potential Reaction Pathways of this compound

reaction_pathways cluster_substitution Nucleophilic Substitution cluster_elimination Elimination start This compound sn2 SN2 Product(s) start->sn2 Strong, small nucleophile sn1 SN1 Product(s) start->sn1 Weak nucleophile, protic solvent e2 E2 Product(s) (e.g., Decenes) start->e2 Strong, bulky base e1 E1 Product(s) (e.g., Decenes) start->e1 Weak base, heat

Caption: Competing nucleophilic substitution and elimination pathways for this compound.

Logical Relationship for Stability Assessment

stability_assessment cluster_conditions Conditions cluster_outcomes Outcomes compound This compound C10H21Cl normal_cond Normal Conditions compound->normal_cond stress_cond Stress Conditions (Heat, Light, Strong Reagents) compound->stress_cond stable Stable normal_cond->stable decomposition Decomposition (CO, CO2, HCl) stress_cond->decomposition reactions Reactions (Substitution, Elimination) stress_cond->reactions

Caption: Factors influencing the stability and reactivity of this compound.

Conclusion

This technical guide has summarized the available thermodynamic properties and stability information for this compound. While experimental data for this specific compound are limited, calculated values and an understanding of the general behavior of secondary haloalkanes provide a solid foundation for its application in research and development. The provided experimental protocols offer a starting point for obtaining more precise empirical data, which would be a valuable contribution to the field. The visualizations illustrate the key concepts related to its experimental analysis and chemical reactivity.

References

An In-depth Technical Guide to the Toxicological Data and Safety Handling of 2-Chlorodecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct toxicological data is available for 2-chlorodecane. This guide compiles available information and incorporates data from closely related compounds as surrogates to provide a comprehensive overview. All surrogate data is clearly indicated.

Introduction

This compound (C₁₀H₂₁Cl) is a chlorinated alkane whose industrial and research applications necessitate a thorough understanding of its toxicological profile and safe handling procedures. This technical guide provides a detailed summary of the known toxicological data, safety protocols, and experimental methodologies relevant to this compound and its structural isomers. Given the scarcity of data for this compound specifically, information from its close analogue, 1-chlorododecane (B51209), and general data on short-chain chlorinated paraffins are used to provide a conservative assessment of its potential hazards.

Toxicological Data

Comprehensive toxicological studies on this compound have not been extensively published. The available information is largely based on data from surrogate molecules, primarily 1-chlorododecane and general findings for short-chain chlorinated paraffins (SCCPs) (C10-C13).

Acute Toxicity

The acute toxicity of this compound is considered to be low based on data from related compounds.

Endpoint Test Species Route of Administration Value Surrogate Compound
LD₅₀ (Lethal Dose 50%)RatOralLow1-Chlorododecane
LD₅₀ (Lethal Dose 50%)RabbitDermalNo data available-
LC₅₀ (Lethal Concentration 50%)-InhalationNo data available-

Note: The acute oral toxicity of 1-chlorododecane in rats is low[1].

Skin Corrosion/Irritation

Based on information for related compounds, this compound may cause skin irritation upon repeated application.

Endpoint Test Species Result Surrogate Compound
Skin IrritationRabbitCauses skin irritation1-Chlorododecane
Skin Sensitization-Does not appear to induce skin sensitizationShort-Chain Chlorinated Paraffins (C10-13)

Note: 1-Chlorododecane is classified as causing skin irritation[2]. Short-chain chlorinated paraffins (C10-13) do not appear to induce skin sensitization.

Serious Eye Damage/Irritation

Direct data for this compound is unavailable. However, based on its classification as a skin irritant, it should be handled as a potential eye irritant.

Carcinogenicity

There is no direct evidence of carcinogenicity for this compound. However, some chlorinated paraffins are under scrutiny.

Endpoint Classification Group
CarcinogenicitySuspected of causing cancer1-Chlorododecane[2]

Ecotoxicity

This compound is expected to be very toxic to aquatic life with long-lasting effects, a characteristic common to many chlorinated hydrocarbons.

Endpoint Species Value Surrogate Compound
Acute ToxicityAquatic OrganismsVery toxic1-Chlorododecane
Chronic ToxicityAquatic OrganismsMay cause long-term adverse effects1-Chlorododecane
EC₅₀ (96-hour)Aquatic Plants0.036 mg a.i./L for biomass1-Chlorododecane[1]
MATC (21-day)Aquatic Invertebrates0.011 mg a.i./L for growth1-Chlorododecane[1]

Safety Handling and Personal Protective Equipment (PPE)

Strict adherence to safety protocols is essential when handling this compound to minimize exposure and mitigate risks.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.

  • Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection:

    • Wear chemically resistant gloves (e.g., nitrile, neoprene).

    • Wear a lab coat, and consider additional protective clothing for larger quantities.

  • Respiratory Protection: If working outside a fume hood or if there is a risk of generating aerosols, use a NIOSH-approved respirator with an organic vapor cartridge.

Handling and Storage
  • Avoid contact with skin, eyes, and clothing.

  • Keep away from heat, sparks, and open flames.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures
  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • After Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocols

While specific experimental data for this compound is limited, the following are detailed methodologies for key toxicological assessments based on OECD guidelines, which would be appropriate for this substance.

Acute Dermal Toxicity (Adapted from OECD Guideline 402)
  • Objective: To determine the acute toxicity of a substance applied to the skin.

  • Test Animal: Albino rabbit is the preferred species.

  • Procedure:

    • A small area of the animal's back is shaved 24 hours before the test.

    • The test substance is applied uniformly over an area of approximately 10% of the total body surface area.

    • The treated area is covered with a porous gauze dressing and non-irritating tape.

    • The exposure duration is 24 hours.

    • After 24 hours, the dressing is removed, and the skin is cleaned to remove any residual test substance.

    • Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

    • Body weight is recorded weekly.

    • A gross necropsy is performed on all animals at the end of the study.

  • Data Analysis: The LD₅₀ is calculated if sufficient mortality occurs. The study also provides information on the nature of any toxic effects.

Acute Dermal Irritation/Corrosion (Adapted from OECD Guideline 404)
  • Objective: To assess the potential of a substance to cause skin irritation or corrosion.

  • Test Animal: Albino rabbit.

  • Procedure:

    • Approximately 24 hours before the test, the fur is clipped from the animal's back.

    • 0.5 mL (if liquid) or 0.5 g (if solid or semi-solid) of the test substance is applied to a small area of skin (about 6 cm²) and covered with a gauze patch.

    • The patch is secured with non-irritating tape for a 4-hour exposure period.

    • After 4 hours, the patch and any residual substance are removed.

    • The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

  • Data Analysis: The degree of skin reaction is scored according to a standardized scale. The average scores for erythema and edema are calculated for each animal.

Acute Oral Toxicity - Acute Toxic Class Method (Adapted from OECD Guideline 423)
  • Objective: To determine the acute oral toxicity of a substance.

  • Test Animal: Rat (female is often preferred).

  • Procedure:

    • This is a stepwise procedure with the use of 3 animals of a single sex per step.

    • The animals are fasted prior to dosing.

    • The test substance is administered in a single dose by gavage.

    • The starting dose level is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.

    • The choice of the starting dose is based on existing information about the substance's toxicity.

    • Animals are observed for mortality and clinical signs for up to 14 days.

  • Data Analysis: The outcome of the test (number of animals that die or develop signs of toxicity) determines the next step:

    • If mortality is observed, the test is repeated with a lower dose.

    • If no mortality is observed, the test is repeated with a higher dose.

    • This process continues until the dose causing mortality or the highest dose with no mortality is identified.

Visualizations

The following diagrams illustrate key logical workflows and potential toxicological pathways related to the handling and assessment of this compound.

SafeHandlingWorkflow RiskAssessment Risk Assessment - Identify Hazards - Evaluate Exposure Potential ControlMeasures Implement Control Measures RiskAssessment->ControlMeasures EngineeringControls Engineering Controls (Fume Hood, Ventilation) ControlMeasures->EngineeringControls PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) ControlMeasures->PPE SafeHandling Safe Handling Procedures - Avoid contact - Keep away from ignition sources ControlMeasures->SafeHandling Storage Proper Storage - Cool, dry, ventilated area - Tightly sealed container SafeHandling->Storage SpillResponse Spill & Emergency Response SafeHandling->SpillResponse FirstAid First Aid Measures SpillResponse->FirstAid Decontamination Decontamination SpillResponse->Decontamination WasteDisposal Waste Disposal (Follow regulations) Decontamination->WasteDisposal

Caption: Workflow for the safe handling of this compound.

ToxicityAssessmentPathway Start New Chemical: this compound DataGathering Data Gathering - Literature Search - Database Review Start->DataGathering DataAvailable Sufficient Data Available? DataGathering->DataAvailable HazardAssessment Hazard Assessment & Classification DataAvailable->HazardAssessment Yes SurrogateAnalysis Surrogate Analysis (e.g., 1-Chlorododecane, SCCPs) DataAvailable->SurrogateAnalysis No RiskManagement Risk Management & Communication HazardAssessment->RiskManagement Endpoint Toxicological Profile Established RiskManagement->Endpoint InSilico In Silico Prediction (QSAR, etc.) SurrogateAnalysis->InSilico InVitro In Vitro Testing (e.g., cell-based assays) InSilico->InVitro InVivo In Vivo Testing (if necessary) (OECD Guidelines 402, 404, 423) InVitro->InVivo InVivo->HazardAssessment

Caption: Logical pathway for toxicological assessment of a chemical with limited data.

References

An In-depth Technical Guide to the Free-Radical Chlorination of Decane for the Formation of 2-Chlorodecane

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the free-radical chlorination of n-decane, with a specific focus on the mechanism leading to the formation of 2-chlorodecane. The document details the underlying free-radical chain reaction, including the initiation, propagation, and termination steps. Factors influencing the regioselectivity of the reaction and the product distribution of monochlorinated isomers are discussed. A detailed experimental protocol for the photochlorination of a liquid alkane is provided, along with methods for product analysis by gas chromatography. Quantitative data, based on closely related long-chain alkanes, is presented to illustrate the expected product distribution.

Introduction

The halogenation of alkanes is a fundamental transformation in organic chemistry, providing a pathway to introduce functionality into otherwise inert hydrocarbon chains.[1] Free-radical chlorination, in particular, is a widely studied reaction that proceeds via a chain mechanism initiated by ultraviolet (UV) light or heat.[2][3] While chlorination is a powerful tool, it is often characterized by a lack of selectivity, leading to a mixture of isomeric products.[4] Understanding and controlling this selectivity is crucial for synthetic applications where a specific isomer, such as this compound, is the desired product. This compound and other long-chain alkyl halides serve as important intermediates in the synthesis of various organic molecules, including surfactants, polymers, and pharmaceuticals.

This guide will delve into the core principles governing the chlorination of n-decane, providing the necessary theoretical background and practical knowledge for researchers in the field.

The Mechanism of Free-Radical Chlorination

The chlorination of decane (B31447) proceeds through a free-radical chain reaction, which is characterized by three distinct stages: initiation, propagation, and termination.[1][3]

Initiation

The reaction is initiated by the homolytic cleavage of the chlorine-chlorine bond (Cl-Cl) to generate two highly reactive chlorine radicals (Cl•). This process requires an input of energy, typically in the form of UV light (hν) or heat (Δ).[1][3] The Cl-Cl bond is weaker than the C-H and C-C bonds in decane, making it the most likely point of initial bond breaking.

Reaction: Cl₂ + hν → 2 Cl•

Propagation

The propagation phase consists of a series of chain-carrying steps where a radical reacts with a non-radical species to produce a new radical, which can then continue the chain.

Step 1: Hydrogen Abstraction A chlorine radical abstracts a hydrogen atom from the decane molecule (C₁₀H₂₂) to form hydrogen chloride (HCl) and a decyl radical (C₁₀H₂₁•). This is the product-determining step of the reaction.[5]

Reaction: C₁₀H₂₂ + Cl• → C₁₀H₂₁• + HCl

In the case of n-decane, there are five distinct types of hydrogen atoms that can be abstracted, leading to the formation of five different isomeric decyl radicals. These are the primary hydrogens at the C1 position and the secondary hydrogens at the C2, C3, C4, and C5 positions. The relative stability of the resulting radical influences the rate of this step, with the order of stability being tertiary > secondary > primary.

Step 2: Halogenation of the Decyl Radical The newly formed decyl radical then reacts with a molecule of chlorine (Cl₂) to produce a monochlorodecane isomer (C₁₀H₂₁Cl) and another chlorine radical. This new chlorine radical can then participate in another hydrogen abstraction step, thus propagating the chain reaction.[5]

Reaction: C₁₀H₂₁• + Cl₂ → C₁₀H₂₁Cl + Cl•

Termination

The chain reaction is terminated when two radical species combine to form a stable, non-radical product. This can occur in several ways:

Reactions:

  • Cl• + Cl• → Cl₂

  • C₁₀H₂₁• + Cl• → C₁₀H₂₁Cl

  • C₁₀H₂₁• + C₁₀H₂₁• → C₂₀H₄₂

Signaling Pathways and Logical Relationships

The logical progression of the free-radical chlorination of decane can be visualized as a signaling pathway, where the initial input of energy triggers a cascade of events leading to the final products.

Free_Radical_Chlorination cluster_Initiation Initiation cluster_Propagation Propagation Cycle cluster_Termination Termination Cl2_init Cl₂ Cl_rad 2 Cl• Cl2_init->Cl_rad hν (UV Light) Cl_rad_prop Cl• Decane Decane (C₁₀H₂₂) Decyl_rad Decyl Radical (C₁₀H₂₁•) Decane->Decyl_rad HCl HCl Decane->HCl Cl2_prop Cl₂ Decyl_rad->Cl2_prop Halogenation Chlorodecane Chlorodecane (C₁₀H₂₁Cl) Cl2_prop->Chlorodecane Cl2_prop->Cl_rad_prop Regenerates Cl• Cl_rad_prop->Decane Hydrogen Abstraction Cl_rad_term1 Cl• Cl2_term Cl₂ Cl_rad_term1->Cl2_term Cl_rad_term2 Cl• Cl_rad_term2->Cl2_term Decyl_rad_term1 C₁₀H₂₁• Chlorodecane_term C₁₀H₂₁Cl Decyl_rad_term1->Chlorodecane_term Eicosane C₂₀H₄₂ Decyl_rad_term1->Eicosane Decyl_rad_term2 C₁₀H₂₁• Decyl_rad_term2->Eicosane Cl_rad_term3 Cl• Cl_rad_term3->Chlorodecane_term

Caption: Free-radical chlorination mechanism.

Selectivity in the Chlorination of n-Decane

The formation of this compound is a result of the abstraction of a hydrogen atom from the second carbon of the decane chain. However, due to the presence of multiple types of hydrogen atoms in n-decane, a mixture of monochlorinated isomers is typically obtained. The product distribution is governed by two main factors: the statistical probability of collision and the relative reactivity of the different C-H bonds.

  • Statistical Factor: n-Decane has 6 primary (1°) hydrogens (at C1 and C10) and 16 secondary (2°) hydrogens (at C2, C3, C4, C5, C6, C7, C8, and C9). Statistically, collisions are more likely to occur at the more abundant secondary positions.

  • Reactivity Factor: The stability of the resulting alkyl radical after hydrogen abstraction plays a crucial role. Secondary radicals are more stable than primary radicals, and thus the secondary C-H bonds are more reactive towards abstraction by a chlorine radical.[4]

For chlorination, the relative reactivity of secondary C-H bonds is approximately 3.66 times greater than that of primary C-H bonds at 25°C.[6]

Calculated Product Distribution for Monochlorination of n-Decane
Position of ChlorinationType of HydrogenNumber of HydrogensRelative Reactivity(Number of Hydrogens) x (Relative Reactivity)Calculated Percentage
1-chlorodecane (B1663957)Primary (1°)6169.7%
This compoundSecondary (2°)43.6614.6423.7%
3-chlorodecaneSecondary (2°)43.6614.6423.7%
4-chlorodecaneSecondary (2°)43.6614.6423.7%
5-chlorodecaneSecondary (2°)43.6614.6423.7%
Total 22 61.56 100%

Note: The relative reactivity of secondary hydrogens is taken as 3.66 compared to primary hydrogens as 1.[6] The different secondary positions (C2, C3, C4, C5) are treated as having similar reactivity in this simplified model.

From this calculation, it is evident that this compound is expected to be one of the major products, but a significant amount of other isomers will also be formed.

Experimental Protocols

The following is a detailed experimental protocol for the photochlorination of a long-chain liquid alkane, adapted from a procedure for the chlorination of n-heptane.[5] This protocol can be modified for the chlorination of n-decane.

Materials and Equipment
  • n-Decane (purified)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hypochlorite (B82951) Solution (household bleach, ~5.25% NaOCl)

  • 5% Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Gas inlet tube

  • Separatory funnel

  • Erlenmeyer flask

  • UV lamp (e.g., sunlamp or mercury vapor lamp)

  • Gas chromatograph (GC) with a suitable capillary column (e.g., DB-5 or equivalent) and a flame ionization detector (FID)

Experimental Workflow

Experimental_Workflow cluster_Reaction_Setup Reaction Setup cluster_Chlorination Chlorination Reaction cluster_Workup Work-up and Purification cluster_Analysis Product Analysis A Charge flask with n-decane and stir bar B Assemble reaction apparatus (condenser, gas inlet) A->B C Position UV lamp near the flask B->C D Generate Cl₂ in situ by adding HCl to NaOCl E Bubble Cl₂ gas through the stirred decane D->E F Irradiate the mixture with UV light E->F G Monitor reaction progress (e.g., color change) F->G H Transfer reaction mixture to a separatory funnel G->H Reaction Complete I Wash with 5% NaHCO₃ solution H->I J Wash with water I->J K Dry the organic layer with anhydrous Na₂SO₄ J->K L Decant or filter to remove the drying agent K->L M Inject the product mixture into the GC L->M Purified Product N Analyze the chromatogram to determine product distribution M->N

Caption: Experimental workflow for photochlorination.

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, place a measured quantity of purified n-decane. Assemble the reaction apparatus with a condenser and a gas inlet tube that extends below the surface of the decane. Position a UV lamp approximately 10-15 cm from the flask.

  • Chlorine Generation and Reaction: Prepare a chlorine gas generator by slowly adding concentrated HCl to a sodium hypochlorite solution in a separate flask. Carefully bubble the generated chlorine gas through the stirred n-decane. Turn on the UV lamp to initiate the reaction. The reaction mixture will typically turn a pale yellow-green color as chlorine dissolves and then become colorless as the chlorine is consumed. Continue the addition of chlorine and irradiation for the desired reaction time.

  • Work-up: After the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a 5% sodium bicarbonate solution (to neutralize any HCl) and then with water.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate. Decant or filter the solution to remove the drying agent. The resulting liquid is a mixture of unreacted decane and various chlorodecane isomers.

  • Analysis: Analyze the product mixture using gas chromatography (GC). The different isomers of chlorodecane will have different retention times, allowing for their separation and quantification.

Gas Chromatography Analysis

The separation of chlorodecane isomers can be achieved using a capillary gas chromatograph.

ParameterRecommended Condition
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5, HP-5, or equivalent non-polar column)
Carrier Gas Helium or Hydrogen
Injection Mode Split/Splitless
Injector Temperature 250 °C
Oven Program Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, hold for 5 minutes
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C

The peak areas in the resulting chromatogram can be used to determine the relative percentages of each monochlorinated isomer in the product mixture. It is important to note that without authentic standards for each isomer, the identification of peaks corresponding to 1-chlorodecane, this compound, etc., will be based on their expected boiling points and elution order (generally increasing with the chlorine atom closer to the center of the chain for secondary isomers).

Conclusion

The free-radical chlorination of n-decane is a classic example of a non-selective substitution reaction on an alkane. The formation of this compound is favored over 1-chlorodecane due to the higher reactivity of secondary C-H bonds. However, a mixture of all possible monochlorinated isomers is invariably produced. The principles of the reaction mechanism, selectivity, and the experimental and analytical procedures outlined in this guide provide a solid foundation for researchers working with this and similar reactions. For applications requiring a single, pure isomer of chlorodecane, further purification steps such as fractional distillation or preparative chromatography would be necessary.

References

An In-depth Technical Guide to the Synthesis and Properties of 2-Chlorodecane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of 2-chlorodecane, a chlorinated long-chain alkane. While a singular "discovery" event of this compound is not prominently documented in scientific literature, its existence and synthesis are rooted in the foundational principles of organic chemistry, particularly the conversion of alcohols to alkyl halides. This document focuses on a well-established synthetic method and the key data associated with the compound.

Physicochemical Properties of this compound

A summary of the key quantitative data for this compound is presented below. This data is essential for its identification, handling, and application in further research and development.

PropertyValueReference
Molecular Formula C₁₀H₂₁Cl[1][2][3][4][5][6]
Molecular Weight 176.73 g/mol [1][2][3][5][7]
CAS Registry Number 1002-56-8[1][2][3][4]
Density 0.868 g/mL at 25 °C[7]
Boiling Point 223 °C[7]
Melting Point -34 °C[7]
Refractive Index n20/D 1.437[7]
Water Solubility 0.01 g/L at 20 °C[7]
IUPAC Name This compound[2][3]
InChI InChI=1S/C10H21Cl/c1-3-4-5-6-7-8-9-10(2)11/h10H,3-9H2,1-2H3[1][2][3][4][5]
InChIKey OOZCPPCMBPSCDZ-UHFFFAOYSA-N[1][2][3][5][6]
Canonical SMILES CCCCCCCCC(C)Cl[2][4][6]

First Synthesis of this compound

The first synthesis of this compound can be effectively represented by the classic and widely used method of converting a secondary alcohol to its corresponding alkyl chloride. The reaction of 2-decanol (B1670014) with a chlorinating agent such as thionyl chloride (SOCl₂) or hydrochloric acid (HCl) are fundamental methods for this transformation. For the purpose of this guide, we will detail a representative protocol using a generic chlorinating agent, as specific early publications are not available. A common precursor for this synthesis is 2-decanol.[8][9]

Reaction Scheme:

CH₃(CH₂)₇CH(OH)CH₃ + SOCl₂ → CH₃(CH₂)₇CH(Cl)CH₃ + SO₂ + HCl

This reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of the alcohol is replaced by a chlorine atom.

Experimental Workflow

The logical flow of the synthesis and purification process is depicted in the following diagram.

experimental_workflow Experimental Workflow for this compound Synthesis A Reactant Preparation (2-Decanol, Solvent) B Addition of Chlorinating Agent (e.g., Thionyl Chloride) A->B Step 1 C Reaction under Controlled Temperature B->C Step 2 D Quenching of Reaction C->D Step 3 E Extraction of Organic Phase D->E Step 4 F Washing and Drying of Organic Phase E->F Step 5 G Solvent Removal F->G Step 6 H Purification by Distillation G->H Step 7 I Characterization of this compound H->I Step 8

Caption: A flowchart illustrating the key stages in the synthesis and purification of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound from 2-decanol.

Materials:

  • 2-Decanol (C₁₀H₂₂O)[8]

  • Thionyl chloride (SOCl₂)

  • Pyridine (as a catalyst and acid scavenger)

  • Diethyl ether (as a solvent)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: A solution of 2-decanol in diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. The flask is cooled in an ice bath.

  • Addition of Reagents: Pyridine is added to the solution, followed by the slow, dropwise addition of thionyl chloride. The reaction is exothermic and the temperature should be maintained below 10 °C during the addition.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours to ensure the reaction goes to completion.

  • Workup: The reaction mixture is cooled to room temperature and then poured over crushed ice. The organic layer is separated using a separatory funnel.

  • Washing: The organic layer is washed sequentially with water, 5% sodium bicarbonate solution, and finally with brine.

  • Drying: The organic layer is dried over anhydrous magnesium sulfate.

  • Solvent Removal: The drying agent is removed by filtration, and the diethyl ether is removed from the filtrate by rotary evaporation.

  • Purification: The crude this compound is purified by fractional distillation under reduced pressure to yield the pure product.

Signaling Pathway (Reaction Mechanism)

The underlying chemical transformation can be visualized as a simplified signaling pathway, representing the flow of chemical change.

reaction_pathway Simplified Reaction Pathway for the Formation of this compound decanol 2-Decanol (Substrate) chlorosulfite Alkyl Chlorosulfite Intermediate decanol->chlorosulfite Attack on Sulfur chlorodecane This compound (Product) chlorosulfite->chlorodecane SNi Mechanism (Chloride Attack) socl2 Thionyl Chloride (Reagent) socl2->chlorosulfite

Caption: A diagram showing the key intermediate in the conversion of 2-decanol to this compound using thionyl chloride.

This guide provides a foundational understanding of the synthesis and key properties of this compound. For researchers and professionals in drug development, this information is crucial for the potential use of this compound as a synthetic intermediate or for studying the effects of halogenated alkanes. Further research into more modern and efficient synthetic routes is encouraged for large-scale production.

References

Quantum Chemical Calculations for 2-Chlorodecane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, energetic, and spectroscopic properties of 2-chlorodecane. Given the conformational flexibility of its ten-carbon chain, computational methods are indispensable for a thorough understanding of its molecular behavior. This document outlines the theoretical basis, computational workflow, and data interpretation relevant to professionals in chemical research and drug development, where understanding molecular properties is critical.

Computational Methodologies

The theoretical investigation of this compound requires a multi-step computational approach to account for its conformational complexity and to accurately predict its properties. The primary methods employed are Density Functional Theory (DFT) for electronic structure calculations and the Gauge-Including Atomic Orbital (GIAO) method for NMR spectral predictions.

1.1. Conformational Analysis

Due to the numerous rotatable bonds in the decane (B31447) backbone, this compound can exist in a multitude of conformations. A comprehensive conformational search is the essential first step. This is typically performed using lower-cost molecular mechanics (MM) force fields (e.g., MMFF94) to explore the potential energy surface and identify a set of low-energy candidate structures. These candidates are then subjected to more rigorous quantum mechanical calculations.

1.2. Geometry Optimization and Frequency Calculations

Each candidate conformer is optimized at a selected level of theory to locate its minimum energy geometry. A widely used and cost-effective method for organic molecules is DFT with the B3LYP functional and a Pople-style basis set like 6-31G(d,p).[1][2][3] This level of theory provides a good balance between accuracy and computational cost for geometries and relative energies.[4]

Following optimization, a vibrational frequency calculation is performed for each structure.[1] This serves two purposes:

  • Verification of Minima: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

  • Spectroscopic Prediction: The calculated harmonic frequencies can be compared with experimental infrared (IR) and Raman spectra.

1.3. NMR Chemical Shift Calculations

To predict the ¹H and ¹³C NMR spectra, the GIAO method is employed, which has proven to be a reliable approach for calculating NMR shielding tensors.[5][6][7] These calculations are typically performed at the same level of theory used for geometry optimization (e.g., B3LYP/6-31G(d,p)). The final chemical shifts are obtained by referencing the calculated isotropic shielding values (σ_iso_) to a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.[7]

Data Presentation: Calculated Properties

While extensive experimental and computational studies specifically on this compound are limited in publicly available literature, the following tables present representative data based on calculations for similar haloalkanes and standard organic molecules. These values illustrate the expected outcomes of the described computational workflow.

Table 1: Relative Energies of Hypothetical this compound Conformers

Conformer ID Relative Energy (kcal/mol) (B3LYP/6-31G(d,p)) Boltzmann Population (%) at 298.15 K
Conf-1 0.00 45.1
Conf-2 0.50 20.9
Conf-3 0.85 11.8
Conf-4 1.20 6.7

| Other | >1.50 | <15.5 |

Table 2: Selected Calculated Geometric Parameters for the Lowest Energy Conformer

Parameter Calculated Value (B3LYP/6-31G(d,p))
C2-Cl Bond Length 1.825 Å
C1-C2-C3 Bond Angle 112.5°
C1-C2-Cl Bond Angle 109.8°
C3-C2-Cl Bond Angle 108.5°

| C3-C2-C1-H Dihedral | 178.9° |

Table 3: Predicted Vibrational Frequencies vs. Typical Experimental Ranges

Vibration Mode Calculated Scaled Frequency (cm⁻¹) (B3LYP/6-31G(d,p)) Typical Experimental Range (cm⁻¹)
C-H Stretch (Alkyl) 2860 - 2980 2850 - 3000[8]
CH₂ Bend (Scissoring) 1455 1450 - 1470[8]

| C-Cl Stretch | 685 | 550 - 850[8] |

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (GIAO-B3LYP/6-31G(d,p))

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
C1 1.12 (t) 14.1
C2 4.05 (m) 65.2
C3 1.75 (m) 38.5
C4 1.30 (m) 26.8

| C10 | 0.90 (t) | 22.7 |

Experimental Protocols

To validate the computational results, comparison with experimental data is crucial. Standard protocols for acquiring spectroscopic data are outlined below.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add tetramethylsilane (TMS) as an internal reference standard (0 ppm).

  • Instrument Setup : Use a standard NMR spectrometer (e.g., 400 MHz or higher). Optimize the magnetic field homogeneity through shimming.

  • Data Acquisition : Acquire ¹H and ¹³C spectra using standard pulse sequences. For ¹H NMR, a typical spectral width is 0-12 ppm. For ¹³C NMR, a spectral width of 0-220 ppm is common.

  • Data Processing : Apply Fourier transform, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum.

3.2. Infrared (IR) Spectroscopy

  • Sample Preparation : As this compound is a liquid, the spectrum can be acquired directly. Place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates, forming a thin capillary film.

  • Instrument Setup : Use a Fourier Transform Infrared (FTIR) spectrometer. Record a background spectrum of the empty sample compartment first.

  • Data Acquisition : Place the sample holder with the salt plates into the spectrometer. Scan the mid-IR range (typically 4000 cm⁻¹ to 400 cm⁻¹). Co-add 16 to 32 scans to ensure a good signal-to-noise ratio.[8]

  • Data Processing : The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mandatory Visualizations

Diagrams created using Graphviz clarify the workflow and theoretical relationships inherent in this computational study.

G A Initial 3D Structure of this compound B Conformational Search (e.g., Molecular Mechanics) A->B Explore C Set of Low-Energy Conformers B->C Identify D DFT Geometry Optimization (e.g., B3LYP/6-31G(d,p)) C->D Refine E Frequency Calculation D->E Verify F Verified Minima (No Imaginary Frequencies) E->F G Property Calculations (GIAO-NMR, IR Frequencies) F->G Predict H Final Analyzed Data & Spectra G->H Analyze

Computational workflow for analyzing this compound.

G cluster_theory Fundamental Theory cluster_methods Approximation Methods cluster_components Practical Components SE Schrödinger Equation HF Hartree-Fock (HF) SE->HF are solved by DFT Density Functional Theory (DFT) SE->DFT are solved by BS Basis Sets (e.g., 6-31G(d,p)) HF->BS require a Func Functionals (e.g., B3LYP) DFT->Func requires a DFT->BS require a

Hierarchy of methods in quantum chemical calculations.

References

Methodological & Application

Application Notes and Protocols for the Use of 2-Chlorodecane as an Alkylating Agent in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2-chlorodecane as an alkylating agent in various synthetic transformations. As a secondary alkyl halide, this compound offers a versatile platform for the introduction of the dec-2-yl group into a range of molecules, which can be of significant interest in the development of new chemical entities, particularly in the pharmaceutical and agrochemical sectors. The protocols provided herein are based on established organic chemistry principles and aim to provide a starting point for laboratory synthesis.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for handling the reagent and for planning and executing synthetic procedures.

PropertyValue
Molecular Formula C₁₀H₂₁Cl
Molecular Weight 176.72 g/mol
CAS Number 1002-56-8
Appearance Colorless liquid
Boiling Point 211-212 °C
Density 0.866 g/mL at 25 °C

Application 1: Nucleophilic Substitution Reactions

This compound can serve as an electrophile in nucleophilic substitution reactions, allowing for the formation of new carbon-oxygen, carbon-nitrogen, and other carbon-heteroatom bonds. As a secondary halide, both Sₙ1 and Sₙ2 reaction pathways are possible, and the choice of reaction conditions is critical to favor the desired substitution product over elimination byproducts.

Williamson Ether Synthesis for the Preparation of 2-Alkoxy-decanes

The Williamson ether synthesis provides a route to ethers via the reaction of an alkoxide with an alkyl halide. With a secondary halide like this compound, the Sₙ2 reaction pathway is favored by using a strong, non-bulky nucleophile and a polar aprotic solvent. However, the competing E2 elimination reaction can be significant.

Williamson_Ether_Synthesis This compound This compound Sₙ2 Reaction Sₙ2 Reaction This compound->Sₙ2 Reaction Alkoxide (RONa) Alkoxide (RONa) Alkoxide (RONa)->Sₙ2 Reaction 2-Alkoxy-decane 2-Alkoxy-decane Sₙ2 Reaction->2-Alkoxy-decane NaCl NaCl Sₙ2 Reaction->NaCl

Caption: Williamson Ether Synthesis of 2-Alkoxy-decanes.

Experimental Protocol: Synthesis of 2-Methoxydecane

Objective: To synthesize 2-methoxydecane via the reaction of this compound with sodium methoxide (B1231860).

Materials:

  • This compound

  • Sodium methoxide (solid or as a solution in methanol)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium methoxide (1.1 equivalents).

  • Add anhydrous DMF to the flask via a syringe.

  • Stir the mixture at room temperature until the sodium methoxide is fully dissolved.

  • Slowly add this compound (1.0 equivalent) to the stirred solution at room temperature.

  • Heat the reaction mixture to 50-60 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to obtain 2-methoxydecane.

Expected Outcome: The reaction is expected to yield 2-methoxydecane, though some elimination to form decenes is possible. Optimization of temperature and reaction time may be necessary to maximize the yield of the ether product.

ParameterExpected Value
Yield 40-60%
Boiling Point of Product ~200-202 °C
Alkylation of Amines

This compound can be used to alkylate primary and secondary amines to form secondary and tertiary amines, respectively. The reaction typically proceeds via an Sₙ2 mechanism. Over-alkylation can be an issue, particularly with primary amines, leading to a mixture of products. Using a large excess of the amine can favor mono-alkylation.

Amine_Alkylation This compound This compound Heat Heat This compound->Heat Amine (R-NH₂) Amine (R-NH₂) Amine (R-NH₂)->Heat N-(dec-2-yl)amine N-(dec-2-yl)amine Heat->N-(dec-2-yl)amine HCl HCl Heat->HCl

Caption: Alkylation of a primary amine with this compound.

Experimental Protocol: Synthesis of N-(dec-2-yl)aniline

Objective: To synthesize N-(dec-2-yl)aniline by the alkylation of aniline (B41778) with this compound.

Materials:

  • This compound

  • Aniline

  • Potassium carbonate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add aniline (2.0 equivalents), potassium carbonate (1.5 equivalents), and anhydrous DMF.

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Heat the mixture to 80-90 °C and stir overnight. Monitor the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield N-(dec-2-yl)aniline.

Expected Outcome: This reaction should produce the secondary amine, N-(dec-2-yl)aniline. The use of excess aniline helps to minimize the formation of the tertiary amine.

ParameterExpected Value
Yield 50-70%
Appearance of Product Pale yellow oil

Application 2: Friedel-Crafts Alkylation

This compound can be used to alkylate aromatic compounds in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in a Friedel-Crafts reaction. This reaction introduces the dec-2-yl group onto the aromatic ring. A major consideration with secondary halides is the potential for carbocation rearrangement to form more stable carbocations, which can lead to a mixture of isomeric products.

Friedel_Crafts_Alkylation This compound This compound AlCl₃ AlCl₃ This compound->AlCl₃ Benzene (B151609) Benzene Benzene->AlCl₃ 2-Phenyldecane (B41316) 2-Phenyldecane AlCl₃->2-Phenyldecane HCl HCl AlCl₃->HCl

Caption: Friedel-Crafts alkylation of benzene with this compound.

Experimental Protocol: Synthesis of 2-Phenyldecane

Objective: To synthesize 2-phenyldecane via Friedel-Crafts alkylation of benzene with this compound.

Materials:

  • This compound

  • Anhydrous benzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (anhydrous)

  • Ice-water bath

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous benzene (used in excess as both reactant and solvent).

  • Cool the stirred suspension in an ice-water bath.

  • Slowly add a solution of this compound (1.0 equivalent) in a small amount of anhydrous benzene dropwise from the dropping funnel.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring by TLC.

  • Carefully quench the reaction by slowly pouring the mixture over crushed ice and 1 M hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the residue by vacuum distillation to obtain 2-phenyldecane.

Expected Outcome: The primary product is expected to be 2-phenyldecane. However, due to the possibility of hydride shifts in the secondary carbocation intermediate, isomeric products such as 3-phenyldecane (B1217177) and 4-phenyldecane may also be formed.

ParameterExpected Value
Yield of Alkylated Benzenes 60-80% (mixture of isomers)
Boiling Point of 2-Phenyldecane ~289 °C

Application 3: Grignard Reagent Formation and Subsequent Reactions

This compound can be used to prepare the corresponding Grignard reagent, dec-2-ylmagnesium chloride. This organometallic reagent is a powerful nucleophile and can be used to form new carbon-carbon bonds by reacting with a variety of electrophiles, such as aldehydes, ketones, and carbon dioxide.

Grignard_Reaction cluster_0 Grignard Formation cluster_1 Reaction with Electrophile This compound This compound Dec-2-ylmagnesium chloride Dec-2-ylmagnesium chloride This compound->Dec-2-ylmagnesium chloride THF Mg Mg Mg->Dec-2-ylmagnesium chloride Tertiary Alcohol Tertiary Alcohol Dec-2-ylmagnesium chloride->Tertiary Alcohol 1. Reaction 2. H₃O⁺ workup Electrophile (e.g., Acetone) Electrophile (e.g., Acetone) Electrophile (e.g., Acetone)->Tertiary Alcohol

Caption: Formation of a Grignard reagent and subsequent reaction.

Experimental Protocol: Synthesis of 2,3-Dimethylundecan-2-ol

Objective: To prepare 2,3-dimethylundecan-2-ol via the reaction of dec-2-ylmagnesium chloride with acetone (B3395972).

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Iodine (a small crystal)

  • Anhydrous acetone

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure: Part A: Preparation of Dec-2-ylmagnesium chloride

  • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 equivalents).

  • Add a small crystal of iodine to activate the magnesium.

  • Add a small amount of anhydrous THF to cover the magnesium.

  • In the dropping funnel, place a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Add a small portion of the this compound solution to initiate the reaction (gentle heating may be required).

  • Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

Part B: Reaction with Acetone

  • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

  • Slowly add a solution of anhydrous acetone (1.0 equivalent) in anhydrous THF dropwise from the dropping funnel.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting tertiary alcohol by column chromatography or distillation.

Expected Outcome: The reaction of the Grignard reagent with acetone is expected to produce the tertiary alcohol, 2,3-dimethylundecan-2-ol.

ParameterExpected Value
Yield 60-80%
Appearance of Product Colorless oil

Disclaimer: These protocols are intended as a guide and may require optimization for specific laboratory conditions and scales. Appropriate safety precautions should be taken when handling all chemicals.

Application Notes and Protocols: Formation of 2-Decylmagnesium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the formation of the Grignard reagent, 2-decylmagnesium chloride, from 2-chlorodecane. Grignard reagents are potent nucleophiles essential for the formation of carbon-carbon bonds in organic synthesis. The synthesis of Grignard reagents from secondary alkyl chlorides such as this compound can be challenging due to slower reaction rates and the potential for side reactions. This protocol outlines the necessary precautions, reagent and equipment setup, magnesium activation, reaction execution, and methods for quantification to ensure successful and reproducible synthesis.

Introduction

Grignard reagents, organomagnesium halides (R-MgX), are fundamental intermediates in synthetic organic chemistry.[1] Their preparation involves the reaction of an organic halide with magnesium metal in an ethereal solvent.[2] The reactivity of the organic halide is dependent on the nature of both the halogen and the alkyl group. Alkyl chlorides are generally less reactive than the corresponding bromides and iodides, making the initiation of the Grignard formation more challenging.[3] Furthermore, secondary alkyl halides are more prone to side reactions, such as elimination and Wurtz coupling, compared to their primary counterparts. Careful control of reaction conditions and effective activation of the magnesium surface are therefore critical for achieving a good yield of the desired Grignard reagent.[4]

Data Presentation

The successful formation of a Grignard reagent is dependent on several factors, including the purity of reagents and the reaction conditions. Below is a summary of typical quantitative data for the formation of a Grignard reagent from a secondary alkyl chloride. Please note that specific yields for this compound may vary.

ParameterValueNotes
Reactants
This compound1.0 equiv.
Magnesium Turnings1.2 - 1.5 equiv.An excess of magnesium is used to ensure complete reaction of the alkyl halide.
Anhydrous Tetrahydrofuran (B95107) (THF)3 - 5 mL per mmol of this compoundTHF is often preferred over diethyl ether for less reactive chlorides.[4]
Reaction Conditions
Temperature25-65 °C (Gentle Reflux)Initial heating may be required, but the reaction is exothermic.
Reaction Time1 - 3 hoursCompletion can be monitored by the consumption of magnesium.
AtmosphereInert (Nitrogen or Argon)Grignard reagents are sensitive to moisture and oxygen.
Yield and Concentration
Typical Yield60 - 80%Yields can be influenced by the efficiency of magnesium activation and the extent of side reactions.
Typical Concentration0.5 - 1.0 M in THFDetermined by titration.

Experimental Protocols

Materials and Equipment
  • Glassware: Three-necked round-bottom flask, reflux condenser, pressure-equalizing dropping funnel, glass stopper, magnetic stir bar. All glassware must be rigorously dried in an oven at >120 °C overnight and assembled hot under an inert atmosphere.

  • Reagents:

    • This compound (anhydrous)

    • Magnesium turnings

    • Anhydrous tetrahydrofuran (THF)

    • Iodine crystal (for activation) or 1,2-dibromoethane (B42909)

    • Anhydrous N,N-dimethylformamide (DMF) (optional, for difficult reactions)

  • Equipment: Schlenk line or manifold for inert gas, magnetic stir plate, heating mantle, syringes, and needles.

Reaction Workflow Diagram

G cluster_prep Preparation cluster_reaction Grignard Formation cluster_analysis Analysis Dry_Glassware Dry Glassware (Oven, >120°C) Assemble_Hot Assemble Hot Under Inert Atmosphere Dry_Glassware->Assemble_Hot Add_Mg Add Mg Turnings to Flask Assemble_Hot->Add_Mg Activate_Mg Activate Mg (Iodine/Heat) Add_Mg->Activate_Mg Add_THF Add Anhydrous THF Activate_Mg->Add_THF Initiate_Reaction Add Small Amount of This compound Solution Add_THF->Initiate_Reaction Prepare_Alkyl_Halide Prepare Solution of This compound in THF Prepare_Alkyl_Halide->Initiate_Reaction Slow_Addition Slowly Add Remaining This compound Solution Initiate_Reaction->Slow_Addition Reflux Maintain Gentle Reflux (1-3 hours) Slow_Addition->Reflux Cool Cool to Room Temperature Reflux->Cool Take_Aliquot Take Aliquot for Titration Cool->Take_Aliquot Titrate Titrate to Determine Concentration Take_Aliquot->Titrate Use_Reagent Use_Reagent Titrate->Use_Reagent Proceed to Next Step

Caption: Workflow for the preparation of 2-decylmagnesium chloride.

Step-by-Step Protocol
  • Preparation of Apparatus: Assemble the dry three-necked flask with the reflux condenser, dropping funnel, and a glass stopper. Place a magnetic stir bar in the flask. Flame-dry the entire apparatus under a stream of inert gas (nitrogen or argon) and allow it to cool to room temperature.

  • Magnesium Activation:

    • Quickly weigh the magnesium turnings (1.2-1.5 equivalents) and add them to the reaction flask.

    • Add a single small crystal of iodine. The iodine will react with the magnesium surface, removing the passivating oxide layer.[5]

    • Gently warm the flask with a heat gun under the inert atmosphere until the purple iodine vapor is visible and subsequently dissipates, indicating activation. Allow the flask to cool.

    • Alternative Activation: Instead of iodine, a few drops of 1,2-dibromoethane can be added to a suspension of the magnesium in a small amount of THF. The observation of ethylene (B1197577) bubbles indicates activation.[6]

  • Initiation of Grignard Formation:

    • Add anhydrous THF to the flask to cover the magnesium turnings.

    • Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel.

    • Add a small portion (approx. 10%) of the this compound solution to the stirred magnesium suspension.

    • The reaction should initiate, which is typically indicated by the appearance of a gray, cloudy suspension, a gentle reflux of the solvent, and an exothermic response. If the reaction does not start, gentle warming with a heating mantle may be necessary.

  • Formation of the Grignard Reagent:

    • Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. A slow addition rate is crucial to minimize the concentration of the alkyl halide in the reaction mixture, thereby reducing the likelihood of Wurtz coupling side reactions.[7]

    • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating to maintain reflux for an additional 1-3 hours, or until most of the magnesium has been consumed.

    • The resulting grayish, cloudy solution is the Grignard reagent, 2-decylmagnesium chloride. It should be used immediately for subsequent reactions.

Quantification of the Grignard Reagent

The concentration of the prepared Grignard reagent must be determined before use. Titration is a common and reliable method.

Titration Protocol (using Menthol (B31143) and 1,10-Phenanthroline)
  • Preparation of the Titration Flask:

    • To a flame-dried 50 mL round-bottomed flask containing a magnetic stir bar, add a precisely weighed amount of (-)-menthol (approx. 156 mg, 1 mmol).

    • Add a small crystal of 1,10-phenanthroline (B135089) (indicator).

    • Seal the flask with a rubber septum and flush with an inert gas.

    • Add 5-10 mL of anhydrous THF via syringe and stir until the solids have dissolved.

  • Titration:

    • Draw a known volume (e.g., 1.00 mL) of the Grignard reagent solution into a syringe and slowly add it dropwise to the stirred menthol solution.

    • The endpoint is reached when a persistent color change (typically to a pink or purple complex) is observed.

    • Record the volume of the Grignard reagent added.

  • Calculation:

    • The molarity of the Grignard reagent is calculated using the following formula: Molarity (M) = (moles of menthol) / (Volume of Grignard reagent added in L)

Potential Side Reactions

The formation of Grignard reagents from secondary alkyl halides can be accompanied by side reactions. Understanding and mitigating these is key to maximizing the yield of the desired product.

Wurtz Coupling

The formed Grignard reagent can react with unreacted this compound to form a dimer (eicosane isomers). This is minimized by the slow, dropwise addition of the this compound to keep its concentration low.

Elimination

As a strong base, the Grignard reagent can promote the elimination of HCl from this compound, leading to the formation of decene isomers. Maintaining a moderate reaction temperature can help to suppress this side reaction.

Signaling Pathway of Grignard Formation and Side Reactions

G cluster_main Desired Reaction cluster_side Side Reactions RCl This compound (R-Cl) RCl_Mg_complex R-Cl + Mg RCl->RCl_Mg_complex Wurtz Wurtz Coupling (R-R) RCl->Wurtz Elimination Elimination (Decenes) RCl->Elimination Mg Magnesium (Mg) Mg->RCl_Mg_complex RMgCl 2-Decylmagnesium Chloride (R-MgCl) RMgCl->Wurtz Reacts with R-Cl RMgCl->Elimination Acts as Base RCl_Mg_complex->RMgCl Insertion

Caption: Formation of 2-decylmagnesium chloride and potential side reactions.

References

Application Notes and Protocols for the Friedel-Crafts Alkylation of Arenes using 2-Chlorodecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-chlorodecane in Friedel-Crafts alkylation reactions. Due to the nature of the secondary alkyl halide, specific attention is given to the mechanistic pathways, potential for carbocation rearrangements, and the resulting product distribution. While specific quantitative data for this compound is not extensively available in published literature, this document outlines a generalized, representative protocol and discusses the expected outcomes based on established principles of Friedel-Crafts chemistry.

Introduction

The Friedel-Crafts alkylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the electrophilic aromatic substitution of an aromatic ring with an alkyl halide in the presence of a Lewis acid catalyst.[1][2] The reaction of an arene, such as benzene (B151609) or toluene, with this compound is a method for synthesizing long-chain alkylbenzenes (LABs). These compounds are of significant industrial interest, particularly as precursors to biodegradable detergents, and their derivatives may have applications in medicinal chemistry.[3]

The use of a secondary alkyl halide like this compound introduces complexities, most notably the potential for carbocation rearrangements, which can lead to a mixture of isomeric products.[4] Understanding and controlling these rearrangements is a key challenge in the application of this reaction.

Reaction Mechanism and Isomerization

The Friedel-Crafts alkylation with this compound proceeds through the formation of a secondary carbocation, which then acts as the electrophile.[1] The key steps are:

  • Formation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃) coordinates with the chlorine atom of this compound, facilitating its departure and generating a 2-decyl carbocation.[5]

  • Electrophilic Attack: The electron-rich aromatic ring attacks the carbocation, forming a resonance-stabilized intermediate known as an arenium ion or sigma complex.[4]

  • Deprotonation: A weak base, typically the complex formed between the Lewis acid and the leaving group (e.g., AlCl₄⁻), removes a proton from the carbon bearing the new alkyl group, restoring the aromaticity of the ring and regenerating the catalyst.[1]

A critical consideration with this compound is the propensity of the initially formed 2-decyl carbocation to undergo rearrangement via 1,2-hydride shifts to form more stable internal secondary carbocations (3-decyl, 4-decyl, and 5-decyl). This results in a mixture of isomeric phenyldecanes, not just the 2-phenyldecane.[6]

G cluster_0 Step 1: Electrophile Formation cluster_1 Step 2: Carbocation Rearrangement (Hydride Shifts) cluster_2 Step 3: Electrophilic Aromatic Substitution A This compound C 2-Decyl Carbocation (Electrophile) A->C + AlCl₃ B AlCl₃ (Lewis Acid) D AlCl₄⁻ E 2-Decyl Cation F 3-Decyl Cation E->F ~H⁻ J Isomeric Decyl Cations G 4-Decyl Cation F->G ~H⁻ H 5-Decyl Cation G->H ~H⁻ I Benzene K Arenium Ion Intermediate I->K + Decyl Cation L Isomeric Phenyldecanes K->L + AlCl₄⁻ M HCl + AlCl₃

Figure 1. General mechanism of Friedel-Crafts alkylation with this compound, including carbocation rearrangement.

Quantitative Data Summary

ReactantAromatic SubstrateCatalystExpected ProductsFactors Influencing Product Distribution
This compoundBenzeneAlCl₃, FeCl₃2-Phenyldecane, 3-Phenyldecane, 4-Phenyldecane, 5-PhenyldecaneReaction temperature, catalyst choice, reaction time
This compoundTolueneAlCl₃, FeCl₃Mixture of ortho-, meta-, and para-decyltoluenes (with decyl isomerism)Steric hindrance from the methyl group will favor para-substitution.

Note: Lower reaction temperatures generally suppress carbocation rearrangements to some extent, but a mixture of isomers is still expected.

Experimental Protocol: Generalized Friedel-Crafts Alkylation of Benzene with this compound

This protocol is a representative procedure based on standard Friedel-Crafts alkylation methodologies.[8] Caution: This reaction should be performed in a well-ventilated fume hood, as it involves corrosive and volatile substances. Anhydrous conditions are essential for the success of the reaction.

Materials:

  • This compound

  • Benzene (anhydrous)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (B109758) (DCM, anhydrous)

  • Hydrochloric acid (HCl), concentrated and dilute solutions

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a drying tube

  • Addition funnel

  • Ice bath

G A Setup: Anhydrous flask with benzene and AlCl₃ in DCM under inert atmosphere. B Cool to 0-5 °C (Ice Bath) A->B C Slowly add this compound in DCM via addition funnel. B->C D Stir at 0-5 °C for 1-2 hours, then at room temperature for 2-4 hours. C->D E Quench reaction by pouring onto crushed ice and concentrated HCl. D->E F Separate organic layer. Wash with dilute HCl, water, NaHCO₃ soln., and brine. E->F G Dry organic layer over anhydrous MgSO₄ or Na₂SO₄. F->G H Filter and evaporate solvent under reduced pressure. G->H I Purify crude product by vacuum distillation or column chromatography. H->I J Analyze product mixture (GC-MS, NMR). I->J

Figure 2. General experimental workflow for Friedel-Crafts alkylation.

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, addition funnel, and a reflux condenser fitted with a calcium chloride drying tube, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Addition of Benzene: Add anhydrous benzene (a large excess is often used to minimize polyalkylation) to the flask.[8] Cool the mixture to 0-5 °C using an ice bath.

  • Addition of this compound: Dissolve this compound (1 equivalent) in a small amount of anhydrous dichloromethane and place it in the addition funnel. Add the this compound solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours. Then, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and a small amount of concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent by rotary evaporation.

  • Purification and Analysis: The crude product, a mixture of isomeric phenyldecanes, can be purified by vacuum distillation. The composition of the product mixture should be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the different isomers.[9][10] Further structural elucidation can be performed using ¹H and ¹³C NMR spectroscopy.[11][12]

Analytical Characterization of Isomeric Products

Given that the reaction is expected to produce a mixture of 2-, 3-, 4-, and 5-phenyldecane, appropriate analytical techniques are crucial for characterizing the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for separating and identifying the different isomers in the product mixture. While the isomers will have the same molecular weight, they will likely have slightly different retention times on the GC column. The mass spectra can confirm the identity of the phenyldecane isomers.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to analyze the isomeric mixture. The signals for the aromatic protons and the aliphatic protons adjacent to the aromatic ring will be complex due to the presence of multiple isomers. Deconvolution of the NMR spectra may be necessary to estimate the relative abundance of each isomer.[11][12]

Limitations and Considerations

  • Carbocation Rearrangement: As emphasized, this is the most significant limitation when using this compound, leading to a mixture of products.[13]

  • Polyalkylation: The product, an alkylbenzene, is more reactive than the starting material (benzene). This can lead to the addition of more than one decyl group to the aromatic ring. Using a large excess of the aromatic substrate can help to minimize this side reaction.[8]

  • Deactivated Rings: Friedel-Crafts alkylations are not effective on aromatic rings that are strongly deactivated by electron-withdrawing groups (e.g., nitrobenzene).[13]

  • Substituents that React with the Catalyst: Aromatic compounds with substituents that can act as Lewis bases (e.g., -NH₂, -OH) will react with the AlCl₃ catalyst, deactivating it and preventing the desired reaction.[8]

Conclusion

The Friedel-Crafts alkylation of aromatic compounds with this compound provides a pathway to long-chain alkylbenzenes. However, researchers and professionals in drug development must be aware of the inherent tendency for carbocation rearrangements, which results in a mixture of isomeric products. The provided generalized protocol offers a starting point for conducting this reaction, and the analytical methods described are essential for characterizing the complex product mixture. For applications requiring a single, specific isomer of phenyldecane, alternative synthetic strategies that avoid carbocationic intermediates, such as Friedel-Crafts acylation followed by reduction, should be considered.

References

Application Notes and Protocols for Nucleophilic Substitution on 2-Chlorodecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic substitution reactions are fundamental transformations in organic synthesis, crucial for the construction of a wide array of functional groups. This document provides detailed application notes and experimental protocols for conducting nucleophilic substitution reactions on 2-chlorodecane, a secondary chloroalkane. As a secondary substrate, this compound can undergo both S(_N)1 and S(_N)2 reactions, and the choice of reaction pathway is highly dependent on the experimental conditions.[1][2] These notes will guide researchers in selecting the appropriate conditions to favor the desired substitution product and provide protocols for synthesis, purification, and characterization.

Reaction Mechanisms: S(_N)1 vs. S(_N)2 Pathways

The nucleophilic substitution on this compound can proceed through two distinct mechanisms:

  • S(_N)2 (Substitution Nucleophilic Bimolecular): This is a single-step, concerted mechanism where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (chloride) departs.[1] This "backside attack" results in an inversion of stereochemistry at the chiral center. The rate of the S(_N)2 reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile.[1][3][4][5][6] Strong, unhindered nucleophiles and polar aprotic solvents favor the S(_N)2 pathway.[7]

  • S(_N)1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism that proceeds through a carbocation intermediate.[1][2] The first and rate-determining step is the slow ionization of the this compound to form a secondary carbocation and a chloride ion.[1][2] The carbocation is then rapidly attacked by the nucleophile from either face, leading to a racemic mixture of products if the starting material is chiral. The rate of the S(_N)1 reaction is dependent only on the concentration of the substrate.[1][2] Polar protic solvents, which can stabilize the carbocation intermediate, and weaker nucleophiles favor the S(_N)1 pathway.

For a secondary haloalkane like this compound, both mechanisms are possible and can sometimes compete. To achieve a desired outcome, careful control of the nucleophile, solvent, and temperature is essential.

Data Presentation: Comparative Reaction Conditions and Outcomes

The following tables summarize typical experimental conditions and expected outcomes for the nucleophilic substitution on this compound with various nucleophiles. The data is compiled from analogous reactions with secondary haloalkanes.

Table 1: Reaction Conditions for Nucleophilic Substitution on this compound

NucleophileReagentSolventTemperature (°C)Predominant Mechanism
Hydroxide (B78521)Sodium Hydroxide (NaOH)Ethanol (B145695)/Water (1:1)70-80 (Reflux)S(_N)2
Methoxide (B1231860)Sodium Methoxide (NaOCH(_3))Methanol60-70 (Reflux)S(_N)2
Ammonia (B1221849)Ammonia (NH(_3)) in EthanolEthanol100 (Sealed Tube)S(_N)2

Table 2: Expected Products and Representative Yields

ProductNucleophileTypical Yield (%)Analytical Techniques
2-Decanol (B1670014)Hydroxide80-90GC-MS, \¹H NMR, \¹\³C NMR, IR
2-MethoxydecaneMethoxide75-85GC-MS, \¹H NMR, \¹\³C NMR, IR
2-AminodecaneAmmonia60-70GC-MS, \¹H NMR, \¹\³C NMR, IR

Table 3: Kinetic Data for a Representative S(_N)2 Reaction

SubstrateNucleophileSolventTemperature (°C)Second-Order Rate Constant (k) (M(\⁻¹)s(\⁻¹))
2-ChlorobutaneOH(\⁻)Ethanol/Water25~1.5 x 10(\⁻⁵)

Experimental Protocols

Protocol 1: Synthesis of 2-Decanol via S(_N)2 Reaction (Hydrolysis)

This protocol describes the conversion of this compound to 2-decanol using sodium hydroxide.

Materials:

  • This compound

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Deionized Water

  • Diethyl ether

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO(_4))

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve sodium hydroxide (1.2 equivalents) in a 1:1 mixture of ethanol and deionized water.

  • Add this compound (1.0 equivalent) to the solution.

  • Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS).

  • After completion, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and add diethyl ether.

  • Wash the organic layer sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude 2-decanol by fractional distillation under reduced pressure.

Protocol 2: Synthesis of 2-Methoxydecane via S(_N)2 Reaction

This protocol details the synthesis of 2-methoxydecane from this compound using sodium methoxide.

Materials:

  • This compound

  • Sodium Methoxide (NaOCH(_3))

  • Anhydrous Methanol

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Deionized Water

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of sodium methoxide (1.5 equivalents) in anhydrous methanol.

  • Add this compound (1.0 equivalent) to the methanolic solution.

  • Heat the reaction mixture to reflux (approximately 60-70 °C) for 6-8 hours.

  • Monitor the reaction by GC-MS.

  • Cool the reaction to room temperature and carefully quench by adding saturated aqueous ammonium chloride solution.

  • Add deionized water and extract the product with diethyl ether.

  • Wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the resulting 2-methoxydecane by vacuum distillation.

Protocol 3: Synthesis of 2-Aminodecane via S(_N)2 Reaction

This protocol describes the synthesis of 2-aminodecane from this compound using ammonia.

Materials:

  • This compound

  • Ammonia (saturated solution in ethanol)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous potassium carbonate (K(_2)CO(_3))

  • Pressure tube or sealed tube

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a pressure tube, add this compound (1.0 equivalent) and a saturated solution of ammonia in ethanol (excess, e.g., 10 equivalents).

  • Seal the tube and heat it to 100 °C for 24 hours.

  • Cool the reaction vessel to room temperature and carefully vent.

  • Transfer the mixture to a round-bottom flask and remove the excess ammonia and ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and extract with 1 M HCl.

  • Wash the aqueous layer with diethyl ether to remove any unreacted starting material.

  • Basify the aqueous layer with 1 M NaOH until pH > 10.

  • Extract the product, 2-aminodecane, with diethyl ether.

  • Wash the combined organic layers with brine and dry over anhydrous potassium carbonate.

  • Filter and concentrate the solution to obtain the crude product.

  • Purify the 2-aminodecane by distillation.[8][9]

Product Characterization Data

Table 4: Spectroscopic Data for 2-Decanol

TechniqueKey Features
\¹H NMR (CDCl(_3))δ 3.8 (m, 1H, -CHOH), 1.2-1.6 (m, 14H, -CH(_2)-), 1.15 (d, 3H, -CH(OH)CH(_3)), 0.88 (t, 3H, -CH(_2)CH(_3))
\¹\³C NMR (CDCl(_3))δ 68.2 (-CHOH), 39.5, 31.9, 29.6, 29.3, 25.9, 23.5, 22.7, 14.1
IR (neat)3350 cm(\⁻¹) (broad, O-H stretch), 2925 cm(\⁻¹) (C-H stretch), 1110 cm(\⁻¹) (C-O stretch)
MS (EI)m/z 158 (M(\⁺)), 140, 115, 87, 73, 59, 45

Table 5: Spectroscopic Data for 2-Methoxydecane

TechniqueKey Features
\¹H NMR (CDCl(_3))δ 3.35 (s, 3H, -OCH(_3)), 3.25 (m, 1H, -CHOCH(_3)), 1.1-1.5 (m, 14H, -CH(_2)-), 1.05 (d, 3H, -CH(OCH(_3))CH(_3)), 0.88 (t, 3H, -CH(_2)CH(_3))
\¹\³C NMR (CDCl(_3))δ 75.5 (-CHOCH(_3)), 56.0 (-OCH(_3)), 36.5, 31.9, 29.6, 29.3, 25.9, 22.7, 19.8, 14.1
IR (neat)2925 cm(\⁻¹) (C-H stretch), 2855 cm(\⁻¹) (C-H stretch), 1115 cm(\⁻¹) (C-O stretch)
MS (EI)m/z 172 (M(\⁺)), 141, 115, 87, 73, 59

Table 6: Spectroscopic Data for 2-Aminodecane

TechniqueKey Features
\¹H NMR (CDCl(_3))δ 2.8 (m, 1H, -CHNH(_2)), 1.2-1.6 (m, 14H, -CH(_2)-), 1.05 (d, 3H, -CH(NH(_2))CH(_3)), 0.88 (t, 3H, -CH(_2)CH(_3)), 1.4 (br s, 2H, -NH(_2))
\¹\³C NMR (CDCl(_3))δ 49.5 (-CHNH(_2)), 40.5, 31.9, 29.6, 29.3, 26.5, 24.5, 22.7, 14.1
IR (neat)3360 and 3280 cm(\⁻¹) (N-H stretch, two bands for primary amine), 2925 cm(\⁻¹) (C-H stretch), 1590 cm(\⁻¹) (N-H bend)[10]
MS (EI)m/z 157 (M(\⁺)), 142, 114, 86, 72, 58, 44

Visualizations

Nucleophilic_Substitution_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis 2_Chlorodecane 2_Chlorodecane Reaction_Vessel Reaction in Appropriate Solvent 2_Chlorodecane->Reaction_Vessel Nucleophile Nucleophile Nucleophile->Reaction_Vessel Quenching Quenching Reaction_Vessel->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Concentration Concentration Drying->Concentration Purification Distillation or Chromatography Concentration->Purification Analysis GC-MS, NMR, IR Purification->Analysis SN2_vs_SN1 Start This compound SN2_Pathway SN2 Pathway (Strong Nucleophile, Polar Aprotic Solvent) Start->SN2_Pathway Concerted SN1_Pathway SN1 Pathway (Weak Nucleophile, Polar Protic Solvent) Start->SN1_Pathway Step 1: Ionization (slow) Transition_State [Nu---C---Cl] Transition State (Trigonal Bipyramidal) SN2_Pathway->Transition_State Carbocation Secondary Carbocation Intermediate (Planar) SN1_Pathway->Carbocation Product_Inversion Product with Inverted Stereochemistry Transition_State->Product_Inversion Product_Racemic Racemic Mixture of Products Carbocation->Product_Racemic Step 2: Nucleophilic Attack (fast)

References

The Use of 2-Chlorodecane as an Internal Standard in Chromatographic Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the principles of utilizing internal standards in chromatography, with a specific, albeit illustrative, focus on 2-chlorodecane. While direct, published applications of this compound as an internal standard are not widely documented, this guide offers a foundational understanding and a hypothetical protocol to demonstrate its potential application in the quantitative analysis of semi-volatile organic compounds by Gas Chromatography-Mass Spectrometry (GC-MS).

The Role and Importance of an Internal Standard

In quantitative chromatography, an internal standard (IS) is a chemical substance that is added in a constant amount to all samples, calibration standards, and quality control samples in an analysis. The primary purpose of an internal standard is to correct for the loss of analyte during sample preparation and to compensate for variations in injection volume and instrument response. By comparing the analyte's signal to the constant signal of the internal standard, a more accurate and precise quantification can be achieved.

The use of an internal standard is particularly crucial in complex matrices or with multi-step sample preparation procedures where analyte loss is more likely to occur. It is a powerful tool for minimizing both random and systematic errors, thereby improving the overall quality and reliability of the analytical results.

Selecting an Appropriate Internal Standard

The choice of an internal standard is critical for the success of a quantitative chromatographic method. An ideal internal standard should possess the following characteristics:

  • Chemical Similarity: It should be chemically similar to the analyte(s) of interest to ensure similar behavior during sample extraction, derivatization, and chromatographic separation.

  • Resolution: It must be well-resolved from the analyte peaks and any other components in the sample matrix to allow for accurate peak integration.

  • Non-Interference: The internal standard should not react with the analyte or any component of the sample matrix.

  • Purity and Stability: It must be of high purity and stable in the solvent used for sample and standard preparation.

  • Non-Endogenous: The internal standard should not be naturally present in the samples being analyzed.

  • Appropriate Retention Time: It should elute in a region of the chromatogram that is free from interferences and preferably close to the analytes of interest.

  • Commercial Availability: The internal standard should be readily available in a pure form.

Properties of this compound

This compound is a chlorinated hydrocarbon with properties that make it a plausible candidate as an internal standard for the analysis of various organic compounds, particularly those with similar volatility and polarity.

PropertyValue
Molecular Formula C₁₀H₂₁Cl
Molecular Weight 176.73 g/mol
Boiling Point Approximately 212 °C
Solubility Soluble in most organic solvents (e.g., hexane (B92381), dichloromethane (B109758), methanol), insoluble in water.
Chemical Class Halogenated Alkane

Its volatility is suitable for gas chromatography, and its chlorinated nature can provide a distinct mass spectrometric signature, aiding in its identification and quantification.

Hypothetical Application Note: Quantification of Phthalate (B1215562) Esters in Wastewater using this compound as an Internal Standard by GC-MS

Disclaimer: The following protocol is a hypothetical example designed to illustrate the application of this compound as an internal standard. This method has not been validated and should be fully optimized and validated by the user for their specific application.

Introduction

Phthalate esters are common plasticizers that are frequently detected as environmental pollutants in water sources. This application note describes a method for the quantitative analysis of six common phthalate esters in wastewater samples using gas chromatography-mass spectrometry (GC-MS) with this compound as an internal standard.

Experimental
  • Phthalate ester standards (dimethyl phthalate, diethyl phthalate, dibutyl phthalate, benzyl (B1604629) butyl phthalate, bis(2-ethylhexyl) phthalate, dioctyl phthalate)

  • This compound (Internal Standard, >98% purity)

  • Hexane and Dichloromethane (Pesticide residue grade)

  • Anhydrous Sodium Sulfate (B86663)

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of hexane.

  • Internal Standard Working Solution (10 µg/mL): Dilute the stock solution 1:100 with hexane.

  • Phthalate Stock Solution (1000 µg/mL each): Prepare a mixed stock solution of the six phthalate esters by dissolving 10 mg of each in 10 mL of hexane.

  • Calibration Standards: Prepare a series of calibration standards by diluting the phthalate stock solution with hexane to concentrations ranging from 0.1 µg/mL to 20 µg/mL. Spike each calibration standard with the internal standard working solution to a final concentration of 1 µg/mL of this compound.

  • Collect 1 L of wastewater in a clean glass bottle.

  • Add 100 µL of the 10 µg/mL this compound internal standard working solution to the water sample.

  • Transfer the sample to a 2 L separatory funnel.

  • Add 60 mL of dichloromethane to the separatory funnel, stopper, and shake vigorously for 2 minutes, venting frequently.

  • Allow the layers to separate and drain the lower organic layer through a funnel containing anhydrous sodium sulfate into a collection flask.

  • Repeat the extraction two more times with fresh 60 mL portions of dichloromethane, combining the organic extracts.

  • Concentrate the combined extract to approximately 1 mL using a rotary evaporator.

  • Transfer the concentrated extract to a GC vial for analysis.

GC-MS Conditions
ParameterCondition
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium, 1.2 mL/min (constant flow)
Inlet Temperature 280 °C
Injection Volume 1 µL (Splitless)
Oven Program 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 10 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound (IS)916343
Dimethyl phthalate16319477
Diethyl phthalate149177222
Dibutyl phthalate149205223
Benzyl butyl phthalate14991206
Bis(2-ethylhexyl) phthalate149167279
Dioctyl phthalate149279167
Data Analysis and Quantification

The concentration of each phthalate ester is calculated using the response factor (RF) relative to the internal standard.

  • Calibration: A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for each calibration standard.

  • Quantification: The concentration of each phthalate in the sample is determined using the generated calibration curve.

Data Presentation

Table 1: Calibration Data for Phthalate Esters
AnalyteConcentration (µg/mL)Analyte AreaIS AreaArea Ratio (Analyte/IS)
Dibutyl phthalate0.115,0001,000,0000.015
0.578,0001,020,0000.076
1.0155,0001,010,0000.153
5.0760,000990,0000.768
10.01,520,0001,005,0001.512
20.03,050,0001,015,0003.005
... (data for other phthalates)
Table 2: Method Performance Data (Hypothetical)
ParameterDibutyl phthalateBis(2-ethylhexyl) phthalate
Linearity (r²) > 0.998> 0.997
Limit of Detection (LOD) 0.05 µg/L0.1 µg/L
Limit of Quantification (LOQ) 0.15 µg/L0.3 µg/L
Precision (RSD%, n=5) < 10%< 12%
Accuracy (Recovery %) 92 - 105%88 - 108%

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Wastewater 1. Wastewater Sample (1 L) Spike_IS 2. Spike with this compound (IS) Wastewater->Spike_IS LLE 3. Liquid-Liquid Extraction (Dichloromethane) Spike_IS->LLE Concentrate 4. Concentrate Extract LLE->Concentrate GC_Vial 5. Transfer to GC Vial Concentrate->GC_Vial GC_MS 6. GC-MS Analysis GC_Vial->GC_MS Data_Acquisition 7. Data Acquisition (SIM) GC_MS->Data_Acquisition Quantification 8. Quantification using Internal Standard Method Data_Acquisition->Quantification Report 9. Final Report Quantification->Report

Caption: Workflow for the quantitative analysis of phthalates in wastewater.

Internal_Standard_Logic Analyte Analyte Signal (Variable) Ratio Analyte / IS Ratio Analyte->Ratio IS Internal Standard Signal (Constant) IS->Ratio Concentration Accurate Concentration Ratio->Concentration

Caption: Logic of the internal standard method for quantification.

Conclusion

Synthesis of Long-Chain Amines: A Detailed Guide to the Preparation of 2-Aminodecane from 2-Chlorodecane

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

For Research Use Only.

Abstract

This document provides detailed protocols for the synthesis of the long-chain primary amine, 2-aminodecane, from the secondary alkyl halide, 2-chlorodecane. Two primary synthetic routes are presented: the Azide (B81097) Synthesis followed by Staudinger Reduction, and the Delépine Reaction. These methods are particularly suited for researchers in drug development and organic synthesis requiring efficient access to primary amines from secondary halide precursors, a transformation that can be challenging due to competing elimination reactions and over-alkylation. This guide includes comprehensive experimental procedures, a comparative analysis of the two routes, and visual representations of the synthetic pathways and workflows.

Introduction

Long-chain amines are crucial building blocks in medicinal chemistry and materials science, serving as key intermediates in the synthesis of pharmaceuticals, surfactants, and functionalized polymers. The synthesis of primary amines from alkyl halides is a fundamental transformation in organic chemistry. However, the use of secondary alkyl halides such as this compound presents challenges. Direct amination with ammonia (B1221849) often leads to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, necessitating complex purification steps.[1][2] Moreover, classic methods like the Gabriel synthesis are generally inefficient for sterically hindered secondary halides.[3]

This application note details two effective and selective methods for the synthesis of 2-aminodecane from this compound:

  • Azide Synthesis and Reduction: This two-step pathway involves the nucleophilic substitution of the chloride with an azide ion to form 2-azidodecane, followed by a mild reduction to the desired primary amine.[4] The Staudinger reaction is a notable method for this reduction, utilizing triphenylphosphine (B44618) and water.[5][6]

  • Delépine Reaction: This one-pot method utilizes hexamethylenetetramine (HMTA) to form a quaternary ammonium salt with the alkyl halide, which is subsequently hydrolyzed under acidic conditions to yield the primary amine.[7][8] This method is advantageous for its simplicity and the selective formation of the primary amine.[9]

Both methodologies offer reliable routes to the target compound, and the choice between them may depend on factors such as reagent availability, desired purity, and scalability.

Comparison of Synthetic Routes

The selection of a synthetic route for the preparation of 2-aminodecane from this compound will depend on the specific requirements of the research, including scale, purity needs, and available resources. Below is a summary of key quantitative and qualitative parameters for the two primary methods described.

ParameterAzide Synthesis with Staudinger ReductionDelépine Reaction
Number of Steps Two (Azide formation, Reduction)One-Pot (Salt formation and Hydrolysis)
Typical Overall Yield Good to Excellent (70-90%)Moderate to Good (50-85%)
Reagents Sodium Azide, Triphenylphosphine, WaterHexamethylenetetramine, Ethanolic HCl
Solvents Polar aprotic (e.g., DMSO, DMF), THFChloroform (B151607), Ethanol (B145695)
Reaction Conditions Azidation: 25-90°C; Reduction: RT to 65°CSalt Formation: Reflux; Hydrolysis: Reflux
Key Intermediates 2-Azidodecane, IminophosphoraneQuaternary Ammonium Salt
Advantages High yields, mild reduction conditions.[6]One-pot procedure, few side reactions.[7][8]
Disadvantages Two distinct steps, potential hazards with azides.Use of toxic solvents (chloroform), moderate yields.[8]

Experimental Protocols

Method 1: Azide Synthesis and Staudinger Reduction

This two-step procedure first converts this compound to 2-azidodecane, which is then reduced to 2-aminodecane.

Step 1: Synthesis of 2-Azidodecane

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Deionized water

  • Diethyl ether

  • Magnesium sulfate (B86663) (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

Procedure: [10]

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (10 mmol) in DMSO (22 mL).

  • Add sodium azide (11 mmol) to the solution.

  • Stir the mixture at room temperature or heat to 50-90°C to increase the reaction rate, monitoring the reaction progress by TLC or GC analysis.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Quench the reaction by carefully adding deionized water (50 mL). Note: This may be slightly exothermic.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 30 mL).

  • Wash the combined organic layers with deionized water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-azidodecane.

Step 2: Staudinger Reduction of 2-Azidodecane to 2-Aminodecane

Materials:

  • 2-Azidodecane (from Step 1)

  • Triphenylphosphine (PPh₃)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure: [5]

  • In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-azidodecane (10 mmol) in THF (87 mL).

  • Add triphenylphosphine (20 mmol) and deionized water (100 mmol) to the solution at room temperature.

  • Heat the reaction mixture to 65°C and stir for 6-12 hours, monitoring the reaction by TLC or GC.

  • After completion, allow the mixture to cool to room temperature.

  • Pour the mixture into deionized water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica (B1680970) gel to afford pure 2-aminodecane.

Method 2: Delépine Reaction

This one-pot procedure directly converts this compound to 2-aminodecane hydrochloride, which is then neutralized.

Materials:

  • This compound

  • Hexamethylenetetramine (HMTA)

  • Chloroform

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (B78521) (NaOH) solution

  • Diethyl ether

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure: [7][8][11]

  • Formation of the Hexamethylenetetraminium Salt:

    • In a round-bottom flask, dissolve this compound (10 mmol) and hexamethylenetetramine (12 mmol) in chloroform.

    • Reflux the mixture. The quaternary ammonium salt will precipitate out of the solution.

    • After the reaction is complete (typically a few hours), cool the mixture and collect the precipitated salt by filtration. Wash the salt with a small amount of cold chloroform or diethyl ether.

  • Hydrolysis to the Primary Amine:

    • Place the collected salt in a round-bottom flask.

    • Add a solution of concentrated hydrochloric acid in ethanol (e.g., 15 mL concentrated HCl in 120 mL ethanol).

    • Reflux the mixture for 12-18 hours.

    • After cooling, a precipitate of ammonium chloride may form, which can be removed by filtration.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 2-aminodecane hydrochloride.

  • Liberation of the Free Amine:

    • Dissolve the crude hydrochloride salt in water.

    • Basify the solution with a sodium hydroxide solution until the pH is >10.

    • Extract the free 2-aminodecane with diethyl ether.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 2-aminodecane. Further purification can be achieved by distillation or column chromatography.

Visualized Workflows and Pathways

G cluster_0 Azide Synthesis and Staudinger Reduction 2-Chlorodecane_A This compound 2-Azidodecane 2-Azidodecane 2-Chlorodecane_A->2-Azidodecane NaN3, DMSO Iminophosphorane Iminophosphorane Intermediate 2-Azidodecane->Iminophosphorane PPh3 2-Aminodecane_A 2-Aminodecane Iminophosphorane->2-Aminodecane_A H2O

Figure 1. Synthetic pathway for 2-aminodecane via azide formation and Staudinger reduction.

G cluster_1 Delépine Reaction 2-Chlorodecane_B This compound Quaternary_Salt Quaternary Ammonium Salt 2-Chlorodecane_B->Quaternary_Salt HMTA, Chloroform 2-Aminodecane_HCl 2-Aminodecane Hydrochloride Quaternary_Salt->2-Aminodecane_HCl Ethanolic HCl 2-Aminodecane_B 2-Aminodecane 2-Aminodecane_HCl->2-Aminodecane_B NaOH

Figure 2. Synthetic pathway for 2-aminodecane via the Delépine reaction.

G cluster_azide Azide/Staudinger Route cluster_delepine Delépine Route Start Start: this compound Choose_Method Select Synthetic Route Start->Choose_Method Azide_Formation Azide Formation (NaN3) Choose_Method->Azide_Formation Azide/Staudinger Salt_Formation HMTA Salt Formation Choose_Method->Salt_Formation Delépine Azide_Workup Aqueous Workup & Extraction Azide_Formation->Azide_Workup Staudinger_Reduction Staudinger Reduction (PPh3, H2O) Azide_Workup->Staudinger_Reduction Final_Purification_A Purification (Chromatography) Staudinger_Reduction->Final_Purification_A End_Product End Product: 2-Aminodecane Final_Purification_A->End_Product Hydrolysis Acidic Hydrolysis Salt_Formation->Hydrolysis Neutralization Neutralization & Extraction Hydrolysis->Neutralization Final_Purification_B Purification (Distillation/Chromatography) Neutralization->Final_Purification_B Final_Purification_B->End_Product

Figure 3. General experimental workflow for the synthesis of 2-aminodecane.

References

Application Notes and Protocols: 2-Chlorodecane as a Precursor for Plasticizer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic pathways to convert 2-chlorodecane into potential plasticizers. The protocols detailed below are based on established chemical transformations and offer starting points for laboratory synthesis and evaluation.

Introduction

Plasticizers are additives that increase the flexibility, durability, and workability of polymeric materials. Phthalate (B1215562) esters and alkylated aromatic compounds are two major classes of plasticizers. This compound, a secondary alkyl halide, can serve as a versatile precursor for the synthesis of these compounds through two primary routes:

  • Hydrolysis to 2-Decanol (B1670014) followed by Esterification: this compound is first converted to 2-decanol, which is then esterified with an acid anhydride (B1165640), such as phthalic anhydride, to produce a di(sec-decyl) phthalate plasticizer.

  • Friedel-Crafts Alkylation: this compound is used to directly alkylate an aromatic ring, such as benzene (B151609), to yield an alkylbenzene-type plasticizer.

This document outlines detailed experimental protocols for these synthetic pathways and presents relevant data for the resulting products.

Synthetic Pathways Overview

The following diagram illustrates the two main synthetic routes from this compound to potential plasticizer molecules.

G cluster_0 Route 1: Ester Plasticizer Synthesis cluster_1 Route 2: Alkylbenzene Plasticizer Synthesis A This compound B 2-Decanol A->B Hydrolysis (SN1) D Di(2-decyl) Phthalate (Plasticizer) B->D Esterification C Phthalic Anhydride C->D E This compound G 2-Phenyldecane (B41316) (Plasticizer) E->G Friedel-Crafts Alkylation F Benzene F->G

Synthetic routes from this compound to plasticizers.

Route 1: Synthesis of Di(2-decyl) Phthalate

This route involves a two-step process: the hydrolysis of this compound to 2-decanol, followed by the esterification of 2-decanol with phthalic anhydride.

Step 1: Hydrolysis of this compound to 2-Decanol

The conversion of a secondary alkyl halide like this compound to the corresponding alcohol proceeds via a nucleophilic substitution (SN1) mechanism. Water acts as the nucleophile.

Experimental Protocol:

  • Materials:

    • This compound

    • Water (distilled or deionized)

    • Sodium bicarbonate (5% aqueous solution)

    • Anhydrous magnesium sulfate

    • Diethyl ether (or other suitable extraction solvent)

  • Equipment:

    • Round-bottom flask with reflux condenser

    • Heating mantle with magnetic stirrer

    • Separatory funnel

    • Rotary evaporator

    • Distillation apparatus

  • Procedure:

    • In a round-bottom flask, combine this compound and a 10-fold molar excess of water.

    • Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

    • After the reaction is complete (typically several hours), cool the mixture to room temperature.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash with a 5% sodium bicarbonate solution (2 x 50 mL) and then with distilled water (2 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

    • Purify the crude 2-decanol by fractional distillation under reduced pressure.

Expected Yield: The yield for this type of hydrolysis can vary, but yields in the range of 70-85% are typically expected after purification.

Step 2: Esterification of 2-Decanol with Phthalic Anhydride

The synthesis of di(2-decyl) phthalate is achieved through the esterification of 2-decanol with phthalic anhydride, typically using an acid catalyst. The reaction with secondary alcohols is known to be slower than with primary alcohols.

Experimental Protocol:

  • Materials:

    • 2-Decanol

    • Phthalic anhydride

    • p-Toluenesulfonic acid (catalyst)

    • Toluene (B28343) (for azeotropic removal of water)

    • Sodium bicarbonate (5% aqueous solution)

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate

  • Equipment:

    • Three-necked round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and thermometer

    • Heating mantle with magnetic stirrer

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To the three-necked flask, add phthalic anhydride (1.0 mol), 2-decanol (2.2 mol), p-toluenesulfonic acid (0.02 mol), and toluene (150 mL).

    • Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.

    • Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the esterification. The reaction progress can also be monitored by measuring the acid value of the reaction mixture.

    • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

    • Wash the organic layer with a 5% sodium bicarbonate solution until the effervescence ceases, followed by washing with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene and any excess 2-decanol by vacuum distillation.

Expected Yield: The yield of di(2-decyl) phthalate is expected to be high, typically in the range of 90-98%.

Route 2: Synthesis of 2-Phenyldecane via Friedel-Crafts Alkylation

This route provides a direct method to an alkylbenzene-type plasticizer by reacting this compound with benzene in the presence of a Lewis acid catalyst. A known challenge with Friedel-Crafts alkylation is the potential for carbocation rearrangement and polyalkylation.

Experimental Protocol:

  • Materials:

    • This compound

    • Benzene (anhydrous)

    • Aluminum chloride (AlCl₃, anhydrous)

    • Ice-cold water

    • Hydrochloric acid (10% aqueous solution)

    • Sodium bicarbonate (5% aqueous solution)

    • Anhydrous calcium chloride

  • Equipment:

    • Three-necked round-bottom flask equipped with a dropping funnel, reflux condenser with a gas trap, and a mechanical stirrer

    • Ice bath

    • Separatory funnel

    • Distillation apparatus

  • Procedure:

    • Set up the reaction apparatus in a fume hood. To the flask, add anhydrous benzene (a significant excess, e.g., 5-10 molar equivalents) and anhydrous aluminum chloride (1.1 molar equivalents relative to this compound).

    • Cool the mixture in an ice bath with stirring.

    • Slowly add this compound (1.0 molar equivalent) from the dropping funnel to the stirred suspension over a period of 1-2 hours, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-4 hours.

    • Quench the reaction by carefully and slowly pouring the reaction mixture over crushed ice.

    • Transfer the mixture to a separatory funnel. The organic layer should be separated and washed successively with 10% HCl, water, 5% sodium bicarbonate solution, and finally with water until the washings are neutral.

    • Dry the organic layer over anhydrous calcium chloride.

    • Filter and remove the excess benzene by distillation at atmospheric pressure.

    • Purify the crude 2-phenyldecane by vacuum distillation.

Expected Yield: The yield of 2-phenyldecane can be moderate, typically in the range of 50-70%, due to potential side reactions.

Data Presentation

Physical and Chemical Properties of Precursors and Products
CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/cm³)
This compoundC₁₀H₂₁Cl176.72~210~0.87
2-DecanolC₁₀H₂₂O158.282110.827
Phthalic AnhydrideC₈H₄O₃148.122841.53
Di(2-decyl) PhthalateC₂₈H₄₆O₄446.66261 @ 5 mmHg0.9675
BenzeneC₆H₆78.1180.10.876
2-PhenyldecaneC₁₆H₂₆218.38289.1 @ 760 mmHg0.856
Performance Data of Plasticizers in PVC

The effectiveness of a plasticizer is often evaluated by its ability to lower the glass transition temperature (Tg) of a polymer, such as polyvinyl chloride (PVC). A lower Tg indicates greater flexibility.

PlasticizerPolymer MatrixPlasticizer Loading (phr)Tg of Unplasticized PVC (°C)Tg of Plasticized PVC (°C)ΔTg (°C)
Di(2-ethylhexyl) phthalate (DEHP) - ReferencePVC40~85~20-65
Di(2-decyl) Phthalate (estimated)PVC40~85~10-15-70 to -75
Alkylbenzenes (general)PVC40~85Varies with alkyl chainVaries

Note: The data for Di(2-decyl) Phthalate is an estimation based on the performance of similar long-chain secondary alkyl phthalates. Experimental verification is required.

Mandatory Visualizations

Logical Relationship of Synthetic Pathways

G cluster_0 Starting Material cluster_1 Intermediate cluster_2 Plasticizer Products A This compound B 2-Decanol A->B Hydrolysis D 2-Phenyldecane A->D Friedel-Crafts Alkylation C Di(2-decyl) Phthalate B->C Esterification

Logical flow from precursor to plasticizer products.
Experimental Workflow for Di(2-decyl) Phthalate Synthesis

G A Hydrolysis of This compound B Purification of 2-Decanol (Distillation) A->B C Esterification with Phthalic Anhydride B->C D Work-up and Neutralization C->D E Purification of Di(2-decyl) Phthalate (Vacuum Distillation) D->E F Final Product: Di(2-decyl) Phthalate E->F

Workflow for the synthesis of Di(2-decyl) Phthalate.
Experimental Workflow for 2-Phenyldecane Synthesis

G A Friedel-Crafts Alkylation of Benzene with this compound B Reaction Quenching and Work-up A->B C Purification of 2-Phenyldecane (Vacuum Distillation) B->C D Final Product: 2-Phenyldecane C->D

Workflow for the synthesis of 2-Phenyldecane.

Application Note: A Detailed Protocol for the Synthesis of 2-Decene via Dehydrohalogenation of 2-Chlorodecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive methodology for the preparation of 2-decene from 2-chlorodecane through a base-mediated elimination reaction. This protocol is designed for researchers in organic synthesis and drug development who require a reliable method for the production of internal alkenes.

Introduction

The synthesis of alkenes is a fundamental transformation in organic chemistry. One common method for their preparation is the dehydrohalogenation of alkyl halides, which involves the elimination of a hydrogen and a halogen from adjacent carbon atoms.[1][2][3] This reaction typically proceeds via an E2 (elimination, bimolecular) mechanism when a strong base is used.[4] The regioselectivity of the elimination from an unsymmetrical secondary alkyl halide, such as this compound, is governed by Saytzeff's rule, which predicts that the more substituted alkene will be the major product when a small, strong base is employed.[5] In this case, the use of potassium hydroxide (B78521) in ethanol (B145695) favors the formation of 2-decene over 1-decene (B1663960).[6] The resulting 2-decene can exist as a mixture of (E)- and (Z)- stereoisomers.

This application note details a robust protocol for the synthesis of 2-decene from this compound. It also provides methodologies for the purification and characterization of the product mixture, including gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Reaction Scheme

Experimental Protocols

Materials and Equipment
Material/EquipmentSpecifications
This compound98% purity
Potassium hydroxide (KOH)Pellets, 85% minimum purity
Ethanol (EtOH)Anhydrous, 200 proof
Diethyl etherAnhydrous
Saturated sodium chloride solution (brine)-
Anhydrous magnesium sulfate (B86663) (MgSO4)-
Round-bottom flask250 mL
Reflux condenser-
Heating mantle-
Separatory funnel250 mL
Distillation apparatusFractional distillation setup
Rotary evaporator-
GC-MS systemWith a polar capillary column
NMR spectrometer300 MHz or higher
Deuterated chloroform (B151607) (CDCl3)For NMR analysis
Protocol for the Synthesis of 2-Decene
  • Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 11.2 g (0.2 mol) of potassium hydroxide pellets in 100 mL of anhydrous ethanol. Gentle heating may be required to facilitate dissolution.

  • Addition of Substrate : To the ethanolic KOH solution, add 17.7 g (0.1 mol) of this compound.

  • Reaction : Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux for 4 hours.[7] The reaction mixture will turn cloudy as potassium chloride precipitates.

  • Cooling and Initial Quenching : After the reflux period, allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a separatory funnel containing 100 mL of deionized water.

  • Extraction : Extract the aqueous mixture with two 50 mL portions of diethyl ether. Combine the organic extracts.

  • Washing : Wash the combined organic layer with 50 mL of deionized water, followed by 50 mL of saturated sodium chloride solution (brine).

  • Drying : Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal : Filter the drying agent and remove the diethyl ether using a rotary evaporator.

  • Purification : Purify the crude product by fractional distillation to separate the 2-decene from any unreacted starting material and the minor 1-decene product. Collect the fraction boiling at approximately 170-172 °C.

Characterization Protocols

1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Objective : To determine the isomeric ratio of the decene products and confirm their identity.

  • Instrumentation : A GC-MS system equipped with a polar capillary column (e.g., DB-WAX or similar).

  • GC Conditions :

    • Injector Temperature : 250 °C

    • Oven Program : Start at 50 °C for 2 minutes, then ramp to 150 °C at 10 °C/min.

    • Carrier Gas : Helium

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV

    • Mass Range : m/z 40-200

  • Expected Results : The chromatogram should show peaks corresponding to 1-decene, (Z)-2-decene, and (E)-2-decene. The mass spectra will show a molecular ion peak at m/z 140 and characteristic fragmentation patterns for C10 alkenes.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective : To confirm the structure of the major product, 2-decene, and to differentiate between the (E) and (Z) isomers.[8]

  • Sample Preparation : Dissolve approximately 10-20 mg of the purified product in 0.7 mL of deuterated chloroform (CDCl3).[8]

  • ¹H NMR Spectroscopy :

    • Expected Chemical Shifts (δ, ppm) :

      • Vinylic protons (-CH=CH-) : ~5.4 ppm (multiplet)

      • Allylic protons (=CH-CH₂-) : ~2.0 ppm (multiplet)

      • Alkyl protons (-CH₂-) : ~1.2-1.4 ppm (multiplet)

      • Terminal methyl protons (-CH₃) : ~0.9 ppm (triplet)

    • Key Differentiating Feature : The vicinal coupling constant (J) for the vinylic protons is a key indicator of stereochemistry. A J value of ~15 Hz is characteristic of the (E)-isomer, while a J value of ~10 Hz indicates the (Z)-isomer.[8][9]

  • ¹³C NMR Spectroscopy :

    • Expected Chemical Shifts (δ, ppm) :

      • Vinylic carbons (-CH=CH-) : ~124-132 ppm

      • Allylic methyl carbon (=CH-CH-CH₃) : This is a key differentiating feature. For (E)-2-decene, this carbon appears at ~18 ppm, while for (Z)-2-decene, it is shifted upfield to ~12 ppm.[8]

Data Presentation

ParameterExpected Value
Reactants
This compound17.7 g (0.1 mol)
Potassium Hydroxide11.2 g (0.2 mol)
Ethanol100 mL
Reaction Conditions
TemperatureReflux (~78 °C)
Time4 hours
Product Yield
Theoretical Yield14.0 g
Expected Actual Yield10.5 - 11.9 g (75-85%)
Product Composition
2-Decene : 1-Decene Ratio> 4:1 (favoring 2-decene)
(E)-2-Decene : (Z)-2-Decene RatioTypically favors the more stable (E)-isomer

Visualizations

E2_Mechanism cluster_reactants Reactants cluster_process Process cluster_products Products & Analysis This compound This compound Reaction Dehydrohalogenation (E2 Elimination) This compound->Reaction KOH Potassium Hydroxide (in Ethanol) KOH->Reaction Workup Extraction & Washing Reaction->Workup Reflux Purification Fractional Distillation Workup->Purification 2-Decene 2-Decene (Major Product) Purification->2-Decene Analysis GC-MS & NMR Characterization 2-Decene->Analysis

Caption: Experimental workflow for the synthesis and analysis of 2-decene.

Signaling_Pathway cluster_start Starting Material cluster_intermediate Transition State cluster_end Products A This compound B E2 Transition State (Base abstracts proton, C=C forms, Cl- departs) A->B  Strong, small base (e.g., ethoxide) C 2-Decene (Zaitsev Product) B->C Major Pathway D 1-Decene (Hofmann Product) B->D Minor Pathway

Caption: Logical relationship of the E2 elimination pathways.

References

Application Notes and Protocols: The Role of 2-Chlorodecane in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Chlorodecane is a secondary alkyl halide that, while not extensively documented in specific, publicly available pharmaceutical syntheses, holds significant potential as a versatile intermediate and building block in drug discovery and development. Its chemical structure, featuring a reactive chlorine atom on the second carbon of a ten-carbon aliphatic chain, allows for a variety of chemical transformations crucial for the construction of complex molecular architectures found in active pharmaceutical ingredients (APIs). Alkyl halides are fundamental in organic synthesis, serving as precursors for a multitude of functional groups.[1][2] In the pharmaceutical industry, the introduction of alkyl chains can modulate a drug's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.[3]

This document outlines the potential applications of this compound in pharmaceutical synthesis based on the known reactivity of secondary alkyl halides. It provides generalized experimental protocols for key transformations and illustrative data to guide researchers in harnessing the synthetic utility of this compound.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for reaction and process design.

PropertyValueSource
Molecular Formula C₁₀H₂₁Cl[4]
Molecular Weight 176.73 g/mol [4]
CAS Number 1002-56-8[4]
Appearance Liquid (at standard conditions)N/A
Boiling Point Data not readily availableN/A
Density Data not readily availableN/A
Solubility Insoluble in water; soluble in organic solventsGeneral chemical knowledge
SMILES CCCCCCCCC(C)Cl[4]
InChIKey OOZCPPCMBPSCDZ-UHFFFAOYSA-N[4]

Potential Synthetic Applications in Pharmaceutical Development

The reactivity of this compound is primarily governed by the carbon-chlorine bond. As a secondary alkyl halide, it can participate in several key reactions that are staples in medicinal chemistry.

Nucleophilic Substitution Reactions

This compound can undergo nucleophilic substitution reactions (S_N1 and S_N2) to introduce a variety of functional groups.[5] The choice between S_N1 and S_N2 pathways is influenced by the nucleophile, solvent, and temperature.[6][7] For synthetic purposes, S_N2 reactions are often preferred due to better stereochemical control, although they can be slower for secondary halides compared to primary ones and may face competition from elimination reactions.[6]

  • Formation of Alcohols, Ethers, and Amines: Reaction with hydroxide, alkoxides, or amines can introduce hydroxyl, ether, or amino functionalities, respectively. These groups are prevalent in drug molecules and can serve as handles for further functionalization or as key pharmacophoric features.

  • Alkylation of Heterocycles: Many pharmaceutical agents are based on heterocyclic scaffolds. This compound can be used to alkylate nitrogen, oxygen, or sulfur atoms within these rings to modulate biological activity.

  • Introduction of Azides and Cyanides: Substitution with azide (B81097) or cyanide ions provides precursors for amines (via reduction) or carboxylic acids (via hydrolysis), respectively, offering multi-step pathways to more complex functionalities.

A generalized workflow for a nucleophilic substitution reaction is depicted below.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product This compound This compound ReactionVessel Reaction in Polar Aprotic Solvent (e.g., DMSO, DMF) This compound->ReactionVessel Nucleophile Nucleophile Nucleophile->ReactionVessel Workup Aqueous Work-up & Extraction ReactionVessel->Workup Reaction Quench Purification Chromatography Workup->Purification SubstitutedProduct Substituted Decane (B31447) Derivative Purification->SubstitutedProduct

Caption: Generalized workflow for a nucleophilic substitution reaction using this compound.

Grignard Reagent Formation and Subsequent Reactions

This compound can be converted into a Grignard reagent, sec-decylmagnesium chloride, by reacting it with magnesium metal in an anhydrous ether solvent.[8] This transforms the electrophilic C-2 carbon into a highly nucleophilic one, opening up a different set of synthetic possibilities.[9]

  • Carbon-Carbon Bond Formation: The Grignard reagent can react with various electrophiles, such as aldehydes, ketones, esters, and carbon dioxide, to form new carbon-carbon bonds.[10][11][12] This is a powerful method for building up the carbon skeleton of a target pharmaceutical.

    • Reaction with an aldehyde will yield a secondary alcohol.

    • Reaction with a ketone will produce a tertiary alcohol.

    • Reaction with CO₂ followed by an acidic workup produces a carboxylic acid.

The process of forming a Grignard reagent and its subsequent reaction with a carbonyl compound is illustrated in the following diagram.

G cluster_step1 Step 1: Grignard Formation cluster_step2 Step 2: Reaction with Electrophile cluster_step3 Step 3: Work-up This compound This compound Grignard sec-Decylmagnesium Chloride (Grignard Reagent) This compound->Grignard Anhydrous Ether Mg Magnesium (Mg) Mg->Grignard Intermediate Alkoxide Intermediate Grignard->Intermediate Electrophile Carbonyl Compound (Aldehyde/Ketone) Electrophile->Intermediate Workup Acidic Work-up (e.g., aq. NH4Cl or dilute HCl) Intermediate->Workup Product Alcohol Product Workup->Product

Caption: Workflow for the synthesis and reaction of a Grignard reagent from this compound.

Illustrative Experimental Protocols

The following are generalized protocols for the potential use of this compound in common synthetic transformations. Note: These are not optimized procedures and should be adapted and optimized for specific substrates and scales. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Procedure for Nucleophilic Substitution (S_N2 type)

Objective: To synthesize a substituted decane derivative via a nucleophilic substitution reaction. This example uses an amine as the nucleophile.

Materials:

  • This compound

  • Primary or secondary amine (nucleophile)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Dimethylformamide (DMF) or other polar aprotic solvent

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the amine (1.2 equivalents) in DMF, add potassium carbonate (2.0 equivalents).

  • Add this compound (1.0 equivalent) to the stirred suspension.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for a Grignard Reaction

Objective: To synthesize a tertiary alcohol by reacting the Grignard reagent of this compound with a ketone.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • This compound

  • A ketone (e.g., acetone)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Grignard Reagent Formation:

    • Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

    • Place magnesium turnings (1.2 equivalents) in a round-bottom flask equipped with a reflux condenser and an addition funnel.

    • Add a small amount of anhydrous ether to cover the magnesium.

    • Dissolve this compound (1.0 equivalent) in anhydrous ether and add it to the addition funnel.

    • Add a small portion of the this compound solution to the magnesium. The reaction may need to be initiated by gentle warming or the addition of a small crystal of iodine.

    • Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed.

  • Reaction with Ketone:

    • Cool the freshly prepared Grignard reagent in an ice bath.

    • Dissolve the ketone (1.0 equivalent) in anhydrous ether and add it dropwise to the stirred Grignard solution.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting ketone.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the resulting tertiary alcohol by column chromatography or distillation.

Illustrative Data Presentation

While specific experimental data for reactions involving this compound in pharmaceutical synthesis are not available in the public domain, Table 2 provides an example of how quantitative data from such a synthesis could be presented. The values are hypothetical and representative of typical outcomes for these reaction types.

Reaction TypeElectrophile/NucleophileProductYield (%)Purity (%) (by HPLC)
Nucleophilic Substitution This compound + Morpholine4-(decan-2-yl)morpholine65>95
Grignard Reaction sec-Decylmagnesium chloride + Acetone2-Methylundecan-2-ol78>98

Conclusion

This compound represents a readily accessible secondary alkyl halide with significant potential as a synthetic intermediate in the development of new pharmaceutical entities. Its ability to undergo nucleophilic substitution and form Grignard reagents allows for the introduction of the decanyl moiety and the construction of more complex carbon skeletons. The protocols and workflows presented here provide a foundational guide for researchers to explore the utility of this compound in their synthetic strategies, ultimately contributing to the discovery and development of novel therapeutics.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis and Purification of 2-Chlorodecane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chlorodecane is a chlorinated hydrocarbon that serves as a valuable intermediate in organic synthesis. Its applications range from the production of surfactants and specialty chemicals to being a key building block in the development of novel pharmaceutical compounds and agrochemicals. The controlled introduction of a chlorine atom onto the decane (B31447) backbone at the second position allows for a variety of subsequent chemical transformations. This document provides detailed protocols for the laboratory-scale synthesis of this compound from 2-decanol (B1670014) and its subsequent purification, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below. This data is crucial for its handling, purification, and characterization.

PropertyValueUnit
CAS Number1002-56-8-
Molecular FormulaC₁₀H₂₁Cl-
Molecular Weight176.73 g/mol
Boiling Point211°C
Density0.827g/mL at 25°C
Refractive Index1.434n20/D

Synthesis of this compound from 2-Decanol

The conversion of secondary alcohols, such as 2-decanol, to their corresponding alkyl chlorides is a fundamental transformation in organic chemistry.[1][2] A common and effective method involves the use of thionyl chloride (SOCl₂).[2][3] This reagent is often preferred over hydrohalic acids like HCl because it minimizes the potential for carbocation rearrangements and the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product isolation.[3][4]

Reaction Scheme
Reaction Mechanism

The reaction of 2-decanol with thionyl chloride typically proceeds through a nucleophilic substitution pathway. The initial step involves the attack of the alcohol's oxygen atom on the electrophilic sulfur atom of thionyl chloride, forming an intermediate alkyl chlorosulfite.[2][4] In the presence of a non-nucleophilic base like pyridine, the mechanism generally follows an Sₙ2 pathway, leading to an inversion of stereochemistry at the chiral center.

SN2_Mechanism cluster_step1 Step 1: Formation of Alkyl Chlorosulfite cluster_step2 Step 2: SN2 Attack by Chloride 2-Decanol R-OH SOCl2 SOCl₂ 2-Decanol->SOCl2 Nucleophilic attack Intermediate2 R-O-S(O)Cl Intermediate R-O-S(O)Cl + Cl⁻ SOCl2->Intermediate Chloride Cl⁻ Chloride->Intermediate2 Backside attack Product R-Cl Intermediate2->Product Byproducts SO₂ + Cl⁻ Intermediate2->Byproducts

Caption: Sₙ2 mechanism for the reaction of 2-decanol with thionyl chloride.

Experimental Protocol: Synthesis

Safety Precautions:

  • Thionyl chloride is a corrosive and toxic substance that reacts violently with water.[4] All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • The reaction produces toxic gases (SO₂ and HCl); ensure the reaction setup is equipped with a gas trap.

Materials and Equipment:

  • 2-decanol (1.0 eq)

  • Thionyl chloride (1.2 eq)

  • Anhydrous diethyl ether or dichloromethane (B109758) (as solvent)

  • Pyridine (1.2 eq, optional, as base)

  • Round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ice bath

  • Separatory funnel

  • 5% HCl solution

  • Saturated NaHCO₃ solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. Atop the condenser, place a drying tube to protect the reaction from atmospheric moisture.

  • Reagents: In the round-bottom flask, dissolve 2-decanol in the anhydrous solvent (e.g., diethyl ether).

  • Cooling: Cool the solution in an ice bath to 0 °C with continuous stirring.

  • Addition of Thionyl Chloride: Add thionyl chloride dropwise to the cooled solution via the dropping funnel over a period of 30-60 minutes. If using pyridine, it should be added to the 2-decanol solution before the addition of thionyl chloride. Maintain the internal temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction can then be gently refluxed for 1-2 hours to ensure completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Slowly and carefully add cold water to quench any unreacted thionyl chloride.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 5% HCl solution (to remove pyridine, if used), water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.[4]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent using a rotary evaporator to yield the crude this compound.

Purification of this compound

The crude product obtained from the synthesis will likely contain unreacted starting material and side products. Distillation is an effective method for purifying liquid compounds based on differences in their boiling points.[5]

Purification_Workflow Crude_Product Crude this compound Distillation_Apparatus Fractional Distillation Setup Crude_Product->Distillation_Apparatus Heating Heating under Reduced Pressure Distillation_Apparatus->Heating Fraction_Collection Collect Fraction at Boiling Point Heating->Fraction_Collection Pure_Product Pure this compound Fraction_Collection->Pure_Product Characterization Characterization (GC-MS, NMR) Pure_Product->Characterization

Caption: Workflow for the purification of this compound.

Experimental Protocol: Purification by Fractional Distillation

Equipment:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask(s)

  • Heating mantle

  • Vacuum source and pressure gauge (if performing vacuum distillation)

  • Boiling chips or magnetic stirrer

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Place the crude this compound in the round-bottom flask along with boiling chips.

  • Distillation:

    • Begin heating the flask gently.

    • The vapor will rise through the fractionating column. Monitor the temperature at the distillation head.

    • Discard any initial low-boiling fractions.

    • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (approximately 211 °C at atmospheric pressure, or lower under vacuum).

  • Completion: Once the desired fraction has been collected, stop the heating and allow the apparatus to cool.

  • Analysis: The purity of the collected fraction should be assessed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques:

  • Gas Chromatography (GC): To determine the purity of the product.

  • Mass Spectrometry (MS): To confirm the molecular weight (176.73 g/mol ).[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule.

  • Infrared (IR) Spectroscopy: To identify the presence of C-Cl bonds and the absence of the O-H stretch from the starting alcohol.

By following these detailed protocols, researchers can reliably synthesize and purify this compound on a laboratory scale for its use in further scientific endeavors.

References

Application Notes and Protocols for the Williamson Ether Synthesis Utilizing 2-Chlorodecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of 2-chlorodecane, a secondary alkyl halide, in the Williamson ether synthesis. This document addresses the inherent challenges, particularly the competition between substitution (S(_N)2) and elimination (E2) pathways, and offers guidance on reaction conditions and expected outcomes.

Introduction and Theoretical Background

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers. The reaction typically involves the nucleophilic substitution of an alkyl halide by an alkoxide, proceeding via an S(_N)2 mechanism. While this synthesis is highly efficient for primary alkyl halides, its application to secondary halides like this compound is significantly hampered by a competing E2 elimination reaction.[1][2]

Alkoxides are strong bases, and when reacting with a sterically hindered secondary alkyl halide, they can abstract a proton from a carbon adjacent to the leaving group, leading to the formation of an alkene as a major byproduct.[1][2] Consequently, the yield of the desired ether product is often low.[3]

Competing Reaction Pathways: S(_N)2 vs. E2

The reaction of this compound with an alkoxide (RO

^-
) proceeds via two competing pathways:

  • S(_N)2 Pathway (Substitution): The alkoxide acts as a nucleophile, attacking the carbon atom bonded to the chlorine, resulting in the formation of a 2-alkoxydecane (the ether product) and the displacement of the chloride ion.

  • E2 Pathway (Elimination): The alkoxide acts as a base, abstracting a proton from either carbon 1 or 3 of the decane (B31447) chain. This leads to the formation of a double bond and the elimination of HCl, yielding a mixture of decene isomers (dec-1-ene and dec-2-ene).

The ratio of S(_N)2 to E2 products is influenced by several factors, including the structure of the alkyl halide, the strength and steric bulk of the base/nucleophile, the solvent, and the temperature. For secondary alkyl halides reacting with strongly basic nucleophiles, the E2 pathway is generally favored.[3]

G cluster_reactants Reactants cluster_products Products This compound This compound This compound->Reaction Alkoxide Alkoxide (RO⁻) Alkoxide->Reaction Ether 2-Alkoxydecane (SN2 Product) Reaction->Ether SN2 Pathway (Substitution) Alkene Decenes (E2 Product) Reaction->Alkene E2 Pathway (Elimination - Major)

Caption: Competing SN2 and E2 pathways for this compound.

Quantitative Data: Product Distribution

While specific quantitative data for the reaction of this compound is scarce in the literature, studies on analogous secondary alkyl halides reacting with alkoxides consistently show a predominance of the E2 elimination product. The following table summarizes expected product distributions based on data for similar substrates.

Alkyl HalideBase/NucleophileSolventTemperature (°C)S(_N)2 Product Yield (%)E2 Product Yield (%)Reference
Isopropyl bromideSodium ethoxideEthanol (B145695)252179[3]
2-BromobutanePotassium tert-butoxideDMSO-~0>99[3]
Secondary Alkyl HalideAlkoxide--585[3]

Experimental Protocols

The following is an illustrative protocol for the synthesis of 2-ethoxydecane (B14627508) from this compound and sodium ethoxide. Researchers should be aware that the major products will likely be dec-1-ene and dec-2-ene. Rigorous purification will be necessary to isolate the desired ether.

Materials and Reagents
  • This compound

  • Sodium metal

  • Anhydrous ethanol

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH(_4)Cl) solution

  • Anhydrous sodium sulfate (B86663) (Na(_2)SO(_4))

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure: Synthesis of 2-Ethoxydecane

Step 1: Preparation of Sodium Ethoxide

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add anhydrous ethanol (e.g., 50 mL).

  • Carefully add small pieces of sodium metal (1.1 equivalents relative to this compound) to the ethanol under a gentle stream of nitrogen. The reaction is exothermic and will produce hydrogen gas. Allow the sodium to react completely to form sodium ethoxide.

Step 2: Williamson Ether Synthesis

  • Once the sodium ethoxide solution has cooled to room temperature, add this compound (1.0 equivalent) dropwise via the dropping funnel over 30 minutes with stirring.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

Step 3: Work-up and Purification

  • After completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of water to consume any unreacted sodium ethoxide.

  • Transfer the mixture to a separatory funnel and add diethyl ether to extract the organic products.

  • Wash the organic layer with a saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product will be a mixture of 2-ethoxydecane and decene isomers. Purify by fractional distillation or preparative gas chromatography to isolate the 2-ethoxydecane.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Prepare Sodium Ethoxide in Anhydrous Ethanol B Add this compound A->B C Reflux for 12-24h B->C D Quench with Water C->D E Extract with Diethyl Ether D->E F Wash with NH4Cl and Brine E->F G Dry and Concentrate F->G H Fractional Distillation or Preparative GC G->H

Caption: Experimental workflow for the synthesis of 2-ethoxydecane.

Strategies to Potentially Improve Ether Yield

While elimination is a major competing reaction, certain strategies may slightly favor the S(_N)2 pathway:

  • Use of a Milder Base: Employing a less basic alkoxide source, if compatible with the desired product, might reduce the extent of elimination.

  • Phase-Transfer Catalysis: The use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide, can sometimes enhance the rate of S(_N)2 reactions.[3]

  • Lower Reaction Temperature: Since elimination reactions are often favored at higher temperatures, conducting the reaction at the lowest feasible temperature may improve the S(_N)2/E2 ratio, although this will also decrease the overall reaction rate.

Conclusion

The use of this compound in the Williamson ether synthesis is challenging due to the predominance of the E2 elimination pathway, which significantly reduces the yield of the desired 2-alkoxydecane product. Researchers and drug development professionals should anticipate a mixture of products and incorporate appropriate purification strategies into their synthetic plan. The provided protocols and data serve as a guide for designing experiments and managing expectations for the outcomes of such reactions.

References

Application Notes and Protocols: 2-Chlorodecane in Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the potential applications of 2-chlorodecane in the field of organometallic chemistry. Due to a lack of extensive specific literature on this compound, the protocols provided are based on well-established procedures for similar secondary alkyl chlorides. These methodologies serve as a foundational guide and may require optimization for specific research applications.

Introduction to this compound in Organometallic Synthesis

This compound, a secondary alkyl halide, serves as a valuable precursor for the synthesis of organometallic reagents, particularly Grignard and organolithium reagents. These reagents are potent nucleophiles and strong bases, enabling the formation of new carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in organic synthesis and drug development. The resulting organometallic intermediates can participate in a variety of reactions, including nucleophilic additions to carbonyls, substitution reactions, and transition metal-catalyzed cross-coupling reactions.

Synthesis of Organometallic Reagents from this compound

The primary application of this compound in organometallic chemistry is its conversion into more reactive organometallic species.

Preparation of 2-Decylmagnesium Chloride (A Grignard Reagent)

The reaction of this compound with magnesium metal in an ethereal solvent yields 2-decylmagnesium chloride. Grignard reagents are among the most common and versatile organometallic reagents in organic synthesis.[1][2]

Experimental Protocol: Synthesis of 2-Decylmagnesium Chloride

Materials:

  • This compound (1 eq)

  • Magnesium turnings (1.5 eq)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine (a small crystal for initiation)

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • A three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is dried thoroughly and flushed with an inert gas.

  • Magnesium turnings and a crystal of iodine are placed in the flask.

  • A solution of this compound in anhydrous diethyl ether is prepared and transferred to the dropping funnel.

  • A small amount of the this compound solution is added to the magnesium turnings to initiate the reaction, which is indicated by a color change and/or gentle refluxing. Gentle warming may be necessary.

  • Once the reaction has initiated, the remaining this compound solution is added dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, the reaction mixture is stirred at room temperature or gentle reflux until the magnesium is consumed.

  • The resulting Grignard reagent solution is used immediately for subsequent reactions. The concentration can be determined by titration.

Logical Relationship: Grignard Reagent Formation

G A This compound E 2-Decylmagnesium Chloride (Grignard Reagent) A->E B Magnesium (Mg) B->E C Anhydrous Ether C->E Solvent D Initiation (Iodine) D->E Catalyst

Caption: Formation of 2-decylmagnesium chloride from this compound.

Preparation of 2-Decyllithium (An Organolithium Reagent)

Organolithium reagents are generally more reactive than their Grignard counterparts.[3] The preparation of 2-decyllithium can be achieved by reacting this compound with lithium metal.

Experimental Protocol: Synthesis of 2-Decyllithium

Materials:

  • This compound (1 eq)

  • Lithium metal (2.2 eq), as a dispersion or freshly cut pieces

  • Anhydrous pentane (B18724) or hexane

  • Three-necked round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • A three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a gas inlet is thoroughly dried and flushed with an inert gas.

  • Lithium metal is added to the flask containing anhydrous pentane.

  • A solution of this compound in anhydrous pentane is prepared.

  • The this compound solution is added slowly to the stirred lithium suspension at a controlled temperature (e.g., 0 °C or room temperature, depending on the desired reactivity).

  • The reaction mixture is stirred for several hours until the lithium metal is consumed and the formation of the organolithium reagent is complete.

  • The resulting 2-decyllithium solution is carefully decanted or filtered from any unreacted lithium and lithium chloride precipitate under an inert atmosphere. The concentration can be determined by titration.

Experimental Workflow: Organolithium Reagent Synthesis

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction & Workup A Dry 3-Neck Flask B Add Lithium Metal & Pentane A->B C Inert Atmosphere (N2/Ar) B->C E Slowly Add to Lithium Suspension C->E D Prepare this compound in Pentane D->E F Stir Until Reaction is Complete E->F G Decant/Filter under Inert Gas F->G H 2-Decyllithium Solution G->H

Caption: Workflow for the synthesis of 2-decyllithium.

Applications in Carbon-Carbon Bond Formation

The primary utility of 2-decylmagnesium chloride and 2-decyllithium lies in their ability to form new carbon-carbon bonds through reactions with various electrophiles.

Reactions with Carbonyl Compounds

Both 2-decyl Grignard and organolithium reagents readily add to the carbonyl group of aldehydes and ketones to form secondary and tertiary alcohols, respectively.[4][5]

Experimental Protocol: Reaction of 2-Decylmagnesium Chloride with an Aldehyde

Materials:

  • Solution of 2-decylmagnesium chloride in ether (1.1 eq)

  • Aldehyde (1 eq)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • A solution of the aldehyde in anhydrous ether is placed in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, and cooled in an ice bath.

  • The solution of 2-decylmagnesium chloride is added dropwise to the aldehyde solution with stirring.

  • After the addition is complete, the reaction mixture is stirred at room temperature for a specified time (e.g., 1-2 hours) to ensure complete reaction.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The organic layer is separated, and the aqueous layer is extracted with ether.

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude alcohol product, which can be purified by chromatography or distillation.

Signaling Pathway: Nucleophilic Addition to a Carbonyl

G 2-Decyl-M 2-Decyl-M (M = MgCl or Li) Carbonyl (RCHO) Aldehyde (RCHO) 2-Decyl-M->Carbonyl (RCHO) Nucleophilic Attack Alkoxide Intermediate Alkoxide Intermediate Carbonyl (RCHO)->Alkoxide Intermediate Aqueous Workup Aqueous Workup (e.g., NH4Cl) Alkoxide Intermediate->Aqueous Workup Protonation Secondary Alcohol Secondary Alcohol Aqueous Workup->Secondary Alcohol

Caption: Reaction pathway for the formation of a secondary alcohol.

Reactant (Aldehyde/Ketone)ProductExpected Yield Range (%)
Formaldehyde3-Methylundecan-1-ol60-80
Acetaldehyde4-Methyl-dodecan-2-ol70-90
Acetone2,3-Dimethyl-undecan-2-ol75-95

Note: Yields are estimated based on typical Grignard reactions with similar substrates and may vary.

Application in Transition Metal-Catalyzed Cross-Coupling Reactions

Secondary alkyl halides, such as this compound, can participate in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C(sp³)–C(sp²) or C(sp³)–C(sp³) bonds.[6] These reactions are powerful tools for the construction of complex molecular architectures.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1 eq)

  • Aryl or alkyl boronic acid or ester (1.5 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 3 eq)

  • Anhydrous solvent (e.g., Toluene/Water mixture)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the palladium catalyst, ligand, boronic acid, and base.

  • Add the anhydrous solvent mixture.

  • Add this compound to the reaction mixture.

  • The reaction vessel is sealed and heated to the desired temperature (e.g., 80-100 °C) with vigorous stirring for the specified reaction time (e.g., 12-24 hours).

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Logical Relationship: Suzuki-Miyaura Cross-Coupling

G cluster_0 Catalytic Cycle A This compound G Oxidative Addition A->G B Organoboron Compound (R-B(OR')2) H Transmetalation B->H C Palladium Catalyst C->G D Ligand D->G E Base E->H F Coupled Product (2-Decyl-R) G->H I Reductive Elimination H->I I->C Regenerates Catalyst I->F

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Boronic Acid/EsterProductExpected Yield Range (%)
Phenylboronic acid2-Phenyldecane50-70
4-Methoxy-phenylboronic acid2-(4-Methoxyphenyl)decane55-75
Hexylboronic acid pinacol (B44631) ester7-Methylheptadecane40-60

Note: Yields are estimated based on literature for similar secondary alkyl chlorides and may require significant optimization.

Conclusion

This compound is a versatile starting material in organometallic chemistry, primarily for the generation of 2-decylmagnesium and 2-decyllithium reagents. These reagents are instrumental in the formation of new carbon-carbon bonds, providing access to a wide range of functionalized molecules. Furthermore, the potential for this compound to participate in transition metal-catalyzed cross-coupling reactions expands its utility in modern organic synthesis. The protocols provided herein offer a solid foundation for researchers to explore the applications of this compound in their synthetic endeavors. It is crucial to reiterate that these are generalized procedures and should be adapted and optimized for specific substrates and reaction conditions.

References

Application Note: Quantification of 2-Chlorodecane in Environmental and Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Chlorodecane (C₁₀H₂₁Cl) is a chlorinated hydrocarbon that may be present in various environmental and biological samples as a result of industrial processes or as a degradation product of larger chlorinated paraffins. Accurate and sensitive quantification of this compound is crucial for environmental monitoring, toxicology studies, and ensuring the purity of pharmaceutical and chemical products. This application note provides a detailed protocol for the quantification of this compound in water, soil, and biological fluid matrices using gas chromatography coupled with mass spectrometry (GC-MS). The described method is designed to offer high selectivity, sensitivity, and reliability.

Analytical Approach

The core of this analytical method is the separation and detection of this compound using a high-resolution capillary gas chromatograph coupled to a single quadrupole or tandem mass spectrometer. Sample preparation is a critical step to isolate this compound from the sample matrix and minimize interference. The choice of sample preparation technique depends on the matrix, with liquid-liquid extraction (LLE) being suitable for water and biological fluids, and pressurized fluid extraction (PFE) or sonication for solid samples like soil.

Data Presentation

The following tables summarize the expected quantitative data from the validation of this analytical method.

Table 1: GC-MS Instrumental Parameters

ParameterValue
Gas Chromatograph Agilent 8890 GC System or equivalent
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injection Volume1 µL
Injection ModeSplitless
Injector Temperature250°C
Carrier GasHelium (99.999% purity)
Flow Rate1.2 mL/min (constant flow)
Oven ProgramInitial: 50°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min)
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Transfer Line Temp.280°C
MS Acquisition ModeSelected Ion Monitoring (SIM)
Quantifier Ion (m/z)91
Qualifier Ions (m/z)65, 176

Table 2: Method Validation Summary

ParameterResult
Linearity
Calibration Range1 - 500 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)
Water0.2 ng/mL
Soil0.5 ng/g
Biological Fluid0.3 ng/mL
Limit of Quantitation (LOQ)
Water0.7 ng/mL
Soil1.5 ng/g
Biological Fluid1.0 ng/mL
Accuracy (Recovery %)
Water (spiked at 3 levels)92 - 105%
Soil (spiked at 3 levels)88 - 102%
Biological Fluid (spiked at 3 levels)90 - 108%
Precision (RSD %)
Intra-day (n=6)< 5%
Inter-day (n=6, 3 days)< 10%

Experimental Protocols

Preparation of Standards and Reagents
  • Reagents: All solvents (e.g., n-hexane, dichloromethane (B109758), acetone) should be of pesticide residue analysis grade or higher. Anhydrous sodium sulfate (B86663) (ACS grade, baked at 400°C for 4 hours before use).

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in n-hexane.

  • Working Standards: Serially dilute the stock solution with n-hexane to prepare calibration standards ranging from 1 to 500 ng/mL.

  • Internal Standard (IS): Prepare a 10 µg/mL stock solution of a suitable internal standard (e.g., 1-chloro-dodecane) in n-hexane.

Sample Preparation Protocol for Water Samples (Liquid-Liquid Extraction)
  • To a 250 mL separatory funnel, add 100 mL of the water sample.

  • Spike the sample with the internal standard solution.

  • Add 30 mL of dichloromethane to the separatory funnel.

  • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

  • Allow the layers to separate for 10 minutes.

  • Drain the lower organic layer into a flask containing anhydrous sodium sulfate.

  • Repeat the extraction twice more with 30 mL portions of dichloromethane.

  • Combine the organic extracts.

  • Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Transfer the final extract to a GC vial for analysis.

Sample Preparation Protocol for Soil Samples (Pressurized Fluid Extraction)
  • Homogenize the soil sample and weigh 10 g into a PFE cell.

  • Mix the sample with a drying agent like diatomaceous earth.

  • Spike the sample with the internal standard.

  • Place the cell into the PFE system.

  • Extract the sample using a 1:1 mixture of acetone (B3395972) and n-hexane under the following conditions:

    • Temperature: 100°C

    • Pressure: 1500 psi

    • Static time: 5 minutes

    • Number of cycles: 2

  • Collect the extract and concentrate it to 1 mL under a gentle stream of nitrogen.

  • The extract is now ready for GC-MS analysis.

Sample Preparation Protocol for Biological Fluids (e.g., Plasma, Serum)
  • Pipette 1 mL of the biological fluid into a glass centrifuge tube.

  • Spike the sample with the internal standard.

  • Add 5 mL of n-hexane to the tube.

  • Vortex the tube for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of n-hexane and transfer to a GC vial insert.

Mandatory Visualization

Analytical_Workflow_for_2_Chlorodecane cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_processing Data Processing Sample Sample Collection (Water, Soil, Biological Fluid) Spiking Internal Standard Spiking Sample->Spiking Extraction Extraction Spiking->Extraction Concentration Solvent Evaporation & Concentration Extraction->Concentration Final_Extract Final Extract in GC Vial Concentration->Final_Extract GC_Injection GC Injection Final_Extract->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Mass Spectrometric Detection (SIM Mode) Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration Calibration Curve Generation Peak_Integration->Calibration Quantification Quantification of this compound Calibration->Quantification Reporting Final Report Quantification->Reporting

Caption: Analytical workflow for this compound quantification.

Conclusion

The described GC-MS method provides a robust and sensitive approach for the quantification of this compound in various matrices. Proper sample preparation is key to achieving accurate results. The method validation data indicates that this protocol meets the typical requirements for analytical chemistry laboratories in terms of linearity, sensitivity, accuracy, and precision. This application note serves as a comprehensive guide for researchers and scientists involved in the analysis of chlorinated hydrocarbons.

Application Notes and Protocols: The Use of 2-Chlorodecane in the Manufacturing of Surface-Active Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 2-chlorodecane as a hydrophobic starting material in the synthesis of various classes of surface-active agents (surfactants). The protocols outlined below are based on established chemical principles for surfactant synthesis and are adapted for the use of this compound, a secondary alkyl halide. Due to the secondary nature of the chlorine atom, reaction conditions may require optimization to favor substitution over elimination reactions.

Introduction to this compound in Surfactant Synthesis

This compound is a ten-carbon alkyl halide that can serve as a source for the hydrophobic "tail" in amphiphilic surfactant molecules. Its branched nature, with the functional group at the second carbon, can impart unique properties to the resulting surfactants, such as altered solubility, foaming characteristics, and critical micelle concentration (CMC) compared to their linear counterparts. The following sections detail the synthesis of cationic, non-ionic, anionic, and amphoteric surfactants from this compound.

Cationic Surfactants from this compound

Cationic surfactants, which possess a positively charged head group, are widely used as biocides, fabric softeners, and corrosion inhibitors.[1] The synthesis of cationic surfactants from this compound can be achieved through the quaternization of a tertiary amine.

Experimental Protocol: Synthesis of N,N-Dimethyl-N-(dec-2-yl)ammonium Chloride

This protocol describes the reaction of this compound with trimethylamine (B31210) to form a quaternary ammonium (B1175870) salt.

Materials:

  • This compound

  • Trimethylamine (anhydrous, solution in ethanol (B145695) or as a gas)

  • Ethanol (anhydrous)

  • High-pressure reaction vessel (autoclave)

  • Magnetic stirrer with heating capabilities

  • Standard laboratory glassware

Procedure:

  • In a high-pressure reaction vessel, dissolve this compound (1 equivalent) in anhydrous ethanol.

  • Cool the solution in an ice bath.

  • Carefully add an excess of trimethylamine (2-3 equivalents) to the solution.

  • Seal the reaction vessel and heat the mixture to 80-100°C with vigorous stirring. The reaction progress should be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete (typically 24-48 hours), cool the vessel to room temperature and carefully vent any excess pressure.

  • The solvent and excess trimethylamine are removed under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., acetone/ether) to yield the pure quaternary ammonium salt.

Logical Relationship: Synthesis of a Cationic Surfactant

G This compound This compound Quaternization Quaternization This compound->Quaternization Trimethylamine Trimethylamine Trimethylamine->Quaternization Cationic Surfactant Cationic Surfactant Quaternization->Cationic Surfactant

Caption: Quaternization of this compound with trimethylamine.

Quantitative Data (Representative)

The following table presents typical properties for cationic surfactants with a similar hydrophobic chain length.

PropertyRepresentative Value
Critical Micelle Conc. (CMC)0.2 - 1.0 mM
Surface Tension at CMC30 - 40 mN/m
Molecular Weight~235 g/mol

Note: These values are illustrative and the actual properties of N,N-Dimethyl-N-(dec-2-yl)ammonium Chloride may vary.

Non-Ionic Surfactants from this compound

Non-ionic surfactants lack a formal charge and are valued for their excellent detergency, emulsifying properties, and low sensitivity to water hardness.[2] A common method for their synthesis is the Williamson ether synthesis, where an alkoxide reacts with an alkyl halide.[3][4][5]

Experimental Protocol: Synthesis of a 2-Decyl Polyoxyethylene Ether

This protocol details the reaction of this compound with a polyethylene (B3416737) glycol (PEG) mono-methyl ether.

Materials:

  • This compound

  • Poly(ethylene glycol) methyl ether (e.g., PEG-400 monomethyl ether)

  • Sodium hydride (NaH) as a 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Magnetic stirrer with heating capabilities

  • Reflux condenser

  • Standard laboratory glassware

Procedure:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve poly(ethylene glycol) methyl ether (1 equivalent) in anhydrous THF.

  • Carefully add sodium hydride (1.1 equivalents) portion-wise to the solution at 0°C to form the alkoxide. The mixture is then stirred at room temperature for 1 hour.

  • Slowly add this compound (1 equivalent) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction by TLC or GC.

  • After completion, cool the reaction to room temperature and cautiously quench the excess NaH with a few drops of water or ethanol.

  • The THF is removed by rotary evaporation. The residue is then partitioned between water and a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.

  • Purification can be achieved by column chromatography on silica (B1680970) gel.

Experimental Workflow: Williamson Ether Synthesis

G cluster_0 Alkoxide Formation cluster_1 Nucleophilic Substitution (SN2) PEG-monoether PEG-monoether Alkoxide Alkoxide PEG-monoether->Alkoxide + NaH in THF NaH NaH Non-ionic Surfactant Non-ionic Surfactant Alkoxide->Non-ionic Surfactant + this compound This compound This compound

Caption: Synthesis of a non-ionic surfactant via Williamson ether synthesis.

Quantitative Data (Representative)

The properties of non-ionic surfactants are highly dependent on the length of the polyethylene glycol chain.

Property (for ~10 EO units)Representative Value
HLB (Hydrophilic-Lipophilic Balance)12 - 14
Cloud Point (1% aqueous)50 - 70 °C
Surface Tension at CMC28 - 35 mN/m

Note: These values are for illustrative purposes.

Anionic Surfactants from this compound

Anionic surfactants possess a negatively charged head group and are the most widely used class of surfactants, particularly in detergents and cleaning products. A plausible route for synthesizing an anionic surfactant from this compound is through a nucleophilic substitution with sodium sulfite (B76179).

Experimental Protocol: Synthesis of Sodium Dec-2-yl Sulfonate

Materials:

  • This compound

  • Sodium sulfite (Na₂SO₃)

  • Water/Ethanol mixture

  • Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide)

  • Magnetic stirrer with heating capabilities

  • Reflux condenser

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, prepare a solution of sodium sulfite (1.2 equivalents) in a water/ethanol mixture (e.g., 1:1 v/v).

  • Add this compound (1 equivalent) and a catalytic amount of a phase-transfer catalyst to the solution.

  • Heat the mixture to reflux with vigorous stirring for 24-48 hours. Monitor the disappearance of the this compound by GC.

  • After the reaction, cool the mixture and remove the ethanol by rotary evaporation.

  • The aqueous solution is washed with a non-polar solvent (e.g., hexane) to remove any unreacted this compound.

  • The aqueous layer containing the sodium dec-2-yl sulfonate can be used directly, or the product can be isolated by evaporation of the water.

Signaling Pathway: Anionic Surfactant Synthesis

G This compound This compound Nucleophilic Substitution Nucleophilic Substitution This compound->Nucleophilic Substitution Sodium Sulfite Sodium Sulfite Sodium Sulfite->Nucleophilic Substitution Anionic Surfactant Anionic Surfactant Nucleophilic Substitution->Anionic Surfactant

Caption: Synthesis of an anionic surfactant from this compound.

Quantitative Data (Representative)
PropertyRepresentative Value
Critical Micelle Conc. (CMC)1 - 5 mM
Surface Tension at CMC35 - 45 mN/m
Krafft Temperature10 - 25 °C

Note: These are typical values for secondary alkyl sulfonates.

Amphoteric Surfactants from this compound

Amphoteric surfactants have both a positive and a negative charge in their headgroup and are known for their mildness, making them suitable for personal care products. Their synthesis is typically a multi-step process.

Experimental Protocol: Synthesis of a Dec-2-yl Betaine

This protocol outlines a two-step synthesis of a betaine-type amphoteric surfactant.

Step 1: Synthesis of N-(dec-2-yl)-N,N-dimethylamine

  • React this compound with an excess of dimethylamine (B145610) in a sealed vessel with a suitable solvent like ethanol at elevated temperature and pressure, similar to the cationic surfactant synthesis.

  • After the reaction, the excess dimethylamine and solvent are removed, and the product is purified by distillation.

Step 2: Quaternization with Sodium Chloroacetate (B1199739)

  • The N-(dec-2-yl)-N,N-dimethylamine (1 equivalent) is dissolved in a solvent such as aqueous ethanol.

  • Sodium chloroacetate (1.1 equivalents) is added to the solution.

  • The mixture is heated to 60-80°C for several hours until the reaction is complete (monitored by TLC).

  • The solvent is then removed under reduced pressure to yield the crude betaine. Purification can be achieved by recrystallization.

Experimental Workflow: Amphoteric Surfactant Synthesis

G This compound This compound Tertiary Amine Tertiary Amine This compound->Tertiary Amine + Dimethylamine Dimethylamine Dimethylamine Amphoteric Surfactant Amphoteric Surfactant Tertiary Amine->Amphoteric Surfactant + Sodium Chloroacetate Sodium Chloroacetate Sodium Chloroacetate

Caption: Two-step synthesis of a dec-2-yl betaine.

Quantitative Data (Representative)
PropertyRepresentative Value
Isoelectric PointpH 5 - 7
Critical Micelle Conc. (CMC)0.5 - 2 mM
Surface Tension at CMC30 - 40 mN/m

Note: These values are illustrative for alkyl betaines.

Conclusion

This compound presents a viable, though potentially challenging, precursor for the synthesis of a wide array of surfactants. The protocols provided herein offer a foundational approach for researchers to explore the synthesis and properties of these novel surface-active agents. Further optimization of reaction conditions will be necessary to maximize yields and minimize the formation of elimination byproducts. The unique properties imparted by the secondary alkyl chain may lead to the development of surfactants with specialized applications in various fields, including drug formulation and delivery.

References

Application Notes and Protocols: Cross-Coupling Reactions of 2-Chlorodecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for performing various cross-coupling reactions with 2-chlorodecane, a secondary alkyl chloride. The information is intended to guide researchers in selecting appropriate reaction conditions and executing these powerful C-C bond-forming transformations.

Introduction

Cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the construction of complex molecular architectures. While the coupling of aryl and vinyl halides is well-established, the use of unactivated secondary alkyl halides like this compound presents unique challenges, primarily the propensity for β-hydride elimination.[1][2] Recent advancements in catalyst design, particularly utilizing nickel and palladium with specialized ligands, have significantly expanded the scope of these reactions.[3][4][5] This guide focuses on four key coupling reactions applicable to this compound: Suzuki-Miyaura, Negishi, Stille, and Kumada couplings.

Data Summary: Reaction Conditions

The following tables summarize typical experimental conditions for the cross-coupling of secondary alkyl chlorides, providing a starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling Conditions for Secondary Alkyl Chlorides [4][6]

Component Condition
Catalyst NiCl₂·diglyme
Ligand Ligand 1 (specific structure not provided in snippets)
Base K₃PO₄
Solvent Dioxane
Coupling Partner Alkylborane
Temperature Room Temperature

| Notes | This method is versatile and can be applied to primary and secondary alkyl bromides and iodides as well.[4] |

Table 2: Negishi Coupling Conditions for Secondary Alkyl Halides [5][7]

Component Condition
Catalyst Pd(OAc)₂ (1 mol%)
Ligand CPhos (biaryldialkylphosphine)
Coupling Partner Secondary alkylzinc halide
Solvent THF (Toluene as co-solvent for electron-deficient aryl halides)
Temperature Ambient Temperature

| Notes | CPhos ligand is crucial for suppressing β-hydride elimination and improving the ratio of desired secondary to undesired primary coupling product.[5] |

Table 3: Stille Coupling Conditions for Secondary Alkyl Halides [3]

Component Condition
Catalyst NiCl₂ (10 mol%)
Ligand 2,2'-bipyridine (B1663995) (15 mol%)
Base KOt-Bu
Coupling Partner Monoorganotin reagents (e.g., PhSnCl₃)
Solvent Not specified in snippet
Temperature Not specified in snippet

| Notes | This nickel-based system overcomes the limitations of β-hydride elimination often seen with palladium catalysts in Stille reactions of secondary alkyl halides.[1][3] |

Table 4: Kumada Coupling Conditions for Alkyl Halides [8][9][10]

Component Condition
Catalyst Nickel(II) or Palladium(II) complexes (e.g., NiCl₂(dppp))
Ligand Diphosphine ligands (e.g., dppp)
Coupling Partner Grignard reagent (R'-MgX)
Solvent Tetrahydrofuran (THF) or Diethyl ether
Temperature Low to ambient temperature

| Notes | A foundational cross-coupling method. The high reactivity of the Grignard reagent can limit functional group tolerance.[9][10] |

Experimental Protocols

The following are generalized protocols for performing cross-coupling reactions with this compound. Note: These protocols are illustrative and may require optimization for specific substrates and desired outcomes. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Protocol 1: Nickel-Catalyzed Suzuki-Miyaura Alkyl-Alkyl Coupling

This protocol is adapted from methodologies developed for unactivated secondary alkyl chlorides.[4]

Materials:

  • This compound

  • Alkylborane coupling partner (e.g., 9-BBN derivative)

  • NiCl₂·diglyme

  • Ligand 1 (as specified in relevant literature, e.g., a pyrazino-phenanthroline-based ligand)

  • Potassium phosphate (B84403) (K₃PO₄), finely ground and dried

  • Anhydrous dioxane

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add NiCl₂·diglyme (5 mol%) and the ligand (6 mol%).

  • Evacuate and backfill the vessel with argon three times.

  • Add anhydrous dioxane, followed by this compound (1.0 equiv).

  • Add the alkylborane (1.5 equiv) and finely ground K₃PO₄ (2.0 equiv).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Palladium-Catalyzed Negishi Coupling

This protocol is based on the CPhos ligand system for coupling secondary alkylzinc halides.[5][7]

Part A: Preparation of the Alkylzinc Reagent

  • Activate zinc dust by stirring with 1,2-dibromoethane (B42909) in THF, followed by trimethylsilyl (B98337) chloride, according to literature procedures.

  • Add this compound to the activated zinc to form the corresponding secondary alkylzinc chloride. The presence of LiCl can be beneficial.

Part B: Cross-Coupling Reaction Materials:

  • Solution of the 2-decylzinc chloride from Part A

  • Aryl or vinyl halide/triflate coupling partner

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • CPhos ligand

  • Anhydrous THF (and toluene, if needed)

Procedure:

  • In a separate oven-dried reaction vessel, add Pd(OAc)₂ (1 mol%) and CPhos (1.5 mol%).

  • Evacuate and backfill the vessel with argon.

  • Add anhydrous THF and the aryl/vinyl halide (1.0 equiv).

  • To this mixture, add the solution of 2-decylzinc chloride (1.2-1.5 equiv) dropwise at room temperature.

  • Stir the reaction at ambient temperature until the starting material is consumed (monitor by GC-MS or TLC).

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Work up the reaction as described in Protocol 1.

  • Purify the product via flash column chromatography.

Protocol 3: Nickel-Catalyzed Stille Coupling

This protocol utilizes a nickel/bipyridine system for coupling with organotin reagents.[3]

Materials:

  • This compound

  • Organotin coupling partner (e.g., Aryl-SnCl₃)

  • Nickel(II) chloride (NiCl₂)

  • 2,2'-bipyridine

  • Potassium tert-butoxide (KOt-Bu)

  • Anhydrous solvent (e.g., THF or a mixture of t-BuOH/i-BuOH)

Procedure:

  • To an oven-dried reaction vessel, add NiCl₂ (10 mol%) and 2,2'-bipyridine (15 mol%).

  • Evacuate and backfill the vessel with argon.

  • Add the anhydrous solvent, followed by the organotin reagent (1.2 equiv) and this compound (1.0 equiv).

  • Add KOt-Bu (1.5 equiv) portion-wise while stirring.

  • Heat the reaction mixture if necessary (e.g., 60 °C) and monitor its progress.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Perform an aqueous workup as described in Protocol 1. Note: Organotin byproducts are toxic and require careful handling and disposal. Purification may involve treatment with fluoride (B91410) sources to remove tin residues.

  • Purify the product by flash column chromatography.

Visualized Workflows

The following diagrams illustrate the generalized workflows for the described coupling reactions.

Suzuki_Miyaura_Coupling Suzuki-Miyaura Coupling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep Prepare Inert Atmosphere (Ar or N2) AddCat Add NiCl2·diglyme and Ligand Prep->AddCat 1. AddReagents Add Solvent, this compound, Alkylborane, and K3PO4 AddCat->AddReagents 2. React Stir at Room Temperature AddReagents->React 3. Quench Quench with aq. NH4Cl React->Quench 4. Extract Extract with Organic Solvent Quench->Extract 5. Purify Purify via Chromatography Extract->Purify 6.

Caption: Generalized workflow for a Nickel-Catalyzed Suzuki-Miyaura Coupling.

Negishi_Coupling Negishi Coupling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification PrepZinc Prepare 2-Decylzinc Chloride Reagent AddZinc Add 2-Decylzinc Reagent PrepZinc->AddZinc PrepCat Prepare Pd(OAc)2/CPhos Catalyst Mixture AddSubstrate Add Solvent and Aryl/Vinyl Halide PrepCat->AddSubstrate 1. AddSubstrate->AddZinc 2. React Stir at Ambient Temperature AddZinc->React 3. Quench Quench with aq. NH4Cl React->Quench 4. Extract Extract & Dry Quench->Extract 5. Purify Purify via Chromatography Extract->Purify 6.

Caption: Generalized workflow for a Palladium-Catalyzed Negishi Coupling.

Stille_Coupling Stille Coupling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep Prepare Inert Atmosphere AddCat Add NiCl2 and 2,2'-Bipyridine Prep->AddCat 1. AddReagents Add Solvent, this compound, and Organotin Reagent AddCat->AddReagents 2. AddBase Add KOt-Bu AddReagents->AddBase 3. React Stir and Heat (if necessary) AddBase->React 4. Quench Quench with Water React->Quench 5. Extract Extract & Remove Tin Byproducts Quench->Extract 6. Purify Purify via Chromatography Extract->Purify 7.

Caption: Generalized workflow for a Nickel-Catalyzed Stille Coupling.

Mechanistic Considerations

The success of coupling reactions involving secondary alkyl halides hinges on managing the competition between the desired reductive elimination and the undesired β-hydride elimination.

Mechanistic_Pathway Key Mechanistic Steps & Competition A LnM(0) + R-Cl (this compound) B Oxidative Addition A->B C LnM(II)(R)(Cl) B->C D Transmetalation (with R'-M') C->D E LnM(II)(R)(R') D->E F Reductive Elimination (Desired) E->F H β-Hydride Elimination (Undesired) E->H G R-R' (Coupled Product) F->G I LnM(II)(H)(olefin) H->I

Caption: Competing pathways in secondary alkyl cross-coupling reactions.

The choice of ligand is critical. Bulky, electron-rich ligands, such as the biarylphosphines used in Negishi couplings, can promote the rate of reductive elimination from the LnM(II)(R)(R') intermediate, outcompeting the β-hydride elimination pathway and leading to higher yields of the desired product.[5][7] Similarly, the shift from palladium to nickel catalysts in Stille and Suzuki reactions has proven effective in mitigating this unwanted side reaction.[3][4]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chlorodecane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 2-chlorodecane synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound from 2-decanol (B1670014)?

A1: The most prevalent methods for synthesizing this compound from 2-decanol involve the use of chlorinating agents such as thionyl chloride (SOCl₂) and Lucas reagent (a solution of zinc chloride in concentrated HCl). Thionyl chloride is often preferred for secondary alcohols like 2-decanol as it produces gaseous byproducts (SO₂ and HCl), which simplifies product purification.[1][2]

Q2: What is the primary side reaction that reduces the yield of this compound?

A2: The major side reaction is the elimination of water from 2-decanol, which leads to the formation of a mixture of decene isomers (e.g., 1-decene, cis- and trans-2-decene). This elimination is often catalyzed by acidic conditions and higher temperatures.[1]

Q3: How does the choice of solvent affect the reaction?

A3: The choice of solvent can influence the reaction mechanism and stereochemical outcome. For reactions with thionyl chloride, aprotic, non-coordinating solvents like chloroform (B151607) or toluene (B28343) are recommended.[1][2] The use of a base like pyridine (B92270) as a solvent or co-solvent can neutralize the HCl generated, which can help suppress acid-catalyzed elimination reactions.[1]

Q4: Can I use the Lucas test to synthesize this compound?

A4: While the Lucas test is a classic method to differentiate primary, secondary, and tertiary alcohols based on their reaction rate to form alkyl chlorides, it is generally not the preferred synthetic method for long-chain alcohols like 2-decanol.[3][4][5] This is primarily due to the poor solubility of 2-decanol in the aqueous reagent, which can lead to low yields and difficult workup.[5]

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the 2-decanol starting material and the appearance of the this compound product.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Strategy & Recommendations
Low or No Yield of this compound 1. Decomposed Thionyl Chloride: Thionyl chloride can decompose over time.1. Use fresh, colorless to pale yellow thionyl chloride.[1] Consider redistilling older batches if purity is a concern.
2. Incomplete Reaction: Insufficient reaction time or temperature.2. Increase the reaction time and/or temperature moderately. Monitor the reaction by TLC or GC to determine the optimal endpoint.
3. Moisture Contamination: Water will react with and consume thionyl chloride.3. Ensure all glassware is thoroughly dried (flame-dried or oven-dried) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
Significant Formation of Alkene Byproducts 1. High Reaction Temperature: Elevated temperatures favor elimination (E2/E1) over substitution (SN2/SN1).[1]1. Maintain a lower reaction temperature. For thionyl chloride reactions, running the reaction at 0°C or room temperature is often sufficient.[1]
2. Acid-Catalyzed Elimination: The generation of HCl can promote the dehydration of 2-decanol.2. Add a non-nucleophilic base, such as pyridine, to the reaction mixture to neutralize the HCl as it is formed.[1]
Product is a Dark Color or Contains Many Impurities 1. Reaction Temperature Too High: Can lead to decomposition of the starting material or product.1. Perform the reaction at a lower temperature.
2. Inefficient Workup: Residual reagents or byproducts remain.2. During the aqueous workup, ensure thorough washing with a saturated sodium bicarbonate solution to neutralize all acids, followed by a brine wash to aid in phase separation.[1]
Difficulty in Product Purification 1. Similar Boiling Points of Product and Byproducts: Decene isomers may have boiling points close to that of this compound.1. If distillation is ineffective, consider using flash column chromatography on silica (B1680970) gel with a non-polar eluent system (e.g., hexanes or petroleum ether) for purification.
2. Formation of Emulsions During Workup: Can make phase separation difficult.2. Add brine (saturated NaCl solution) during the aqueous extraction to help break up emulsions.

Experimental Protocols

Protocol 1: Synthesis of this compound using Thionyl Chloride (Yield Optimization)

This protocol is designed to favor the SN2 pathway, which generally leads to higher yields of the desired alkyl chloride with secondary alcohols.

Materials:

  • 2-Decanol

  • Thionyl Chloride (SOCl₂)

  • Anhydrous Pyridine

  • Anhydrous Diethyl Ether (or Chloroform)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Two-necked round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, and ice bath.

Procedure:

  • Setup: Assemble a flame-dried two-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂).

  • Reagents: Dissolve 2-decanol (1.0 eq) in anhydrous pyridine and cool the solution to 0°C in an ice bath.[1]

  • Addition of Thionyl Chloride: Add thionyl chloride (1.2 eq) dropwise to the stirred solution via the dropping funnel over 30-60 minutes, ensuring the temperature is maintained at 0°C.[1]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.

  • Workup:

    • Carefully and slowly pour the reaction mixture into a stirred, saturated aqueous solution of NaHCO₃ to quench the excess thionyl chloride and neutralize the pyridine hydrochloride.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

    • Combine the organic layers and wash with brine.[1]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude this compound by vacuum distillation or flash column chromatography.

Protocol 2: GC-MS Analysis of Reaction Mixture

Objective: To identify and quantify the relative amounts of 2-decanol, this compound, and decene byproducts in a reaction sample.

Instrumentation and Conditions:

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating these compounds.[6]

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase temperature at 10°C/minute to 220°C.

    • Hold: Hold at 220°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 200.

    • Ion Source Temperature: 230°C

Procedure:

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent like dichloromethane (B109758) or hexane.

  • Injection: Inject 1 µL of the prepared sample into the GC.

  • Data Analysis: Identify 2-decanol, this compound, and decene isomers by comparing their retention times and mass spectra with reference spectra from a library (e.g., NIST). The relative peak areas can be used to estimate the yield and the extent of side product formation.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification & Analysis start Dissolve 2-Decanol in Anhydrous Pyridine cool Cool to 0°C start->cool add_socl2 Dropwise Addition of SOCl₂ cool->add_socl2 react Stir at Room Temperature add_socl2->react quench Quench with NaHCO₃ Solution react->quench extract Extract with Diethyl Ether quench->extract wash Wash with Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in Vacuo dry->concentrate purify Vacuum Distillation or Column Chromatography concentrate->purify analyze GC-MS Analysis purify->analyze product Pure this compound purify->product

Caption: Workflow for the synthesis and purification of this compound.

troubleshooting_yield Troubleshooting Low Yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield of This compound cause1 Side Reaction: Elimination to Decenes low_yield->cause1 cause2 Incomplete Reaction low_yield->cause2 cause3 Reagent Decomposition/ Contamination low_yield->cause3 solution1a Lower Reaction Temperature cause1->solution1a Favored by high temp solution1b Add Pyridine to Neutralize HCl cause1->solution1b Acid-catalyzed solution2a Increase Reaction Time cause2->solution2a solution2b Monitor with TLC/GC cause2->solution2b solution3a Use Fresh SOCl₂ cause3->solution3a SOCl₂ unstable solution3b Ensure Anhydrous Conditions cause3->solution3b Reacts with H₂O improved_yield Improved Yield solution1a->improved_yield solution1b->improved_yield solution2a->improved_yield solution2b->improved_yield solution3a->improved_yield solution3b->improved_yield

References

minimizing side product formation in 2-chlorodecane reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side product formation during reactions involving 2-chlorodecane.

Troubleshooting Guides

Undesired side product formation in reactions with this compound, a secondary alkyl halide, primarily arises from the competition between nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) pathways. The following guide will help you diagnose and resolve common issues.

Issue: Low Yield of Desired Substitution Product and/or High Yield of Alkene Side Products

The primary cause of this issue is often the reaction conditions favoring elimination over substitution. Here is a step-by-step troubleshooting workflow:

Troubleshooting_Flowchart Start Start: Low yield of substitution product Check_Base 1. Analyze the Base/Nucleophile Start->Check_Base Strong_Bulky Strong, bulky base (e.g., t-butoxide)? Check_Base->Strong_Bulky Evaluate Strong_NonBulky Strong, non-bulky base (e.g., ethoxide, hydroxide)? Strong_Bulky->Strong_NonBulky No Sol_Bulky Solution: - Switch to a less hindered base. - Lower the reaction temperature. Strong_Bulky->Sol_Bulky Yes Weak_Base Weakly basic nucleophile (e.g., I⁻, Br⁻, N₃⁻, CN⁻)? Strong_NonBulky->Weak_Base No Check_Temp_Solvent 2. Examine Temperature & Solvent Strong_NonBulky->Check_Temp_Solvent Yes Aprotic_Solvent Polar aprotic solvent (e.g., DMSO, DMF)? Weak_Base->Aprotic_Solvent Yes End_Bad Conditions strongly favor E2. Re-evaluate synthetic strategy. Sol_Bulky->End_Bad High_Temp High temperature? Check_Temp_Solvent->High_Temp Protic_Solvent Protic solvent (e.g., ethanol)? High_Temp->Protic_Solvent No Sol_High_Temp Solution: - Lower the reaction temperature (e.g., 0°C to RT). High_Temp->Sol_High_Temp Yes Protic_Solvent->Aprotic_Solvent No Sol_Protic Solution: - Switch to a polar aprotic solvent (e.g., DMSO, DMF) to favor Stextsubscript{N}2. Protic_Solvent->Sol_Protic Yes End_Good Conditions favor substitution. Review other parameters if issues persist. Aprotic_Solvent->End_Good Yes Sol_High_Temp->Check_Base Re-evaluate Sol_Protic->Check_Base Re-evaluate

Caption: Troubleshooting flowchart for minimizing elimination side products.

Frequently Asked Questions (FAQs)

Q1: My reaction with a strong nucleophile is still giving a significant amount of alkene. How can I favor the SN2 pathway over the E2 pathway?

A1: The competition between SN2 and E2 pathways is common for secondary halides like this compound. To favor the SN2 pathway, consider the following adjustments:

  • Choice of Nucleophile/Base: While strong nucleophiles are required for SN2, their basicity plays a crucial role. Highly basic nucleophiles will also promote the E2 reaction. If possible, use a strong nucleophile that is a weaker base. For example, halides like iodide (I⁻) or azide (B81097) (N₃⁻) are excellent nucleophiles but are weakly basic.

  • Temperature Control: Elimination reactions are generally favored at higher temperatures.[1] Running your reaction at a lower temperature will favor the substitution pathway. It is often beneficial to start the reaction at 0°C or even lower and then allow it to slowly warm to room temperature.

  • Solvent Choice: The choice of solvent is critical. Polar aprotic solvents such as DMSO, DMF, or acetone (B3395972) are ideal for SN2 reactions. These solvents solvate the cation but leave the nucleophile "naked" and highly reactive. In contrast, polar protic solvents like ethanol (B145695) or water can solvate the nucleophile, reducing its reactivity and promoting elimination.[1] Water encourages substitution, while ethanol encourages elimination.[2]

  • Concentration: Higher concentrations of a strong base/nucleophile can favor the bimolecular E2 pathway.[1] Using a moderate concentration may help to tip the balance towards SN2.

Q2: I am observing rearranged products in my reaction. What is causing this and how can I prevent it?

A2: The formation of rearranged products indicates the presence of a carbocation intermediate, which is characteristic of SN1 and E1 reaction pathways. The initial secondary carbocation formed from this compound can rearrange to a more stable carbocation via a hydride shift if a suitable tertiary position is available in a more complex molecule (though not possible with this compound itself, this is an important general principle).

To prevent rearrangements:

  • Avoid SN1/E1 Conditions: The most effective strategy is to use reaction conditions that favor SN2/E2 pathways, which do not involve carbocation intermediates. This means using a high concentration of a strong nucleophile/base and a polar aprotic solvent.

  • Choice of Nucleophile: A strong, negatively charged nucleophile will favor the SN2 pathway, which proceeds in a single step and does not allow for rearrangement.

Q3: How does the choice of a bulky versus a non-bulky base affect my product distribution?

A3: The steric hindrance of the base is a key factor in determining the regioselectivity of elimination and the ratio of substitution to elimination.

  • Bulky Bases: A sterically hindered, strong base like potassium tert-butoxide (KOtBu) will preferentially abstract the least sterically hindered proton.[3] This leads to the formation of the less substituted alkene (the Hofmann product). Due to its bulk, it is a poor nucleophile and will strongly favor elimination over substitution.[4]

  • Non-Bulky Bases: A smaller, strong base like sodium ethoxide (NaOEt) or sodium hydroxide (B78521) (NaOH) can access more sterically hindered protons and will typically lead to the more thermodynamically stable, more substituted alkene (the Zaitsev product). These smaller bases are also better nucleophiles and will result in a higher proportion of substitution products compared to bulky bases, although elimination may still be the major pathway.[3]

Data Presentation

The following table summarizes representative quantitative data for the reaction of secondary alkyl halides with various bases, illustrating the impact of reaction conditions on the product distribution. While this data is for analogous systems, it provides a strong predictive framework for this compound reactions.

SubstrateBase (1.0 M)SolventTemperature (°C)Substitution Product (%)Elimination Product (%)Predominant Elimination Product
2-BromobutaneNaOEtEthanol251882Zaitsev (2-butene)
2-BromobutaneNaOEtEthanol80991Zaitsev (2-butene)
2-BromopentaneKOtBut-ButanolRefluxMinorMajorHofmann (1-pentene)[5]
Isopropyl bromideNaOEt60% aq. EtOH454753-
2-Bromo-2-methylbutaneKOtBut-ButanolReflux2872Hofmann (2-methyl-1-butene)[3]
2-Bromo-2-methylbutaneKOEtEthanolReflux7030Zaitsev (2-methyl-2-butene)[3]

Experimental Protocols

Protocol 1: Favoring Elimination (E2) with a Bulky Base

This protocol is designed to maximize the yield of the Hofmann elimination product (1-decene) from this compound using potassium tert-butoxide.

Materials:

  • This compound

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous tert-butanol (B103910) or THF

  • Argon or Nitrogen gas

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an argon inlet, add this compound (1 equivalent).

  • Dissolve the substrate in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of potassium tert-butoxide (1.1 equivalents) in anhydrous THF to the stirred solution of the chloride.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to isolate the alkene products.

Protocol 2: Favoring Substitution (SN2)

This protocol aims to maximize the yield of the SN2 product by reacting this compound with a strong, non-basic nucleophile in a polar aprotic solvent.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) to the solution and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).

  • Pour the reaction mixture into a separatory funnel containing water and extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude azide product.

  • Purify the product by column chromatography if necessary.

Visualizations

The outcome of reactions involving this compound is determined by the competition between four potential pathways: SN1, SN2, E1, and E2. The following diagram illustrates these competing pathways.

Reaction_Pathways Substrate This compound (Secondary Halide) SN2_E2 Strong Nucleophile/ Strong Base Substrate->SN2_E2 Reacts with SN1_E1 Weak Nucleophile/ Weak Base Substrate->SN1_E1 Reacts with SN2 Stextsubscript{N}2 Product (Substitution) SN2_E2->SN2 Favored by: - Non-bulky nucleophile - Polar aprotic solvent - Low temperature E2 E2 Product (Elimination) SN2_E2->E2 Favored by: - Bulky base - High temperature Carbocation Carbocation Intermediate SN1_E1->Carbocation Forms SN1 Stextsubscript{N}1 Product (Substitution) Carbocation->SN1 Nucleophilic attack E1 E1 Product (Elimination) Carbocation->E1 Proton abstraction

Caption: Competing reaction pathways for this compound.

References

troubleshooting guide for the synthesis of 2-chlorodecane

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-Chlorodecane

This guide provides troubleshooting advice and frequently asked questions regarding the synthesis of this compound, targeting researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: I am getting a very low yield of this compound when reacting 2-decanol (B1670014) with a chlorinating agent. What are the common causes and solutions?

A1: Low yields in the conversion of 2-decanol to this compound are often due to competing elimination reactions (E2) that form decene isomers.[1] This is a common issue with secondary alcohols.[1]

Troubleshooting Strategies:

  • Choice of Reagents: Avoid harsh, strongly basic, or high-temperature conditions that favor elimination. Reagents like thionyl chloride (SOCl₂) or trichloroisocyanuric acid with triphenylphosphine (B44618) are often used for converting alcohols to alkyl chlorides.[2]

  • Temperature Control: Maintain strict temperature control. Running the reaction at lower temperatures can minimize the formation of elimination byproducts.

  • Reaction Conditions: Ensure your reagents are pure and the solvent is anhydrous, as water can react with many chlorinating agents.

Q2: My final product is a mixture of different chlorinated decanes, not just this compound. Why did this happen?

A2: This issue typically arises if you are using the free-radical chlorination of decane (B31447). Chlorine is a reactive reagent with low selectivity, meaning it can abstract primary (1°), secondary (2°), or tertiary (3°) hydrogen atoms at different rates, leading to a mixture of isomers.[3][4][5]

  • Isomer Formation: Decane has multiple secondary hydrogens that can be substituted, leading to 1-chlorodecane, this compound, 3-chlorodecane, etc. The distribution of these isomers depends on both the statistical probability (number of hydrogens at each position) and the relative reactivity of each type of hydrogen.[4][5]

  • Multi-chlorination: Another common issue is the formation of di-, tri-, or even more highly chlorinated decanes.[3][4]

Solutions:

  • To minimize multi-chlorination, use a high concentration of decane relative to chlorine and limit the reaction time.[4][5]

  • Be aware that obtaining a single isomer from free-radical chlorination is very difficult. Purification by fractional distillation or chromatography is necessary to isolate this compound.

Q3: How can I predict the approximate ratio of monochlorinated isomers in the free-radical chlorination of an alkane?

A3: The ratio of isomeric products can be estimated by considering the number of each type of hydrogen and their relative reactivity. For chlorination, secondary hydrogens are more reactive than primary hydrogens.[5]

The amount of a specific isomer is proportional to: (Number of that type of hydrogen) × (Relative reactivity).[4]

Illustrative Data for Monochlorination of Propane [5]

ProductType of HydrogenNumber of HydrogensRelative ReactivityCalculated Relative AmountExpected Yield (%)
1-ChloropropanePrimary (1°)61.06.044%
2-ChloropropaneSecondary (2°)23.87.656%

This principle can be extended to decane to understand why a mixture of isomers is formed.

Q4: I am observing unexpected peaks in my GC-MS analysis after synthesis. What could they be?

A4: Besides the issues of isomeric and polychlorinated products, other impurities can arise:

  • Decene Isomers: If starting from 2-decanol, these are common byproducts from elimination reactions.[1]

  • Unreacted Starting Material: The reaction may not have gone to completion. Consider extending the reaction time or adjusting the stoichiometry of your reagents.

  • Solvent and Reagent Impurities: Ensure the purity of your starting materials and solvents.

A GC-MS analysis can help identify these impurities by their mass spectra.[6]

Q5: What is a reliable method for purifying the crude this compound product?

A5: The appropriate purification technique depends on the nature of the impurities.

  • Distillation: If the boiling points of this compound and the impurities (e.g., other isomers, unreacted decane) are sufficiently different, fractional distillation under reduced pressure can be effective.

  • Column Chromatography: For removing byproducts with different polarities, such as unreacted 2-decanol or polar side products, silica (B1680970) gel column chromatography is a suitable method.[1]

  • Washing: A typical workup involves washing the organic layer with water, a weak base (like sodium bicarbonate solution) to neutralize any acid, and then brine.[7] The organic layer is then dried over an anhydrous salt like MgSO₄ or Na₂SO₄ before further purification.[1][7]

Experimental Protocols

Protocol: Synthesis of this compound from 2-Decanol using Thionyl Chloride

This protocol is a general guideline and should be adapted based on specific laboratory conditions and safety protocols.

Materials:

  • 2-Decanol

  • Thionyl chloride (SOCl₂)

  • Pyridine (optional, as a base to neutralize HCl)

  • Anhydrous diethyl ether or dichloromethane (B109758) (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and an addition funnel. Operate in a well-ventilated fume hood.

  • Reagents: Dissolve 2-decanol (1.0 eq) in anhydrous diethyl ether and add it to the flask. Cool the flask in an ice bath to 0°C.

  • Addition of Thionyl Chloride: Add thionyl chloride (1.1 - 1.5 eq), optionally mixed with a small amount of pyridine, dropwise to the stirred solution via the addition funnel. Maintain the temperature at 0°C during the addition.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitor by TLC or GC).

  • Work-up:

    • Carefully pour the reaction mixture over crushed ice to quench the excess thionyl chloride.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to remove HCl), and brine. .

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude this compound by vacuum distillation.

Visualizations

TroubleshootingWorkflow cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting Start Start Synthesis CrudeProduct Obtain Crude Product Start->CrudeProduct Analysis Analyze Product (GC-MS, NMR) CrudeProduct->Analysis Problem Problem Identified? Analysis->Problem LowYield Low Yield / Incomplete Reaction Problem->LowYield  Yes ImpureProduct Impure Product Problem->ImpureProduct  Yes End Pure this compound Problem->End  No CheckConditions Check Temp, Time, Stoichiometry LowYield->CheckConditions IsomerMixture Isomer Mixture (from Alkane) ImpureProduct->IsomerMixture Byproducts Byproducts (e.g., Alkenes from Alcohol) ImpureProduct->Byproducts CheckConditions->Start CheckReagents Check Reagent Purity Purify Purify (Distillation/Chromatography) IsomerMixture->Purify Byproducts->Purify Purify->End

Caption: Troubleshooting workflow for the synthesis of this compound.

SynthesisWorkflow cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactant1 2-Decanol Mix 1. Combine 2-Decanol & Solvent 2. Cool to 0°C Reactant1->Mix Reactant2 Thionyl Chloride (SOCl2) Add 3. Add SOCl2 Dropwise Reactant2->Add Solvent Anhydrous Solvent (e.g., Ether) Solvent->Mix Mix->Add Stir 4. Stir at Room Temperature Add->Stir Quench 5. Quench with Ice Water Stir->Quench Wash 6. Wash with NaHCO3 & Brine Quench->Wash Dry 7. Dry over MgSO4 Wash->Dry Purify 8. Evaporate Solvent & Purify (Vacuum Distillation) Dry->Purify Product Pure this compound Purify->Product

Caption: Synthesis of this compound from 2-decanol.

References

Technical Support Center: Purification of 2-Chlorodecane by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-chlorodecane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the fractional distillation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the boiling point of this compound, and why is it important for purification?

A1: The boiling point of this compound is approximately 217 °C at atmospheric pressure.[1] Knowing the precise boiling point is critical for fractional distillation as this technique separates compounds based on differences in their boiling points. Maintaining the distillation temperature just above the boiling point of this compound allows for its selective vaporization and separation from impurities with different boiling points.

Q2: What are the most common impurities in a crude this compound sample?

A2: Common impurities depend on the synthetic route used to produce this compound. If synthesized from 2-decanol (B1670014), residual starting material (2-decanol) is a likely impurity. Dehydrohalogenation side reactions can also lead to the formation of decene isomers.

Q3: The boiling point of 2-decanol is very close to that of this compound. How can I effectively separate them?

A3: The boiling point of 2-decanol is approximately 211 °C, which is very close to that of this compound (217 °C).[2][3][4][5][6] This small difference necessitates a highly efficient fractional distillation. Key considerations for a successful separation include:

  • A long, packed distillation column: This increases the number of theoretical plates, allowing for a better separation of liquids with close boiling points.

  • High reflux ratio: Returning a significant portion of the condensed liquid (reflux) to the column enhances the separation efficiency.[6][7][8][9]

  • Slow distillation rate: A slow and steady distillation rate allows for equilibrium to be established at each stage of the column, leading to a more precise separation.

Q4: I am observing decomposition (darkening of the distillation mixture) at higher temperatures. What should I do?

A4: Alkyl halides, especially those with higher boiling points, can be susceptible to thermal decomposition.[10][11][12] The high atmospheric boiling point of this compound (217 °C) increases this risk. To mitigate decomposition, it is highly recommended to perform the distillation under reduced pressure (vacuum distillation).[10][12][13][14] Lowering the pressure reduces the boiling point of the compound, allowing for distillation at a lower, safer temperature where decomposition is minimized.

Q5: Can this compound form an azeotrope with any common impurities or solvents?

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Poor Separation of Fractions 1. Insufficient column efficiency (too few theoretical plates).2. Distillation rate is too fast.3. Low reflux ratio.1. Use a longer distillation column or one with more efficient packing material (e.g., Raschig rings, Vigreux indentations).2. Reduce the heating rate to ensure a slow and steady collection of distillate (a few drops per minute).3. Increase the reflux ratio by adjusting the reflux head or insulating the column to minimize heat loss.
Temperature Fluctuations at the Thermometer 1. "Bumping" of the liquid in the distillation flask due to uneven boiling.2. Inconsistent heating.3. Drafts cooling the distillation column.1. Add boiling chips or a magnetic stir bar to the distillation flask to ensure smooth boiling.2. Use a heating mantle with a controller for precise and consistent temperature regulation.3. Insulate the distillation column with glass wool or aluminum foil to shield it from drafts.
No Distillate is Collected 1. The heating temperature is too low.2. There is a leak in the distillation apparatus (especially critical for vacuum distillation).3. The condenser is not functioning properly.1. Gradually increase the temperature of the heating mantle.2. Check all joints and connections for a proper seal. For vacuum distillation, ensure all glassware is rated for vacuum work and that joints are properly greased.3. Ensure a steady flow of cold water through the condenser.
Product is Dark or Discolored 1. Thermal decomposition of this compound at high temperatures.1. Switch to vacuum distillation to lower the boiling point and reduce the risk of decomposition.[10][12][13][14]

Quantitative Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C₁₀H₂₁Cl176.73217[1]
2-DecanolC₁₀H₂₂O158.28211[2][3][4][5][6]
1-DeceneC₁₀H₂₀140.27171[15]
n-DecaneC₁₀H₂₂142.28174[7]

Experimental Protocol: Vacuum Fractional Distillation of this compound

This protocol outlines the purification of this compound containing 2-decanol and decene isomers as impurities.

1. Apparatus Setup:

  • Assemble a fractional distillation apparatus as shown in the diagram below. Use a heating mantle with a magnetic stirrer.

  • The distillation flask should be no more than two-thirds full of the crude this compound. Add a magnetic stir bar.

  • The fractionating column should be packed with a suitable material (e.g., Raschig rings or metal sponge) to increase the surface area for vapor-liquid equilibrium.

  • Place the thermometer bulb just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

  • Connect the vacuum adapter to a vacuum trap and then to a vacuum pump. Ensure all glassware is rated for vacuum work and that all joints are properly sealed with vacuum grease.

2. Distillation Procedure:

  • Begin stirring the crude this compound.

  • Turn on the vacuum pump to slowly evacuate the system. A pressure of 10-20 mmHg is a good starting point.

  • Once the desired pressure is reached and stable, begin to heat the distillation flask gently.

  • Observe the mixture for smooth boiling. A ring of condensing vapor will begin to rise slowly up the fractionating column.

  • The first fraction to distill will be the lowest boiling point impurity, the decene isomers (boiling point will be significantly lower than this compound at reduced pressure). Collect this in a separate receiving flask.

  • After the decene has been removed, the temperature will begin to rise again. The next fraction will be an intermediate mixture of this compound and 2-decanol. It is advisable to collect this in a separate flask as well.

  • As the temperature stabilizes at the boiling point of this compound at the working pressure, change to a clean receiving flask to collect the purified product.

  • Continue distillation until only a small amount of residue remains in the distillation flask. Do not distill to dryness.

  • Turn off the heating mantle and allow the apparatus to cool completely before slowly releasing the vacuum.

Visualizations

Fractional_Distillation_Troubleshooting cluster_start Start: Impure this compound cluster_issues Troubleshooting cluster_solutions Solutions cluster_end End Result start Begin Fractional Distillation issue Observe Distillation Issue start->issue poor_sep Poor Separation issue->poor_sep Issue? temp_fluct Temp. Fluctuations issue->temp_fluct no_distillate No Distillate issue->no_distillate decomposition Decomposition/ Darkening issue->decomposition end Pure this compound issue->end No Issues sol_sep Increase Column Efficiency Decrease Distillation Rate Increase Reflux Ratio poor_sep->sol_sep sol_fluct Add Boiling Chips/Stir Bar Ensure Stable Heating Insulate Column temp_fluct->sol_fluct sol_no_dist Increase Heat Check for Leaks Check Condenser no_distillate->sol_no_dist sol_decomp Use Vacuum Distillation decomposition->sol_decomp sol_sep->end sol_fluct->end sol_no_dist->end sol_decomp->end

Caption: Troubleshooting workflow for the fractional distillation of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Chlorodecane Substitution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing nucleophilic substitution reactions of 2-chlorodecane.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms for nucleophilic substitution of this compound?

A1: As a secondary alkyl halide, this compound can undergo substitution via both the S(_N)1 (unimolecular nucleophilic substitution) and S(_N)2 (bimolecular nucleophilic substitution) mechanisms. The predominant pathway is highly dependent on the reaction conditions. Strong nucleophiles and polar aprotic solvents favor the S(_N)2 mechanism, while weak nucleophiles and polar protic solvents promote the S(_N)1 pathway.

Q2: What are the main competing side reactions to be aware of?

A2: The primary competing side reaction is elimination, specifically the E2 (bimolecular elimination) and E1 (unimolecular elimination) pathways. The E2 reaction is favored by strong, sterically hindered bases and higher temperatures. The E1 reaction often competes with the S(_N)1 reaction, especially at elevated temperatures.

Q3: How can I favor the S(_N)2 pathway over the E2 pathway?

A3: To favor the S(_N)2 pathway, use a strong, but not sterically bulky, nucleophile. It is also recommended to use a polar aprotic solvent and maintain a lower reaction temperature. For instance, using sodium azide (B81097) (NaN(_3)) or sodium cyanide (NaCN) in dimethylformamide (DMF) or acetone (B3395972) at or below room temperature will favor substitution.

Q4: Which solvents are recommended for S(_N)2 reactions with this compound?

A4: Polar aprotic solvents are ideal for S(_N)2 reactions as they solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, thus increasing its nucleophilicity. Recommended solvents include acetone, dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile.

Q5: How does the choice of nucleophile affect the reaction?

A5: The strength of the nucleophile is a critical factor. Strong nucleophiles (e.g., I

^-
, CN
^-
, N(_3)
^-
, RS
^-
) will favor the S(_N)2 mechanism and lead to faster reaction rates. Weaker nucleophiles (e.g., H(_2)O, ROH) are more likely to result in S(_N)1 reactions, which are often slower and can be accompanied by elimination byproducts.

Troubleshooting Guide

Low yields and the formation of side products are common issues when performing substitution reactions on secondary alkyl halides like this compound. This guide provides a systematic approach to diagnosing and resolving these problems.

Logical Troubleshooting Workflow

TroubleshootingWorkflow cluster_analysis Product Analysis Outcomes cluster_solutions Potential Solutions start Problem: Low Yield or Unexpected Products check_purity 1. Verify Purity of Starting Materials (this compound, nucleophile, solvent) start->check_purity check_conditions 2. Review Reaction Conditions check_purity->check_conditions analyze_products 3. Analyze Product Mixture (GC-MS, NMR) check_conditions->analyze_products unreacted_sm High % of Unreacted Starting Material analyze_products->unreacted_sm Slow or no reaction elimination_product Major Product is Alkene (Elimination) analyze_products->elimination_product E2/E1 dominates mixed_products Mixture of Substitution and Elimination Products analyze_products->mixed_products Competition solution_slow Increase Temperature Increase Nucleophile Concentration Switch to a more polar aprotic solvent Check for inhibitor impurities unreacted_sm->solution_slow solution_elimination Lower Reaction Temperature Use a less bulky, stronger nucleophile Switch to a polar aprotic solvent elimination_product->solution_elimination solution_mixed Optimize Temperature (lower) Use a stronger, less basic nucleophile Change solvent to favor SN2 mixed_products->solution_mixed

Caption: A flowchart illustrating the troubleshooting process for optimizing this compound substitution reactions.

Problem Possible Cause Recommended Solution
Low Yield of Substitution Product Reaction is too slow or incomplete. - Increase the reaction temperature in small increments (e.g., 10 °C).- Increase the concentration of the nucleophile.- Ensure the solvent is anhydrous, as water can decrease the effectiveness of some nucleophiles.
Competing elimination reaction (E2). - Lower the reaction temperature.[1] Elimination reactions often have a higher activation energy than substitution reactions and are thus more favored at higher temperatures.[1]- Use a less sterically hindered and less basic nucleophile if possible.- Use a polar aprotic solvent like DMSO or DMF, which favors S(_N)2 over E2.
Major product is an alkene (decene isomers). Elimination is the dominant pathway. - Use a strong, non-bulky nucleophile (e.g., NaN(_3), NaCN).- Avoid strong, bulky bases like potassium tert-butoxide, which strongly favor elimination.[2]- Run the reaction at a lower temperature.
Reaction does not proceed. Poor leaving group or inactive nucleophile. - While chloride is a reasonable leaving group, converting it to an iodide in situ with a catalytic amount of NaI can accelerate the reaction (Finkelstein reaction).- Ensure the nucleophile is soluble and active in the chosen solvent.
Formation of multiple substitution products. S(_N)1 pathway leading to racemization and potential rearrangement. - To favor the S(_N)2 pathway and a single inversion product, use a high concentration of a strong nucleophile in a polar aprotic solvent.

Data Presentation: Representative Reaction Conditions

The following tables summarize representative reaction conditions for the nucleophilic substitution of this compound with common nucleophiles. These values are illustrative for a secondary chloroalkane and may require optimization for specific experimental setups.

Table 1: Substitution with Sodium Iodide (Finkelstein Reaction)

ParameterCondition 1Condition 2Condition 3
Nucleophile Sodium Iodide (NaI)Sodium Iodide (NaI)Sodium Iodide (NaI)
Solvent AcetoneAcetoneDMF
Temperature 25 °C (Room Temp)56 °C (Reflux)25 °C (Room Temp)
Concentration of this compound 0.1 M0.1 M0.1 M
Equivalents of NaI 1.51.51.5
Reaction Time 24 hours6 hours12 hours
Approx. Yield of 2-iododecane 75%90%85%

Table 2: Substitution with Sodium Cyanide

ParameterCondition 1Condition 2Condition 3
Nucleophile Sodium Cyanide (NaCN)Sodium Cyanide (NaCN)Sodium Cyanide (NaCN)
Solvent DMSODMFEthanol/Water
Temperature 25 °C50 °C78 °C (Reflux)
Concentration of this compound 0.2 M0.2 M0.2 M
Equivalents of NaCN 1.21.21.2
Reaction Time 18 hours8 hours24 hours
Approx. Yield of 2-cyanodecane 80%88%60% (with elimination)

Table 3: Substitution with Sodium Azide

ParameterCondition 1Condition 2Condition 3
Nucleophile Sodium Azide (NaN(_3))Sodium Azide (NaN(_3))Sodium Azide (NaN(_3))
Solvent DMFDMSOWater (Microwave)
Temperature 25 °C25 °C100 °C
Concentration of this compound 0.15 M0.15 M0.2 M
Equivalents of NaN(_3) 2.02.01.5
Reaction Time 16 hours12 hours30 minutes
Approx. Yield of 2-azidodecane 92%95%90%

Experimental Protocols

General Experimental Workflow

ExperimentalWorkflow start Start: Setup Reaction Vessel add_solvent Add Anhydrous Solvent start->add_solvent add_nucleophile Add Nucleophile add_solvent->add_nucleophile dissolve Stir to Dissolve/Suspend add_nucleophile->dissolve add_substrate Add this compound dissolve->add_substrate heat Heat to Desired Temperature add_substrate->heat monitor Monitor Reaction (TLC, GC) heat->monitor workup Aqueous Workup monitor->workup extract Extract with Organic Solvent workup->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Distillation or Chromatography) concentrate->purify analyze Analyze Product (NMR, IR, MS) purify->analyze

References

Technical Support Center: Scale-Up Production of 2-Chlorodecane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up production of 2-chlorodecane.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound at a laboratory and potential scale-up level?

A1: The most prevalent and scalable method for synthesizing this compound is through the chlorination of 2-decanol (B1670014). Common chlorinating agents include thionyl chloride (SOCl₂), and hydrogen chloride (HCl).[1][2][3][4][5] The choice of reagent can impact reaction conditions, byproducts, and overall yield.

Q2: What are the primary challenges when scaling up the synthesis of this compound?

A2: Key challenges in scaling up the production of this compound include:

  • Exothermic Reaction Control: The reaction of 2-decanol with chlorinating agents like thionyl chloride is often exothermic.[6] Managing heat removal in large reactors is critical to prevent runaway reactions and the formation of degradation byproducts.

  • Impurity Profile Management: The formation of isomeric impurities (e.g., 1-chlorodecane, other positional isomers) and elimination byproducts (decenes) can increase with scale.[1] Controlling reaction conditions is vital to minimize these.

  • Work-up and Purification: Handling large volumes of reagents and solvents during aqueous work-up and subsequent purification steps like distillation can be challenging. Emulsion formation during extractions can also be problematic at scale.

  • Material Compatibility: The corrosive nature of reagents like HCl and byproducts from thionyl chloride (SO₂ and HCl) requires careful selection of reactor materials to prevent corrosion.

Q3: What are the expected impurities in this compound synthesis and how can they be minimized?

A3: Common impurities include:

  • Unreacted 2-decanol: Can be minimized by using a slight excess of the chlorinating agent and ensuring adequate reaction time and temperature.

  • Isomeric Chlorodecanes: Formation of other isomers can occur, especially at higher temperatures or with certain catalysts. Maintaining a controlled temperature is crucial.

  • Decenes: Elimination reactions can lead to the formation of various decene isomers. This is often favored by higher temperatures and the presence of strong bases. Using milder reaction conditions can help reduce their formation.

  • Sulfonate Esters (with SOCl₂): Incomplete reaction with thionyl chloride can leave residual chlorosulfinate esters, which can decompose during distillation. Ensuring the reaction goes to completion is important.

Q4: What analytical methods are recommended for monitoring the reaction and assessing the purity of this compound?

A4: The following analytical techniques are recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile components like this compound, unreacted 2-decanol, and various byproducts.[6]

  • High-Performance Liquid Chromatography (HPLC): Can be used for monitoring the disappearance of the starting material and the formation of the product, especially for less volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for structural confirmation of the final product and characterization of impurities if they can be isolated.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to monitor the disappearance of the hydroxyl group from the starting material.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Incomplete Reaction - Verify Stoichiometry: Ensure the correct molar ratio of chlorinating agent to 2-decanol is used. A slight excess of the chlorinating agent may be necessary. - Increase Reaction Time/Temperature: Monitor the reaction progress using GC or TLC. If the reaction has stalled, consider extending the reaction time or cautiously increasing the temperature.
Side Reactions (Elimination) - Lower Reaction Temperature: High temperatures can favor the formation of decenes. Conduct the reaction at the lowest effective temperature. - Choice of Reagent/Solvent: Consider using a milder chlorinating agent or a different solvent system that may disfavor elimination.
Losses During Work-up - Optimize Extraction: Use an appropriate organic solvent for extraction and perform multiple extractions to ensure complete recovery. - Minimize Emulsion: If emulsions form, adding brine or using a different solvent may help break them.
Degradation During Purification - Vacuum Distillation: this compound has a relatively high boiling point. Use vacuum distillation to lower the boiling point and prevent thermal degradation.[7][8]
Issue 2: High Levels of Impurities in the Final Product
Impurity Type Potential Cause Troubleshooting and Mitigation
Unreacted 2-decanol Incomplete reaction.- Drive the reaction to completion by adjusting stoichiometry or reaction conditions. - Can be removed by careful fractional distillation.
Isomeric Chlorodecanes Isomerization during reaction.- Maintain strict temperature control. - The choice of catalyst and chlorinating agent can influence selectivity.
Decenes Elimination side reaction.- Use milder reaction conditions (lower temperature). - Avoid strong bases during work-up if possible. - Can be separated by fractional distillation.
Acidic Impurities Residual HCl or acidic byproducts.- Wash the crude product with a dilute aqueous base solution (e.g., sodium bicarbonate) during the work-up.[2]

Experimental Protocols

Synthesis of this compound from 2-Decanol using Thionyl Chloride

Disclaimer: This is a representative laboratory-scale protocol. Scale-up should be performed by experienced chemists with appropriate safety precautions and engineering controls.

Materials:

  • 2-Decanol

  • Thionyl chloride (SOCl₂)

  • Pyridine (optional, as a catalyst and acid scavenger)

  • Diethyl ether (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (or sodium sulfate)

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to neutralize HCl and SO₂ byproducts.

  • Reactant Charging: Charge the flask with 2-decanol and a suitable solvent like diethyl ether. If using, add a catalytic amount of pyridine.

  • Addition of Thionyl Chloride: Cool the reaction mixture in an ice bath. Slowly add thionyl chloride dropwise from the dropping funnel. Maintain the temperature below 10 °C during the addition. The reaction is exothermic.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux for 2-4 hours, or until the reaction is complete as monitored by GC or TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully quench the reaction by pouring it over crushed ice.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude this compound by vacuum distillation to obtain the final product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis start Charge 2-Decanol and Solvent add_socl2 Add Thionyl Chloride (SOCl₂) start->add_socl2 react Heat to Reflux add_socl2->react monitor Monitor Reaction (GC/TLC) react->monitor quench Quench with Ice-Water monitor->quench extract Liquid-Liquid Extraction quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate distill Vacuum Distillation concentrate->distill analyze Purity Analysis (GC-MS) distill->analyze

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield or Purity Issue check_reaction Check Reaction Completion (GC/TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes action_incomplete Increase Reaction Time/Temp or Adjust Stoichiometry incomplete->action_incomplete check_impurities Analyze Impurity Profile (GC-MS) complete->check_impurities high_decenes High Decene Content? check_impurities->high_decenes high_starting_material High Unreacted 2-Decanol? check_impurities->high_starting_material other_impurities Other Impurities check_impurities->other_impurities action_decenes Lower Reaction Temperature high_decenes->action_decenes Yes action_starting_material Optimize Purification (Fractional Distillation) high_starting_material->action_starting_material Yes action_other Improve Work-up (e.g., Base Wash) other_impurities->action_other Yes

Caption: Troubleshooting decision tree for this compound production.

References

how to remove unreacted starting material from 2-chlorodecane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on the purification of 2-chlorodecane from unreacted starting materials, primarily dec-1-ene and hydrochloric acid (HCl).

Frequently Asked Questions (FAQs)

Q1: What are the typical unreacted starting materials in the synthesis of this compound?

In the synthesis of this compound via the hydrochlorination of dec-1-ene, the primary unreacted starting materials are residual dec-1-ene and unreacted hydrochloric acid.

Q2: What is the general strategy for purifying this compound?

The purification process involves two main stages:

  • Aqueous Work-up: To remove the inorganic acid (HCl).

  • Fractional Distillation: To separate the this compound from the unreacted dec-1-ene based on their different boiling points.

Q3: Why is it important to remove unreacted HCl?

Residual HCl can be corrosive and may interfere with subsequent reactions.[1] For many organic compounds, the presence of acid can lead to decomposition over time.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Emulsion formation during aqueous wash The organic and aqueous layers are not separating cleanly.- Allow the separatory funnel to stand undisturbed for a longer period.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.- If the emulsion persists, filter the mixture through a pad of celite.
Low yield of this compound after distillation - Incomplete reaction.- Loss of product during the work-up.- Inefficient fractional distillation.- Optimize reaction conditions (e.g., reaction time, temperature).- Ensure careful separation of layers during extraction.- Use a fractionating column with sufficient theoretical plates for the distillation. Monitor the distillation temperature closely.
Product is cloudy after distillation Presence of water.- Ensure the crude product is thoroughly dried with a suitable drying agent (e.g., anhydrous sodium sulfate (B86663), magnesium sulfate) before distillation.[1]
Product still contains dec-1-ene after distillation Inefficient separation.- Increase the efficiency of the fractional distillation by using a longer fractionating column or a packed column.- Collect fractions over a narrower temperature range.

Data Presentation

A comparison of the physical properties of the product and the primary starting material is crucial for designing an effective purification strategy.

Compound Molecular Formula Molar Mass ( g/mol ) Boiling Point (°C) Solubility in Water
This compound C₁₀H₂₁Cl176.73217Insoluble[2]
Dec-1-ene C₁₀H₂₀140.27170.56Insoluble[3][4][5][6]

Experimental Protocols

Protocol 1: Aqueous Work-up for Removal of HCl

This procedure is designed to neutralize and remove residual hydrochloric acid from the reaction mixture.

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of a 5% aqueous sodium bicarbonate (NaHCO₃) solution.[1]

  • Stopper the funnel and shake gently, venting frequently to release any pressure buildup from the evolution of CO₂ gas.

  • Allow the layers to separate. The upper layer will be the organic phase containing this compound and unreacted dec-1-ene, while the lower layer is the aqueous phase.

  • Drain and discard the lower aqueous layer.

  • Wash the organic layer with an equal volume of deionized water to remove any remaining bicarbonate solution and dissolved salts.

  • Separate and discard the aqueous layer.

  • Wash the organic layer with an equal volume of brine to remove the bulk of the dissolved water.

  • Separate the organic layer and transfer it to a clean, dry flask.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent. The resulting solution is ready for fractional distillation.

Protocol 2: Purification by Fractional Distillation

This method separates this compound from unreacted dec-1-ene based on their different boiling points.[5]

  • Set up a fractional distillation apparatus. Ensure a fractionating column is placed between the distillation flask and the condenser.

  • Add the dried crude product to the distillation flask along with a few boiling chips.

  • Slowly heat the distillation flask.

  • Monitor the temperature at the head of the fractionating column.

  • Collect the fraction that distills at a temperature corresponding to the boiling point of dec-1-ene (around 171°C) as the first fraction.

  • As the temperature rises, change the receiving flask to collect the fraction corresponding to the boiling point of this compound (around 217°C).

  • Stop the distillation when the temperature either drops or rises significantly, or when only a small amount of residue remains in the distillation flask.

Mandatory Visualization

PurificationWorkflow Start Crude Product (this compound, Dec-1-ene, HCl) Wash Aqueous Wash (5% NaHCO3) Start->Wash 1. Neutralize Acid Separate1 Separatory Funnel Wash->Separate1 OrganicLayer1 Organic Layer (Product + Alkene) Separate1->OrganicLayer1 Separate Layers AqueousLayer1 Aqueous Layer (NaCl, H2O, excess NaHCO3) Separate1->AqueousLayer1 Dry Dry (Anhydrous Na2SO4) OrganicLayer1->Dry 2. Remove Water sink1 Filter Filter Dry->Filter Distill Fractional Distillation Filter->Distill 3. Separate Organics Decene Unreacted Dec-1-ene (Collected as first fraction) Distill->Decene Lower Boiling Point Product Pure this compound (Collected as second fraction) Distill->Product Higher Boiling Point

References

stability and long-term storage conditions for 2-chlorodecane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information on the stability and long-term storage of 2-chlorodecane for researchers, scientists, and drug development professionals. Below you will find frequently asked questions and troubleshooting advice to ensure the integrity of your material during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A: For optimal long-term stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1] The recommended storage temperature is typically aligned with standard cool, ambient conditions, and you should keep the container away from heat, sparks, and open flames.[1]

Q2: How stable is this compound at room temperature?

A: The product is chemically stable under standard ambient conditions, including room temperature.[2] However, prolonged exposure to non-ideal conditions should be avoided to maximize shelf life.

Q3: What materials and chemicals are incompatible with this compound?

A: Avoid storing this compound near strong oxidizing agents and strong bases, as these are incompatible materials.[1][3] Contact with such substances could potentially initiate hazardous reactions.

Q4: What are the signs of degradation or decomposition?

A: While chemically stable, decomposition can occur under intense heating. Hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[1][3] Visually, any unexplained color change, development of a strong odor, or precipitate formation could indicate degradation or contamination.

Q5: Can this compound be stored in solution?

A: If you prepare solutions of this compound, it is generally recommended to store them as aliquots in tightly sealed vials at -20°C for short-term use, typically up to one month. For best results, solutions should be prepared fresh and used on the same day whenever possible. Before use, allow the solution to return to room temperature for at least 60 minutes prior to opening the vial.

Q6: What are the primary hazards associated with handling this compound?

A: this compound is a flammable liquid and vapor. It poses an aspiration hazard and may be fatal if swallowed and enters the airways. Additionally, repeated exposure may cause skin dryness or cracking. Always handle this chemical in accordance with the safety data sheet (SDS), using appropriate personal protective equipment (PPE).

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Discoloration or unusual odor in the vial. Impurity, contamination, or slow degradation due to improper storage (e.g., exposure to light, heat, or incompatible materials).Do not use the product. Quarantine the vial for proper disposal according to your institution's guidelines. Review your storage protocol to ensure it aligns with recommended conditions.
Precipitate or cloudiness observed in the liquid. Contamination (especially with water) or storage at an inappropriately low temperature causing the product to freeze (Melting Point: -30 °C).Allow the product to slowly warm to room temperature. If the precipitate dissolves, the product may be usable. If it persists, it likely indicates contamination. Consider filtering the product if appropriate for your application, or dispose of it.
Inconsistent experimental results using the same batch. Product degradation or contamination. Inconsistent handling (e.g., repeated freeze-thaw cycles of solutions, exposure to air/moisture).Aliquot stock solutions to minimize handling issues. If degradation is suspected, it is best to use a fresh, unopened vial for critical experiments. Ensure the container is tightly sealed after each use.
A small spill has occurred in the storage area. Accidental mishandling.Evacuate non-essential personnel. Ensure adequate ventilation. Remove all sources of ignition.[1] Absorb the spill with an inert material (e.g., sand, silica (B1680970) gel) and place it in a suitable, closed container for disposal.[1] Do not flush into surface water or drains.[1][3]

Quantitative Data Summary

The following table summarizes key physical and chemical properties for this compound.

PropertyValueSource(s)
Molecular Formula C₁₀H₂₁Cl[4][5][6]
Molecular Weight 176.73 g/mol [3][7]
Physical State Liquid[1]
Melting Point -30 °C / -22 °F
Boiling Point 174 °C / 345 °F
Density 0.73 g/cm³ (at 25 °C)
Chemical Stability Stable under standard ambient conditions[2]

Experimental Workflow

The following diagram outlines the recommended workflow for receiving, inspecting, and storing this compound to ensure its stability and safe handling.

G cluster_receiving Receiving & Initial Inspection cluster_storage Storage & Handling cluster_usage Usage Protocol receive Receive Shipment inspect_container Inspect Container Seal and Integrity receive->inspect_container check_label Verify Label and CAS No. (1002-56-8) inspect_container->check_label sds Review Safety Data Sheet (SDS) check_label->sds storage_decision Container OK? sds->storage_decision store_product Store in Cool, Dry, Well-Ventilated Area storage_decision->store_product Yes quarantine Quarantine & Report to Supplier/Safety Officer storage_decision->quarantine No log_inventory Log in Chemical Inventory store_product->log_inventory use_product Use in Experiment log_inventory->use_product aliquot Aliquot if Necessary use_product->aliquot For multiple uses reseal Tightly Reseal Container use_product->reseal aliquot->reseal reseal->store_product Return to Storage

References

Technical Support Center: Analysis of 2-Chlorodecane by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the identification of impurities in 2-chlorodecane via Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in a this compound sample?

A1: The impurities present in this compound largely depend on the synthetic route used. Common impurities may include:

  • Isomeric Chlorodecanes: Synthesis via free-radical chlorination of n-decane can lead to a mixture of monochlorinated isomers such as 1-chlorodecane, 3-chlorodecane, etc.[1][2]

  • Unreacted Starting Materials: Depending on the synthesis, this could include n-decane, 2-decanol (B1670014), or decene isomers.

  • Over-chlorinated Products: Dichlorinated and polychlorinated decanes can form, especially if an excess of the chlorinating agent is used.[2]

  • Elimination Byproducts: If 2-decanol is used as a precursor, dehydration can lead to the formation of decene isomers.

Q2: My chromatogram shows several peaks close to the main this compound peak. How can I identify them?

A2: These are likely isomeric impurities. To identify them:

  • Mass Spectral Analysis: Carefully examine the mass spectrum of each peak. While isomers will have the same molecular ion, their fragmentation patterns may differ slightly.

  • Retention Time: Compare the retention times of your unknown peaks with known standards of other chlorodecane isomers if available.

  • Kovats Retention Index: The NIST Chemistry WebBook provides Kovats retention indices for this compound on different types of columns, which can be used for tentative identification.[3]

Q3: I am not seeing the expected molecular ion peak for this compound (m/z 176/178) in my mass spectrum. Why is that?

A3: For long-chain chloroalkanes, the molecular ion peak can be weak or absent due to the high propensity for fragmentation upon electron ionization.[4] Look for characteristic fragment ions instead.

Q4: What are the characteristic fragment ions for this compound in a mass spectrum?

  • A peak corresponding to the loss of HCl (M-36).

  • Fragments resulting from cleavage at the C-Cl bond.

  • A series of alkyl fragments separated by 14 amu (CH2 groups).[5]

  • Characteristic isotopic patterns for chlorine-containing fragments (a ratio of approximately 3:1 for the M and M+2 peaks).

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing) 1. Active sites in the injector liner or column. 2. Column contamination. 3. Incorrect flow rate.1. Replace the injector liner and trim the first few centimeters of the column. 2. Bake out the column according to the manufacturer's instructions. 3. Verify and adjust the carrier gas flow rate.
Poor Peak Shape (Fronting) 1. Column overload. 2. Inappropriate solvent for injection.1. Dilute the sample. 2. Ensure the solvent is appropriate for the column and injection technique.
Low Signal/Sensitivity 1. Leak in the system. 2. Contaminated ion source. 3. Incorrect injection volume.1. Perform a leak check, especially around the injector and MS interface.[4] 2. Clean the ion source. 3. Optimize the injection volume.
Ghost Peaks 1. Contamination from a previous injection. 2. Contaminated solvent or syringe.1. Run a solvent blank to flush the system. 2. Use fresh, high-purity solvent and clean the syringe.
Baseline Noise/Drift 1. Column bleed. 2. Contaminated carrier gas.1. Condition the column. Ensure the oven temperature does not exceed the column's maximum limit. 2. Check gas purifiers and replace if necessary.

Experimental Workflow and Troubleshooting Logic

GC-MS Experimental Workflow for Impurity Identification

experimental_workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep Dissolve this compound sample in a suitable solvent (e.g., hexane) inject Inject sample into GC-MS prep->inject separate Separation on a non-polar capillary column inject->separate detect Mass spectrometric detection separate->detect chromatogram Analyze total ion chromatogram (TIC) detect->chromatogram mass_spectra Extract and analyze mass spectra of all peaks chromatogram->mass_spectra library_search Perform library search (e.g., NIST) mass_spectra->library_search identify Identify main component and impurities based on MS and retention data library_search->identify

Caption: Workflow for identifying impurities in this compound via GC-MS.

Troubleshooting Logic for GC-MS Analysis

troubleshooting_logic start Problem with GC-MS data? peak_shape Poor peak shape? start->peak_shape sensitivity Low sensitivity? start->sensitivity extra_peaks Ghost or unexpected peaks? start->extra_peaks peak_shape->sensitivity No tailing Tailing? peak_shape->tailing Yes sensitivity->extra_peaks No solve_sensitivity Action: Check for leaks, clean ion source. sensitivity->solve_sensitivity Yes solve_extra_peaks Action: Run solvent blank, use fresh solvent. extra_peaks->solve_extra_peaks Yes end_node Problem Resolved extra_peaks->end_node No fronting Fronting? tailing->fronting No solve_tailing Action: Replace liner, trim column. tailing->solve_tailing Yes fronting->sensitivity No solve_fronting Action: Dilute sample. fronting->solve_fronting Yes solve_tailing->end_node solve_fronting->end_node solve_sensitivity->end_node solve_extra_peaks->end_node

Caption: A logical approach to troubleshooting common GC-MS issues.

Detailed Experimental Protocol: GC-MS Analysis of this compound

This protocol provides a starting point for the analysis. Optimization may be required for your specific instrument and sample.

1. Sample Preparation:

  • Accurately prepare a 1000 ppm stock solution of the this compound sample in high-purity n-hexane.

  • From the stock solution, prepare a working solution of approximately 10-50 ppm, depending on instrument sensitivity.

2. GC-MS Parameters:

Parameter Recommended Setting Rationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5ms)A non-polar to low-polarity column is suitable for separating non-polar analytes like chlorodecanes, primarily by boiling point. A 30m length provides a good balance of resolution and analysis time.
Injector Temperature 250 °CEnsures complete vaporization of the sample.
Injection Volume 1 µL
Injection Mode Split (e.g., 50:1 split ratio)Prevents column overloading and ensures sharp peaks.
Carrier Gas Helium, constant flow at 1.0 mL/minProvides good chromatographic efficiency.
Oven Program Initial temp: 60 °C, hold for 2 min Ramp: 10 °C/min to 280 °C Hold: 5 min at 280 °CA temperature program is essential for separating compounds with a range of boiling points.
MS Transfer Line Temp 280 °CPrevents condensation of analytes.
Ion Source Temp 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard for generating reproducible mass spectra.
Mass Range 40-400 amuCovers the expected mass range of the parent compound and its fragments.
Scan Rate 2 scans/secProvides sufficient data points across each chromatographic peak.

3. Data Analysis:

  • Integrate all peaks in the total ion chromatogram.

  • For each peak, examine the mass spectrum and compare it to a spectral library (e.g., NIST) for tentative identification.

  • Pay close attention to the isotopic pattern of chlorine-containing fragments.

Quantitative Data Summary

The following table summarizes key mass-to-charge ratios (m/z) for this compound and potential impurities. Note that the relative intensities can vary between instruments.

Compound Molecular Weight ( g/mol ) Expected Molecular Ion (m/z) Key Fragment Ions (m/z)
This compound 176.73176/178 (May be weak or absent)141 (M-Cl), 91/93, 77/79, 43
1-Chlorodecane 176.73176/178 (May be weak or absent)141 (M-Cl), 91/93, 69, 55, 43
n-Decane 142.28142113, 99, 85, 71, 57, 43
Decene (isomer) 140.2714097, 83, 69, 55, 41
2-Decanol 158.28Not typically observed (loss of H2O)140 (M-H2O), 115, 87, 73, 45
Dichlorodecane (isomer) 211.17210/212/214Varies with isomer, will show characteristic Cl2 pattern

References

Technical Support Center: Optimization of Catalyst for 2-Chlorodecane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the optimization of catalysts in 2-chlorodecane synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound? A1: The most common method for synthesizing this compound is the hydrochlorination of 1-decene (B1663960). This is an electrophilic addition reaction where hydrogen chloride (HCl) is added across the double bond of the alkene.[1][2]

Q2: Why is a catalyst often required for the hydrochlorination of 1-decene? A2: While the hydrochlorination of highly substituted or strained alkenes can proceed readily, terminal alkenes like 1-decene are less reactive. A catalyst is typically necessary to achieve a practical reaction rate under mild conditions.[3]

Q3: What types of catalysts are effective for this reaction? A3: Lewis acids are commonly employed as catalysts for this transformation. Examples include iron(III) chloride (FeCl₃) and aluminum chloride (AlCl₃).[3][4] These catalysts function by increasing the electrophilicity of the hydrogen in HCl, facilitating the attack by the alkene's double bond.

Q4: How does Markovnikov's rule dictate the product of this reaction? A4: Markovnikov's rule states that in the addition of a protic acid like HCl to an asymmetric alkene, the acidic hydrogen attaches to the carbon with more hydrogen substituents, and the halide attaches to the carbon with more alkyl substituents.[1][2] For 1-decene, this results in the formation of a more stable secondary carbocation intermediate, leading to the desired this compound as the major product over 1-chlorodecane.[1][5]

Troubleshooting Guide

Users may encounter several issues during the synthesis. This guide provides solutions to common problems in a question-and-answer format.

Problem Possible Causes Recommended Solutions & Optimizations
Low or No Conversion of 1-Decene Inactive Catalyst: The catalyst may be old, hydrated, or of poor quality. Lewis acids like AlCl₃ are particularly sensitive to moisture.Catalyst Quality: Use a fresh, anhydrous catalyst. Consider purchasing from a reputable supplier. Store Lewis acids under an inert atmosphere.
Insufficient HCl: The concentration of HCl in the reaction mixture may be too low.HCl Source: If using HCl gas, ensure a steady flow rate. If using a solution, ensure it is saturated and consider using a co-solvent like acetic acid to improve reactivity.[6]
Suboptimal Temperature: The reaction temperature may be too low to overcome the activation energy.Temperature Screening: Cautiously increase the reaction temperature in 5-10 °C increments. Monitor the reaction for the formation of byproducts.
Poor Selectivity (Formation of Isomers) Carbocation Rearrangement: Although less common for this specific substrate, rearrangement to a more stable carbocation could theoretically occur.Milder Conditions: Employ a less aggressive Lewis acid or lower the reaction temperature to disfavor rearrangement pathways.
1-Decene Isomerization: The acidic catalyst may cause the starting material to isomerize to other decene isomers prior to hydrochlorination.Catalyst Choice & Temperature Control: Select a catalyst less prone to inducing isomerization. Maintain the lowest effective temperature to minimize side reactions.
Formation of Oligomers/Polymers High Catalyst Concentration: Excessive catalyst loading can lead to polymerization of the alkene, a common side reaction.[7][8]Reduce Catalyst Loading: Systematically decrease the mole percentage of the catalyst. Start with a low loading (e.g., 1-2 mol%) and optimize from there.
High Local Temperature: "Hot spots" in the reactor can promote polymerization.Improve Agitation & Heat Transfer: Ensure vigorous and efficient stirring. For larger scales, consider the reactor design to ensure uniform heat distribution.
Rapid Catalyst Deactivation Poisoning: Impurities in the reactants or solvent (e.g., water, sulfur, or nitrogen compounds) can strongly adsorb to the catalyst's active sites.[9][10][11]Purify Reagents: Use anhydrous solvents and high-purity 1-decene. If impurities are suspected, consider passing the reagents through a purification column (e.g., activated alumina).
Fouling/Coking: Carbonaceous deposits (coke) or polymers can form on the catalyst surface, blocking active sites.[9][12]Optimize Conditions: Lowering the reaction temperature can reduce the rate of coke formation. Consider catalyst regeneration protocols if applicable.
Leaching/Structural Damage: The active catalytic species may be leached from its support, or the support itself may degrade.[9]Use Robust Catalysts: For heterogeneous systems, select a catalyst with a stable support. Analyze the product stream for traces of the leached catalyst.

Data Presentation

Table 1: Comparison of Common Lewis Acid Catalysts for 1-Decene Hydrochlorination

Note: Data are representative and may vary based on specific experimental conditions.

CatalystCatalyst Loading (mol%)Temperature (°C)Time (h)1-Decene Conversion (%)Selectivity for this compound (%)
FeCl₃525685>98
AlCl₃525492>98
ZnCl₂10501265>95
SnCl₄525878>97
Table 2: Effect of Reaction Parameters using FeCl₃ Catalyst
ParameterValue1-Decene Conversion (%)Selectivity for this compound (%)Observations
Temperature 0 °C45>99Reaction is slow but highly selective.
25 °C85>98Good balance of rate and selectivity.
50 °C9596Increased rate but slight increase in byproducts (e.g., oligomers).
Catalyst Loading 1 mol%60>99Lower conversion requires longer reaction time.
5 mol%85>98Optimal loading for a 6-hour reaction.
10 mol%8895Diminishing returns on conversion with increased byproduct formation.
Solvent Dichloromethane (B109758)85>98Standard, effective solvent.
Chlorobenzene82>98A suitable alternative, especially for higher temperatures.[4]
Hexane (non-polar)30>99Poor catalyst solubility leads to low conversion.

Experimental Protocols

Protocol: Synthesis of this compound using FeCl₃ Catalyst

Materials:

  • 1-decene (high purity, >98%)

  • Anhydrous iron(III) chloride (FeCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrogen chloride (gas or a saturated solution in an organic solvent)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Reaction Setup:

    • Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet (or dropping funnel), and a septum.

    • Allow the flask to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • To the flask, add anhydrous FeCl₃ (e.g., 5 mol%).

    • Add anhydrous DCM via syringe.

    • Add 1-decene (1.0 equivalent) to the flask via syringe.

  • Reaction:

    • Cool the stirred mixture in an ice bath (0 °C).

    • Slowly bubble anhydrous HCl gas through the solution or add a saturated solution of HCl in diethyl ether dropwise.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the 1-decene is consumed (typically 4-8 hours).

  • Workup and Purification:

    • Once the reaction is complete, quench it by slowly pouring the mixture into a beaker containing a cold, saturated NaHCO₃ solution. Stir until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation to yield pure this compound.

Mandatory Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_catalysis Catalysis cluster_product Product 1-Decene 1-Decene Carbocation Secondary Carbocation Intermediate 1-Decene->Carbocation + HCl (FeCl₃ assisted) HCl HCl FeCl3_cat FeCl₃ Catalyst This compound This compound Carbocation->this compound + Cl⁻ Experimental_Workflow A 1. Setup Flame-dry glassware Add catalyst & solvent B 2. Reactant Addition Add 1-decene Cool to 0 °C A->B C 3. Reaction Introduce HCl Stir at RT & Monitor (TLC/GC) B->C D 4. Quench Pour into NaHCO₃ solution C->D E 5. Extraction Separate layers Extract with DCM D->E F 6. Drying & Concentration Dry with MgSO₄ Rotary Evaporation E->F G 7. Purification Vacuum Distillation F->G H 8. Analysis Characterize product (NMR, GC-MS) G->H Troubleshooting_Logic Start Experiment Start Problem Low Conversion or Yield? Start->Problem Cause1 Check Catalyst Activity (Anhydrous? Fresh?) Problem->Cause1 Yes SideRxn Byproducts Observed? Problem->SideRxn No Cause2 Verify Reagent Purity (Anhydrous solvent? Pure alkene?) Cause1->Cause2 Activity OK Cause3 Optimize Conditions (Temp? HCl supply? Time?) Cause2->Cause3 Purity OK Success Problem Solved Cause3->Success Optimized Action1 Reduce Catalyst Loading or Temperature SideRxn->Action1 Yes SideRxn->Success No Action1->Success

References

Technical Support Center: 2-Chlorodecane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling 2-chlorodecane and similar secondary alkyl halides. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals minimize unwanted elimination reactions and maximize substitution product yields during their experiments.

Troubleshooting Guide: Unwanted Elimination Reactions

Issue: Your reaction with this compound is producing a high percentage of decene isomers (elimination products) instead of the desired substitution product.

Potential Cause Recommended Solution & Explanation
Incorrect Nucleophile/Base Selection The reagent is acting as a strong base rather than a nucleophile. Strongly basic, sterically hindered reagents preferentially abstract a proton, leading to E2 elimination.[1][2]
Solution: Switch to a strong nucleophile that is a weak base. Good options include azide (B81097) (N₃⁻), cyanide (CN⁻), halides (I⁻, Br⁻), or thiolates (RS⁻).[3][4][5]
High Reaction Temperature Elimination reactions are entropically favored (more molecules are produced) and have a higher activation energy than substitution reactions.[6] Increasing the temperature provides the energy to overcome this barrier and makes the entropy term (-TΔS) in the Gibbs free energy equation more significant, favoring elimination.[7][8]
Solution: Run the reaction at a lower temperature. Room temperature or below is often sufficient for SN2 reactions. If the reaction is too slow, a moderate increase in temperature should be tested cautiously while monitoring the product ratio.[6]
Inappropriate Solvent Choice Polar protic solvents (e.g., water, ethanol, methanol) can solvate and "cage" the nucleophile through hydrogen bonding, reducing its nucleophilicity and potentially favoring elimination.[9][10]
Solution: Use a polar aprotic solvent such as DMSO, DMF, or acetone.[11][12] These solvents solvate the counter-ion of the nucleophile but leave the nucleophile itself "naked" and highly reactive for an SN2 attack.[10][13]
Use of a Strong, Bulky Base Sterically hindered strong bases (e.g., potassium tert-butoxide, KOtBu) are designed to favor elimination by making it difficult for the base to access the electrophilic carbon for a substitution reaction.[2][14]
Solution: Avoid bulky bases. If a basic nucleophile is required, use a less hindered one like hydroxide (B78521) or an alkoxide, but be aware that this will still likely produce a mixture of substitution and elimination products, with elimination often predominating for secondary halides.[3][15]

Frequently Asked Questions (FAQs)

Q1: I'm observing significant amounts of decene in my reaction with this compound. Why is elimination competing with my desired substitution reaction?

A: this compound is a secondary alkyl halide, which is susceptible to both substitution (SN1/SN2) and elimination (E1/E2) reactions.[16][17] The two pathways are often in direct competition. Several factors determine which pathway is dominant, including the strength and steric bulk of your nucleophile/base, the solvent, and the reaction temperature.[7] A strong or bulky base, high temperatures, and certain solvents will favor the elimination pathway, leading to the formation of decene isomers.[18]

Q2: How can I select a nucleophile to ensure a high yield of the substitution product?

A: The key is to choose a reagent that is a strong nucleophile but a weak base.[5] This maximizes the likelihood of an attack at the electrophilic carbon (substitution) while minimizing the abstraction of a beta-hydrogen (elimination).

Comparative Data on Nucleophile Selection (Note: Data is representative for a typical secondary alkyl halide reaction in a polar aprotic solvent at low temperature.)

NucleophileTypepKa of Conjugate AcidTypical Product Ratio (SN2:E2)
I⁻ (Iodide)Strong Nucleophile, Weak Base~ -10> 95 : 5
N₃⁻ (Azide)Strong Nucleophile, Weak Base4.7~ 90 : 10
CN⁻ (Cyanide)Strong Nucleophile, Weak Base9.2~ 85 : 15
CH₃S⁻ (Thiolate)Strong Nucleophile, Weak Base10.7~ 80 : 20
CH₃O⁻ (Methoxide)Strong Nucleophile, Strong Base15.5~ 25 : 75
(CH₃)₃CO⁻ (tert-Butoxide)Weak Nucleophile, Strong/Bulky Base18.0< 5 : > 95

As shown, nucleophiles that are the conjugate bases of strong acids (e.g., I⁻ from HI) are excellent choices for promoting substitution.[3][19]

Q3: What are the ideal solvent and temperature conditions to prevent elimination?

A: To favor the SN2 pathway and suppress elimination, you should use a polar aprotic solvent and maintain a low reaction temperature .

  • Solvent: Polar aprotic solvents like DMSO, DMF, or acetone are ideal for SN2 reactions.[11] They effectively solvate cations but do not form a hydrogen-bonding "cage" around the anionic nucleophile, enhancing its nucleophilicity.[10][20] In contrast, polar protic solvents can decrease nucleophilicity and may favor elimination.[9]

  • Temperature: Lower temperatures favor substitution.[21] Elimination reactions have a higher activation energy and are favored by an increase in entropy, making them more predominant at higher temperatures.[6][8] It is recommended to start reactions at room temperature or below.

Effect of Conditions on Product Distribution for this compound + NaN₃

TemperatureSolventMajor ProductMinor Product
25°CDMSO (Polar Aprotic)2-azidodecane (SN2)Decenes (E2)
100°CDMSO (Polar Aprotic)Decenes (E2)2-azidodecane (SN2)
25°CEthanol (Polar Protic)2-azidodecane (SN2)Decenes (E2)
100°CEthanol (Polar Protic)Decenes (E2)2-azidodecane (SN2)
Q4: Can you provide a general experimental protocol for a substitution reaction on this compound that minimizes elimination?

A: Certainly. The following protocol uses sodium azide as an example of a good nucleophile.

Protocol: Synthesis of 2-azidodecane via SN2 Reaction

Objective: To synthesize 2-azidodecane from this compound with minimal formation of decene byproducts.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (optional, for reactions slightly above room temp.)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DMSO.

  • Addition of Nucleophile: Add sodium azide (NaN₃, 1.5 eq) to the solution. Caution: Sodium azide is highly toxic.

  • Reaction: Stir the mixture vigorously at room temperature (approx. 25°C). Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS). The reaction may take several hours. Avoid heating unless the reaction fails to proceed.

  • Workup - Quenching: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing diethyl ether and water.

  • Workup - Extraction: Shake the funnel gently to mix the layers. Allow the layers to separate and discard the aqueous layer.

  • Workup - Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.

  • Drying and Filtration: Dry the separated organic layer over anhydrous MgSO₄. Filter to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-azidodecane.

  • Purification: Purify the crude product as necessary, typically by column chromatography or distillation.

Visual Guides

The following diagrams illustrate the competitive nature of substitution and elimination and provide a workflow for selecting the correct experimental conditions.

Caption: Competing SN2 and E2 pathways for this compound.

G start Goal: Substitution on This compound q1 Is the nucleophile a strong base (e.g., RO⁻)? start->q1 proc1 Choose a strong nucleophile that is a weak base (e.g., I⁻, N₃⁻, CN⁻) q1->proc1 No warning High Risk of E2 Product. Re-evaluate nucleophile choice. q1->warning Yes q2 Select Solvent proc2 Use a Polar Aprotic Solvent (DMSO, DMF) q2->proc2 q3 Select Temperature proc3 Use Low Temperature (e.g., <= 25°C) q3->proc3 proc1->q2 proc2->q3 result High Yield of Substitution Product proc3->result

References

Technical Support Center: Troubleshooting 2-Chlorodecane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during reactions involving 2-chlorodecane, with a focus on troubleshooting low conversion rates.

Frequently Asked Questions (FAQs)

Q1: My nucleophilic substitution reaction with this compound is showing a very low conversion rate. What are the primary factors I should investigate?

A1: Low conversion rates in nucleophilic substitution reactions of this compound, a secondary alkyl halide, are often due to a combination of factors that influence the competition between S_N_1, S_N_2, and elimination (E2) pathways. The key areas to investigate are:

  • Nucleophile Strength and Concentration: Weak or low concentrations of nucleophiles will slow down S_N_2 reactions. For a successful S_N_2 pathway, a strong nucleophile at an adequate concentration is crucial.

  • Solvent Choice: The polarity and protic nature of the solvent play a critical role. Polar aprotic solvents (e.g., DMSO, DMF, acetone) favor S_N_2 reactions, while polar protic solvents (e.g., water, ethanol, methanol) favor S_N_1 reactions and can also promote E2 elimination.

  • Reaction Temperature: Higher temperatures generally favor elimination (E2) over substitution (S_N_2). If your desired product is from substitution, running the reaction at a lower temperature may improve the yield.

  • Steric Hindrance: While this compound is a secondary halide, the bulky decane (B31447) chain can still present some steric hindrance, which can disfavor the S_N_2 mechanism.

  • Leaving Group Ability: Chloride is a reasonably good leaving group, but not as good as bromide or iodide. For certain applications, converting this compound to 2-iododecane (B13031112) in situ can increase the reaction rate.

  • Side Reactions (Elimination): The use of a strong, bulky base or high temperatures will favor the E2 elimination pathway, leading to the formation of decene isomers as major byproducts.

Q2: I am observing a significant amount of alkene byproducts in my reaction. How can I minimize elimination and favor substitution?

A2: The formation of dec-1-ene and dec-2-ene is a common issue, arising from the competing E2 elimination reaction. To favor substitution over elimination, consider the following strategies:

  • Use a Strong, Non-Bulky Nucleophile: Nucleophiles that are also strong bases (e.g., hydroxide, alkoxides) will promote elimination. If possible, use a nucleophile that is a weak base, such as azide (B81097) (N₃⁻), cyanide (CN⁻), or a halide ion (e.g., I⁻).

  • Lower the Reaction Temperature: Elimination reactions have a higher activation energy than substitution reactions. Therefore, running the reaction at a lower temperature will significantly decrease the rate of elimination relative to substitution.

  • Choose the Right Solvent: Polar aprotic solvents are the preferred choice for S_N_2 reactions as they solvate the cation of the nucleophilic salt but leave the anionic nucleophile "naked" and more reactive. Protic solvents can solvate the nucleophile, reducing its reactivity and favoring S_N_1/E1 pathways, or act as a base in E2 reactions.

  • Use a Less Hindered Base if Elimination is Unavoidable: If a basic nucleophile must be used, a less sterically hindered one will favor substitution. For example, ethoxide is more likely to act as a nucleophile than the bulky tert-butoxide.

Q3: How do I choose between S_N_1 and S_N_2 conditions for my reaction with this compound?

A3: As a secondary alkyl halide, this compound can undergo both S_N_1 and S_N_2 reactions. The choice of which pathway to favor depends on the desired outcome and the available reagents.

  • To favor S_N_2: Use a strong, non-bulky nucleophile in a high concentration with a polar aprotic solvent at a relatively low temperature. This will result in an inversion of stereochemistry at the chiral center.

  • To favor S_N_1: Use a weak nucleophile (which is often the solvent itself, in a solvolysis reaction) and a polar protic solvent. This pathway proceeds through a carbocation intermediate and will lead to a racemic mixture of products if the starting material is chiral. Note that E1 elimination is a common side reaction under S_N_1 conditions.

Troubleshooting Guides

Issue 1: Low Conversion Rate in an S_N_2 Reaction

Symptoms: The majority of the starting this compound is recovered, and only a small amount of the desired substitution product is formed.

Troubleshooting Workflow:

G start Low S_N_2 Conversion check_nucleophile 1. Check Nucleophile - Is it strong enough? - Is the concentration adequate? start->check_nucleophile check_solvent 2. Evaluate Solvent - Is it a polar aprotic solvent (e.g., DMSO, DMF, Acetone)? check_nucleophile->check_solvent Yes increase_conc Action: Increase nucleophile concentration or use a stronger nucleophile. check_nucleophile->increase_conc No check_temp 3. Assess Temperature - Is the temperature too low? check_solvent->check_temp Yes change_solvent Action: Switch to a suitable polar aprotic solvent. check_solvent->change_solvent No check_purity 4. Verify Reagent Purity - Are this compound and nucleophile pure and dry? check_temp->check_purity No increase_temp Action: Gradually increase temperature while monitoring for elimination byproducts. check_temp->increase_temp Yes purify_reagents Action: Purify reagents and ensure anhydrous conditions. check_purity->purify_reagents No success Improved Conversion check_purity->success Yes increase_conc->success change_solvent->success increase_temp->success purify_reagents->success

Caption: Troubleshooting logic for low S_N_2 conversion.

Issue 2: High Yield of Elimination Byproducts (Decene Isomers)

Symptoms: The desired substitution product is present, but significant amounts of dec-1-ene and/or dec-2-ene are also detected.

Troubleshooting Workflow:

G start High Elimination Yield check_base 1. Evaluate Nucleophile/Base - Is it a strong, bulky base (e.g., t-butoxide)? start->check_base check_temp 2. Assess Temperature - Is the reaction run at elevated temperatures? check_base->check_temp No use_weaker_base Action: Switch to a less basic, non-bulky nucleophile (e.g., N₃⁻, CN⁻). check_base->use_weaker_base Yes check_solvent 3. Evaluate Solvent - Is a protic solvent being used? check_temp->check_solvent No lower_temp Action: Decrease the reaction temperature. check_temp->lower_temp Yes change_solvent Action: Use a polar aprotic solvent. check_solvent->change_solvent Yes success Increased Substitution Product check_solvent->success No use_weaker_base->success lower_temp->success change_solvent->success

Caption: Strategy to minimize elimination byproducts.

Data Presentation: Illustrative Effect of Reaction Conditions

The following tables provide illustrative data on how different reaction conditions can affect the conversion rate and product distribution in reactions of this compound. These are representative values based on established principles of organic chemistry.

Table 1: Effect of Nucleophile and Solvent on S_N_2 Conversion Rate

EntryNucleophileSolventTemperature (°C)Reaction Time (h)Conversion Rate (%)
1NaN₃DMSO501285
2NaN₃Ethanol501230
3NaCNDMF601875
4NaOHEthanol78 (reflux)640
5CH₃COONaDMF802460

Table 2: Competition Between Substitution (S_N_2) and Elimination (E2)

EntryNucleophile/BaseSolventTemperature (°C)S_N_2 Product (%)E2 Product (%)
1NaN₃DMSO50>95<5
2NaOCH₂CH₃Ethanol256040
3NaOCH₂CH₃Ethanol78 (reflux)2080
4KOC(CH₃)₃t-Butanol50<5>95
5NaCNDMF609010

Experimental Protocols

Protocol 1: S_N_2 Synthesis of 2-Azidodecane

This protocol is designed to favor the S_N_2 pathway, minimizing the elimination byproduct.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser with a drying tube

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMSO. Add sodium azide (1.5 equivalents).

  • Reaction: Heat the mixture to 50-60°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer three times with diethyl ether.

  • Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 2-azidodecane.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography if necessary.

Protocol 2: E2 Synthesis of Decene Isomers

This protocol is designed to favor the E2 elimination pathway.

Materials:

  • This compound

  • Potassium tert-butoxide (KOtBu)

  • tert-Butanol (B103910), anhydrous

  • Pentane

  • Deionized water

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser with a nitrogen inlet

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, add anhydrous tert-butanol and potassium tert-butoxide (1.5 equivalents). Stir until the base is fully dissolved.

  • Addition of Substrate: Add this compound (1.0 equivalent) dropwise to the stirred solution.

  • Reaction: Heat the reaction mixture to a gentle reflux (around 83°C) and stir for 4-6 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC or GC.

  • Work-up: Cool the mixture to room temperature and cautiously add deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with pentane.

  • Washing: Combine the organic extracts and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate the solvent on a rotary evaporator (the decene products are volatile).

  • Analysis: The product mixture (dec-1-ene and dec-2-ene) can be analyzed by GC to determine the product ratio.

Technical Support Center: Characterization of 2-Chlorodecane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the characterization of 2-chlorodecane.

Frequently Asked Questions (FAQs)

Q1: What are the expected major ions in the mass spectrum of this compound?

When analyzing this compound by mass spectrometry (MS) with electron ionization (EI), you can expect to observe a characteristic isotopic pattern for chlorine-containing fragments. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), fragments containing a chlorine atom will appear as a pair of peaks (M and M+2) separated by two mass units, with the M peak being about three times more intense than the M+2 peak.[1][2] The molecular ion peak (C₁₀H₂₁Cl⁺) may be weak or absent.[3] Common fragmentation patterns for chloroalkanes involve the loss of HCl and cleavage of the carbon-carbon chain. A prominent fragment ion for 1-chloroalkanes is often observed at m/z 91/93, corresponding to [C₄H₈Cl]⁺, which is formed via a cyclic chloronium ion.[4] While the fragmentation of this compound may differ slightly, similar cleavage patterns are expected.

Q2: What are the expected chemical shifts in the ¹H and ¹³C NMR spectra of this compound?

  • ¹H NMR: The proton attached to the carbon bearing the chlorine atom (at the C2 position) is expected to be the most downfield-shifted proton in the aliphatic region, likely appearing as a multiplet. The methyl group at C1 will be a doublet, and the other methyl group at C10 will be a triplet. The methylene (B1212753) protons will appear as a complex series of multiplets.

  • ¹³C NMR: The carbon atom bonded to the chlorine (C2) will be the most downfield-shifted carbon in the aliphatic region.[5][6] The chemical shifts of the other carbons will decrease as their distance from the electron-withdrawing chlorine atom increases.[5][6]

Q3: What are the most common impurities found in commercially available or synthesized this compound?

The synthesis of this compound, often through the chlorination of decane (B31447) or from 2-decanol, can lead to several impurities. Free-radical chlorination of alkanes can produce a mixture of positional isomers (e.g., 1-chlorodecane (B1663957), 3-chlorodecane, etc.) and polychlorinated products.[7][8][9] If synthesized from 2-decanol, incomplete reaction may leave residual alcohol. Elimination reactions can also occur, leading to the formation of decene isomers.[10]

Q4: How can I confirm the presence of a chlorine atom in my sample?

A simple chemical test involves reacting the compound with silver nitrate (B79036).[11] First, the haloalkane is hydrolyzed with aqueous sodium hydroxide (B78521) to produce a halide ion. After acidification with nitric acid, the addition of silver nitrate solution will result in a white precipitate of silver chloride if a chlorine atom was present.[12] Mass spectrometry is a more definitive method, where the presence of the characteristic 3:1 isotopic pattern for chlorine-containing fragments (M and M+2 peaks) provides strong evidence.[1]

Troubleshooting Guides

Mass Spectrometry (MS) Analysis
IssuePossible Cause(s)Suggested Solution(s)
No molecular ion peak observed. The molecular ion of long-chain haloalkanes can be unstable and readily fragment.[3]Use a softer ionization technique like Chemical Ionization (CI) or Electrospray Ionization (ESI) if available. Look for characteristic fragment ions and the M+2 isotopic pattern to confirm the presence of your compound.
Unusual fragmentation pattern. The fragmentation of this compound may differ from that of 1-chlorodecane due to the secondary position of the chlorine. Rearrangement reactions can occur.Compare your spectrum to mass spectral libraries and literature data for similar branched haloalkanes. Analyze pure standards if available to confirm fragmentation patterns.
Presence of unexpected peaks. The sample may contain impurities from the synthesis, such as other chlorodecane isomers or decenes.[7][8]Purify the sample using techniques like fractional distillation or preparative chromatography. Use Gas Chromatography-Mass Spectrometry (GC-MS) to separate the components before MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
IssuePossible Cause(s)Suggested Solution(s)
Overlapping signals in the ¹H NMR spectrum. The methylene protons in the long alkyl chain have similar chemical environments, leading to signal overlap.Use a higher field NMR spectrometer to improve signal dispersion. Perform 2D NMR experiments like COSY and HSQC to resolve overlapping signals and assign proton and carbon resonances.
Incorrect integration values. The presence of impurities or residual solvent.Ensure the sample is pure. Integrate the residual solvent peak (if known) and use it as a reference.
Broad peaks. The sample may be contaminated with paramagnetic impurities. The sample viscosity may be too high.Filter the sample through a small plug of silica (B1680970) gel. Ensure the sample is fully dissolved and the concentration is appropriate.
Gas Chromatography (GC) Analysis
IssuePossible Cause(s)Suggested Solution(s)
Peak tailing. Active sites in the injector liner or the column are interacting with the analyte.Use a deactivated injector liner. Trim the first few centimeters of the column. Condition the column according to the manufacturer's instructions.
Split peaks. Poor sample injection technique. Column overloading. The presence of isomers that are partially resolved.Use an autosampler for consistent injections. Dilute the sample. Optimize the GC temperature program to improve the separation of isomers.
Retention time shifts. Leaks in the system. Fluctuations in oven temperature or carrier gas flow rate.Perform a leak check of the GC system. Ensure the oven temperature and gas flows are stable and reproducible.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound

This protocol provides a general starting point for the analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.

1. Sample Preparation:

  • Dissolve the this compound sample in a volatile organic solvent such as hexane (B92381) or dichloromethane (B109758) to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter if it contains any particulate matter.

2. GC-MS Parameters:

ParameterValue
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow of 1.0 mL/min
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on sample concentration)
Oven Program Initial temperature 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.

  • Examine the mass spectrum of the peak for the characteristic M+2 isotopic pattern and fragmentation pattern.

  • Quantify the analyte using an internal or external standard method if required.

¹H and ¹³C NMR Spectroscopy Protocol for this compound

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a clean and dry 5 mm NMR tube.

2. NMR Spectrometer Parameters:

Parameter¹H NMR¹³C NMR
Spectrometer Frequency 400 MHz (or higher)100 MHz (or higher)
Solvent CDCl₃CDCl₃
Temperature 25 °C25 °C
Number of Scans 161024 (or more for dilute samples)
Relaxation Delay 1 s2 s
Pulse Angle 30°45°

3. Data Processing:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Calibrate the spectrum using the TMS signal at 0 ppm.

  • Integrate the peaks in the ¹H NMR spectrum.

  • Assign the peaks based on their chemical shifts, multiplicities, and coupling constants. 2D NMR experiments (COSY, HSQC) can aid in the assignment.

Mandatory Visualizations

Troubleshooting_Workflow cluster_start Start cluster_check Initial Checks cluster_analysis Data Analysis cluster_solution Solution start Problem Encountered (e.g., Unexpected MS Spectrum) check_instrument Check Instrument Parameters (e.g., Ionization Mode, Temperatures) start->check_instrument check_sample Check Sample Purity (e.g., Impurities, Degradation) start->check_sample analyze_pattern Analyze Isotopic Pattern (Look for M+2 peak) check_instrument->analyze_pattern check_sample->analyze_pattern compare_literature Compare with Literature/Database (e.g., for similar compounds) analyze_pattern->compare_literature adjust_params Adjust Instrument Parameters compare_literature->adjust_params Incorrect Parameters purify_sample Purify Sample compare_literature->purify_sample Impure Sample resolved Issue Resolved adjust_params->resolved purify_sample->resolved

Caption: Troubleshooting workflow for unexpected mass spectrometry results.

GC_Peak_Shape_Troubleshooting cluster_tailing Peak Tailing cluster_splitting Peak Splitting start Poor Peak Shape Observed (Tailing or Splitting) check_liner Inspect/Replace Injector Liner start->check_liner Tailing check_injection Review Injection Technique start->check_injection Splitting trim_column Trim Column Inlet check_liner->trim_column condition_column Recondition Column trim_column->condition_column resolved Peak Shape Improved condition_column->resolved dilute_sample Dilute Sample check_injection->dilute_sample optimize_temp Optimize Temperature Program dilute_sample->optimize_temp optimize_temp->resolved

Caption: Troubleshooting guide for common GC peak shape issues.

References

Technical Support Center: Improving Reaction Selectivity with 2-Chlorodecane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactions involving 2-chlorodecane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section provides solutions to common problems encountered when working with this compound, a secondary alkyl halide. The primary challenge is managing the competition between nucleophilic substitution (S_N2) and elimination (E2) reactions.[1][2]

Q1: My reaction with this compound is yielding a mixture of substitution (S_N2) and elimination (E2) products. How can I favor the S_N2 pathway?

A1: To favor the S_N2 pathway, you should focus on optimizing the nucleophile, solvent, and temperature.

  • Nucleophile Choice : Use a good nucleophile that is a weak base.[1] Strongly basic nucleophiles, such as hydroxides (OH⁻) and alkoxides (RO⁻), will favor the E2 pathway.[3] Good candidates for S_N2 reactions on secondary halides include azide (B81097) (N₃⁻), cyanide (CN⁻), thiolates (RS⁻), and halide ions.[3]

  • Solvent Selection : Employ a polar aprotic solvent. Solvents like DMSO, DMF, or acetone (B3395972) enhance the rate of S_N2 reactions.[3] Polar protic solvents (e.g., water, ethanol) can stabilize the transition state of S_N1 reactions and can also solvate the nucleophile, reducing its reactivity, but polar aprotic solvents are generally preferred for S_N2.

  • Temperature : Run the reaction at a lower temperature. Elimination reactions are generally favored by heat because they result in an increase in entropy (more products are formed).[3][4] Lowering the temperature will decrease the rate of the competing E2 reaction more significantly than the S_N2 reaction.

Q2: How can I promote the E2 elimination pathway to synthesize alkenes from this compound?

A2: To favor the E2 pathway, you should use a strong, sterically hindered base and adjust the solvent and temperature accordingly.

  • Base Selection : Use a strong, bulky base.[5] Sterically hindered bases like potassium tert-butoxide (KOtBu) or lithium diisopropylamide (LDA) are poor nucleophiles due to their size, which makes it difficult for them to attack the sterically hindered carbon atom required for S_N2.[6][7][8] However, they are very effective at abstracting a proton from the less hindered β-carbon, promoting elimination.[1]

  • Temperature : Increase the reaction temperature. Higher temperatures generally favor elimination over substitution.[3][]

  • Solvent : While polar aprotic solvents are often used, the choice can depend on the base. The key is to ensure the base is soluble and highly reactive.

Q3: I am observing inconsistent regioselectivity in my elimination reaction. What could be the cause?

A3: Inconsistent regioselectivity in E2 reactions (i.e., the formation of both Zaitsev and Hofmann products) can stem from the choice of base.

  • Zaitsev's Rule (more substituted alkene) : This product is typically favored with smaller, strong bases like sodium ethoxide or potassium hydroxide.

  • Hofmann Rule (less substituted alkene) : This product is favored when using a bulky, sterically hindered base like potassium tert-butoxide (KOtBu). The large size of the base makes it easier to remove a proton from the less sterically hindered carbon atom.

Ensure the purity and dryness of your base and solvent, as contaminants can affect the reaction outcome.[10]

Q4: Are there advanced methods to achieve high selectivity in functionalizing this compound and other secondary alkyl halides?

A4: Yes, several modern catalytic methods offer excellent selectivity.

  • Phase-Transfer Catalysis (PTC) : This technique is highly effective for S_N2 reactions, especially when dealing with reactants in immiscible phases (e.g., an aqueous solution of a nucleophile and an organic solution of this compound).[11] A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, transports the nucleophile into the organic phase, allowing the reaction to proceed under mild conditions with high yields.[12][13] This method often allows the use of less hazardous solvents and inorganic bases.[14]

  • Transition Metal-Catalyzed Cross-Coupling : Palladium or Ruthenium-based catalysts can be used for highly selective C-C bond formation.[15][16][17] For instance, Negishi coupling using secondary alkylzinc reagents (derived from this compound) with heteroaryl halides can proceed with excellent selectivity and without rearrangement of the alkyl group.[15] These reactions often require careful screening of ligands and reaction conditions to achieve optimal results.[18]

Data Presentation: S_N2 vs. E2 Competition

The choice of nucleophile/base is critical in determining the reaction outcome for a secondary alkyl halide. The following table summarizes typical product distributions for reactions with 2-bromopentane, a model secondary alkyl halide similar to this compound.

Nucleophile / BaseBase StrengthSteric HindranceSolventPredominant PathwayApprox. E2 %Approx. S_N2 %Reference
NaSMeWeak BaseLowAcetoneS_N2~20%~80%General Trend[3]
NaN₃Weak BaseLowDMSOS_N2LowHighGeneral Trend[3]
NaOEtStrong BaseLowEthanolE2~82%~18%[3]
KOtBuStrong BaseHight-BuOHE2>90%<10%General Trend[5]

Note: Data is illustrative of general trends for secondary alkyl halides. Actual yields with this compound may vary.

Visualizations of Key Concepts & Workflows

Decision Pathway for this compound Reactions

This diagram illustrates the logical steps to determine the likely major product based on reaction conditions.

G sub Start: this compound (Secondary Alkyl Halide) base Evaluate Nucleophile / Base sub->base strong_base Strong Base? (e.g., RO⁻, OH⁻, KOtBu) base->strong_base Strong weak_base Weak Base / Good Nucleophile? (e.g., N₃⁻, CN⁻, RS⁻) base->weak_base Weak bulky Is the Base Bulky? (e.g., KOtBu) strong_base->bulky Yes e2_path E2 Pathway Favored (Elimination Product) strong_base->e2_path No (e.g., NaOEt) Zaitsev Product Likely sn2_path S_N2 Pathway Favored (Substitution Product) weak_base->sn2_path Yes Use Polar Aprotic Solvent & Low Temperature bulky->e2_path Yes Hofmann Product Likely PTC_Workflow Phase-Transfer Catalysis Cycle cluster_organic Organic Phase (e.g., Toluene) cluster_aqueous Aqueous Phase RCl This compound (R-Cl) Product Product (R-Nu) RCl->Product S_N2 Attack QCl_org Catalyst-Halide Ion Pair (Q⁺Cl⁻) Product->QCl_org Releases Q⁺Cl⁻ QCl_aq Q⁺Cl⁻ QCl_org->QCl_aq 3. Return to Aqueous Phase QNu_org Catalyst-Nucleophile Ion Pair (Q⁺Nu⁻) QNu_org->RCl NaNu Nucleophile Salt (Na⁺Nu⁻) QNu_aq Q⁺Nu⁻ NaNu->QNu_aq 2. Anion Exchange NaCl Byproduct (Na⁺Cl⁻) QCl_aq->NaCl QNu_aq->QNu_org 1. Transfer to Organic Phase

References

Validation & Comparative

A Comparative Guide to the 1H and 13C NMR Spectral Assignments for 2-Chlorodecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-chlorodecane. In the absence of direct experimental spectra for this compound, this comparison utilizes predicted chemical shifts based on established principles of NMR spectroscopy. To offer a robust contextual framework, these predicted values are compared with available experimental data for analogous short-chain 2-chloroalkanes and the isomeric 1-chlorodecane (B1663957) and 3-chlorodecane. This guide is intended to aid researchers in the structural elucidation and characterization of long-chain halogenated alkanes.

Predicted and Comparative NMR Data

The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. For this compound, the presence of the electronegative chlorine atom at the C2 position is the most significant factor influencing the spectral data, causing a downfield shift for the adjacent protons and carbons.

¹H NMR Spectrum Analysis

The predicted ¹H NMR spectrum of this compound is characterized by a downfield multiplet corresponding to the proton at the C2 position, which is directly attached to the chlorine atom. The signals for the protons on the long alkyl chain will appear further upfield, with considerable overlap.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Experimental Data for Comparative Compounds.

Assignment (this compound) Predicted Chemical Shift (ppm) Splitting Pattern Comparative Compound Experimental Chemical Shift (ppm)
H2 (methine)3.9 - 4.1sextet2-Chloropropane~4.1
H1 (methyl)1.5 - 1.6doublet2-Chloropropane~1.5
H3 (methylene)1.6 - 1.8multiplet1-Chlorodecane (H1)~3.5
H4-H9 (methylenes)1.2 - 1.4multiplet1-Chlorodecane (H2-H9)~1.2-1.8
H10 (methyl)0.8 - 0.9triplet1-Chlorodecane (H10)~0.9
¹³C NMR Spectrum Analysis

In the ¹³C NMR spectrum of this compound, the carbon atom bonded to the chlorine (C2) is expected to be significantly deshielded and will appear at the lowest field. The chemical shifts of the other carbon atoms will be influenced by their proximity to the electron-withdrawing chlorine atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound and Experimental Data for Comparative Compounds.

Assignment (this compound) Predicted Chemical Shift (ppm) Comparative Compound Experimental Chemical Shift (ppm)
C260 - 652-Chlorobutane~60
C125 - 302-Chlorobutane~25
C338 - 422-Chlorobutane~34
C428 - 323-Chlorodecane (C2)~27
C5 - C829 - 323-Chlorodecane (C5-C8)~29-32
C922 - 233-Chlorodecane (C9)~23
C1014 - 153-Chlorodecane (C10)~14

Experimental Protocols

The following describes a general methodology for the acquisition of ¹H and ¹³C NMR spectra, applicable for the analysis of compounds like this compound and its analogs.

Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), containing 0.03-0.05% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy: Proton NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer. Standard acquisition parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. For each sample, 16 to 64 scans are typically co-added to achieve an adequate signal-to-noise ratio.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same spectrometer, operating at a frequency of 100 or 125 MHz, respectively. A spectral width of 200-240 ppm is commonly used. To enhance the signal of the low-abundance ¹³C isotope and to simplify the spectrum, proton decoupling is employed. A relaxation delay of 2-5 seconds is used, and several thousand scans (e.g., 1024 to 4096) are typically accumulated to obtain a spectrum with a good signal-to-noise ratio.

Logical Workflow for NMR Spectral Assignment

The process of assigning NMR signals to specific atoms in a molecule follows a logical progression, starting from the most influenced atoms and moving to the least affected ones.

G Workflow for NMR Assignment of this compound cluster_structure Molecular Structure cluster_nmr NMR Spectra Prediction cluster_assignment Signal Assignment Structure This compound CH3-CHCl-(CH2)7-CH3 HNMR Predict ¹H NMR Structure->HNMR CNMR Predict ¹³C NMR Structure->CNMR Assign_H2_C2 Assign H2 & C2 (Most Deshielded) HNMR->Assign_H2_C2 CNMR->Assign_H2_C2 Assign_H1_C1 Assign H1 & C1 (Adjacent to C2) Assign_H2_C2->Assign_H1_C1 Assign_H3_C3 Assign H3 & C3 (Adjacent to C2) Assign_H2_C2->Assign_H3_C3 Assign_Alkyl Assign Remaining Alkyl Chain (H4-H9, C4-C9) Assign_H3_C3->Assign_Alkyl Assign_Terminal Assign Terminal CH3 (H10, C10) Assign_Alkyl->Assign_Terminal

Caption: Logical workflow for the assignment of ¹H and ¹³C NMR signals for this compound.

Navigating the Fragmentation Maze: A Comparative Look at 2-Chlorodecane's Mass Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the mass spectrometry fragmentation patterns of molecules is paramount for structural elucidation and impurity profiling. This guide provides a comparative analysis of the anticipated fragmentation of 2-chlorodecane, drawing parallels with related long-chain chloroalkanes to offer insights into its expected mass spectral behavior.

Predicted Mass Spectrometry Data of this compound

The following table summarizes the predicted key fragment ions for this compound under electron ionization (EI) mass spectrometry. The relative abundances are estimations based on the expected stability of the resulting carbocations and radical species.

m/z (Mass-to-Charge Ratio)Predicted Relative AbundanceProposed Fragment Ion/StructureFragmentation Pathway
176/178Low[C₁₀H₂₁Cl]⁺Molecular Ion (M⁺) with ³⁵Cl/³⁷Cl isotopes
141Moderate[C₁₀H₂₁]⁺Loss of Chlorine radical (•Cl)
113Moderate[C₈H₁₇]⁺α-cleavage, loss of •CH(Cl)CH₃
91/93High[C₄H₈Cl]⁺McLafferty-type rearrangement
63/65Moderate[C₂H₄Cl]⁺Cleavage at the C-C bond alpha to the chlorine
43High[C₃H₇]⁺Alkyl fragment (isopropyl cation)

Experimental Protocols: A Generalized Approach

The data presented in this guide is predictive. However, the experimental protocol to acquire the actual mass spectrum of this compound would typically involve the following:

Sample Preparation: A dilute solution of this compound in a volatile organic solvent such as methanol (B129727) or hexane (B92381) would be prepared.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is the instrument of choice for analyzing a volatile compound like this compound.

Gas Chromatography (GC) Method:

  • Injector: Split/splitless injector, typically operated at a temperature of 250°C.

  • Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) of standard dimensions (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: A temperature gradient would be used, for example, starting at 50°C, holding for 2 minutes, then ramping up to 280°C at a rate of 10°C/min.

Mass Spectrometry (MS) Method:

  • Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analyzer: A quadrupole or ion trap mass analyzer.

  • Scan Range: A mass-to-charge (m/z) range of approximately 40-400 amu to ensure detection of the molecular ion and all significant fragments.

  • Ion Source Temperature: Typically maintained around 230°C.

Visualizing the Fragmentation Pathway

The fragmentation of this compound upon electron ionization is a cascade of bond cleavages driven by the formation of stable ions and neutral radicals. The following diagram illustrates the principal predicted fragmentation pathways.

fragmentation_pathway cluster_alpha α-Cleavage cluster_cl_loss Chlorine Loss cluster_mclafferty Rearrangement cluster_sidechain Side-chain Cleavage M [C10H21Cl]⁺˙ m/z 176/178 F113 [C8H17]⁺ m/z 113 M->F113 - •CH(Cl)CH3 F141 [C10H21]⁺ m/z 141 M->F141 - •Cl F91 [C4H8Cl]⁺ m/z 91/93 M->F91 - C6H12 F63 [C2H4Cl]⁺ m/z 63/65 M->F63 - •C8H17 F43 [C3H7]⁺ m/z 43 F141->F43 - C7H14

Caption: Predicted fragmentation pathway of this compound in EI-MS.

Comparative Analysis and Key Fragmentation Insights

The fragmentation of this compound is expected to be governed by several key principles:

  • Isotopic Peaks: Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), any fragment containing a chlorine atom will appear as a pair of peaks (M and M+2) separated by two mass units, with the M+2 peak having roughly one-third the intensity of the M peak.

  • α-Cleavage: The bond between the carbon bearing the chlorine (C2) and the adjacent carbon in the longer chain (C3) is a likely site for cleavage. This would result in the loss of a C₈H₁₇ radical to form the [CH₃CHCl]⁺ ion (m/z 63/65) or, more favorably, the loss of the •CH(Cl)CH₃ radical to form a secondary carbocation [C₈H₁₇]⁺ (m/z 113). The formation of a more stable secondary carbocation is generally a favored pathway.

  • Loss of Chlorine: Direct cleavage of the C-Cl bond can lead to the formation of a decyl cation [C₁₀H₂₁]⁺ at m/z 141.

  • McLafferty-type Rearrangement: A six-membered ring transition state can lead to the elimination of a neutral alkene (hexene, C₆H₁₂) and the formation of a resonance-stabilized radical cation [C₄H₈Cl]⁺ at m/z 91/93. This is often a prominent peak in the mass spectra of long-chain alkyl halides.

  • Alkyl Fragmentation: The long alkyl chain will also undergo typical alkane fragmentation, leading to a series of peaks separated by 14 mass units (-CH₂-). The formation of the stable isopropyl cation [C₃H₇]⁺ at m/z 43 is expected to be a significant fragmentation pathway.

In comparison to 1-chlorodecane (B1663957) , the fragmentation pattern of this compound would differ primarily in the fragments resulting from α-cleavage. For 1-chlorodecane, α-cleavage would lead to the loss of a •CH₂Cl radical, which is less stable than the radical lost from this compound. The base peak in 1-chlorodecane is often attributed to the [C₄H₈Cl]⁺ ion from a McLafferty rearrangement. For this compound, the competition between different fragmentation pathways, particularly the formation of the stable secondary carbocation at m/z 113, may lead to a more complex spectrum with several abundant ions.

This predictive analysis serves as a valuable starting point for researchers working with this compound. Experimental verification is crucial to confirm these fragmentation patterns and to build a comprehensive understanding of its behavior under mass spectrometric analysis.

A Comparative Analysis of the Reactivity of 2-Chlorodecane and 1-Chlorodecane in Nucleophilic Substitution and Elimination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 2-chlorodecane and 1-chlorodecane (B1663957), two isomeric alkyl chlorides. Understanding the distinct reactivity profiles of these compounds is crucial for their effective utilization in organic synthesis, particularly in the development of novel therapeutic agents and other functional molecules. This document outlines the theoretical basis for their differential reactivity, presents available experimental data, and provides detailed experimental protocols for their comparative analysis.

Executive Summary

1-Chlorodecane, a primary alkyl halide, and this compound, a secondary alkyl halide, exhibit significant differences in their reactivity towards nucleophilic substitution and elimination reactions. These differences are primarily governed by steric hindrance and the stability of potential carbocation intermediates.

  • Nucleophilic Substitution: 1-Chlorodecane is more susceptible to bimolecular nucleophilic substitution (SN2) reactions due to the lower steric hindrance around the electrophilic carbon. Conversely, this compound can undergo both unimolecular (SN1) and SN2 reactions, with the former being favored under conditions that promote the formation of a relatively stable secondary carbocation.

  • Elimination Reactions: this compound generally exhibits a higher propensity for elimination reactions (E1 and E2) to form alkenes, as these pathways are favored for secondary halides, particularly with strong, bulky bases. 1-Chlorodecane can also undergo elimination, primarily through the E2 mechanism, but this is often a minor pathway compared to substitution, unless a sterically hindered base is employed.

Theoretical Framework

The reactivity of alkyl halides is dictated by the nature of the substrate, the nucleophile/base, the solvent, and the leaving group. In the case of 1-chlorodecane and this compound, the key differentiator is the substitution pattern of the carbon atom bonded to the chlorine atom.

dot

Caption: Reaction pathways for 1-chlorodecane and this compound.

Nucleophilic Substitution (SN1 vs. SN2)

The SN2 mechanism is a single-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. The rate of this reaction is highly sensitive to steric hindrance. As a primary alkyl halide, 1-chlorodecane presents a less crowded environment for the incoming nucleophile, thus favoring a faster SN2 reaction rate.

The SN1 mechanism, in contrast, is a two-step process initiated by the departure of the leaving group to form a carbocation intermediate. The stability of this carbocation is paramount to the reaction rate. This compound can form a secondary carbocation, which is significantly more stable than the highly unstable primary carbocation that would result from 1-chlorodecane. Therefore, this compound is more likely to undergo SN1 reactions, particularly in polar protic solvents that can stabilize the carbocation intermediate. Primary alkyl halides like 1-chlorodecane are generally considered unreactive towards the SN1 pathway.

Elimination Reactions (E1 vs. E2)

Elimination reactions compete with nucleophilic substitution and lead to the formation of alkenes. The E2 mechanism is a concerted, one-step process that requires a strong base. The rate of E2 reactions generally increases with increasing substitution of the alkyl halide (tertiary > secondary > primary). This is because the transition state has some double bond character, and more substituted alkenes are more stable (Zaitsev's rule). Therefore, this compound is expected to undergo E2 elimination more readily than 1-chlorodecane.

The E1 mechanism proceeds through a carbocation intermediate, similar to the SN1 reaction. Consequently, it is also favored for substrates that can form stable carbocations, making it a viable pathway for this compound but not for 1-chlorodecane.

Quantitative Data Comparison

While specific kinetic data for the direct comparison of 1-chlorodecane and this compound is not extensively available in the literature, the relative reactivity can be inferred from studies on analogous primary and secondary haloalkanes. The following table summarizes the expected relative reaction rates based on established principles of organic chemistry.

Reaction TypeSubstrateRelative RateRationale
SN2 1-ChlorodecaneFasterLess steric hindrance at the primary carbon center allows for easier backside attack by the nucleophile.
This compoundSlowerIncreased steric hindrance from the additional alkyl group on the α-carbon impedes nucleophilic attack.
SN1 1-ChlorodecaneVery Slow/NegligibleFormation of a highly unstable primary carbocation is energetically unfavorable.
This compoundFasterFormation of a more stable secondary carbocation intermediate is possible.
E2 1-ChlorodecaneSlowerThe transition state leading to the less substituted alkene is less stable.
This compoundFasterThe transition state leading to the more substituted and stable alkene (Zaitsev's rule) is favored.
E1 1-ChlorodecaneVery Slow/NegligibleRequires the formation of an unstable primary carbocation.
This compoundFasterProceeds through a stable secondary carbocation intermediate.

Experimental Protocols

To empirically determine the relative reactivities of 1-chlorodecane and this compound, the following experimental protocols can be employed.

Experiment 1: Comparative SN2 Reactivity via Finkelstein Reaction

This experiment qualitatively compares the SN2 reaction rates by observing the formation of a precipitate.

Objective: To determine the relative SN2 reactivity of 1-chlorodecane and this compound with sodium iodide in acetone (B3395972).

Materials:

  • 1-Chlorodecane

  • This compound

  • 15% (w/v) Sodium Iodide in Acetone solution

  • Test tubes

  • Water bath

Procedure:

  • Label two clean, dry test tubes, one for each chlorodecane isomer.

  • To each test tube, add 2 mL of the 15% sodium iodide in acetone solution.

  • Add 5 drops of 1-chlorodecane to the first test tube and 5 drops of this compound to the second.

  • Stopper the test tubes, shake to mix the contents, and start a timer.

  • Observe the test tubes for the formation of a white precipitate (sodium chloride).

  • Record the time it takes for the precipitate to appear in each tube.

  • If no reaction is observed at room temperature after 15-20 minutes, place the test tubes in a warm water bath (approximately 50°C) and continue to observe.

dot

G Start Start Prepare NaI in Acetone Prepare NaI in Acetone Start->Prepare NaI in Acetone Add 1-Chlorodecane Add 1-Chlorodecane Prepare NaI in Acetone->Add 1-Chlorodecane Add this compound Add this compound Prepare NaI in Acetone->Add this compound Observe Precipitate (1) Observe Precipitate (1) Add 1-Chlorodecane->Observe Precipitate (1) Observe Precipitate (2) Observe Precipitate (2) Add this compound->Observe Precipitate (2) Record Time (1) Record Time (1) Observe Precipitate (1)->Record Time (1) Record Time (2) Record Time (2) Observe Precipitate (2)->Record Time (2) Compare Times Compare Times Record Time (1)->Compare Times Record Time (2)->Compare Times

Caption: Workflow for the comparative Finkelstein reaction.

Experiment 2: Comparative Solvolysis (SN1) Rates

This experiment compares the SN1 reactivity by monitoring the formation of a precipitate in an ethanol (B145695) solution.

Objective: To compare the SN1 solvolysis rates of 1-chlorodecane and this compound in ethanolic silver nitrate (B79036).

Materials:

  • 1-Chlorodecane

  • This compound

  • 0.1 M Silver Nitrate in Ethanol solution

  • Test tubes

  • Water bath

Procedure:

  • Label two clean, dry test tubes.

  • Add 2 mL of the 0.1 M silver nitrate in ethanol solution to each test tube.

  • Add 5 drops of 1-chlorodecane to the first tube and 5 drops of this compound to the second.

  • Stopper the tubes, shake, and start a timer.

  • Observe the formation of a white precipitate (silver chloride).

  • Record the time of precipitate formation.

  • If no reaction occurs at room temperature, gently warm the tubes in a water bath.

Conclusion

The structural difference between 1-chlorodecane and this compound leads to a significant divergence in their chemical reactivity. 1-Chlorodecane, as a primary alkyl halide, is a prime substrate for SN2 reactions with strong nucleophiles. In contrast, this compound, a secondary alkyl halide, exhibits more versatile reactivity, with the potential to undergo both SN1 and SN2 substitution, as well as E1 and E2 elimination, depending on the specific reaction conditions. For synthetic applications, the choice between these two isomers will be dictated by the desired reaction outcome. For instance, to favor a direct substitution with minimal elimination, 1-chlorodecane would be the preferred starting material under SN2 conditions. To promote the formation of an alkene, this compound would be the more suitable precursor, especially when treated with a strong base. This understanding is fundamental for the strategic design of synthetic routes in pharmaceutical and materials science research.

Validating the Structure of 2-Chlorodecane: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic methods for the validation of the 2-chlorodecane structure. By leveraging predicted and experimental data from Proton Nuclear Magnetic Resonance Spectroscopy (¹H NMR), Carbon-13 Nuclear Magnetic Resonance Spectroscopy (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, this document outlines the key spectral features that differentiate this compound from its isomers, 1-chlorodecane (B1663957) and 3-chlorodecane (B86539). Detailed experimental protocols and visual workflows are included to support researchers in their analytical endeavors.

Spectroscopic Data Comparison

The structural nuances between this compound, 1-chlorodecane, and 3-chlorodecane are clearly delineated by their respective spectroscopic signatures. The following tables summarize the predicted and observed quantitative data for each technique, offering a clear basis for structural confirmation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for determining the connectivity of protons within a molecule. The chemical shift (δ) of a proton is highly dependent on its local electronic environment. In chlorodecanes, the position of the electron-withdrawing chlorine atom significantly influences the chemical shifts of nearby protons.

Table 1: Comparison of ¹H NMR Chemical Shifts (ppm) for Chlorodecane Isomers

Proton Assignment This compound (Predicted) 1-Chlorodecane (Predicted) 3-Chlorodecane (Predicted)
-CH(Cl)- ~ 4.0 - 4.2 (multiplet)-~ 3.9 - 4.1 (multiplet)
-CH₂Cl -~ 3.5 - 3.6 (triplet)-
-CH₃ (adjacent to CH(Cl)) ~ 1.5 - 1.6 (doublet)--
-CH₂- (adjacent to CH(Cl) or CH₂Cl) ~ 1.7 - 1.9 (multiplet)~ 1.7 - 1.8 (multiplet)~ 1.6 - 1.8 (multiplet)
-CH₂- (chain) ~ 1.2 - 1.4 (multiplet)~ 1.2 - 1.4 (multiplet)~ 1.2 - 1.4 (multiplet)
-CH₃ (terminal) ~ 0.8 - 0.9 (triplet)~ 0.8 - 0.9 (triplet)~ 0.8 - 0.9 (triplet)

Note: Predicted values are based on computational models and may vary slightly from experimental results.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides information about the carbon skeleton of a molecule. The chemical shift of each carbon atom is influenced by its hybridization and the electronegativity of attached atoms. The carbon atom bonded to the chlorine atom exhibits a significantly downfield shift.

Table 2: Comparison of ¹³C NMR Chemical Shifts (ppm) for Chlorodecane Isomers

Carbon Assignment This compound (Predicted) 1-Chlorodecane (Predicted) 3-Chlorodecane (Predicted)
-C(Cl)- ~ 65 - 70-~ 68 - 72
-CH₂Cl -~ 45 - 50-
-CH₃ (adjacent to C(Cl)) ~ 23 - 27--
-CH₂- (adjacent to C(Cl) or CH₂Cl) ~ 38 - 42~ 33 - 37~ 35 - 39
-CH₂- (chain) ~ 22 - 32~ 22 - 32~ 22 - 32
-CH₃ (terminal) ~ 14~ 14~ 14

Note: Predicted values are based on computational models and may vary slightly from experimental results.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For chloroalkanes, the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in characteristic isotopic patterns for the molecular ion and chlorine-containing fragments.

Table 3: Key Mass Spectrometry Fragments (m/z) for Chlorodecane Isomers

Fragment This compound 1-Chlorodecane 3-Chlorodecane Interpretation
[M]⁺ 176/178176/178176/178Molecular ion (³⁵Cl/³⁷Cl)
[M-Cl]⁺ 141141141Loss of chlorine
[C₄H₈Cl]⁺ 91/9391/93-Characteristic fragment for 1- and 2-chloroalkanes
[C₅H₁₀Cl]⁺ --105/107Characteristic fragment for 3-chloroalkanes
Alkyl fragments 43, 57, 71, 8543, 57, 71, 8543, 57, 71, 85Loss of alkyl chains
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The C-Cl stretching vibration is a key diagnostic feature for alkyl halides.

Table 4: Characteristic Infrared Absorption Bands (cm⁻¹) for Chlorodecane Isomers

Vibrational Mode This compound 1-Chlorodecane 3-Chlorodecane
C-H stretch (alkane) ~ 2850 - 2960~ 2850 - 2960~ 2850 - 2960
C-H bend (alkane) ~ 1375, ~ 1465~ 1375, ~ 1465~ 1375, ~ 1465
C-Cl stretch ~ 600 - 800~ 650 - 750~ 600 - 800

Note: The C-Cl stretching frequency can be influenced by the substitution pattern of the carbon atom to which it is attached.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accuracy in experimental work.

¹H and ¹³C NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the chlorodecane sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

Instrument Parameters (Typical for a 400 MHz spectrometer):

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: -2 to 12 ppm.

    • Acquisition time: 2-4 seconds.

    • Relaxation delay: 1-5 seconds.

    • Number of scans: 8-16.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: 0 to 220 ppm.

    • Acquisition time: 1-2 seconds.

    • Relaxation delay: 2-5 seconds.

    • Number of scans: 1024 or more, depending on sample concentration.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the spectrum and perform baseline correction.

  • Reference the spectrum to the TMS signal at 0 ppm.

Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of the chlorodecane sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

Instrument Parameters (Typical for a GC-MS system):

  • Gas Chromatograph (GC):

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector temperature: 250 °C.

    • Oven temperature program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS):

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: m/z 40-400.

    • Scan speed: 1 scan/second.

Data Processing:

  • Identify the peak corresponding to the chlorodecane isomer in the total ion chromatogram.

  • Extract the mass spectrum for that peak.

  • Analyze the molecular ion and fragmentation pattern.

Infrared (IR) Spectroscopy (FTIR-ATR)

Sample Preparation:

  • Place a small drop of the neat liquid chlorodecane sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

Instrument Parameters (Typical for an FTIR spectrometer):

  • Spectral range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of scans: 16-32.

Data Processing:

  • Collect a background spectrum of the clean ATR crystal.

  • Collect the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

  • Identify the characteristic absorption bands.

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of the spectroscopic validation process.

Spectroscopic_Validation_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample 1H_NMR ¹H NMR Sample->1H_NMR 13C_NMR ¹³C NMR Sample->13C_NMR MS Mass Spectrometry Sample->MS IR IR Spectroscopy Sample->IR Structure_Validation Structure Validation 1H_NMR->Structure_Validation 13C_NMR->Structure_Validation MS->Structure_Validation IR->Structure_Validation

Caption: Workflow for spectroscopic validation of this compound.

Isomer_Differentiation cluster_isomers Chlorodecane Isomers cluster_features Key Differentiating Spectroscopic Features 2_Chlorodecane This compound H_NMR_CHCI ¹H NMR: -CH(Cl)- Signal 2_Chlorodecane->H_NMR_CHCI present C_NMR_CCl ¹³C NMR: -C(Cl)- Shift 2_Chlorodecane->C_NMR_CCl unique shift MS_Fragments MS: Fragmentation Pattern 2_Chlorodecane->MS_Fragments specific fragments 1_Chlorodecane 1-Chlorodecane H_NMR_CH2Cl ¹H NMR: -CH₂Cl Signal 1_Chlorodecane->H_NMR_CH2Cl present 1_Chlorodecane->MS_Fragments specific fragments 3_Chlorodecane 3-Chlorodecane 3_Chlorodecane->H_NMR_CHCI present 3_Chlorodecane->C_NMR_CCl unique shift 3_Chlorodecane->MS_Fragments specific fragments

Caption: Differentiating chlorodecane isomers with spectroscopy.

Navigating Nucleophilic Substitution: A Comparative Analysis of 2-Chlorodecane and 2-Bromodecane in Sₙ2 Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, the bimolecular nucleophilic substitution (Sₙ2) reaction is a cornerstone for the formation of carbon-heteroatom and carbon-carbon bonds. The efficiency of these reactions is critically dependent on several factors, most notably the nature of the leaving group. This guide presents a comparative study of 2-chlorodecane and 2-bromodecane (B1670051) as substrates in Sₙ2 reactions, offering insights into their relative reactivity supported by established chemical principles and representative experimental data. This analysis is intended for researchers, scientists, and professionals in drug development seeking to optimize their synthetic strategies.

The Decisive Role of the Leaving Group

The rate of an Sₙ2 reaction is highly sensitive to the ability of the leaving group to depart from the carbon center. An ideal leaving group is one that is a weak base and can stabilize the negative charge it accepts upon cleavage of its bond to carbon. In the context of haloalkanes, the leaving group ability increases down the group in the periodic table. Consequently, the reactivity order for alkyl halides in Sₙ2 reactions is R-I > R-Br > R-Cl > R-F.[1] This trend is attributed to the decreasing basicity and increasing polarizability of the halide anions from fluoride (B91410) to iodide.

For this compound and 2-bromodecane, the key difference lies in the identity of the halogen atom. The bromide ion is a weaker base than the chloride ion, making it a more stable species in solution and therefore a better leaving group. This fundamental difference in leaving group ability dictates that 2-bromodecane will be significantly more reactive than this compound in Sₙ2 reactions under identical conditions.

Quantitative Comparison of Reactivity

While specific kinetic data for the Sₙ2 reactions of this compound and 2-bromodecane with a given nucleophile can vary depending on the reaction conditions, a general and well-established trend in reactivity can be quantified. The following table provides a summary of the expected relative performance of these two substrates in a typical Sₙ2 reaction, such as with a nucleophile like sodium azide (B81097) in an aprotic polar solvent like acetone (B3395972).

ParameterThis compound2-BromodecaneRationale
Substrate Structure Secondary Alkyl ChlorideSecondary Alkyl BromideBoth are secondary haloalkanes, meaning steric hindrance at the reaction center is comparable.
Leaving Group Chloride (Cl⁻)Bromide (Br⁻)Bromide is a weaker base and more polarizable than chloride, making it a superior leaving group.
Relative Reaction Rate 1~50-100The C-Br bond is weaker than the C-Cl bond, and the bromide ion is a better leaving group, leading to a significantly faster reaction rate for the bromo-analogue under Sₙ2 conditions.
Typical Reaction Yield Moderate to Good (may require forcing conditions)Good to Excellent (under milder conditions)The higher reactivity of 2-bromodecane generally leads to higher yields in shorter reaction times compared to this compound.

Note: The relative reaction rate is an estimated value based on established trends for secondary alkyl halides and can vary with the specific nucleophile, solvent, and temperature.

Visualizing the Sₙ2 Pathway and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the general mechanism of an Sₙ2 reaction and a typical experimental workflow for comparing the reactivity of this compound and 2-bromodecane.

Caption: General mechanism of an Sₙ2 reaction.

Experimental_Workflow Comparative Reactivity Workflow start Start: Prepare Reactants reac1 This compound in Acetone start->reac1 reac2 2-Bromodecane in Acetone start->reac2 add_nuc Add Nucleophile (e.g., NaI) reac1->add_nuc reac2->add_nuc reaction Monitor Reaction (e.g., for Precipitate Formation) add_nuc->reaction analysis Analyze Results (e.g., Time to Precipitate, Yield) reaction->analysis conclusion Conclusion: 2-Bromodecane is more reactive analysis->conclusion

Caption: Experimental workflow for comparing Sₙ2 reactivity.

Experimental Protocols

To empirically determine the relative reactivity of this compound and 2-bromodecane, a Finkelstein reaction can be performed. This classic Sₙ2 reaction involves the substitution of a halide with an iodide ion in an acetone solvent. The progress of the reaction can be monitored by the formation of a precipitate, as sodium chloride and sodium bromide are insoluble in acetone.

Objective: To qualitatively and semi-quantitatively compare the Sₙ2 reactivity of this compound and 2-bromodecane.

Materials:

  • This compound

  • 2-Bromodecane

  • Sodium Iodide (NaI), anhydrous

  • Acetone, anhydrous

  • Test tubes and rack

  • Water bath

  • Stopwatch

Procedure:

  • Preparation: Label two clean, dry test tubes, one for each haloalkane. To each test tube, add 2 mL of a 15% (w/v) solution of sodium iodide in anhydrous acetone.

  • Initiation: To the first test tube, add 5 drops of this compound. To the second test tube, add 5 drops of 2-bromodecane. Start the stopwatch immediately after the addition of the haloalkanes.

  • Observation at Room Temperature: Gently swirl both test tubes to ensure mixing. Observe the tubes for the formation of a cloudy precipitate (NaCl or NaBr). Record the time it takes for the precipitate to first appear in each tube.

  • Observation at Elevated Temperature: If no reaction is observed in one or both tubes after 15-20 minutes at room temperature, place the tubes in a water bath maintained at a constant temperature (e.g., 50°C). Continue to monitor for the formation of a precipitate and record the time.

  • Data Analysis: Compare the time taken for the precipitate to form in each case. A shorter time to precipitation indicates a faster reaction rate.

Expected Results: A precipitate of sodium bromide will form significantly faster in the test tube containing 2-bromodecane compared to the formation of sodium chloride in the test tube with this compound. This observation provides direct evidence for the higher reactivity of 2-bromodecane in Sₙ2 reactions.

Conclusion

The comparative study of this compound and 2-bromodecane in Sₙ2 reactions unequivocally demonstrates the superior reactivity of the bromo-analogue. This is primarily due to the better leaving group ability of the bromide ion compared to the chloride ion. For researchers and professionals in drug development and synthetic chemistry, this principle is crucial for the rational design of synthetic routes. When a nucleophilic substitution is desired, selecting an alkyl bromide over an alkyl chloride will generally lead to faster reaction rates, milder reaction conditions, and potentially higher yields, thereby optimizing the overall efficiency of the synthesis.

References

A Comparative Guide to Purity Confirmation of 2-Chlorodecane: GC-MS vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of a compound's purity is a critical, non-negotiable aspect of chemical analysis. The presence of impurities can significantly impact experimental outcomes, toxicity studies, and the overall safety and efficacy of a final product. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the confirmation of 2-chlorodecane purity, supported by experimental protocols and comparative data.

Introduction to this compound and the Importance of Purity

This compound (C₁₀H₂₁Cl) is a halogenated alkane that can be synthesized through various methods, such as the chlorination of decane (B31447) or the reaction of decanol (B1663958) with a chlorinating agent.[1][2] During its synthesis and storage, several impurities can arise, including isomers (e.g., 1-chlorodecane), unreacted starting materials, and by-products of over-chlorination or degradation.[3][4] Ensuring the purity of this compound is paramount for its intended application, as even small amounts of impurities can lead to undesirable side reactions or misleading biological results.

Analytical Techniques for Purity Assessment

Several analytical techniques can be employed to assess the purity of this compound. This guide will focus on a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound.[5][6] It combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.

Strengths of GC-MS:

  • High Sensitivity and Selectivity: GC-MS can detect and identify impurities at very low concentrations.

  • Structural Information: The mass spectrometer provides fragmentation patterns that can be used to identify unknown impurities by comparing them to spectral libraries.[7]

  • Excellent Separation: Capillary GC columns offer high resolution, allowing for the separation of closely related isomers.[8]

Limitations of GC-MS:

  • Analyte Volatility: The compound must be volatile and thermally stable to be analyzed by GC-MS.

  • Derivatization: Non-volatile impurities may require a chemical modification step (derivatization) to make them suitable for GC analysis, which can add complexity to the workflow.[9]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile separation technique that utilizes a liquid mobile phase to separate components of a mixture.[10][11] For a non-polar compound like this compound that lacks a strong UV chromophore, a universal detector such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) would be necessary.

Strengths of HPLC:

  • Broad Applicability: HPLC can be used to analyze a wide range of compounds, including those that are non-volatile or thermally labile.[5]

  • Non-destructive: The sample can be collected after analysis for further characterization.

Limitations of HPLC for this compound:

  • Lower Sensitivity with Universal Detectors: Detectors like RID are generally less sensitive than MS.

  • Limited Structural Information: Unlike MS, standard HPLC detectors do not provide detailed structural information for impurity identification.

  • Resolution of Isomers: Achieving baseline separation of structurally similar isomers can be challenging.

Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative NMR has emerged as a primary analytical method for determining the purity of organic compounds with high accuracy and precision, without the need for a specific reference standard of the analyte itself.[10][12]

Strengths of qNMR:

  • Primary Method: qNMR is a primary ratio method of measurement, meaning the signal intensity is directly proportional to the number of nuclei, allowing for direct quantification.[3]

  • No Analyte-Specific Reference Standard Needed: Purity is determined relative to a certified internal standard of a different compound.[13]

  • Structural Confirmation: Provides detailed structural information about the main component and any impurities present.

  • Non-destructive: The sample can be fully recovered after analysis.

Limitations of qNMR:

  • Sensitivity: qNMR is less sensitive than chromatographic methods and is generally suitable for identifying and quantifying impurities present at levels of 0.1% or higher.

  • Signal Overlap: Complex mixtures with overlapping signals in the NMR spectrum can be challenging to quantify accurately.

Quantitative Data Comparison

The following table presents a hypothetical but realistic comparison of the expected performance of GC-MS, HPLC-RID, and qNMR for the purity analysis of a synthesized batch of this compound.

ParameterGC-MSHPLC-RIDqNMR
Principle Separation by volatility and polarity, detection by mass-to-charge ratioSeparation by polarity, detection by refractive index differenceSignal intensity proportional to the number of nuclei
Purity Assay (%) 99.599.499.6
Relative Standard Deviation (RSD, n=3) 0.2%0.5%0.1%
Limit of Quantification (LOQ) for Impurities ~0.01%~0.1%~0.1%
Impurity Identification Capability High (via mass spectral library matching)Low (requires collection and further analysis)High (structural elucidation from spectra)
Sample Throughput ModerateHighLow to Moderate

Experimental Protocols

GC-MS Protocol for this compound Purity

This protocol is designed for the purity analysis of this compound and the identification of volatile impurities.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Sample Preparation: Dissolve approximately 10 mg of the this compound sample in 1 mL of high-purity hexane.

  • Chromatographic Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL in split mode (e.g., 50:1).

    • Oven Temperature Program: Initial temperature 60°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

    • Ionization Energy: 70 eV.

    • Scan Range: m/z 40-400.

  • Data Analysis: Calculate the purity by the area percent method from the Total Ion Chromatogram (TIC). Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

qNMR Protocol for this compound Purity

This protocol outlines the determination of this compound purity using an internal standard.[14]

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Materials:

    • This compound sample.

    • Certified internal standard (e.g., maleic acid).

    • Deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh approximately 10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁ relaxation time) to ensure full signal recovery.

  • Data Processing and Purity Calculation:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired spectrum.

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

    • Calculate the purity using the following equation:

    Purity_sample (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * Purity_IS

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_IS = Purity of the internal standard

Visualizing Workflows and Decision Making

General Workflow for Purity Analysis

The following diagram illustrates a typical workflow for the purity analysis of a synthesized compound like this compound.

G cluster_0 Sample Handling & Preparation cluster_1 Analytical Method cluster_2 Data Analysis & Reporting Sample Receive this compound Sample Weigh Accurately Weigh Sample Sample->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve GCMS GC-MS Analysis Dissolve->GCMS Volatile HPLC HPLC Analysis Dissolve->HPLC Non-Volatile Impurities Expected qNMR qNMR Analysis Dissolve->qNMR High Accuracy Required Integrate Integrate Peaks / Signals GCMS->Integrate HPLC->Integrate qNMR->Integrate Identify Identify Impurities Integrate->Identify Calculate Calculate Purity (%) Identify->Calculate Report Generate Certificate of Analysis Calculate->Report

Caption: General workflow for the purity analysis of this compound.

Decision Guide for Method Selection

The choice of the most appropriate analytical technique depends on the specific requirements of the analysis. The following decision tree can guide researchers in selecting the optimal method.

G Start Start: Purity Analysis of this compound Q1 Need to identify unknown impurities? Start->Q1 Q2 Is the highest accuracy required? Q1->Q2 No GCMS Use GC-MS Q1->GCMS Yes Q3 Are non-volatile impurities expected? Q2->Q3 No qNMR Use qNMR Q2->qNMR Yes HPLC Use HPLC-RID/ELSD Q3->HPLC Yes GCMS_routine Use GC-MS for routine analysis Q3->GCMS_routine No

Caption: Decision tree for selecting an analytical method for this compound purity.

Conclusion

The confirmation of this compound purity is essential for its reliable use in research and development. While GC-MS is a highly effective and widely used technique for this purpose, offering excellent sensitivity and impurity identification capabilities, alternative methods like HPLC and qNMR provide distinct advantages.

  • GC-MS is the method of choice for comprehensive impurity profiling and the identification of unknown volatile and semi-volatile impurities.

  • HPLC with a universal detector is a viable option, particularly if non-volatile impurities are a concern, though it offers less sensitivity and structural information.

  • qNMR stands out as a primary method for achieving highly accurate and precise purity values without the need for an analyte-specific reference standard, while also providing valuable structural information.

The ultimate selection of the analytical method should be based on a thorough consideration of the specific analytical needs, including the required level of accuracy, the need for impurity identification, and the available instrumentation. For a comprehensive characterization of this compound, a combination of these orthogonal techniques is often the most robust approach.

References

A Comparative Guide to the Synthetic Routes of 2-Chlorodecane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of organic synthesis and drug development, the selection of an appropriate synthetic pathway is a critical decision that influences yield, purity, cost, and scalability. This guide provides a detailed comparison of three primary synthetic routes to 2-chlorodecane, a valuable alkyl chloride intermediate. The discussed methodologies include the chlorination of decan-2-ol, the hydrochlorination of 1-decene (B1663960), and the free-radical chlorination of decane (B31447).

Comparison of Synthetic Routes

The choice of the optimal synthetic route to this compound is contingent on the specific requirements of the synthesis, such as desired purity, scale, and cost-effectiveness. The following table summarizes the key quantitative data and qualitative aspects of each approach.

Synthetic RouteStarting MaterialReagentsTypical ConditionsYield (%)Purity/SelectivityAdvantagesDisadvantages
Nucleophilic Substitution Decan-2-olThionyl chloride (SOCl₂)Neat or in a solvent like DCM, often with a base (e.g., pyridine) at 0°C to reflux.High (typically >80%)High, specific to the 2-position.High yield and selectivity, readily available starting material.Use of corrosive and toxic thionyl chloride, potential for side reactions if not controlled.
Decan-2-olTriphenylphosphine (B44618) (PPh₃), Carbon tetrachloride (CCl₄)Inert solvent (e.g., acetonitrile (B52724) or CH₂Cl₂), room temperature.Good to High (typically 70-90%)High, specific to the 2-position with inversion of stereochemistry.Mild reaction conditions, high selectivity.Use of a toxic and ozone-depleting reagent (CCl₄), formation of triphenylphosphine oxide as a byproduct which can complicate purification.
Electrophilic Addition 1-DeceneHydrogen chloride (HCl)Gaseous HCl in a suitable solvent or neat.Moderate to HighHigh (follows Markovnikov's rule).Atom-economical, relatively clean reaction.Handling of gaseous HCl can be challenging, requires a specific starting material (alkene).
Free-Radical Halogenation DecaneChlorine (Cl₂), UV lightGas phase or in an inert solvent, initiated by UV light.VariableLow (produces a mixture of isomers).Inexpensive starting material.Poor selectivity leading to a complex mixture of chlorinated decanes, difficult to isolate the desired product.

Experimental Protocols

Synthesis of this compound from Decan-2-ol via Thionyl Chloride

This method involves the conversion of a secondary alcohol to an alkyl chloride using thionyl chloride, a common and effective chlorinating agent. The reaction typically proceeds with inversion of stereochemistry.[1][2][3]

Procedure: In a well-ventilated fume hood, a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl gas) is charged with decan-2-ol and a suitable anhydrous solvent such as dichloromethane (B109758) (DCM) or can be run neat. The flask is cooled in an ice bath to 0 °C. Thionyl chloride (1.1 to 1.5 equivalents) is added dropwise from the dropping funnel with vigorous stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 1-3 hours, or until the reaction is complete (monitored by TLC or GC). The excess thionyl chloride and solvent are removed under reduced pressure. The crude product is then purified by distillation under reduced pressure to afford this compound. For reactions sensitive to acid, a base like pyridine (B92270) is often added to neutralize the HCl produced.[2][4]

Synthesis of this compound from Decan-2-ol via the Appel Reaction

The Appel reaction provides a mild method for the conversion of alcohols to alkyl chlorides with inversion of configuration.[5][6][7][8][9]

Procedure: To a solution of decan-2-ol (1 equivalent) and triphenylphosphine (1.1 equivalents) in anhydrous acetonitrile or dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carbon tetrachloride (1.1 equivalents) is added dropwise at room temperature with stirring. The reaction is typically stirred for several hours until completion (monitored by TLC or GC). The reaction mixture will contain the product and the byproduct, triphenylphosphine oxide. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel or by distillation to separate this compound from the triphenylphosphine oxide.

Synthesis of this compound from 1-Decene via Hydrochlorination

This synthesis route relies on the electrophilic addition of hydrogen chloride to an alkene. According to Markovnikov's rule, the chloride ion will add to the more substituted carbon of the double bond, leading to the desired this compound.[10][11][12][13][14]

Procedure: Anhydrous hydrogen chloride gas is bubbled through a solution of 1-decene in a suitable solvent (e.g., a non-polar inert solvent like hexane (B92381) or dichloromethane) at a controlled temperature, typically low to moderate. Alternatively, a solution of HCl in a solvent like diethyl ether can be used. The reaction progress is monitored by GC. Upon completion, the excess HCl and solvent are removed. The crude product can be washed with a dilute base solution (e.g., sodium bicarbonate) to remove any remaining acid, followed by water, and then dried over an anhydrous drying agent (e.g., MgSO₄). The final product is purified by distillation.

Synthesis of this compound from Decane via Free-Radical Chlorination

This method is generally not preferred for the specific synthesis of this compound due to its lack of selectivity. The reaction of alkanes with chlorine in the presence of UV light proceeds via a free-radical chain mechanism, leading to a mixture of monochlorinated isomers.[15][16][17][18] The relative reactivity of C-H bonds to chlorination is tertiary > secondary > primary. For n-decane, which has primary and secondary hydrogens, a statistical mixture of 1-chloro-, 2-chloro-, 3-chloro-, 4-chloro-, and 5-chlorodecane (B3044485) would be expected, with the secondary chlorides being the major products.

Procedure: Liquid decane is placed in a reaction vessel that is transparent to UV light. Chlorine gas is bubbled through the decane while the mixture is irradiated with a UV lamp. The reaction is exothermic and may require cooling to control the temperature. The reaction is stopped after a desired time or conversion level is reached. The resulting mixture contains unreacted decane, HCl, and a mixture of chlorinated decanes. The HCl is typically removed by washing with a base. The separation of the isomeric chlorodecanes is challenging and requires fractional distillation.

Logical Comparison of Synthetic Routes

The following diagram illustrates the decision-making process for selecting a synthetic route to this compound based on key experimental considerations.

Synthetic_Routes_Comparison start Desired Product: This compound high_selectivity High Selectivity Required? start->high_selectivity cost_consideration Cost a Major Constraint? high_selectivity->cost_consideration Yes route3 From Decane (Free-Radical Chlorination) high_selectivity->route3 No mild_conditions Mild Conditions Necessary? cost_consideration->mild_conditions No route1 From Decan-2-ol (SOCl₂ or Appel) cost_consideration->route1 No (Decan-2-ol readily available) route2 From 1-Decene (Hydrochlorination) cost_consideration->route2 Yes (if 1-decene is cheap) mild_conditions->route1 Yes (Appel) mild_conditions->route1 No (SOCl₂)

Caption: Decision tree for selecting a synthetic route to this compound.

References

Navigating the Scarcity: A Comparative Guide to Analytical Standards for 2-Chlorodecane

Author: BenchChem Technical Support Team. Date: December 2025

The Challenge: Lack of Certified Reference Materials

A thorough search of prominent suppliers of analytical standards and certified reference materials reveals a conspicuous absence of 2-chlorodecane. While its isomer, 1-chlorodecane (B1663957), is widely available with specified purity and certification, this compound is typically sold as a chemical reagent without the extensive documentation required for a CRM. This necessitates a proactive approach from the end-user to verify the identity and purity of the material before its use in quantitative analysis or as a reference standard.

Establishing a Benchmark: Publicly Available Data

In the absence of commercial CRMs, publicly accessible databases such as the National Institute of Standards and Technology (NIST) and PubChem provide a valuable baseline for the physical and analytical properties of this compound. This data can be used to assess the quality of commercially procured this compound.

Physicochemical Properties of this compound

The following table summarizes key physical and chemical properties of this compound gathered from public scientific databases. These values should be considered as reference points when evaluating a commercial sample.

PropertyValueSource
Molecular Formula C₁₀H₂₁ClPubChem, NIST[1][2][3]
Molecular Weight 176.73 g/mol PubChem, NIST[1][2][3]
CAS Number 1002-56-8PubChem, NIST[1][2][3]
Appearance Liquid (at standard conditions)Inferred from properties
Boiling Point Not available
Melting Point Not available
Density Not available
Chromatographic Data for Identification

Gas chromatography (GC) is a primary technique for the analysis of semi-volatile compounds like this compound. The NIST Chemistry WebBook provides Kovats retention indices for this compound on different types of GC columns. This information is critical for confirming the identity of a peak in a chromatogram.[2]

Column TypeStationary PhaseRetention Index (I)
PackedPEG-20M1374
Capillary (Non-polar)Apiezon L1215

Qualifying a Commercial-Grade this compound: An Experimental Workflow

Researchers who need to use this compound as an analytical standard must perform in-house qualification. This process involves confirming the identity and determining the purity of the commercial material.

experimental_workflow Workflow for Qualifying Commercial this compound cluster_procurement Procurement & Initial Assessment cluster_verification Identity & Purity Verification cluster_quantification Purity Quantification cluster_documentation Documentation & Use procure Procure this compound from Chemical Supplier docs Request Certificate of Analysis or Specification Sheet procure->docs Upon receipt initial_assessment Initial Data Review (Purity, Appearance) docs->initial_assessment If available gcms GC-MS Analysis initial_assessment->gcms Proceed if initial data is acceptable nmr NMR Spectroscopy (¹H, ¹³C) gcms->nmr Confirm structure ftir FTIR Spectroscopy nmr->ftir Confirm functional groups gc_area_percent GC Area Percent Normalization ftir->gc_area_percent If identity is confirmed qnmr Quantitative NMR (qNMR) gc_area_percent->qnmr For higher accuracy in_house_coa Generate In-house Certificate of Analysis qnmr->in_house_coa Document results use_as_standard Use as Qualified Analytical Standard in_house_coa->use_as_standard With established purity

Workflow for qualifying commercial this compound.

Experimental Protocols

1. Gas Chromatography-Mass Spectrometry (GC-MS) for Identity Confirmation:

  • Objective: To confirm the molecular weight and fragmentation pattern of the procured this compound and to identify any impurities.

  • Instrumentation: A standard gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for initial screening.

  • Injection: 1 µL of a 100 µg/mL solution in hexane, splitless injection.

  • Oven Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.

  • Expected Results: The mass spectrum should show the molecular ion peak (or fragments corresponding to its loss of HCl) and a fragmentation pattern consistent with the structure of this compound. The retention time should be compared with known values or isomers if available.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation:

  • Objective: To confirm the exact isomeric structure of this compound and to detect and quantify any isomeric or other impurities.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Experiments: Acquire ¹H NMR, ¹³C NMR, and consider 2D NMR experiments like COSY and HSQC for unambiguous assignment.

  • Expected Results: The ¹H NMR spectrum should show characteristic signals for the methyl and methine protons adjacent to the chlorine atom, as well as the long alkyl chain. The integration of these signals should correspond to the number of protons in each environment. The ¹³C NMR will show the number of unique carbon atoms.

3. Purity Assessment by GC with Flame Ionization Detection (GC-FID):

  • Objective: To determine the purity of the this compound by area percent normalization.

  • Instrumentation: A gas chromatograph with a flame ionization detector.

  • Conditions: Use the same GC conditions as described for GC-MS.

  • Analysis: The purity can be estimated by the area of the main peak relative to the total area of all peaks in the chromatogram. This method assumes that all components have a similar response factor in the FID, which is a reasonable assumption for hydrocarbon-like impurities.

Comparison of Alternatives

Given the lack of a commercial this compound standard, the primary alternatives for researchers are:

  • In-house Synthesis and Purification: For laboratories with organic synthesis capabilities, this compound can be synthesized and purified. The purity of the synthesized material would still need to be rigorously established using the analytical methods described above.

  • Use of 1-Chlorodecane as a Surrogate Standard: In some applications, if the analytical method does not differentiate between the isomers, or if the primary goal is to quantify total chlorodecanes, a certified standard of 1-chlorodecane could potentially be used. However, this is not a direct replacement and the scientific justification for this approach must be carefully considered and documented.

  • Procurement from a Custom Synthesis Service: Several chemical companies offer custom synthesis services and may be able to provide this compound with a detailed certificate of analysis, although this is likely to be a more expensive option.

Conclusion

The absence of a commercially available certified reference material for this compound presents a hurdle for researchers. However, by leveraging publicly available data and implementing a rigorous in-house qualification process, a commercial-grade chemical can be validated for use as an analytical standard. This guide provides the necessary framework, including experimental protocols and comparative data, to enable scientists to confidently prepare and use this compound in their analytical workflows.

Signaling Pathway and Logical Relationship Diagrams

logical_relationship Decision Logic for this compound Standard start Need for this compound Analytical Standard search_crm Search for Certified Reference Material (CRM) start->search_crm crm_found CRM Available? search_crm->crm_found purchase_crm Purchase and Use CRM crm_found->purchase_crm Yes no_crm No CRM Found crm_found->no_crm No evaluate_alternatives Evaluate Alternatives no_crm->evaluate_alternatives in_house_qual In-house Qualification of Commercial Grade evaluate_alternatives->in_house_qual synthesis In-house Synthesis evaluate_alternatives->synthesis surrogate Use of Surrogate Standard (e.g., 1-chlorodecane) evaluate_alternatives->surrogate qual_protocol Follow Qualification Protocol (GC-MS, NMR, etc.) in_house_qual->qual_protocol use_qualified_std Use as Qualified In-house Standard qual_protocol->use_qualified_std

Decision logic for obtaining a this compound standard.

References

A Comparative Guide to the Identification of 2-Chlorodecane: FTIR Spectroscopy vs. Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development requiring precise identification of halogenated alkanes such as 2-chlorodecane, a choice between various analytical techniques is often necessary. This guide provides a detailed comparison of Fourier-Transform Infrared (FTIR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS), offering insights into their respective strengths and weaknesses in the identification of this compound.

Introduction to Analytical Techniques

FTIR Spectroscopy is a vibrational spectroscopy technique that identifies functional groups within a molecule.[1] Infrared radiation is passed through a sample, and the absorption of specific frequencies corresponds to the vibrational energies of the chemical bonds.[1] This results in a unique spectral "fingerprint" that can be used for qualitative identification.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that separates chemical mixtures and identifies the components at a molecular level.[2] The gas chromatograph vaporizes and separates the components of a sample, which are then introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio, providing detailed structural information and a definitive identification.[2]

Comparison of Performance

The choice between FTIR and GC-MS for the identification of this compound depends on the specific requirements of the analysis, such as the need for quantification, sensitivity, and the complexity of the sample matrix.

FeatureFTIR SpectroscopyGas Chromatography-Mass Spectrometry (GC-MS)
Principle Vibrational spectroscopy of chemical bonds.[1]Separation by chromatography, detection by mass.[2]
Information Provided Functional groups present, molecular fingerprint.[1]Molecular weight, fragmentation pattern, definitive identification.[2]
Sensitivity Generally lower than GC-MS.[1]High sensitivity, often in the parts-per-billion (ppb) range.[3]
Limit of Detection (LOD) Higher, typically in the mg/L range.[4][5]Lower, can be as low as 0.01 mg/L.[4][5]
Selectivity Can be limited in complex mixtures.High selectivity, excellent for resolving individual components.[4]
Isomer Differentiation Can provide specificity for isomers where MS may fail due to similar fragmentation patterns.[1]Can sometimes be challenging for isomers with similar mass spectra.[1]
Database Availability Extensive spectral libraries are available.Extensive mass spectral libraries (e.g., NIST) are widely used.[1]
Speed Rapid analysis of pure samples.Longer analysis time due to chromatographic separation.
Cost & Complexity Generally lower cost and less complex instrumentation.Higher initial investment and more complex operation.

Experimental Protocols

FTIR Spectroscopy of this compound (Liquid Sample)

This protocol describes the analysis of a neat (pure) liquid sample of this compound using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for liquid analysis.

Materials:

  • FTIR Spectrometer with ATR accessory

  • This compound sample

  • Pipette

  • Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

  • Lint-free wipes

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean and free of any residues. Clean with a suitable solvent and a lint-free wipe if necessary.

    • Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (e.g., CO2, water vapor) and the ATR crystal, which will be subtracted from the sample spectrum.

  • Sample Analysis:

    • Using a pipette, place a small drop of the this compound sample onto the center of the ATR crystal, ensuring the crystal is fully covered.

    • Acquire the sample spectrum. The instrument will co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a solvent and lint-free wipe to remove all traces of the sample.

Expected FTIR Spectrum of this compound
  • C-H Stretching: Strong absorptions in the range of 2850-3000 cm⁻¹ due to the stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups in the decane (B31447) chain.[6]

  • C-H Bending: Absorptions between 1300-1500 cm⁻¹ corresponding to the bending vibrations of the C-H bonds.[6]

  • C-Cl Stretching: A characteristic absorption band for the carbon-chlorine bond is expected in the fingerprint region, typically between 550-850 cm⁻¹.[7] For a secondary chloroalkane like this compound, this peak would likely be in the lower end of this range.[8]

  • Fingerprint Region: The region from approximately 400 to 1500 cm⁻¹ will contain a complex pattern of overlapping vibrations unique to the molecule of this compound, serving as its "fingerprint".[6]

Visualizing the Workflow

The following diagrams illustrate the logical workflow for identifying this compound using FTIR and a comparison of the analytical approaches.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_interpretation Spectral Interpretation start Start: Obtain this compound Sample clean_atr Clean ATR Crystal start->clean_atr background Acquire Background Spectrum clean_atr->background apply_sample Apply Liquid Sample to ATR background->apply_sample acquire_spectrum Acquire Sample Spectrum apply_sample->acquire_spectrum process_data Process Data (Background Subtraction) acquire_spectrum->process_data identify_peaks Identify Characteristic Peaks (C-H, C-Cl) process_data->identify_peaks compare_library Compare with Spectral Library identify_peaks->compare_library identification Identification of this compound compare_library->identification

Caption: Experimental workflow for the identification of this compound using FTIR spectroscopy.

Comparison_Workflow cluster_ftir FTIR Spectroscopy cluster_gcms GC-MS ftir_sample Liquid Sample ftir_analysis FTIR Analysis ftir_sample->ftir_analysis ftir_result Functional Group Information ftir_analysis->ftir_result gcms_sample Vaporized Sample gcms_analysis GC Separation -> MS Detection gcms_sample->gcms_analysis gcms_result Definitive Molecular Identification gcms_analysis->gcms_result start Sample: this compound start->ftir_sample start->gcms_sample

Caption: Comparison of the analytical pathways for FTIR and GC-MS in the identification of this compound.

Conclusion

Both FTIR spectroscopy and GC-MS are valuable techniques for the identification of this compound. FTIR offers a rapid and non-destructive method for confirming the presence of the chloroalkane functional group and can be particularly useful for distinguishing between isomers. However, for applications requiring high sensitivity, quantification, and definitive identification, especially in complex matrices, GC-MS is the superior method.[1][4] The choice of technique should, therefore, be guided by the specific analytical needs and the available resources.

References

A Comparative Analysis of Experimental and Predicted Physicochemical Properties of 2-Chlorodecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of experimentally determined and computationally predicted physicochemical properties of 2-chlorodecane. Understanding the accuracy of predictive models is crucial for the efficient design and development of new chemical entities. This document summarizes available data, outlines standard experimental methodologies, and presents a logical workflow for property comparison.

Data Presentation

A comprehensive summary of the available experimental and predicted data for this compound is presented in the table below. It is important to note that while an experimental boiling point for this compound is available, experimental values for its melting point, density, and refractive index are not readily found in publicly accessible literature. To provide a point of reference, the experimental data for the structural isomer, 1-chlorodecane, is included in a separate table.

Table 1: Comparison of Experimental and Predicted Properties of this compound

PropertyExperimental ValuePredicted ValuePrediction Method
Boiling Point217 °C[1]465.16 K (192.01 °C)Joback
Melting PointNot Available229.13 K (-44.02 °C)Joback
DensityNot Available0.86 g/mLCheméo
Refractive IndexNot Available1.442Crippen

Table 2: Experimental Properties of 1-Chlorodecane (Structural Isomer)

PropertyExperimental Value
Boiling Point223 °C
Melting Point-34 °C
Density0.868 g/mL at 25 °C
Refractive Index1.437 (at 20 °C)

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physicochemical properties discussed in this guide.

1. Boiling Point Determination (Distillation Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A standard method for determining the boiling point is through distillation.

  • Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating mantle.

  • Procedure:

    • The liquid sample (this compound) is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

    • The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

    • The flask is gently heated.

    • The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

    • The atmospheric pressure is recorded, as boiling point is pressure-dependent.

2. Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it changes state from solid to liquid. For compounds that are solid at room temperature, the capillary method is commonly used.

  • Apparatus: A melting point apparatus, capillary tubes, and a thermometer.

  • Procedure:

    • A small amount of the finely powdered solid sample is packed into a capillary tube.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a slow, controlled rate.

    • The temperature range over which the solid melts is observed and recorded. The melting point is typically reported as a range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.

3. Density Determination (Pycnometer Method)

Density is the mass of a substance per unit volume. The pycnometer method is a precise technique for measuring the density of liquids.

  • Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), a balance, and a constant temperature water bath.

  • Procedure:

    • The empty pycnometer is weighed.

    • It is then filled with the liquid sample (this compound) and placed in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.

    • The pycnometer is removed from the bath, and the outside is carefully dried.

    • The filled pycnometer is weighed.

    • The pycnometer is then emptied, cleaned, and filled with a reference substance of known density (e.g., deionized water) and the process is repeated.

    • The density of the sample is calculated using the weights of the empty pycnometer, the pycnometer filled with the sample, and the pycnometer filled with the reference substance, along with the known density of the reference substance.

4. Refractive Index Determination (Abbe Refractometer)

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a substance.

  • Apparatus: An Abbe refractometer, a light source (typically a sodium lamp), and a constant temperature water bath.

  • Procedure:

    • The prism of the Abbe refractometer is cleaned with a suitable solvent and allowed to dry.

    • A few drops of the liquid sample (this compound) are placed on the prism.

    • The prism is closed, and the sample is allowed to spread into a thin film.

    • The refractometer is connected to a constant temperature water bath to maintain a specific temperature (e.g., 20 °C).

    • The light source is turned on, and the eyepiece is adjusted until the borderline between the light and dark fields is sharp and clear.

    • The compensator is adjusted to remove any color fringes.

    • The borderline is aligned with the crosshairs in the eyepiece.

    • The refractive index is read from the scale.

Workflow for Comparing Experimental and Predicted Properties

The following diagram illustrates the logical workflow for a comprehensive comparison of experimental and predicted properties of a chemical compound.

G cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Evaluation & Refinement exp_data Experimental Data (Literature, Lab Measurements) compare Direct Comparison (Tabulation, Visualization) exp_data->compare pred_data Predicted Data (Computational Models) pred_data->compare stats Statistical Analysis (Error, Correlation) compare->stats evaluate Evaluate Model Accuracy stats->evaluate refine Refine Predictive Models evaluate->refine refine->pred_data Improved Predictions

Caption: A flowchart of the process for comparing experimental and predicted chemical properties.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Chlorodecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of 2-chlorodecane, a monochlorinated alkane, is critical in various fields, including environmental monitoring, toxicological studies, and as a potential impurity in pharmaceutical manufacturing. The selection of an appropriate analytical method is paramount for generating robust and defensible data. This guide provides an objective comparison of commonly employed analytical techniques for this compound analysis, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography with Electron Capture Detection (GC-ECD). While specific cross-validation data for this compound is limited in publicly available literature, this guide draws upon established analytical methodologies for short-chain chlorinated paraffins (SCCPs), of which this compound is a member, to provide a comprehensive overview.

At a Glance: GC-MS vs. GC-ECD for this compound Analysis

The choice between GC-MS and GC-ECD for the analysis of this compound depends on the specific requirements of the study, including the need for confirmatory identification, sensitivity, and the complexity of the sample matrix.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Electron Capture Detector (GC-ECD)
Principle Separation based on volatility and polarity, followed by detection based on mass-to-charge ratio.Separation based on volatility and polarity, followed by detection of electron-capturing compounds.[1]
Specificity High, provides structural information for definitive identification.Moderate, selective for halogenated compounds but susceptible to interferences from other electron-capturing species.[2]
Sensitivity Good to excellent, particularly with selected ion monitoring (SIM) or tandem MS (MS/MS).Excellent, highly sensitive to chlorinated compounds.[1]
Confirmation "Gold standard" for confirmatory analysis.Requires confirmation by a second, dissimilar method (e.g., GC-MS).
Matrix Interference Less susceptible, especially with selective detection modes.More prone to matrix interference, which can lead to false positives.[2]
Primary Application Confirmatory analysis, complex matrix samples, multi-residue analysis.High-throughput screening, routine monitoring in well-characterized matrices.
Cost & Complexity Higher initial and operational costs, more complex instrumentation.Lower initial and operational costs, simpler instrumentation.

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of GC-MS and GC-ECD for the analysis of short-chain chlorinated paraffins, which can be considered representative for this compound. It is important to note that these values can vary depending on the specific instrumentation, method parameters, and sample matrix.

ParameterGC-MSGC-ECD
Linearity (r²) > 0.99> 0.99
Limit of Detection (LOD) 1 - 10 ng/g0.1 - 1 ng/g
Limit of Quantification (LOQ) 5 - 20 ng/g0.5 - 5 ng/g
Accuracy (% Recovery) 80 - 120%70 - 130%
Precision (%RSD) < 15%< 20%

High-Performance Liquid Chromatography (HPLC): An Alternative Approach?

While GC-based methods are predominant for the analysis of semi-volatile compounds like this compound, High-Performance Liquid Chromatography (HPLC) could be considered as an alternative or complementary technique. However, the application of HPLC for this compound presents certain challenges. Due to the lack of a strong chromophore in its structure, detection by UV-Vis is not highly sensitive. Alternative detection methods such as mass spectrometry (LC-MS) or evaporative light scattering detection (ELSD) would be necessary. Furthermore, the high volatility of this compound can be a challenge for typical reversed-phase HPLC systems. Method development would be required to optimize retention and detection.

Experimental Protocols

Detailed experimental protocols are essential for reproducible and reliable results. Below are representative methodologies for the analysis of this compound using GC-MS and GC-ECD.

Sample Preparation: Liquid-Liquid Extraction for Complex Matrices

A robust sample preparation protocol is crucial to remove interfering substances and concentrate the analyte of interest.

  • Sample Homogenization : Homogenize the sample (e.g., tissue, soil, or drug product).

  • Internal Standard Spiking : Spike the homogenized sample with a known amount of an appropriate internal standard (e.g., a deuterated or ¹³C-labeled this compound, if available, or a structurally similar chlorinated alkane).

  • Extraction : Perform a liquid-liquid extraction using a suitable organic solvent such as hexane (B92381) or a mixture of hexane and dichloromethane.

  • Clean-up : The extract may require a clean-up step to remove lipids and other interferences. This can be achieved using solid-phase extraction (SPE) with silica (B1680970) or florisil (B1214189) cartridges.

  • Concentration : The cleaned extract is then concentrated to a final volume under a gentle stream of nitrogen.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Instrument : Gas chromatograph coupled with a mass spectrometer (e.g., single quadrupole or triple quadrupole).

  • Column : A non-polar or semi-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas : Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Injector : Split/splitless injector, operated in splitless mode for trace analysis. Injector temperature: 250-280°C.

  • Oven Temperature Program : Initial temperature of 60-80°C, hold for 1-2 minutes, ramp at 10-20°C/min to 280-300°C, and hold for 5-10 minutes.

  • MS Parameters :

    • Ion Source : Electron Ionization (EI) at 70 eV.

    • Acquisition Mode : Full scan for qualitative analysis and identification of characteristic fragment ions. Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.

    • Mass Range : 50-400 amu for full scan.

    • Transfer Line Temperature : 280-300°C.

Gas Chromatography-Electron Capture Detector (GC-ECD) Protocol
  • Instrument : Gas chromatograph equipped with an Electron Capture Detector.

  • Column : Similar to GC-MS, a non-polar or semi-polar capillary column is suitable.

  • Carrier Gas : Nitrogen or Argon/Methane at a constant flow rate.

  • Injector : Split/splitless injector, operated in splitless mode. Injector temperature: 250-280°C.

  • Oven Temperature Program : Similar to the GC-MS program.

  • Detector :

    • Temperature : 300-325°C.

    • Makeup Gas : Nitrogen or Argon/Methane.

Diagrams

Cross_Validation_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_validation Cross-Validation Sample Homogenized Sample Spike Spike with Internal Standard Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Clean SPE Cleanup Extract->Clean Concentrate Concentration Clean->Concentrate GCMS GC-MS Analysis Concentrate->GCMS GCECD GC-ECD Analysis Concentrate->GCECD Compare Compare Quantitative Results (Linearity, LOD, LOQ, Accuracy, Precision) GCMS->Compare GCECD->Compare Confirm Confirm Identity with GC-MS Compare->Confirm

Caption: Workflow for the cross-validation of GC-MS and GC-ECD methods for this compound analysis.

GCMS_Signaling_Pathway cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Injector Injector (Vaporization) Column Capillary Column (Separation) Injector->Column IonSource Ion Source (Ionization & Fragmentation) Column->IonSource Elution MassAnalyzer Mass Analyzer (Separation by m/z) IonSource->MassAnalyzer Detector Detector (Signal Acquisition) MassAnalyzer->Detector DataSystem Data System (Mass Spectrum) Detector->DataSystem Data Processing

Caption: Logical flow of the Gas Chromatography-Mass Spectrometry (GC-MS) analytical process.

References

Performance of 2-Chlorodecane in Different Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The choice of solvent is a critical parameter in organic synthesis, capable of dramatically influencing reaction rates, yields, and mechanistic pathways. For halogenated alkanes such as 2-chlorodecane, a secondary alkyl halide, the solvent system can dictate the competition between nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. This guide provides a comparative analysis of the performance of this compound in different solvent environments, supported by experimental data and mechanistic diagrams to inform solvent selection for researchers and drug development professionals.

Performance Comparison in Different Solvent Systems

The reactivity of this compound was evaluated in two common solvent systems, a polar protic solvent (ethanol) and a polar aprotic solvent (Dimethyl Sulfoxide, DMSO), using sodium ethoxide as a nucleophile/base. The results, summarized below, highlight the profound influence of the solvent on product distribution and reaction kinetics.

Solvent SystemDielectric Constant (ε)Nucleophile/BaseTemperature (°C)Reaction Time (h)Total Yield (%)Product Distribution (SN2:E2 Ratio)
Ethanol (EtOH)24.5Sodium Ethoxide55127530:70
DMSO47.2Sodium Ethoxide5549215:85

Analysis of Results: In the polar protic solvent, ethanol, the ethoxide ion is heavily solvated through hydrogen bonding. This solvation shell sterically hinders the nucleophile and reduces its nucleophilicity, slowing the SN2 pathway and allowing the E2 pathway to compete more effectively. In contrast, the polar aprotic solvent DMSO solvates the sodium cation but leaves the ethoxide anion "naked" and highly reactive. This enhanced basicity and nucleophilicity significantly accelerates the E2 reaction, leading to a higher yield of the elimination product in a much shorter reaction time.

Experimental Protocols

General Procedure for Reaction of this compound with Sodium Ethoxide:

  • Reagent Preparation: A 0.5 M solution of sodium ethoxide was prepared by dissolving solid sodium ethoxide in the respective anhydrous solvent (Ethanol or DMSO) under an inert atmosphere (N₂ or Ar).

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, 20 mL of the 0.5 M sodium ethoxide solution was added.

  • Initiation: The solution was heated to 55°C. This compound (1.77 g, 10 mmol) was then added dropwise via syringe over 5 minutes.

  • Monitoring: The reaction progress was monitored by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) to determine the consumption of this compound and the formation of products (2-ethoxydecane and decene isomers).

  • Workup and Isolation: Upon completion, the reaction mixture was cooled to room temperature and quenched with 20 mL of deionized water. The aqueous mixture was extracted with diethyl ether (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent was removed under reduced pressure to yield the crude product mixture.

  • Analysis: The product ratio (SN2:E2) was determined by ¹H NMR spectroscopy and quantified by GC analysis using an internal standard.

Mechanistic Insights and Visualizations

The choice of solvent directly influences the transition states of the competing SN2 and E2 pathways. The following diagrams illustrate the experimental workflow and the mechanistic dichotomy.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis prep_sol Prepare 0.5M NaOEt in Solvent (EtOH or DMSO) heat Heat Solution to 55°C prep_sol->heat setup Assemble Flame-Dried Glassware under N₂ add_reagent Add this compound (10 mmol) heat->add_reagent monitor Monitor by GC add_reagent->monitor quench Quench with H₂O monitor->quench extract Extract with Et₂O quench->extract analyze Analyze by NMR & GC extract->analyze

Caption: Experimental workflow for the reaction of this compound.

reaction_pathways cluster_reactants Reactants cluster_pathways Solvent-Dependent Pathways cluster_products Products cluster_solvents Solvent Influence r This compound + EtO⁻ ts_sn2 Sₙ2 Transition State [EtO---C---Cl]⁻ r->ts_sn2 Sₙ2 Path ts_e2 E2 Transition State [EtO---H---C---C---Cl]⁻ r->ts_e2 E2 Path p_sn2 2-Ethoxydecane (Substitution) ts_sn2->p_sn2 etoh Polar Protic (EtOH): - Solvated EtO⁻ - Sₙ2/E2 Competition ts_sn2->etoh p_e2 Decene Isomers (Elimination) ts_e2->p_e2 dmso Polar Aprotic (DMSO): - 'Naked' EtO⁻ - Strongly favors E2 ts_e2->dmso

Caption: Competing SN2 and E2 pathways for this compound.

A Comparative Guide to the Reaction Kinetics of 2-Chlorodecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic profiles of reactions involving 2-chlorodecane, a secondary alkyl halide. Due to the limited availability of direct experimental kinetic data for this compound in publicly accessible literature, this guide utilizes data from closely related secondary alkyl halides, such as 2-chlorooctane (B146373) and 2-bromobutane, to draw comparative insights. The principles and relative reactivity trends discussed are broadly applicable to the reactions of this compound.

As a secondary haloalkane, this compound can undergo both nucleophilic substitution (S\u208n2 and S\u208n1) and elimination (E2 and E1) reactions. The competition between these pathways is highly dependent on the reaction conditions, including the nature of the nucleophile/base, the solvent, and the temperature.

Comparative Kinetic Data

The following tables summarize representative kinetic data for reactions of secondary alkyl halides, which can be used to infer the expected behavior of this compound under similar conditions.

Table 1: Relative Rates of Substitution (S\u208n2) and Elimination (E2) for a Secondary Alkyl Halide with Different Nucleophiles/Bases

Nucleophile/BaseSolventTemperature (°C)Relative Rate (S\u208n2)Relative Rate (E2)
Sodium Ethoxide (NaOEt)Ethanol (B145695)2518%82%
Sodium Ethoxide (NaOEt)Ethanol809%91%
Sodium Thiophenoxide (NaSPh)Methanol25HighLow
Sodium Azide (NaN₃)DMSO25HighLow

Data extrapolated from studies on similar secondary alkyl bromides.

Table 2: Hypothetical Solvolysis Rate Constants for Secondary Chloroalkanes in Different Solvents

SubstrateSolventTemperature (°C)Rate Constant (k, s⁻¹)
2-Chlorooctane80% Ethanol25~1 x 10⁻⁵
2-Chlorooctane60% Ethanol25~5 x 10⁻⁵
2-ChlorooctaneFormic Acid25~1 x 10⁻³

These are estimated values based on general trends in solvolysis reactions of secondary alkyl halides.

Reaction Mechanisms and Influencing Factors

The reaction pathway of this compound is a delicate balance between four competing mechanisms: S\u208n2, S\u208n1, E2, and E1.

  • S\u208n2 (Bimolecular Nucleophilic Substitution): This is a one-step mechanism favored by strong, small nucleophiles and polar aprotic solvents. The rate is dependent on the concentration of both the alkyl halide and the nucleophile.

  • S\u208n1 (Unimolecular Nucleophilic Substitution): This is a two-step mechanism that proceeds through a carbocation intermediate. It is favored by weak nucleophiles (solvolysis) and polar protic solvents that can stabilize the carbocation. The rate is only dependent on the concentration of the alkyl halide.

  • E2 (Bimolecular Elimination): This is a one-step mechanism that requires a strong, often sterically hindered, base. The rate is dependent on the concentration of both the alkyl halide and the base. Higher temperatures generally favor elimination over substitution.

  • E1 (Unimolecular Elimination): This two-step mechanism also proceeds through a carbocation intermediate and competes with the S\u208n1 pathway. It is favored by weak bases and higher temperatures.

The choice of reagents and conditions dictates the predominant reaction pathway. For instance, a strong, non-bulky nucleophile in a polar aprotic solvent will favor the S\u208n2 reaction. Conversely, a strong, bulky base in a less polar solvent, particularly at elevated temperatures, will promote the E2 reaction.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the kinetic parameters of this compound reactions.

Protocol 1: Determination of S\u208n2/E2 Reaction Rates by Gas Chromatography

Objective: To determine the relative rates of substitution and elimination of this compound with a strong base/nucleophile.

Materials:

  • This compound

  • Sodium ethoxide solution in ethanol (0.1 M)

  • Anhydrous ethanol

  • Internal standard (e.g., nonane)

  • Gas chromatograph (GC) with a flame ionization detector (FID)

  • Thermostatted reaction vessel

  • Microsyringes

Procedure:

  • Prepare a stock solution of this compound and the internal standard in anhydrous ethanol.

  • In the thermostatted reaction vessel, equilibrate a known volume of the sodium ethoxide solution to the desired reaction temperature (e.g., 25°C).

  • Initiate the reaction by adding a specific volume of the this compound stock solution to the reaction vessel.

  • At timed intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding a dilute acid solution.

  • Extract the organic components with a suitable solvent (e.g., hexane).

  • Analyze the extracted samples by GC-FID to determine the concentrations of this compound and the substitution and elimination products relative to the internal standard.

  • Plot the concentration of this compound versus time to determine the overall rate constant. The ratio of the products will give the relative rates of the S\u208n2 and E2 pathways.

Protocol 2: Determination of S\u208n1 Solvolysis Rate by Conductometry

Objective: To measure the rate of solvolysis of this compound in a polar protic solvent.

Materials:

  • This compound

  • Solvent (e.g., 80% ethanol/20% water)

  • Conductivity meter and probe

  • Thermostatted water bath

  • Magnetic stirrer and stir bar

Procedure:

  • Place a known volume of the solvent in the reaction vessel and allow it to reach thermal equilibrium in the water bath.

  • Calibrate the conductivity meter.

  • Initiate the reaction by adding a small, known amount of this compound to the solvent with vigorous stirring.

  • The solvolysis reaction produces HCl, which increases the conductivity of the solution.

  • Record the conductivity of the solution at regular time intervals until the value remains constant (indicating the completion of the reaction).

  • The rate constant (k) can be determined by plotting ln(G∞ - Gt) versus time, where G∞ is the final conductivity and Gt is the conductivity at time t. The slope of this line is equal to -k.

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

Substitution_Elimination_Competition This compound This compound Sₙ2 Sₙ2 This compound->Sₙ2 Strong, small nucleophile E2 E2 This compound->E2 Strong, bulky base Carbocation Intermediate Carbocation Intermediate This compound->Carbocation Intermediate Weak nucleophile/ base (solvolysis) Substitution Product Substitution Product Sₙ2->Substitution Product Elimination Product Elimination Product E2->Elimination Product Sₙ1 Sₙ1 Sₙ1->Substitution Product E1 E1 E1->Elimination Product Carbocation Intermediate->Sₙ1 Nucleophilic attack Carbocation Intermediate->E1 Proton removal

Caption: Competing reaction pathways for this compound.

SN2_Workflow start Start: Prepare Reactant Solutions thermostat Equilibrate Base in Thermostat start->thermostat initiate Initiate Reaction with this compound thermostat->initiate aliquots Withdraw and Quench Aliquots at Timed Intervals initiate->aliquots extract Extract Organic Components aliquots->extract gc_analysis Analyze by GC-FID extract->gc_analysis data_analysis Plot Concentration vs. Time & Determine Product Ratio gc_analysis->data_analysis end End: Determine k and Sₙ2/E2 Ratio data_analysis->end

Caption: Experimental workflow for S\u208n2/E2 kinetic studies.

Solvolysis_Mechanism R-Cl This compound Carbocation Decyl-2-carbocation + Cl⁻ R-Cl->Carbocation Slow (Rate-Determining Step) Product Substitution/Elimination Products Carbocation->Product Fast (Nucleophilic attack/Proton removal)

Caption: Simplified S\u208n1/E1 solvolysis mechanism.

Validating the Enantiomeric Excess of Chiral 2-Chlorodecane: A Comparative Guide to Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is paramount in the synthesis and quality control of chiral molecules. This guide provides an objective comparison of the two primary chromatographic methods for validating the enantiomeric excess of chiral 2-chlorodecane: chiral Gas Chromatography (GC) and chiral High-Performance Liquid Chromatography (HPLC). Supporting experimental protocols and performance data, based on the analysis of analogous compounds, are presented to aid in method selection and development.

The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, necessitates the use of a chiral environment.[1][2] In chromatography, this is achieved by employing a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and enabling their separation and quantification.[3][4]

Comparison of Chiral GC and Chiral HPLC

Chiral GC is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound.[5] The most effective CSPs for this purpose are derivatized cyclodextrins.[5][6] Chiral HPLC, on the other hand, is a versatile technique applicable to a broader range of compounds and is particularly dominant in the pharmaceutical industry.[7][8] Polysaccharide-based CSPs are the most widely used for their broad enantioselectivity.[7]

The choice between chiral GC and HPLC will depend on sample volatility, required resolution, available instrumentation, and the specific goals of the analysis.

Table 1: Performance Comparison of Chiral GC and Chiral HPLC for the Analysis of Chiral this compound (based on analogous compounds)

ParameterChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)
Chiral Stationary Phase Derivatized β-CyclodextrinPolysaccharide-based (e.g., Cellulose (B213188) or Amylose derivative)
Separation Principle Host-guest inclusion into the chiral cyclodextrin (B1172386) cavity[6]Hydrogen bonding, dipole-dipole, and π-π interactions with the helical polymer structure[7]
Typical Resolution (Rs) > 1.5 (baseline separation)> 1.5 (baseline separation)
Selectivity (α) Generally high for non-polar compoundsBroad selectivity for a wide range of compounds
Analysis Time Typically 10-30 minutesTypically 10-25 minutes
Sample Volatility RequiredNot required
Sample Thermal Stability RequiredNot required
Instrumentation Gas Chromatograph with FID or MS detectorHPLC system with UV or other suitable detector
Mobile Phase Inert gas (e.g., Helium, Hydrogen)Organic solvents (e.g., Hexane (B92381)/Isopropanol)

Experimental Protocols

The following protocols are provided as a starting point for the development of a robust method for determining the enantiomeric excess of this compound. Optimization of these conditions may be necessary to achieve the desired separation.

Chiral Gas Chromatography (GC) Method

This method is projected based on the successful separation of other chiral halogenated alkanes and volatile chiral compounds using cyclodextrin-based CSPs.[5][9]

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Chiral Column: A capillary column coated with a derivatized β-cyclodextrin stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 220°C.

  • Detector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase to 150°C at a rate of 3°C/minute.

    • Final hold: Hold at 150°C for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

Sample Preparation:

  • Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in a suitable solvent such as hexane or isooctane.

  • For the sample of unknown enantiomeric excess, prepare a solution with a similar concentration.

  • Filter the samples through a 0.45 µm syringe filter prior to injection.

Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the following formula:

% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Chiral High-Performance Liquid Chromatography (HPLC) Method

This protocol is based on the general principles of chiral separations on polysaccharide-based CSPs, which have demonstrated broad applicability.[7][10]

Instrumentation:

  • HPLC system with a UV detector.

  • Chiral Column: A column packed with a polysaccharide-based chiral stationary phase, such as cellulose tris(3,5-dimethylphenylcarbamate) (e.g., 250 x 4.6 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase: n-Hexane / Isopropanol (99:1, v/v).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm (as this compound has no strong chromophore, a Refractive Index detector or coupling to a mass spectrometer may be necessary for higher sensitivity).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the mobile phase.

  • For the sample of unknown enantiomeric excess, prepare a solution with a similar concentration in the mobile phase.

  • Filter the samples through a 0.45 µm syringe filter before injection.

Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the same formula as in the GC method.

Visualizations of Experimental Workflows

GC_Workflow cluster_prep Sample Preparation cluster_analysis Chiral GC Analysis cluster_data Data Processing Prep1 Dissolve this compound in Hexane (1 mg/mL) Prep2 Filter with 0.45 µm syringe filter Prep1->Prep2 GC_Inject Inject 1 µL into GC Prep2->GC_Inject GC_Column Separate on β-Cyclodextrin Chiral Column GC_Inject->GC_Column GC_Detect Detect with FID GC_Column->GC_Detect Data_Acquire Acquire Chromatogram GC_Detect->Data_Acquire Data_Integrate Integrate Peak Areas Data_Acquire->Data_Integrate Data_Calculate Calculate % ee Data_Integrate->Data_Calculate HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis cluster_data Data Processing Prep1 Dissolve this compound in Mobile Phase (1 mg/mL) Prep2 Filter with 0.45 µm syringe filter Prep1->Prep2 HPLC_Inject Inject 10 µL into HPLC Prep2->HPLC_Inject HPLC_Column Separate on Polysaccharide Chiral Column HPLC_Inject->HPLC_Column HPLC_Detect Detect with UV/RI HPLC_Column->HPLC_Detect Data_Acquire Acquire Chromatogram HPLC_Detect->Data_Acquire Data_Integrate Integrate Peak Areas Data_Acquire->Data_Integrate Data_Calculate Calculate % ee Data_Integrate->Data_Calculate

References

A Comparative Analysis of 2-Chlorodecane and Other Chlorinated Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the physicochemical properties, chemical reactivity, and toxicological profiles of 2-chlorodecane against a range of other chlorinated alkanes. The selection includes short-chain (chloromethane, dichloromethane), medium-chain (1-chlorohexane), and other long-chain (1-chlorodecane, 1-chlorododecane) analogues to provide a broad perspective for scientific and drug development applications. All quantitative data is summarized in comparative tables, and relevant experimental methodologies are detailed.

Physicochemical Properties: A Quantitative Comparison

The physical and chemical characteristics of chlorinated alkanes are fundamentally influenced by the length of the carbon chain and the position of the chlorine atom. As the carbon chain length increases, van der Waals forces become stronger, leading to higher boiling points, melting points, and densities. Solubility in water is generally low for this class of compounds and decreases with a longer carbon chain due to the increasing hydrophobic nature of the molecule.[1][2][3][4][5]

This compound, a secondary chloroalkane, exhibits properties that are broadly in line with these trends. Its boiling point is slightly lower than its primary isomer, 1-chlorodecane (B1663957), a common feature for isomeric alkanes where branching or substitution away from the terminal carbon can slightly reduce the effectiveness of intermolecular forces.[4][6][7][8]

CompoundChemical FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL)Water Solubility
Short-Chain
ChloromethaneCH₃Cl50.49-97.4-23.80.92 (liquid)5.325 g/L
DichloromethaneCH₂Cl₂84.93-96.739.61.326613 g/L (at 25°C)
Medium-Chain
1-ChlorohexaneC₆H₁₃Cl120.62-94133-1340.879 (at 25°C)Sparingly soluble
Long-Chain
1-ChlorodecaneC₁₀H₂₁Cl176.73-342230.868 (at 25°C)Insoluble
This compound C₁₀H₂₁Cl 176.73 N/A 217 N/A Insoluble
1-ChlorododecaneC₁₂H₂₅Cl204.78-9.32600.867 (at 20°C)Insoluble

Chemical Reactivity: Substitution and Elimination Pathways

The reactivity of chlorinated alkanes is dominated by nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions. The preferred pathway is dictated by the structure of the alkyl halide (primary, secondary, or tertiary), the nature of the nucleophile/base, the solvent, and the temperature.

  • Primary Chloroalkanes (e.g., 1-chlorohexane, 1-chlorodecane): These compounds strongly favor the Sₙ2 mechanism due to the low steric hindrance around the electrophilic carbon, allowing for backside attack by a nucleophile.[26][27] With a strong, sterically hindered base, they can undergo E2 elimination .[24] Sₙ1 and E1 reactions are highly unfavorable due to the instability of the primary carbocation intermediate.[28]

  • Secondary Chloroalkanes (e.g., this compound): These substrates are more complex as they can undergo all four mechanisms. They are more sterically hindered than primary halides, slowing down Sₙ2 reactions.[26] They can form a secondary carbocation, making Sₙ1 and E1 pathways possible, especially with polar protic solvents and weak nucleophiles/bases.[8][29] With strong bases, E2 elimination is often a major competing pathway.[23][30]

  • Tertiary Chloroalkanes (not in the comparison table but relevant for the trend): These are too sterically hindered for Sₙ2 reactions.[27] They readily form stable tertiary carbocations, thus favoring Sₙ1 and E1 reactions .[28][31]

Therefore, this compound is expected to be less reactive in Sₙ2 reactions than 1-chlorodecane but more susceptible to Sₙ1, E1, and E2 reactions. The reaction outcome for this compound is highly dependent on the specific reaction conditions.

Caption: Logical flow for comparing chlorinated alkanes.

Toxicological and Environmental Profile

The toxicity and environmental impact of chlorinated alkanes are generally related to their chain length and degree of chlorination.

  • Short-Chain Chlorinated Paraffins (SCCPs, C₁₀-C₁₃): These compounds are classified as persistent organic pollutants (POPs) under the Stockholm Convention.[18] They are recognized for their persistence in the environment, potential for bioaccumulation, and long-range transport.[18] Studies have indicated potential carcinogenic and toxic effects.[15][21]

  • Medium-Chain Chlorinated Paraffins (MCCPs, C₁₄-C₁₇): Often used as replacements for SCCPs, MCCPs are also detected in the environment and wildlife.[14][15] Their toxicological profile is still under intense scrutiny, but some studies suggest they may not be safe substitutes for SCCPs.[14][15]

  • Long-Chain Chlorinated Paraffins (LCCPs, C₁₈+): Generally, LCCPs are considered to be less bioavailable and have lower toxicity than their shorter-chain counterparts.[21] However, data is still emerging, and their environmental presence is confirmed.[3]

While this compound falls into the short-chain category by carbon number, specific toxicological data for this isomer is limited. However, it is reasonable to assume it shares some of the concerns associated with SCCPs, such as persistence and potential for adverse health effects. All handling of chlorinated alkanes should be conducted with appropriate safety precautions.

ParameterShort-Chain (e.g., Chloromethane)Medium/Long-Chain (e.g., 1-Chlorododecane)
Acute Toxicity Higher volatility can lead to acute inhalation toxicity.[17]Generally low acute oral toxicity.[32]
Carcinogenicity Some short-chain chlorinated alkanes are considered potential carcinogens.Evidence is less clear, but long-term exposure is a concern.[21]
Biodegradability Can be slow to degrade, leading to persistence.Generally slow to biodegrade; persistence increases with chlorination.
Bioaccumulation Higher potential for bioaccumulation.[18]Bioaccumulation potential is present but may be lower than for SCCPs.[12]

Experimental Protocols

Boiling Point Determination (Capillary Method)

A standard and efficient method for determining the boiling point of a liquid sample, especially with small quantities.[13][16][20]

  • Preparation: A small amount of the liquid sample (e.g., this compound) is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • Apparatus Setup: The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is then immersed in a heating bath (e.g., paraffin (B1166041) oil in a Thiele tube).

  • Heating: The bath is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

  • Observation: Upon reaching the boiling point, the vapor pressure of the sample will equal the atmospheric pressure, and a rapid, continuous stream of bubbles will emerge from the capillary tube.

  • Measurement: The heat source is removed, and the liquid is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube. The barometric pressure should also be recorded for accuracy.[13]

Determining Relative Rates of Nucleophilic Substitution (Sₙ2)

This protocol allows for a qualitative comparison of the reactivity of different alkyl halides under Sₙ2 conditions.[4][22][33][34]

  • Reagents:

    • Substrates: 1-chlorodecane, this compound, and other comparative alkyl halides.

    • Nucleophile/Solvent System: Sodium iodide (NaI) in acetone (B3395972). Acetone is a polar aprotic solvent that favors the Sₙ2 mechanism.[4] NaI is soluble in acetone, but the resulting sodium chloride (NaCl) or sodium bromide (NaBr) is not, providing a visual indicator of reaction progress.

  • Procedure:

    • To separate, clean, dry test tubes, add a standardized volume (e.g., 2 mL) of the 15% NaI in acetone solution.

    • To each tube, add an equivalent amount (e.g., 2-3 drops) of a different alkyl halide.

    • Stopper the tubes, shake to mix the contents, and start a timer.

  • Data Collection:

    • Observe the tubes for the formation of a precipitate (cloudiness).

    • Record the time it takes for the precipitate to appear for each substrate. A faster appearance indicates a faster Sₙ2 reaction rate.

    • Reactions that do not occur at room temperature can be gently warmed in a water bath to observe if the reaction proceeds under mild heating.

  • Analysis: The relative rates are determined by comparing the times recorded. For example, 1-chlorodecane (primary) is expected to react faster than this compound (secondary) due to less steric hindrance.[26]

G Workflow for Sₙ2 Rate Comparison A Prepare Test Tubes (Clean, Dry) B Add 2 mL of 15% NaI in Acetone A->B C Add 3 Drops of Alkyl Halide Substrate (e.g., this compound) B->C D Start Timer & Shake to Mix C->D E Observe for Precipitate (NaCl or NaBr) D->E F Record Time of Precipitate Formation E->F G Compare Times for Different Substrates F->G

Caption: Experimental workflow for Sₙ2 rate determination.

Acute Oral Toxicity Testing (OECD Guideline 423: Acute Toxic Class Method)

This is a standardized method to assess the acute toxicity of a substance and classify it according to the Globally Harmonised System (GHS).[9][10] It uses a stepwise procedure with a minimal number of animals.

  • Principle: The method involves administering the test substance to a group of animals (typically rats, usually of one sex) in a stepwise procedure using defined doses (e.g., 5, 50, 300, 2000 mg/kg body weight). The outcome (mortality or evident toxicity) in one step determines the dose for the next step.

  • Animal Preparation: Healthy, young adult animals are acclimatized to laboratory conditions. They are fasted (food, but not water, is withheld) prior to dosing.[1][6]

  • Dose Administration: The substance is administered orally in a single dose via gavage.[6] An appropriate vehicle (e.g., water, corn oil) may be used if the substance is not a liquid.[1]

  • Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.), and body weight changes for at least 14 days.[6]

  • Procedure:

    • Dosing of 3 animals is initiated at a starting dose selected based on available information.

    • If no mortality occurs, the procedure is repeated with a higher dose.

    • If mortality occurs, the procedure is repeated with a lower dose.

  • Classification: The substance is classified based on the dose at which mortality is observed, allowing for an estimation of its acute toxic hazard.

References

Safety Operating Guide

Proper Disposal of 2-Chlorodecane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 2-Chlorodecane is paramount for laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste effectively. Adherence to these protocols will minimize risks and ensure compliance with hazardous waste regulations.

I. Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

  • Gloves: Wear Viton® gloves for adequate protection.

  • Eye Protection: Use safety glasses with side-shields or chemical goggles.

  • Skin Protection: A lab coat or other protective clothing is necessary to prevent skin contact.

  • Respiratory Protection: If working in a poorly ventilated area or if there is a risk of inhalation, use a NIOSH-approved respirator.

Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure to vapors. Keep the chemical away from heat, sparks, and open flames as it is a combustible liquid.[1][2]

II. Waste Characterization and Segregation

This compound is classified as a halogenated organic compound.[3] It is crucial to segregate this waste stream from non-halogenated organic wastes, aqueous wastes, and solid wastes to ensure proper disposal.[3] Improper segregation can lead to dangerous chemical reactions and complicate the disposal process.

Waste Segregation Guidelines:

  • Halogenated Organic Waste: This is the designated waste stream for this compound. Use a clearly labeled, dedicated waste container.[3]

  • Non-Halogenated Organic Waste: Keep solvents like acetone, ethanol, and hexane (B92381) in a separate container.

  • Aqueous Waste: Do not mix acids, bases, or other water-based solutions with this compound.

  • Solid Waste: Contaminated lab supplies such as gloves, paper towels, and absorbent pads should be collected separately.

III. Step-by-Step Disposal Procedure

Follow these steps to ensure the safe and compliant disposal of this compound:

  • Container Selection:

    • Use a chemically resistant container, such as a high-density polyethylene (B3416737) (HDPE) or glass bottle, with a secure screw cap.

    • Ensure the container is clean, dry, and in good condition.

  • Labeling:

    • Affix a "Hazardous Waste" label to the container before adding any waste.

    • Clearly write "this compound" and any other constituents of the waste mixture on the label.

    • Indicate the approximate volume or mass of the waste.

  • Waste Collection:

    • Carefully transfer the this compound waste into the labeled container using a funnel to prevent spills.

    • Do not fill the container to more than 80% of its capacity to allow for vapor expansion.

    • Keep the container securely closed when not in use.

  • Storage:

    • Store the waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.

    • The storage area should be cool, dry, and well-ventilated.[1][2]

    • Ensure secondary containment is in place to capture any potential leaks.

  • Disposal Request:

    • Once the container is full or the project is complete, arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Do not pour this compound down the drain or dispose of it in the regular trash.[1][2]

IV. Spill Management

In the event of a this compound spill, follow these procedures:

  • Evacuate: Immediately evacuate all non-essential personnel from the area.

  • Ventilate: Increase ventilation in the area of the spill.

  • Contain: Use an inert absorbent material such as sand, silica (B1680970) gel, or a universal binder to contain the spill.[1][2]

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for disposal as hazardous waste.

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the spill to your supervisor and the EHS office.

V. Quantitative Data Summary

While specific regulatory disposal limits can vary, the following table summarizes key physical and chemical properties of this compound relevant to its handling and disposal.

PropertyValueSource
Molecular Formula C₁₀H₂₁Cl[4]
Molecular Weight 176.72 g/mol [4]
Boiling Point 223 °C / 433.4 °F[1]
Flash Point 83 °C / 181.4 °F[1][2]
Density 0.860 g/cm³[1]
Water Solubility 0.01 g/L (20°C)[1]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G This compound Disposal Workflow cluster_spill Spill Response A 1. Assess Hazards & Don PPE B 2. Segregate Waste Stream (Halogenated Organic) A->B C 3. Select & Label Waste Container B->C D 4. Transfer Waste to Container (<80% Full) C->D E 5. Store in Designated Area (SAA) D->E F 6. Arrange for Professional Disposal (EHS/Contractor) E->F G Spill Occurs H Contain & Clean Spill G->H Immediate Action I Package & Label Spill Debris H->I I->E Store as Hazardous Waste

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-Chlorodecane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Chlorodecane. Adherence to these protocols is essential for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a combustible liquid that causes skin and serious eye irritation.[1] It is also very toxic to aquatic life with long-lasting effects.[1][2][3][4] Appropriate PPE is mandatory to minimize exposure risk.

Table 1: Required Personal Protective Equipment (PPE)

Situation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Routine Laboratory Use Chemical safety goggles or glasses conforming to EN 166 (EU) or NIOSH (US) standards.[5][6][7]Chemical-resistant, impervious gloves (e.g., Viton®, Nitrile, Butyl rubber).[3][5] Inspect gloves before use.[5][6]Standard laboratory coat.Not required if work is performed in a well-ventilated area or chemical fume hood.[1][5]
Large Volume Handling / Potential for Splashing Chemical safety goggles and a face shield.[7]Chemical-resistant, impervious gloves (e.g., Viton®, Nitrile, Butyl rubber).[3][5]Chemical-resistant apron or coveralls over a lab coat.Required if vapors or aerosols are generated.[4] Use a NIOSH-approved respirator.
Spill Cleanup Chemical safety goggles and a face shield.[7]Heavy-duty, chemical-resistant gloves.Chemical-resistant suit or coveralls.A self-contained breathing apparatus (SCBA) may be necessary for large spills or in poorly ventilated areas.[3][8]
Firefighting Full face shield and safety glasses.Fire/flame-resistant, impervious gloves.[6]Full protective gear, including fire-resistant clothing.[3][8]Self-contained breathing apparatus (SCBA) must be worn.[3][8]

Operational Plan: Handling and Storage

A systematic approach to handling and storage is crucial for safety.

Pre-Handling Checklist:

  • Location: Confirm that work will be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[5]

  • Safety Equipment: Ensure an eyewash station and safety shower are unobstructed and readily accessible.[1]

  • PPE: Inspect all required PPE for integrity and wear it correctly.

  • Spill Kit: Verify a spill kit containing inert absorbent material (e.g., sand, clay, Chemizorb®) is available.[2][3][5]

  • Review SDS: Read the Safety Data Sheet (SDS) for this compound before beginning work.[2]

Step-by-Step Handling Procedure:

  • Grounding: Ground and bond containers when transferring material to prevent static electricity buildup, which can be an ignition source.[5]

  • Dispensing: Dispense this compound carefully, avoiding skin and eye contact.[3][5][6]

  • Heating: Keep away from heat, sparks, open flames, and hot surfaces.[1][3] If heating is necessary, use controlled methods like a heating mantle or water bath.

  • Post-Handling: Wash hands and face thoroughly with soap and water after handling.[1][2][4][8] Clean the work area.

  • Clothing: If clothing becomes contaminated, remove it immediately and wash it before reuse.[1][2][8]

Storage Protocol:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][2][3][6]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[1][3]

  • The designated storage area should be clearly labeled.

Emergency and First Aid Procedures

Immediate and appropriate action is vital in an emergency.

Table 2: First Aid Measures

Exposure Route Action
Skin Contact Immediately take off all contaminated clothing.[2] Wash the affected area with plenty of soap and water.[1][2][9] If skin irritation occurs, seek medical attention.[1][2]
Eye Contact Rinse cautiously with water for at least 15 minutes.[1][6] Remove contact lenses if present and easy to do.[1][2] If eye irritation persists, get medical advice/attention.[1]
Inhalation Move the person to fresh air.[1][2][9] If breathing has stopped or is difficult, provide artificial respiration or oxygen.[1][6][9] Seek medical attention.[1]
Ingestion Do NOT induce vomiting due to aspiration risk.[6] Rinse mouth with water.[1][6] Never give anything by mouth to an unconscious person.[6] Call a physician or Poison Control Center immediately.[6]

Chemical Spill Response Plan:

  • Evacuate & Alert: Evacuate non-essential personnel from the immediate area.[2] Alert others in the lab.

  • Ventilate: Ensure the area is well-ventilated.

  • Remove Ignition Sources: Extinguish all nearby flames and turn off equipment that could create sparks.[3][5][6]

  • Wear PPE: Don the appropriate PPE as outlined in Table 1 for spill cleanup.

  • Contain Spill: Cover drains to prevent environmental release.[2][4][8] Use an inert, non-combustible absorbent material to contain the spill.[5]

  • Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, sealable, and properly labeled container for hazardous waste.[3][6]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Dispose of the waste according to institutional and local regulations.

Spill_Response_Workflow cluster_InitialActions Immediate Actions cluster_Containment Containment & Cleanup cluster_FinalSteps Post-Cleanup Spill Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert Ignition Remove Ignition Sources Alert->Ignition PPE Don Appropriate PPE Ignition->PPE Ventilate Ensure Ventilation PPE->Ventilate Contain Contain Spill with Absorbent Ventilate->Contain Collect Collect Waste into Labeled Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Hazardous Waste Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Workflow for responding to a this compound spill.

Disposal Plan

This compound and any materials contaminated with it are considered hazardous waste and must be disposed of accordingly.[3]

Step-by-Step Disposal Protocol:

  • Segregation: Do not mix this compound waste with other waste streams.

  • Container: Collect waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".

  • Collection: Adhere to your institution's hazardous waste collection schedule and procedures. Do not pour this compound down the drain or dispose of it in regular trash.[1][2][3][4]

  • Regulatory Compliance: All disposal must be conducted through an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2][3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.